1-(4-Bromophenyl)ethane-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456928 | |
| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92093-23-7 | |
| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol (CAS: 92093-23-7): Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethane-1,2-diol is a functionalized aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a vicinal diol, offers multiple reaction sites for constructing more complex molecular architectures. The presence of the bromine atom provides a key handle for metal-catalyzed cross-coupling reactions, while the diol moiety can be derivatized or can influence the molecule's stereochemistry and solubility. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, safety protocols, and its potential role as a scaffold in the development of novel therapeutics, drawing context from the well-established biological activities of the broader bromophenol chemical class.
Core Molecular Profile
This compound is a stable, solid organic compound. The combination of the hydrophobic bromophenyl group and the hydrophilic diol functionality imparts a distinct physicochemical profile that is advantageous for a scaffold intended for drug development.
| Property | Value | Source(s) |
| CAS Number | 92093-23-7 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-Bromophenyl)-1,2-ethanediol, 1,2-Ethanediol-(p-bromophenyl)- | [2] |
| Appearance | White to off-white solid | [3] |
| XLogP3 | 1.1 | [1] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, the most direct and reliable method for preparing this compound is the syn-dihydroxylation of the readily available precursor, 4-bromostyrene. This approach is favored for its high efficiency and well-understood stereochemical outcome.
Recommended Synthetic Workflow: Catalytic syn-Dihydroxylation
The Upjohn dihydroxylation is a robust and widely adopted method that utilizes a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated in situ by a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO).[4] This process efficiently converts the alkene into a vicinal diol with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the original double bond.[4][5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations and should be adapted and optimized by a qualified chemist.
-
Reaction Setup: To a solution of 4-bromostyrene (1.0 eq) in a 10:1 mixture of acetone and water (e.g., 10 mL acetone, 1 mL water per 1 mmol of styrene) in a round-bottom flask, add N-Methylmorpholine N-oxide (NMO, 1.1 eq). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., a 2.5% solution in t-butanol, 0.01 eq). The reaction mixture will typically turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Upon completion, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30-60 minutes to quench the reaction and cleave the osmate ester intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~7.50 | Doublet | 2H, Ar-H | Protons ortho to the bromine atom on the aromatic ring. |
| ~7.30 | Doublet | 2H, Ar-H | Protons meta to the bromine atom on the aromatic ring. | |
| ~4.70 | Doublet of Doublets | 1H, CH (OH) | Benzylic proton, coupled to the CH₂ group. | |
| ~3.60-3.70 | Multiplet | 2H, CH₂ (OH) | Methylene protons, diastereotopic and coupled to the benzylic proton. | |
| ~2.5-3.5 | Broad Singlet | 2H, OH | Hydroxyl protons; shift is variable and depends on concentration and solvent. | |
| ¹³C NMR | ~140 | Singlet | Ar-C | Quaternary aromatic carbon attached to the ethane-diol group. |
| ~132 | Singlet | Ar-C | Aromatic carbons ortho to the bromine atom. | |
| ~128 | Singlet | Ar-C | Aromatic carbons meta to the bromine atom. | |
| ~122 | Singlet | Ar-C -Br | Aromatic carbon directly attached to the bromine atom. | |
| ~75 | Singlet | C H(OH) | Benzylic carbon bearing a hydroxyl group. | |
| ~68 | Singlet | C H₂(OH) | Methylene carbon bearing a hydroxyl group. |
Infrared (IR) Spectroscopy
-
~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching of the alcohol groups, indicative of hydrogen bonding.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethane backbone.
-
~1600, 1485 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.
-
~1050 cm⁻¹ (strong): C-O stretching of the alcohol groups.
-
~1010 cm⁻¹ (strong): C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry data is available in the public domain.[1][8] The electron ionization (EI) spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 216 and 218.
-
Key Fragments: Loss of H₂O, loss of CH₂OH, and the presence of the bromophenyl fragment.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented, its structure is highly analogous to naturally occurring bromophenols isolated from marine sources like red algae.[9] These related compounds have demonstrated a wide array of potent biological effects, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities.[6][10] This suggests that the title compound is a promising starting point for library synthesis and lead optimization.
Role as a Versatile Chemical Scaffold
The true value of this compound lies in its utility as a scaffold. The two distinct functional regions of the molecule can be independently modified to explore chemical space and develop structure-activity relationships (SAR).
Caption: Potential synthetic modifications of the core scaffold.
-
Aryl Bromide Handle: The bromine atom is a superb functional group for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including other aryl or heteroaryl rings (Suzuki coupling), vinyl groups (Heck coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This is a cornerstone of modern medicinal chemistry for rapidly building molecular diversity.
-
Vicinal Diol Functionality: The 1,2-diol moiety can be derivatized to modulate properties like solubility and cell permeability. It can be esterified or etherified, or it can serve as a precursor for chiral auxiliaries. Furthermore, the hydroxyl groups can participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets such as enzyme active sites.
Relevance to Bioactive Bromophenols
Numerous studies have highlighted the therapeutic potential of bromophenols. For instance, certain bromophenol derivatives have shown potent inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively.[4] Others have demonstrated significant antioxidant activity by scavenging free radicals, a property relevant to combating oxidative stress-related diseases.[9][10] The synthesis of derivatives from this compound provides a direct path to novel compounds within this biologically active class.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. While specific toxicity data is limited, GHS classifications for related compounds suggest it should be treated as harmful and an irritant.[2][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a standard laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]
-
Conclusion
This compound represents a valuable and underexplored building block for chemical and pharmaceutical research. Its straightforward synthesis from common starting materials, combined with the dual reactivity of its aryl bromide and vicinal diol functionalities, makes it an ideal scaffold for generating diverse chemical libraries. Drawing from the established biological importance of the bromophenol class, this compound offers researchers a strategic starting point for designing novel molecules with the potential for significant therapeutic impact. Adherence to rigorous characterization and safety protocols will ensure its effective and responsible use in the laboratory.
References
- EvitaChem. (n.d.). Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584).
- Echemi. (n.d.). This compound.
- MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.
- PMC - NIH. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.
- Generic Supplier. (2018).
- TCI Chemicals. (2025).
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785.
- PubChem. (n.d.). This compound | C8H9BrO2 | CID 11148651.
- Wikipedia. (n.d.). Dihydroxylation.
- PubMed. (n.d.). Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides.
- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.
- Matrix Fine Chemicals. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.
- The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.
- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.
- Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes.
- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
- YouTube. (2020). dihydroxylation.
- ChemicalBook. (n.d.). 2-Bromo-1-(4-bromophenyl)-ethanone | 132309-76-3.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 92093-23-7.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanol.
- Guidechem. (n.d.). meso-1,2-bis(4-bromophenyl)ethane-1,2-diol 37580-82-8 wiki.
- PubChem. (n.d.). 4-Bromostyrene | C8H7Br | CID 16263.
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Bromostyrene synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)ethane-1,2-diol, a versatile building block in medicinal chemistry and material science. The document delves into the fundamental physicochemical properties of the molecule, including its molecular weight, and offers detailed, field-proven protocols for its synthesis via dihydroxylation of 4-bromostyrene. Furthermore, it outlines robust analytical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The guide also explores the burgeoning applications of this compound, with a particular focus on its role as a precursor in the development of advanced therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). Finally, critical safety, handling, and disposal considerations for brominated aromatic compounds are discussed to ensure best laboratory practices. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the utilization of this compound.
Introduction: The Strategic Importance of this compound
This compound is a vicinal diol of significant interest in contemporary chemical synthesis. Its structure, featuring a brominated phenyl ring and a chiral diol moiety, presents a unique combination of functionalities that render it a valuable intermediate. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The diol functionality, on the other hand, provides opportunities for derivatization and can play a crucial role in modulating the solubility, polarity, and biological activity of target molecules.
The growing interest in this compound is particularly pronounced in the field of drug discovery, where it is increasingly recognized as a key building block for complex molecular architectures.[1] Notably, its structural motifs are found in precursors to bioactive molecules and are particularly relevant in the design of PROTACs, a novel therapeutic modality aimed at targeted protein degradation.[2] This guide aims to provide a holistic and practical resource for scientists working with or considering the use of this compound in their research endeavors.
Physicochemical Properties and Molecular Weight
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its characteristics during analytical assessment.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [3][4] |
| Molecular Weight | 217.06 g/mol | [3][4] |
| CAS Number | 92093-23-7 | [3] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-(4-Bromophenyl)-1,2-ethanediol, p-Bromostyrene glycol | [3] |
Synthesis of this compound: A Practical Workflow
The most common and efficient method for the synthesis of this compound is the syn-dihydroxylation of the readily available precursor, 4-bromostyrene. This transformation can be achieved through several established protocols, with the Upjohn and Sharpless asymmetric dihydroxylation methods being the most prominent.
Upjohn Dihydroxylation: A Reliable Achiral Synthesis
The Upjohn dihydroxylation offers a robust and cost-effective method for the preparation of racemic this compound. This method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst.[5]
Experimental Protocol: Upjohn Dihydroxylation of 4-Bromostyrene
Materials:
-
4-Bromostyrene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromostyrene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Sharpless Asymmetric Dihydroxylation: Accessing Enantiopure Diols
For applications where stereochemistry is critical, such as in the synthesis of chiral drugs, the Sharpless asymmetric dihydroxylation provides an elegant method to obtain enantiomerically enriched this compound. This Nobel Prize-winning reaction employs a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the dihydroxylation.[4] Commercially available pre-mixed reagents, such as AD-mix-α (for the (S)-diol) and AD-mix-β (for the (R)-diol), have made this powerful transformation highly accessible.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
Materials:
-
4-Bromostyrene
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and stir until the two phases are clear. The aqueous layer should be a vibrant yellow.
-
Add methanesulfonamide (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-bromostyrene (1.0 eq) and stir vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Add ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the enantiomerically enriched diol.
Caption: Synthetic routes to this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of synthesized this compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the target molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl ring and hydroxyl group, the methylene protons of the primary alcohol, and the hydroxyl protons. The aromatic protons will typically appear as two doublets in the region of δ 7.2-7.6 ppm. The methine proton (CH-OH) will likely be a multiplet around δ 4.6-4.8 ppm, and the methylene protons (CH₂-OH) will appear as a multiplet around δ 3.5-3.7 ppm. The hydroxyl protons will be broad singlets, with their chemical shifts being concentration and solvent dependent.[6]
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure. The aromatic carbons will resonate in the δ 120-145 ppm region, with the carbon bearing the bromine atom being significantly shielded. The two carbons of the ethane-1,2-diol moiety will appear in the aliphatic region, typically around δ 65-75 ppm.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of chirally synthesized material.
-
Purity Analysis (Reversed-Phase HPLC): A standard reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid for improved peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.
-
Enantiomeric Excess Determination (Chiral HPLC): To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. The ratio of these solvents is optimized to achieve baseline separation of the two enantiomer peaks.[7]
Illustrative Chiral HPLC Method Development Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(4-Bromophenyl)ethane-1,2-diol is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a brominated aromatic ring and a vicinal diol, provides a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, characterization, and applications of this important building block. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for those looking to leverage the potential of this compound in their research and development endeavors.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| CAS Number | 92093-23-7 (for racemic mixture) | [1][2] |
| 179914-06-8 (for (R)-enantiomer) | [3] | |
| IUPAC Name | This compound | [1] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Note: Experimental data for melting point and solubility were not consistently available for the specific compound. The melting point of a related compound, 1,2-bis(4-bromophenyl)ethane-1,2-diol, is reported to be around 130°C[5]. Qualitative data suggests solubility in organic solvents like dichloromethane and methanol, with lower solubility in water[5].
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the dihydroxylation of the readily available precursor, 4-bromostyrene. This transformation can be achieved through both racemic and asymmetric pathways, offering access to either the mixture of enantiomers or a single, desired stereoisomer.
Racemic Synthesis: Dihydroxylation with Osmium Tetroxide/N-Methylmorpholine N-Oxide (NMO)
A common and effective method for the racemic dihydroxylation of alkenes involves the use of a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). This process, known as the Upjohn dihydroxylation, continuously regenerates the osmium tetroxide, minimizing the use of the toxic and expensive reagent.
Reaction Scheme:
Racemic Dihydroxylation of 4-Bromostyrene
Experimental Protocol:
-
To a solution of 4-bromostyrene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v), add N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
To this stirring mixture, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation
For applications in drug development and chiral synthesis, obtaining enantiomerically pure this compound is often crucial. The Sharpless asymmetric dihydroxylation provides a reliable method for achieving this. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). The choice of ligand dictates which face of the alkene is hydroxylated, leading to the preferential formation of one enantiomer. Commercially available pre-mixed reagents, known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), simplify this procedure.
Causality Behind Experimental Choices: The use of a chiral ligand creates a chiral environment around the osmium center. This chiral complex then preferentially docks to one face of the prochiral alkene, leading to the stereoselective delivery of the hydroxyl groups. The phthalazine (PHAL) backbone of the ligand is crucial for creating a binding pocket that enhances enantioselectivity.
Reaction Scheme:
Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
Detailed Experimental Protocol (General):
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
To this solvent mixture, add the appropriate AD-mix (AD-mix-β for the (S)-diol or AD-mix-α for the (R)-diol) (approximately 1.4 g per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath.
-
Add 4-bromostyrene (1.0 eq) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Add ethyl acetate and stir for a few minutes. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with 2M NaOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomerically enriched diol can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ar-H | 7.4 - 7.6 | d | ~8.5 | 2H, ortho to -Br |
| Ar-H | 7.2 - 7.4 | d | ~8.5 | 2H, meta to -Br |
| CH(OH) | 4.6 - 4.8 | dd | ~8.0, 3.5 | 1H, benzylic proton |
| CH₂(OH) | 3.5 - 3.8 | m | 2H, methylene protons | |
| OH | Variable | br s | 2H, hydroxyl protons |
¹³C NMR (Carbon NMR):
| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |
| C (ipso, attached to Br) | 121 - 123 | Aromatic C-Br |
| CH (aromatic) | 127 - 129 | Aromatic CH |
| CH (aromatic) | 131 - 133 | Aromatic CH |
| C (ipso, attached to diol) | 140 - 142 | Aromatic C-C |
| CH(OH) | 74 - 76 | Benzylic carbon |
| CH₂(OH) | 67 - 69 | Methylene carbon |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad, Strong | O-H stretching (hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2850 - 2960 | Medium | Aliphatic C-H stretching |
| 1590, 1485 | Strong | Aromatic C=C stretching |
| 1000 - 1100 | Strong | C-O stretching (alcohols) |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
| 500 - 600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Expected Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, corresponding to the bromine isotopes.
-
Loss of H₂O: A fragment corresponding to [M - H₂O]⁺.
-
Loss of CH₂OH: A fragment corresponding to [M - CH₂OH]⁺, which would be a benzylic cation.
-
Benzylic Cleavage: A prominent peak corresponding to the 4-bromobenzoyl cation or a related benzylic fragment.
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of biologically active molecules, particularly in the development of new pharmaceuticals. The diol functionality provides a handle for further chemical transformations, while the bromophenyl group is a key site for cross-coupling reactions, allowing for the introduction of diverse substituents.
Synthesis of Endothelin Receptor Antagonists
One notable application of bromophenyl-containing building blocks is in the synthesis of endothelin receptor antagonists. These drugs are used to treat conditions such as pulmonary arterial hypertension[6]. For instance, the core structure of the dual endothelin receptor antagonist Macitentan features a bromophenyl group[6]. While not directly synthesized from this compound, the presence of this motif in such a prominent drug highlights the importance of this class of intermediates. The diol can be envisioned as a precursor to more complex side chains that could be incorporated into novel endothelin receptor antagonist candidates. The chirality of the diol can be crucial for achieving the desired stereochemistry in the final drug molecule, which often dictates its pharmacological activity.
Logical Workflow for Application in Drug Discovery:
Application of this compound in Drug Discovery
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation[3].
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, particularly through the reliable Sharpless asymmetric dihydroxylation, provides access to enantiomerically pure forms, which are crucial for the development of chiral drugs. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications. As the demand for novel and complex molecular architectures in drug development continues to grow, the utility of such well-defined chiral building blocks is expected to increase, making this compound a compound of continued interest for the scientific community.
References
- EvitaChem. (n.d.). Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584).
- Royal Society of Chemistry. (2022). Non-Heme Manganese(II)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11148651, this compound.
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin".
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Patil, S. A., et al. (2014). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Journal of Molecular Structure, 1074, 468-475.
- Organic Syntheses. (n.d.). Procedure for the preparation of 2-(2-Bromophenyl)-2-propylpentanenitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816785, (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- Ray, R., et al. (2014). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).
- Echemi. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.
- Sakaki, J., et al. (1998). Stereoselective Synthesis of a Novel and Bifunctional Endothelin Antagonist, IRL 3630. Bioorganic & Medicinal Chemistry Letters, 8(16), 2247-2252.
- ChemicalBook. (n.d.). 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum.
- SpectraBase. (n.d.). 1-(4-BROMOPHENYL)-2-PHENYL-ETHAN-1,2-DIONE.
- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
- Ramesh, M., & Kumar, M. S. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381–408.
- Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current medicinal chemistry, 9(4), 439–462.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Konoike, T., et al. (2002). Practical enantioselective synthesis of endothelin antagonist S-1255 by dynamic resolution of 4-methoxychromene-3-carboxylic acid intermediate. The Journal of organic chemistry, 67(22), 7731–7738.
- LookChem. (n.d.). (R)-1-(4-Bromophenyl)ethane-1,2-diol.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Toyooka, N. (2001). [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 121(7), 467–479.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook.
- Spectrum Chemical. (n.d.). 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg.
- ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.
- BLDpharm. (n.d.). 92093-23-7|this compound.
- Benchchem. (n.d.). Mass Spectrometry Analysis: A Comparative Guide for 1-(4-Bromophenyl)-3-chloropropan-1-ol.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds.
- TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.
- Grantome. (n.d.).
- Grantome. (n.d.).
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Definitive Guide to the Structural Elucidation of 1-(4-Bromophenyl)ethane-1,2-diol
An In-depth Technical Resource for Researchers and Drug Development Professionals
Abstract
The precise structural characterization of small organic molecules is a cornerstone of modern drug discovery and development. 1-(4-Bromophenyl)ethane-1,2-diol, a chiral vicinal diol, represents a key structural motif and a valuable building block in the synthesis of various pharmaceutical agents. Its stereochemistry and functional group orientation are critical to its biological activity and potential applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a holistic view of the structure elucidation process. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to apply these techniques to their own small molecule characterization challenges.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₉BrO₂, is a vicinal diol of significant interest in organic synthesis and medicinal chemistry.[1] Its structure features a p-substituted bromophenyl group attached to an ethane-1,2-diol moiety, introducing a chiral center at the benzylic position. The presence of the bromine atom provides a useful handle for further synthetic transformations, such as cross-coupling reactions, while the diol functionality allows for a variety of chemical modifications.
The enantiopurity of this compound is often crucial for its intended biological activity, making its synthesis and characterization a subject of considerable importance. A common and effective method for the enantioselective synthesis of such 1,2-diols is the Sharpless asymmetric dihydroxylation of the corresponding alkene, in this case, 4-bromostyrene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.
Given the importance of its three-dimensional structure, a rigorous and multi-faceted analytical approach is required for its complete characterization. This guide will walk through the essential spectroscopic techniques used to confirm the identity and structure of this compound.
The Analytical Workflow: A Multi-Technique Approach
The definitive structural elucidation of a novel or synthesized compound is rarely accomplished with a single analytical technique. Instead, a synergistic approach, combining data from multiple spectroscopic methods, is employed to build a comprehensive and irrefutable structural picture. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structure assignment.
Caption: A typical workflow for the synthesis and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a wealth of structural information.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity between neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 | d, J = 8.5 Hz | 2H | H-2, H-6 (Aromatic) |
| 7.25 | d, J = 8.5 Hz | 2H | H-3, H-5 (Aromatic) |
| 4.75 | dd, J = 7.5, 4.5 Hz | 1H | H-7 (CH-OH) |
| 3.70 | dd, J = 11.5, 4.5 Hz | 1H | H-8a (CH₂-OH) |
| 3.60 | dd, J = 11.5, 7.5 Hz | 1H | H-8b (CH₂-OH) |
| 2.50 | br s | 2H | -OH |
Interpretation:
-
Aromatic Region (7.25-7.50 ppm): The two doublets, each integrating to 2H, are characteristic of a 1,4-disubstituted benzene ring. The doublet at 7.50 ppm is assigned to the protons ortho to the bromine atom (H-2, H-6), which are deshielded by the electron-withdrawing nature of bromine. The doublet at 7.25 ppm corresponds to the protons meta to the bromine (H-3, H-5). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.
-
Benzylic Methine (4.75 ppm): The doublet of doublets at 4.75 ppm is assigned to the benzylic proton (H-7). It is coupled to the two diastereotopic protons of the adjacent methylene group (H-8a and H-8b), resulting in the observed splitting pattern.
-
Methylene Protons (3.60-3.70 ppm): The two protons of the CH₂-OH group (H-8a and H-8b) are diastereotopic due to the adjacent chiral center. They appear as two distinct doublet of doublets, coupled to each other (geminal coupling, J ≈ 11.5 Hz) and to the benzylic proton (vicinal coupling, J = 4.5 and 7.5 Hz).
-
Hydroxyl Protons (2.50 ppm): The broad singlet at 2.50 ppm is characteristic of the hydroxyl protons. The broadness is due to chemical exchange, and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 140.5 | C-1 (Aromatic) |
| 131.5 | C-3, C-5 (Aromatic) |
| 128.0 | C-2, C-6 (Aromatic) |
| 121.5 | C-4 (Aromatic, C-Br) |
| 75.0 | C-7 (CH-OH) |
| 67.0 | C-8 (CH₂-OH) |
Interpretation:
-
Aromatic Carbons (121.5-140.5 ppm): Four distinct signals are observed in the aromatic region, consistent with a 1,4-disubstituted benzene ring. The signal at 121.5 ppm is assigned to the carbon atom bearing the bromine (C-4). The quaternary carbon (C-1) attached to the ethanediol side chain appears at 140.5 ppm. The signals at 131.5 and 128.0 ppm correspond to the four aromatic CH carbons.
-
Aliphatic Carbons (67.0-75.0 ppm): The two signals in the aliphatic region correspond to the two carbons of the ethane-1,2-diol moiety. The carbon of the benzylic alcohol (C-7) is observed at 75.0 ppm, while the terminal methylene carbon (C-8) appears at 67.0 ppm.
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the assignments made from the 1D spectra.
-
COSY: A COSY spectrum would show correlations between coupled protons. For this compound, we would expect to see cross-peaks between:
-
The aromatic protons at 7.50 and 7.25 ppm.
-
The benzylic proton (4.75 ppm) and the methylene protons (3.60-3.70 ppm).
-
-
HSQC: An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would confirm the following connectivities:
-
7.50 ppm (H-2, H-6) with 128.0 ppm (C-2, C-6).
-
7.25 ppm (H-3, H-5) with 131.5 ppm (C-3, C-5).
-
4.75 ppm (H-7) with 75.0 ppm (C-7).
-
3.60-3.70 ppm (H-8a, H-8b) with 67.0 ppm (C-8).
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Molecular Ion and Isotopic Pattern
Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units. For C₈H₉BrO₂, the expected molecular ions would be at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br).
Fragmentation Pathway
Electron ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The analysis of these fragments provides valuable structural information.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Key Fragment Ions:
-
m/z 185/187 ([C₇H₆BrO]⁺): Loss of the hydroxymethyl radical (•CH₂OH) from the molecular ion.
-
m/z 170/172 ([C₇H₇Br]⁺˙): This fragment could arise from the loss of a neutral molecule of formic acid (CH₂O₂) from the molecular ion through a rearrangement.
-
m/z 155/157 ([C₆H₄Br]⁺): Loss of a methyl radical from the m/z 170/172 fragment, or loss of carbon monoxide from the m/z 185/187 fragment. This corresponds to the bromophenyl cation.
-
m/z 107 ([C₇H₇O]⁺): Loss of a bromine radical from the m/z 185/187 fragment, leading to the hydroxytropylium ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1100-1000 | Strong | C-O stretch (alcohol) |
| 820 | Strong | C-H bend (p-disubstituted ring) |
Interpretation:
-
O-H Stretch (3400-3200 cm⁻¹): The most prominent feature in the IR spectrum of a diol is a broad and strong absorption band in this region, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadening is due to intermolecular hydrogen bonding.
-
C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethane-diol moiety.
-
C=C Stretch (1600, 1480 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretch (1100-1000 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the alcohol functional groups.
-
C-H Bend (820 cm⁻¹): A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is a clear indication of a 1,4-disubstituted (para) benzene ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 500 MHz NMR spectrometer.
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, and phase correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion isotopic pattern and characteristic fragment ions.
Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion: A Unified Structural Assignment
The convergence of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and unambiguous structural elucidation of this compound. NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation of the molecule, which corroborates the proposed structure. Infrared spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques form a powerful and self-validating analytical suite that is indispensable in the field of chemical and pharmaceutical research. The methodologies and data interpretation strategies outlined in this guide serve as a blueprint for the structural characterization of this and other related small molecules, ensuring the scientific rigor required for advancing drug discovery and development programs.
References
- PubChem. This compound.
Sources
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Importance of Chiral Diols
In the landscape of modern drug discovery and development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral vicinal diols, such as (S)-1-(4-Bromophenyl)ethane-1,2-diol, are high-value chiral building blocks, serving as versatile intermediates in the synthesis of complex, biologically active molecules.[4][5] The 4-bromophenyl moiety offers a strategic handle for further functionalization, typically via palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth, field-proven methodology for the synthesis of the (S)-enantiomer, focusing on the robust and highly selective Sharpless Asymmetric Dihydroxylation (SAD) reaction. We will move beyond a simple recitation of steps to explore the mechanistic rationale, the causality behind procedural choices, and the self-validating systems that ensure reproducibility and success.
Foundational Principles: The Sharpless Asymmetric Dihydroxylation (SAD)
The SAD reaction stands as a cornerstone of asymmetric synthesis, allowing for the direct conversion of a prochiral alkene into a chiral vicinal diol with high enantioselectivity.[6][7] This transformation was developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry.[8][9] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids.[10]
The key to its success lies in a catalytic cycle that continuously regenerates the active Os(VIII) species from the Os(VI) state using a stoichiometric co-oxidant.[6][8] For practical laboratory use, these components are conveniently packaged into commercially available reagent mixtures known as AD-mix.[6][8][9]
-
AD-mix-α : Contains the chiral ligand (DHQ)₂PHAL, derived from dihydroquinine, which typically delivers the diol from the "alpha" or bottom face of the alkene when drawn in a standard orientation.[11][12]
-
AD-mix-β : Contains the "pseudoenantiomeric" ligand (DHQD)₂PHAL, derived from dihydroquinidine, which delivers the diol from the "beta" or top face, yielding the opposite enantiomer.[11][12]
For the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol from 4-bromostyrene, AD-mix-β is the reagent of choice.
The Catalytic Heart: Mechanism of Action
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The SAD catalytic cycle is a well-studied process, though debates over the precise nature of the osmylation step have occurred.[6][11] The generally accepted mechanism proceeds through a [3+2] cycloaddition pathway.[8][9][10]
The Primary Catalytic Cycle:
-
Ligand Association: The chiral ligand coordinates to osmium tetroxide, forming a highly reactive, chiral Os(VIII) complex.[8][9]
-
Alkene Osmylation: The alkene (4-bromostyrene) approaches the chiral osmium complex. The ligand creates a chiral pocket, forcing the alkene to bind from a specific face to minimize steric hindrance. For AD-mix-β, this directs the osmium complex to the re-face of the styrene derivative, ultimately leading to the (S)-diol. This occurs via a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate.[8][10]
-
Hydrolysis: The cyclic osmate ester is hydrolyzed, releasing the desired chiral diol, (S)-1-(4-Bromophenyl)ethane-1,2-diol.[6][8]
-
Re-oxidation: The resulting reduced osmium(VI) species is re-oxidized back to osmium(VIII) by the stoichiometric co-oxidant, typically potassium ferricyanide [K₃Fe(CN)₆], which is present in the AD-mix.[8][11] This step regenerates the active catalyst, allowing it to re-enter the cycle.
A potential secondary catalytic cycle can occur if the osmate ester is oxidized before hydrolysis, which can lead to lower enantioselectivity.[8] Using a biphasic solvent system like t-BuOH/water and K₃Fe(CN)₆ as the oxidant, as prescribed in the standard protocol, favors the primary pathway by promoting rapid hydrolysis.[10]
A Validated Experimental Protocol
This protocol is designed for the synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diol on a 5 mmol scale. All operations involving AD-mix should be performed in a well-ventilated fume hood due to the high toxicity of osmium tetroxide.[13]
Reagent and Materials Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 0.915 g | 5.0 | 1.0 |
| AD-mix-β | - | - | 7.0 g | - | 1.4 g/mmol |
| tert-Butanol | C₄H₁₀O | 74.12 | 25 mL | - | - |
| Water | H₂O | 18.02 | 25 mL | - | - |
| Methanesulfonamide | CH₅NO₂S | 95.12 | 0.475 g | 5.0 | 1.0 |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 7.5 g | 59.5 | ~12 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Step-by-Step Synthesis Workflow
Detailed Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (25 mL) and water (25 mL). Add AD-mix-β (7.0 g). Stir the biphasic mixture vigorously at room temperature until the bulk of the solids dissolve and the aqueous layer turns a bright yellow-orange.
-
Causality Insight: The t-BuOH/H₂O (1:1) system is critical. It provides a solvent for both the organic substrate and the inorganic salts, facilitating the reaction at the interface. Vigorous stirring is essential to maximize this interfacial area.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Some of the inorganic salts may precipitate, which is normal.[12][13]
-
Additive: Add methanesulfonamide (0.475 g, 1.0 equiv). Stir for 1 minute.
-
Substrate Addition: Add 4-bromostyrene (0.915 g, 5.0 mmol) to the cold, stirring mixture. Seal the flask and continue to stir vigorously at 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane solvent system. The starting material (styrene) is much less polar than the product (diol). The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting material spot.
-
Quenching: While the mixture is still cold (0 °C), slowly add solid sodium sulfite (7.5 g).
-
Causality Insight: Sodium sulfite is a reducing agent that quenches any residual OsO₄ and reduces the osmate ester, ensuring all osmium species are converted to a less hazardous, lower oxidation state.
-
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color of the mixture should change from dark brown/orange to a pale yellow or light brown.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).
-
Washing: Combine the organic layers and wash with 2 M NaOH (25 mL) to remove phenolic impurities and the ligand, followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically a white to off-white solid or a viscous oil, can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.
-
Procedure: Load the crude material onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the pure (S)-1-(4-Bromophenyl)ethane-1,2-diol.
Product Validation: Characterization and Analysis
A successful synthesis is validated by rigorous characterization of the final product.
Spectroscopic Data
The identity and purity of the product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analysis | Expected Chemical Shifts (δ, ppm in CDCl₃) |
| ¹H NMR | ~7.48 (d, 2H, Ar-H ), ~7.25 (d, 2H, Ar-H ), ~4.75 (dd, 1H, -CH (OH)-), ~3.65 (m, 2H, -CH₂ (OH)), ~2.80 (br s, 1H, -OH ), ~2.20 (br s, 1H, -OH ) |
| ¹³C NMR | ~140.5 (Ar-C), ~131.5 (Ar-CH), ~127.5 (Ar-CH), ~121.5 (Ar-C-Br), ~74.5 (-CH(OH)-), ~68.0 (-CH₂(OH)) |
Note: NMR shifts are approximate and can vary slightly based on solvent and concentration.
Determination of Enantiomeric Excess (ee)
Confirming the stereochemical outcome is the ultimate test of an asymmetric synthesis. The enantiomeric excess (ee) of the diol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Typical Conditions:
-
Column: Chiralcel OD-H or similar chiral stationary phase.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10).
-
Detection: UV at 220 nm or 254 nm.
-
-
Expected Outcome: The (S) and (R) enantiomers will have different retention times, allowing for their integration and the calculation of the ee value: ee (%) = [|(S) - (R)| / ((S) + (R))] * 100. A successful SAD reaction on this substrate should yield an ee of >95%.
Field Insights & Troubleshooting
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; inefficient extraction. | Increase reaction time. Ensure vigorous stirring. Add methanesulfonamide if not already present. Perform an additional extraction of the aqueous layer. |
| Low Enantioselectivity (ee) | Reaction temperature too high; secondary catalytic cycle interference. | Maintain strict temperature control at 0 °C. Ensure vigorous stirring and the presence of water to promote rapid hydrolysis of the osmate ester. |
| Reaction Stalls | Poor catalyst turnover. | Ensure all reagents are of high quality. The addition of methanesulfonamide can often restart a stalled reaction. |
| Difficult Purification | Co-elution of impurities. | If the product is a solid, recrystallization from a solvent system like ethyl acetate/hexanes or toluene can be an effective alternative to chromatography. |
Conclusion: A Gateway to Molecular Complexity
The Sharpless Asymmetric Dihydroxylation provides a reliable, highly selective, and scalable route to valuable chiral building blocks like (S)-1-(4-Bromophenyl)ethane-1,2-diol. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently execute this powerful transformation. The resulting enantioenriched diol is not an endpoint but a strategic starting point, primed for further elaboration into novel therapeutic agents and complex molecular probes, underscoring the critical link between fundamental synthetic methodology and advanced drug development.
References
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation.
- Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD).
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
- chemeurope.com. (n.d.). Sharpless asymmetric dihydroxylation.
- Taylor & Francis Online. (2006). On the Origin of the Facial Selectivity of the Sharpless Asymmetric Dihydroxylation of Styrene Derivatives.
- U. of Wisconsin. (n.d.). Sharpless Asymmetric Dihydroxylation.
- Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes.
- Heravi, M. M., et al. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
- PubChem. (n.d.). 1-(4-Bromophenyl)ethane-1,2-diol.
- Khan, A. A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4991. [Link]
- Abas, S., & Kumar, D. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
- Lokesh, K. S. (2024). The Significance of Chirality in Drug Design and Development.
- Kumar, A. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies, 6(1). [Link]
- Xu, D., Crispino, G. A., & Sharpless, K. B. (1992). Selective Asymmetric Dihydroxylation (AD) of Dienes. Journal of the American Chemical Society, 114(19), 7570–7571. [Link]
- Zhang, W., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. ACS Omega, 8(30), 27156–27167. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. rroij.com [rroij.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
Spectroscopic Data of 1-(4-Bromophenyl)ethane-1,2-diol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-bromophenyl)ethane-1,2-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide offers detailed interpretations of the expected spectral features, outlines robust experimental protocols for data acquisition, and provides the foundational knowledge necessary for the spectroscopic characterization of this and similar molecules.
Introduction
This compound is a vicinal diol derivative of bromobenzene, possessing a stereocenter at the carbinol carbon. Its structural features, including the aromatic ring, the bromine substituent, and the diol functional group, make it a valuable building block in organic synthesis and medicinal chemistry. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound in any research and development setting. This guide provides a detailed analysis of its expected spectroscopic signature.
Molecular Structure and Key Features
The structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a 4-bromophenyl group attached to an ethane-1,2-diol moiety. The presence of a chiral center at C1 will influence the magnetic environment of adjacent protons, which can be observed in the ¹H NMR spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, methine, and methylene protons, as well as the hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | Doublet | 2H | H-2, H-6 (Aromatic) |
| ~ 7.25 | Doublet | 2H | H-3, H-5 (Aromatic) |
| ~ 4.70 | Doublet of Doublets | 1H | H-a (CH-OH) |
| ~ 3.70 | Doublet of Doublets | 1H | H-b (CH₂-OH) |
| ~ 3.60 | Doublet of Doublets | 1H | H-c (CH₂-OH) |
| Variable | Broad Singlet | 2H | OH |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region: The para-substituted aromatic ring is expected to show a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the bromine atom (H-3 and H-5) will be shielded relative to the protons ortho to the ethane-1,2-diol group (H-2 and H-6) due to the electron-withdrawing nature of the diol moiety.
-
Aliphatic Region: The methine proton (H-a) is adjacent to the aromatic ring and a hydroxyl group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic methylene protons (H-b and H-c). The methylene protons (H-b and H-c) are diastereotopic because of the adjacent chiral center and will therefore have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling).
-
Hydroxyl Protons: The signals for the hydroxyl protons are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141 | C-1 (Aromatic, C-CH) |
| ~ 132 | C-3, C-5 (Aromatic, CH) |
| ~ 128 | C-2, C-6 (Aromatic, CH) |
| ~ 122 | C-4 (Aromatic, C-Br) |
| ~ 75 | C-a (CH-OH) |
| ~ 67 | C-b (CH₂-OH) |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon bearing the bromine (C-4) and the carbon attached to the diol side chain (C-1) are quaternary and will typically have lower intensities. The chemical shifts of the protonated aromatic carbons (C-2, C-3, C-5, C-6) are in the expected aromatic region.
-
Aliphatic Carbons: The two carbons of the ethane-1,2-diol moiety will be in the aliphatic region. The carbon bearing the hydroxyl group and the aromatic ring (C-a) will be more deshielded than the terminal methylene carbon (C-b).
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
-
Data Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1600, 1480 | Medium to Strong | C=C stretch (aromatic ring) |
| ~ 1100 | Strong | C-O stretch (alcohols) |
| ~ 1050 | Strong | C-Br stretch |
Interpretation of the IR Spectrum
-
O-H Stretch: A prominent broad band in the region of 3600-3200 cm⁻¹ is the most characteristic feature, indicating the presence of the hydroxyl groups and intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Absorptions around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretch: A strong band around 1100 cm⁻¹ is expected for the C-O stretching vibration of the alcohol functional groups.
-
C-Br Stretch: The carbon-bromine stretch is expected to appear in the fingerprint region, around 1050 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉BrO₂). Due to the presence of bromine, there will be two peaks of approximately equal intensity at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br).
-
Key Fragmentation Peaks:
-
[M - H₂O]⁺: Loss of a water molecule from the molecular ion.
-
[M - CH₂OH]⁺: Cleavage of the terminal hydroxymethyl group.
-
[C₇H₆BrO]⁺: Benzylic cleavage, resulting in the stable bromotropylium ion or a related structure.
-
[C₆H₄Br]⁺: Loss of the entire ethane-1,2-diol side chain.
-
Interpretation of the Mass Spectrum
The fragmentation pattern will be dictated by the stability of the resulting carbocations. The presence of the bromine isotopes provides a clear signature for fragments containing the bromophenyl moiety. The benzylic position is prone to cleavage, leading to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system like GC-MS or LC-MS.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique and may show a more prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Visualizing the Data and Workflow
Molecular Structure and NMR Assignments
Caption: Molecular structure with proton assignments for ¹H NMR.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While the presented data is predictive, it is based on well-established principles of spectroscopy and analysis of analogous compounds. The provided experimental protocols offer a robust starting point for researchers to acquire and confirm this data in a laboratory setting. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous characterization and quality control of this important chemical compound.
References
- Note: As specific experimental data for this compound was not found in the initial searches, this reference list provides sources for general spectroscopic principles and protocols.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
Sources
1-(4-Bromophenyl)ethane-1,2-diol 1H NMR and 13C NMR data
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4-Bromophenyl)ethane-1,2-diol
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted phenylethanoid derivative with applications as a versatile building block in organic synthesis, including the development of potential drug candidates and protein degraders.[1] Its precise molecular structure, containing a stereocenter and multiple functional groups, necessitates robust analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such molecules.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document synthesizes predictive data based on established spectroscopic principles with field-proven protocols for data acquisition. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's spectroscopic signature.
Section 1: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally analogous compounds and foundational NMR principles.[2] The specific solvent can influence chemical shifts, particularly for hydroxyl protons; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for diols due to its ability to form hydrogen bonds, resulting in sharper, more well-defined hydroxyl signals.[2]
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~ 7.50 | Doublet (d) | 2H | J ≈ 8.4 Hz |
| H-3', H-5' | ~ 7.35 | Doublet (d) | 2H | J ≈ 8.4 Hz |
| H-1 | ~ 4.60 | Doublet of Doublets (dd) | 1H | J ≈ 7.8, 4.5 Hz |
| C1-OH | ~ 5.40 | Doublet (d) | 1H | J ≈ 4.5 Hz |
| H-2a | ~ 3.45 | Multiplet (m) | 1H | |
| H-2b | ~ 3.35 | Multiplet (m) | 1H | |
| C2-OH | ~ 4.70 | Triplet (t) | 1H | J ≈ 5.8 Hz |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' | ~ 120.0 |
| C-1' | ~ 143.0 |
| C-2', C-6' | ~ 128.5 |
| C-3', C-5' | ~ 131.0 |
| C-1 | ~ 74.0 |
| C-2 | ~ 67.0 |
Section 2: Rationale for Spectral Assignments and Interpretation
The predicted assignments are grounded in the fundamental principles of NMR spectroscopy, including chemical environment, electronegativity, and spin-spin coupling.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets for simplicity.[3] The protons ortho to the bromine atom (H-3', H-5') and those ortho to the diol sidechain (H-2', H-6') are chemically distinct. The electron-withdrawing nature of the bromine atom will deshield the adjacent protons, shifting them downfield.[4] The typical ortho coupling constant (³JHH) in benzene rings is between 7 and 10 Hz.[5]
-
Aliphatic Region (δ 3.0-5.0 ppm):
-
The proton on the benzylic carbon (H-1), being attached to both an aromatic ring and a hydroxyl-bearing carbon, is significantly deshielded and expected around 4.60 ppm.[6] It will be split by the two diastereotopic protons on C-2, resulting in a doublet of doublets.
-
The two protons on C-2 (H-2a, H-2b) are diastereotopic due to the adjacent stereocenter at C-1. They will have different chemical shifts and will couple with each other (geminal coupling, ²JHH) and with H-1 (vicinal coupling, ³JHH), leading to complex multiplets.
-
-
Hydroxyl Protons (-OH): In a solvent like DMSO-d₆, hydrogen bonding slows the rate of proton exchange.[2] This allows for the observation of coupling between the hydroxyl protons and adjacent C-H protons. The C1-OH proton should appear as a doublet, coupled to H-1, while the C2-OH proton should appear as a triplet, coupled to the two H-2 protons. A D₂O exchange experiment would confirm these assignments, as the -OH signals would disappear.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton.
-
Aromatic Region (δ 120-150 ppm): A para-disubstituted benzene ring with two different substituents will show four distinct signals.[7]
-
C-1' (ipso-carbon to sidechain): This carbon is attached to the electron-withdrawing diol group and is expected to be downfield.
-
C-4' (ipso-carbon to bromine): The carbon directly attached to bromine experiences a moderate shielding effect from the halogen, a known phenomenon for heavier halogens.
-
C-2'/C-6' and C-3'/C-5': These pairs of carbons are equivalent due to the molecule's symmetry and will appear as two distinct signals.
-
-
Aliphatic Region (δ 60-80 ppm): The two carbons of the diol moiety are in different chemical environments. The benzylic carbon (C-1) is more deshielded than the terminal carbon (C-2) due to its proximity to the aromatic ring. Both are shifted downfield due to the attachment of electronegative oxygen atoms.
Section 3: Standardized Experimental Protocol for NMR Data Acquisition
To ensure data integrity and reproducibility, a standardized protocol is essential. The following workflow is a self-validating system for acquiring high-quality NMR data for compounds like this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended for observing -OH couplings. CDCl₃ is a common alternative, though -OH signals may be broad or not observed.[8]
-
Concentration: Accurately weigh approximately 10-20 mg of the compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent peak is used as a secondary reference.[9]
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[10]
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.[8]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Set to at least 1-2 seconds to allow for adequate relaxation of protons.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient for good signal-to-noise (S/N).
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., 'zgpg30').
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei, especially quaternary ones.[8]
-
Number of Scans (ns): A higher number of scans (e.g., 512 to 2048) is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration.
-
Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Section 4: Advanced 2D NMR for Unambiguous Assignment
For complex molecules, 1D NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments provide an additional dimension of information, allowing for the unambiguous assignment of all proton and carbon signals by revealing through-bond connectivities.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks will appear between H-1 and the H-2 protons, and crucially, between the two diastereotopic H-2 protons. This confirms the connectivity of the entire aliphatic spin system.[11]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals for H-1, H-2, and the aromatic protons to their respective carbon signals (C-1, C-2, and aromatic carbons), validating the assignments made in the 1D spectra.[11]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is exceptionally powerful for piecing together molecular fragments. For instance, a correlation from the benzylic proton (H-1) to the aromatic carbons (C-1', C-2', C-6') would confirm the attachment of the diol sidechain to the bromophenyl ring.
Key NMR Correlations Diagram
Caption: Key 2D NMR correlations for this compound.
Conclusion
The structural characterization of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a distinct set of signals corresponding to the para-substituted aromatic ring and the ethane-1,2-diol sidechain. By following the standardized experimental protocol outlined in this guide, researchers can obtain high-fidelity data. For absolute structural confirmation, particularly in complex matrices or for novel derivatives, the application of 2D NMR techniques like COSY, HSQC, and HMBC is strongly recommended as a best practice. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness in the structural analysis of this important chemical entity.
References
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- SpectraBase. (n.d.). 1-(4-BROMOPHENYL)-2-PHENYL-ETHAN-1,2-DIONE.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....
- Abraham, R. J., et al. (2012). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- RSC Publishing. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- University of Strathclyde. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- University of Bath's research portal. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of diols.
- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
- Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
- Wang, X., et al. (n.d.). A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. Huaqiao University.
- ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules.
- ResearchGate. (2025, August 10). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols.
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).
- Bull, T. E., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. PubMed.
- Royal Society of Chemistry. (n.d.). Non-Heme Manganese(II) Complex-Catalysed Oxidative Cleavage of 1,2-Diols via Alcohol-Assisted O2 Activation - Supporting Information.
- ResearchGate. (2025, October 16). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275).
- Molecules. (2007, February 12). Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. PubMed.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane... 1H proton nmr spectrum.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. rsc.org [rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. rsc.org [rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Infrared Spectrum Analysis of 1-(4-Bromophenyl)ethane-1,2-diol: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(4-bromophenyl)ethane-1,2-diol. As a molecule incorporating a diol functionality, a para-substituted aromatic ring, and a carbon-bromine bond, its IR spectrum presents a rich landscape of vibrational modes. This document serves as a practical resource for researchers, offering a detailed interpretation of the compound's characteristic absorption bands, step-by-step protocols for obtaining high-quality spectra via Fourier Transform Infrared (FTIR) spectroscopy, and the causal reasoning behind key experimental choices. The guide is grounded in established spectroscopic principles and aims to provide a self-validating framework for the structural elucidation of this and similar chemical entities.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, corresponding to the energy required to induce a vibrational transition.[3] These absorptions, which manifest as peaks in an IR spectrum, are determined by factors such as bond strength and the mass of the bonded atoms.[3][4] Consequently, an IR spectrum serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present in a sample.[2]
This compound (C₈H₉BrO₂) is an organic compound featuring several key functional groups that give rise to a distinctive IR spectrum:
-
A Diol Group: Two hydroxyl (-OH) groups on adjacent carbons.
-
An Aromatic Ring: A para-substituted (1,4-disubstituted) benzene ring.
-
A Halogen Bond: A carbon-bromine (C-Br) single bond.
Understanding the characteristic absorptions of these groups is paramount for confirming the identity and purity of the compound.
Theoretical IR Spectrum: An Interpretive Breakdown
The structure of this compound dictates a predictable yet complex pattern of IR absorptions. The analysis below deconstructs the spectrum into contributions from its primary functional moieties.
The Hydroxyl (O-H) Region: The Signature of a Diol
The most prominent feature in the spectrum of a diol is typically the O-H stretching vibration. Due to the proximity of the two hydroxyl groups, both intermolecular and intramolecular hydrogen bonding can occur.[5][6] This hydrogen bonding significantly weakens the O-H bond, causing the absorption band to become very broad and strong, typically appearing in the 3500-3200 cm⁻¹ region.[7][8] A free, non-hydrogen-bonded O-H stretch, which would appear as a sharp peak around 3600 cm⁻¹, is rarely observed in a condensed-phase spectrum of a diol.[4][8]
The C-H Stretching Region: A Tale of Two Hybridizations
A useful dividing line in the C-H stretching region is 3000 cm⁻¹.[2][4]
-
Aromatic C-H Stretch (sp²): The stretching of C-H bonds where the carbon is part of the benzene ring occurs at a slightly higher frequency than for alkanes. Expect one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ range.[2][9][10][11][12]
-
Aliphatic C-H Stretch (sp³): The stretching of C-H bonds in the ethane-diol portion of the molecule will appear just below 3000 cm⁻¹. These absorptions are typically found in the 3000-2850 cm⁻¹ region.[7][13]
The Aromatic Core: Ring Vibrations and Substitution Patterns
The benzene ring itself gives rise to several characteristic absorptions.
-
C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of sharp bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[2][9][10][14] Two of the most consistent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[10][11]
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring can be reliably determined by analyzing the strong C-H "out-of-plane" bending vibrations in the 900-675 cm⁻¹ region.[9][15][16] For a 1,4-disubstituted (para) ring, as in this molecule, a single strong band is expected in the 860-800 cm⁻¹ range.[17][18]
-
Overtone Bands: The region from 2000-1665 cm⁻¹ often contains a pattern of weak "overtone" or combination bands. The specific pattern of these peaks is also highly characteristic of the benzene ring's substitution pattern.[12][15][17]
The Fingerprint Region: C-O and C-Br Vibrations
The region below 1500 cm⁻¹ is known as the fingerprint region because of its complexity and high degree of uniqueness for each compound.[3]
-
C-O Stretching: The stretching of the carbon-oxygen single bonds of the diol will produce strong, distinct peaks in the 1300-1000 cm⁻¹ range.[7][18] The exact position can help distinguish between primary and secondary alcohols.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency due to the high mass of the bromine atom. This band is typically found in the < 700 cm⁻¹ region.[7][18]
Summary of Predicted IR Absorptions
The following table summarizes the key diagnostic peaks expected in the IR spectrum of this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500–3200 | O–H Stretch (H-bonded) | Diol / Alcohol | Strong, Broad |
| 3100–3000 | C–H Stretch | Aromatic (sp²) | Medium, Sharp |
| 3000–2850 | C–H Stretch | Aliphatic (sp³) | Medium |
| 2000–1665 | Overtone/Combination Bands | Aromatic Ring | Weak |
| 1600–1400 | C=C Stretch (In-ring) | Aromatic Ring | Medium to Weak |
| 1300–1000 | C–O Stretch | Diol / Alcohol | Strong |
| 860–800 | C–H Out-of-Plane Bend | para-Disubstituted | Strong |
| < 700 | C–Br Stretch | Alkyl/Aryl Halide | Medium to Strong |
Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition
Obtaining a high-quality, interpretable IR spectrum is critically dependent on proper sample preparation and instrument operation.[19] Since this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[19][20]
Method A: Potassium Bromide (KBr) Pellet Transmission
This classic technique involves dispersing the solid sample within a matrix of IR-transparent KBr. It is capable of producing high-resolution spectra but requires careful preparation.
Protocol Steps:
-
Drying: Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for several hours and store it in a desiccator. This is a critical step, as absorbed moisture will cause a large, broad O-H peak, potentially obscuring the sample's hydroxyl features.[1][20]
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground this compound sample and 100-200 mg of the dried KBr.[19]
-
Grinding & Mixing: Using a clean, dry agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[19][21] Proper grinding to a particle size smaller than the IR wavelength minimizes scattering losses (the Christiansen effect).[21]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[19]
-
Background Acquisition: Place an empty sample holder in the FTIR spectrometer and acquire a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any instrumental artifacts.
-
Sample Analysis: Place the KBr pellet into the sample holder and acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Method B: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it the primary sampling method for many applications.[20] It measures the interaction of an evanescent wave with the sample surface.
Protocol Steps:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean.[19] Record a spectrum of the clean crystal to verify its cleanliness.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial for correcting for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[19]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[19]
-
Sample Analysis: Acquire the sample spectrum. The software will generate the final spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe immediately after analysis to prevent cross-contamination.
Workflow Visualization
The logical flow from sample preparation to final spectral analysis is depicted in the diagram below. This workflow ensures that data is collected in a systematic and reproducible manner, upholding the principles of a self-validating system.
Caption: Workflow for IR Spectrum Acquisition and Analysis.
References
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy Online.
- Infrared Spectroscopic Studies of Interactions of the Diols with Aprotic Solvents. (n.d.). Acta Physico-Chimica Sinica.
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Sample preparation for FT-IR. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
- Lu, Y.-J., et al. (n.d.). Gaseous infrared spectra of the simplest geminal diol CH2(OH)2 and the isotopic analogues in the hydration of formaldehyde. RSC Publishing.
- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Spectral Characteristics of the Benzene Ring. (2019, February 18). Chemistry LibreTexts.
- Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis Instruments, Inc.
- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). PubMed Central.
- Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
- Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry.
- IR Chart. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry.
- Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Need help explaining OH-peaks in IR. (2018, March 12). Chemistry Stack Exchange.
- Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax.
- IR Tables. (n.d.). University of California, Santa Cruz, Department of Chemistry and Biochemistry.
- Typical IR Absorptions of Aromatic Compounds. (n.d.). Thieme.
- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023, May 3). National Institutes of Health.
- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Infrared Spectroscopy. (n.d.). Michigan State University, Department of Chemistry.
- IR Lecture Notes. (n.d.).
Sources
- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. spectra-analysis.com [spectra-analysis.com]
- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. jascoinc.com [jascoinc.com]
- 21. eng.uc.edu [eng.uc.edu]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-(4-Bromophenyl)ethane-1,2-diol
Introduction
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is a cornerstone of progress. 1-(4-Bromophenyl)ethane-1,2-diol is a vicinal diol of significant interest, serving as a potential building block in organic synthesis. Its structure, featuring a brominated aromatic ring and an ethane-1,2-diol side chain, presents a unique fragmentation pattern in mass spectrometry (MS). This guide provides an in-depth analysis of the expected fragmentation behavior of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for its identification and characterization. The inherent polarity of the vicinal diol functionality often necessitates specific analytical approaches, such as derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] This document will delve into the mechanistic underpinnings of its mass spectrometric fragmentation, providing researchers with the technical insights required for confident structural confirmation.
The molecular formula of this compound is C₈H₉BrO₂, with a monoisotopic mass of approximately 215.979 Da and an average molecular weight of 217.06 g/mol .[2] The presence of a bromine atom is a key feature, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in nearly equal abundance, leading to a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.[3]
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation is anticipated to be driven by the presence of the hydroxyl groups, the aromatic ring, and the bromine atom.
The initial event is the formation of the molecular ion (M•+). Due to the energetic nature of EI, the molecular ion peak may be of low abundance. The subsequent fragmentation pathways are predicted as follows:
-
Alpha-Cleavage: The bond between the two carbon atoms of the diol moiety is susceptible to cleavage. This can occur in two ways, leading to the formation of either a bromobenzaldehyde radical cation or a formaldehyde radical cation and their corresponding neutral fragments.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the diol side chain is a favorable process, leading to the formation of a stable bromobenzyl cation or a bromotropylium ion through rearrangement.
-
Loss of Water: Vicinal diols can readily lose a molecule of water (18 Da) from the molecular ion, especially upon thermal stress in the GC inlet.[4]
-
Loss of Halogen: The carbon-bromine bond can cleave, leading to the loss of a bromine radical. However, cleavage of the side chain is often more facile.
The following diagram illustrates the predicted major fragmentation pathways under EI conditions.
Caption: Predicted EI fragmentation pathway for this compound.
Predicted Major Fragment Ions in EI-MS
| m/z (⁷⁹Br/⁸¹Br) | Predicted Ion Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |
| 216/218 | [C₈H₉BrO₂]⁺˙ | Molecular Ion (M⁺˙) | Low |
| 198/200 | [C₈H₇BrO]⁺˙ | Loss of H₂O from M⁺˙ | Moderate |
| 185/187 | [C₇H₅BrO]⁺ | Formation of the bromobenzoyl cation | High |
| 157/159 | [C₇H₆Br]⁺ | Benzylic cleavage with rearrangement | High |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate to Low |
| 31 | [CH₃O]⁺ | α-cleavage product | Moderate |
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) in positive ion mode, and deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[5] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Positive Ion Mode ESI-MS/MS
In positive ion mode, the protonated molecule [C₈H₁₀BrO₂]⁺ (m/z 217/219) is expected to be the precursor ion. Collision-induced dissociation (CID) of this ion would likely proceed through the following pathways:
-
Neutral Loss of Water: The most facile fragmentation is the loss of one or two molecules of water. The loss of a single water molecule would result in a fragment ion at m/z 199/201. A subsequent loss of another water molecule would lead to an ion at m/z 181/183.
-
Cleavage of the Diol Side Chain: Similar to EI, cleavage of the C-C bond in the diol side chain can occur, though it may require higher collision energy.
Caption: Predicted fragmentation in positive ion ESI-MS/MS.
Negative Ion Mode ESI-MS/MS
In negative ion mode, the deprotonated molecule [C₈H₈BrO₂]⁻ (m/z 215/217) would be the precursor ion. Its fragmentation upon CID is expected to be less extensive than in positive mode but may involve:
-
Loss of Formaldehyde: A potential fragmentation pathway could involve the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) to yield a fragment at m/z 185/187.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the polar nature and low volatility of vicinal diols, derivatization is highly recommended for GC-MS analysis to improve chromatographic peak shape and thermal stability.[1] Silylation is a common and effective derivatization technique.
1. Derivatization (Silylation): a. To 100 µL of a solution of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile), add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 60-70 °C for 30 minutes. c. Allow the reaction mixture to cool to room temperature before injection.
2. GC-MS Instrumental Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet: Split/splitless, operated in splitless mode.
- Inlet Temperature: 250 °C.
- Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Full scan from m/z 40 to 450.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is well-suited for the direct analysis of polar compounds like vicinal diols without the need for derivatization.[6]
1. Sample Preparation: a. Dissolve the sample in a suitable solvent compatible with the mobile phase, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Instrumental Conditions:
- Liquid Chromatograph: Shimadzu Nexera HPLC system or equivalent.[7]
- Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 Å, 1.8 µm, 2.1 mm x 100 mm).[8]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
- Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Acquisition Mode: Full scan MS to identify precursor ions, followed by product ion scans (MS/MS) of the most abundant precursors.
Conclusion
The mass spectrometric fragmentation of this compound is governed by the interplay of its functional groups. Under EI, fragmentation is expected to be extensive, with key fragments arising from benzylic cleavage and cleavage of the diol side chain. The bromine isotopic pattern will be a defining characteristic of many of the resulting ions. In contrast, ESI is a gentler method that will likely produce a protonated or deprotonated molecular ion, with fragmentation primarily involving the loss of water molecules upon collision-induced dissociation. The predictive fragmentation pathways and experimental protocols outlined in this guide provide a robust framework for the confident identification and structural elucidation of this compound in a variety of research and development settings.
References
- Benchchem. Application Note: GC-MS Analysis Protocol for Vicinal Diols.
- PubChem. This compound.
- PubMed. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling.
- PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
- Benchchem. The Pivotal Role of Vicinal Diols in Biochemical Pathways: A Technical Guide.
- Benchchem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-iodobenzene.
- PubMed Central. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
- eScholarship.org. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry.
- NIST WebBook. Ethanone, 1-(4-bromophenyl)-.
- PubMed. On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging.
- NIST WebBook. Ethanone, 1-(4-bromophenyl)-.
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.
- NIST WebBook. Ethanone, 1-(4-bromophenyl)-.
- LookChem. (R)-1-(4-Bromophenyl)ethane-1,2-diol.
- ResearchGate. Chiral Distinction of Phenyl-Substituted Ethanediol Enantiomers by Measuring the Ion Mobility of their Ternary Complexes | Request PDF.
- RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
- Oakwood Chemical. 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg.
- PMC - NIH. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
- Chemistry LibreTexts. 6.2: Fragmentation.
- R Discovery. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products..
- PMC - NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry.
- NIST WebBook. 4-Bromophenyl ether.
- MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
- PMC - NIH. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants.
- MDPI. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol from 4-Bromostyrene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic routes for converting 4-bromostyrene into 1-(4-bromophenyl)ethane-1,2-diol, a valuable vicinal diol intermediate in medicinal chemistry and materials science. We dissect the primary methodologies, focusing on the stereochemical outcomes and the mechanistic rationale behind process optimization. This document moves beyond simple protocols to offer a causal understanding of experimental choices, empowering researchers to select and adapt the most suitable synthesis for their specific objectives. Key strategies, including syn-dihydroxylation via osmium and manganese reagents and anti-dihydroxylation through an epoxide intermediate, are critically evaluated. Detailed, field-tested protocols are provided, alongside a comparative analysis to guide process development.
Introduction: Strategic Importance of Vicinal Diols
Vicinal diols, or 1,2-diols, are fundamental structural motifs in a vast array of biologically active molecules and advanced materials. The target molecule, this compound[1][2], serves as a key building block. The bromo-aromatic moiety provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the diol functionality allows for the construction of complex ethers, esters, and heterocyclic systems. Its precursor, 4-bromostyrene, is a readily available starting material, making the efficiency and stereoselectivity of its dihydroxylation a critical consideration for any multi-step synthesis.[3]
This guide will focus on the two principal stereochemical pathways to access the diol from the parent alkene, as illustrated below.
Caption: High-level overview of the divergent synthetic strategies.
Pathway I: syn-Dihydroxylation
The most direct route to a vicinal diol involves the syn-dihydroxylation of the alkene, where both hydroxyl groups are added to the same face of the double bond.[4] This is typically achieved using high-oxidation-state transition metals like osmium or manganese.[5]
Osmium-Catalyzed Dihydroxylation
Osmium tetroxide (OsO₄) is the gold standard for reliable and high-yielding syn-dihydroxylation due to its exceptional selectivity.[5][6][7] The core mechanism involves a concerted [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate.[8][9] This concerted step is the origin of the syn stereochemistry. Subsequent hydrolysis or reduction cleaves the osmium-oxygen bonds to release the diol.[9]
Given the high cost and extreme toxicity of OsO₄, modern protocols employ it in catalytic amounts alongside a stoichiometric co-oxidant to regenerate the Os(VIII) species in situ.[5][7]
Developed in 1973, the Upjohn method utilizes N-methylmorpholine N-oxide (NMO) as the terminal oxidant.[5][8][10] This protocol is robust, tolerates a wide range of functional groups, and provides high yields of the syn-diol.[5][8]
Caption: The catalytic cycle of the Upjohn Dihydroxylation.
The primary causality for choosing the Upjohn method is its reliability and predictability for producing racemic syn-diols without requiring specialized chiral auxiliaries.
For applications requiring enantiomerically pure diols, the Sharpless Asymmetric Dihydroxylation is the premier method. It builds upon the osmium-catalyzed cycle but incorporates chiral quinine-derived ligands to control the facial selectivity of the osmylation.[5][11] The reaction typically uses potassium ferricyanide (K₃[Fe(CN)₆]) as the stoichiometric oxidant.[5]
Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, oxidant, buffer, and a pseudoenantiomeric ligand—(DHQ)₂PHAL and (DHQD)₂PHAL, respectively.[11][12]
-
AD-mix-β contains the (DHQD)₂PHAL ligand and generally delivers the diol via attack on the top (β) face of the alkene as drawn in the standard orientation. For styrene derivatives, this typically yields the (R)-diol at the benzylic carbon.
-
AD-mix-α contains the (DHQ)₂PHAL ligand and directs hydroxylation to the bottom (α) face, yielding the (S)-diol.
The choice between AD-mix-α and AD-mix-β is therefore a direct causal decision to target a specific enantiomer of the final product.[11][13]
Potassium Permanganate (KMnO₄) Dihydroxylation
A less expensive but often lower-yielding alternative to osmium is cold, dilute, and basic potassium permanganate (KMnO₄).[4][14] The mechanism is analogous to osmylation, proceeding through a cyclic manganate ester to produce a syn-diol.[4][14][15]
Causality of Conditions: The reaction conditions are critical.
-
Cold Temperature & Dilute Solution: These conditions are essential to prevent over-oxidation.[4][16]
-
Basic pH (e.g., NaOH): A basic medium is required to facilitate the hydrolysis of the manganate ester and prevent oxidative cleavage of the newly formed diol.[4][7][14]
While economically attractive, KMnO₄ is a powerful and less selective oxidant. For valuable substrates like those in late-stage drug development, the risk of cleaving the diol to form aldehydes or carboxylic acids often makes the more controlled osmium-based methods preferable.[4][7]
Pathway II: anti-Dihydroxylation via Epoxidation
An alternative strategy that yields the anti-diol (hydroxyl groups on opposite faces) involves a two-step sequence: epoxidation of the alkene followed by ring-opening of the epoxide.[4][17]
Epoxidation of 4-Bromostyrene
The double bond of 4-bromostyrene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically performed in an inert solvent like dichloromethane (DCM).
Acid-Catalyzed Hydrolysis of the Epoxide
The resulting 2-(4-bromophenyl)oxirane can then be opened under aqueous acidic conditions (e.g., dilute H₂SO₄ or HClO₄).[18][19] The mechanism involves:
-
Protonation of the epoxide oxygen, making it a better leaving group.[20]
-
Nucleophilic attack by a water molecule. This occurs via an Sₙ2-like mechanism with backside attack, leading to inversion of configuration at the carbon being attacked.[18][19]
-
Deprotonation to yield the final trans-1,2-diol.
This backside attack is the mechanistic origin of the anti stereochemistry of the final product.[21]
Caption: The two-step workflow for anti-dihydroxylation.
Comparative Analysis of Synthetic Methods
The choice of synthetic route is a multi-variable decision. The following table provides a comparative summary to aid in this process.
| Feature | Upjohn Dihydroxylation (OsO₄/NMO) | Sharpless Dihydroxylation (AD-mix) | KMnO₄ Dihydroxylation | Epoxidation + Hydrolysis |
| Stereochemistry | syn (Racemic) | syn (Enantioselective) | syn (Racemic) | anti (Racemic) |
| Yield | High to Excellent | High to Excellent | Moderate to Good | Good to High |
| Key Reagents | cat. OsO₄, NMO | AD-mix (cat. OsO₄, Ligand, K₃Fe(CN)₆) | KMnO₄, NaOH | m-CPBA, H₃O⁺ |
| Safety Concerns | High (Volatile, toxic OsO₄) | High (Toxic Osmium source) | Moderate (Strong oxidant) | Moderate (Peroxy acids) |
| Cost | High (Osmium catalyst) | Very High (Ligand + Osmium) | Low | Low to Moderate |
| Scalability | Good | Moderate (Cost can be prohibitive) | Excellent | Excellent |
| Primary Use Case | Reliable synthesis of racemic syn-diols. | Synthesis of specific enantiomers for chiral targets. | Cost-effective synthesis where over-oxidation is not a major concern. | Accessing the anti-diol diastereomer. |
Experimental Protocols
Safety Precaution: All manipulations involving osmium tetroxide or its salts must be conducted in a certified chemical fume hood. OsO₄ is highly toxic and volatile.[22] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
Protocol 5.1: Upjohn Dihydroxylation (Racemic syn-Diol)
-
Reaction Setup: To a round-bottom flask, add 4-bromostyrene (1.0 eq). Dissolve it in a 10:1 mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.2 eq). Stir until dissolved.
-
Catalyst Addition: To the stirring solution, add a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.005 eq) dropwise. The solution will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure syn-1-(4-bromophenyl)ethane-1,2-diol.
Protocol 5.2: Sharpless Asymmetric Dihydroxylation ((R)-Enantiomer)
-
Reaction Setup: In a flask, prepare a solvent mixture of tert-butanol and water (1:1). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (commercially available, approx. 1.4 g per mmol of alkene) and stir until most solids are dissolved.
-
Substrate Addition: Add 4-bromostyrene (1.0 eq) to the cold, stirring mixture.
-
Reaction Monitoring: Maintain the reaction at 0 °C and stir vigorously. The reaction is often complete within 6-24 hours. Monitor by TLC.
-
Work-up: Add solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Extraction and Purification: Follow steps 6 and 7 from Protocol 5.1. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by converting the diol to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.
Protocol 5.3: Epoxidation and Hydrolysis (anti-Diol)
Step A: Epoxidation
-
Reaction Setup: Dissolve 4-bromostyrene (1.0 eq) in dichloromethane (DCM) in a flask and cool to 0 °C.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 77% purity, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the styrene.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract with DCM, wash the organic layer with NaHCO₃ solution and then brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide, which can be used directly in the next step.
Step B: Hydrolysis
-
Reaction Setup: Dissolve the crude 2-(4-bromophenyl)oxirane from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1).
-
Acid Addition: Add a catalytic amount of 1 M sulfuric acid (H₂SO₄).
-
Reaction: Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Work-up and Purification: Neutralize the reaction with a saturated NaHCO₃ solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield pure anti-1-(4-bromophenyl)ethane-1,2-diol.
Conclusion
The synthesis of this compound from 4-bromostyrene is a well-established transformation that offers a valuable case study in stereochemical control. For the synthesis of the racemic syn-diol, the Upjohn dihydroxylation offers a reliable and high-yielding protocol. When enantiopurity is paramount, the Sharpless Asymmetric Dihydroxylation stands as the undisputed method of choice, providing direct access to either enantiomer with high fidelity. For applications where the anti-diol is the desired diastereomer, a two-step epoxidation-hydrolysis sequence provides an efficient and cost-effective route. The ultimate selection of a synthetic pathway must be guided by a careful consideration of stereochemical requirements, cost, safety, and scalability, as outlined in this guide.
References
- Wikipedia contributors. (2023). Dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia contributors. (2023). Upjohn dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Chemistry LibreTexts. (2015). 12.
- BYJU'S. (n.d.). Epoxide Reactions. [Link]
- OrgoSolver. (n.d.).
- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
- SynArchive. (n.d.).
- Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide)
- Taylor & Francis Online. (2006).
- YouTube. (2014).
- Journal of the American Chemical Society. (1987). Change of Rate Limiting Step in General Acid-Catalyzed Benzo[a]pyrene Diol Epoxide Hydrolysis. [Link]
- OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. [Link]
- Homework.Study.com. (n.d.). Acid-catalyzed hydrolysis of the following epoxide gives a trans diol. [Link]
- Save My Exams. (2025). Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
- Master Organic Chemistry. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (2025).
- Imperial College London. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2020). 9.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- ChemSrc. (2025). (R)-1-(4-Bromophenyl)ethane-1,2-diol suppliers. [Link]
- YouTube. (2020).
- Khan Academy. (n.d.).
- PubChem. (n.d.). 4-Bromostyrene. [Link]
- Green Chemistry (RSC Publishing). (n.d.). Highly efficient electro-epoxidation of olefins coupled with bromine recycling. [Link]
- Organic Syntheses Procedure. (n.d.). palladium-phosphine-complex-catalyzed reaction of organolithium compounds and alkenyl halides. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Upjohn Dihydroxylation [organic-chemistry.org]
- 9. orgosolver.com [orgosolver.com]
- 10. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. orgosolver.com [orgosolver.com]
- 15. youtube.com [youtube.com]
- 16. savemyexams.com [savemyexams.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 20. byjus.com [byjus.com]
- 21. homework.study.com [homework.study.com]
- 22. ch.ic.ac.uk [ch.ic.ac.uk]
Introduction: The Synthetic Value of Vicinal Diols
An In-Depth Technical Guide to the Dihydroxylation of 4-Bromostyrene: Mechanisms, Protocols, and Stereochemical Control
The conversion of an alkene to a vicinal diol, or glycol, is a cornerstone transformation in modern organic synthesis.[1] These 1,2-diol motifs are prevalent in natural products and serve as versatile synthetic intermediates, readily transformed into epoxides, aldehydes, ketones, and other valuable functional groups. For professionals in drug development, the ability to install these hydroxyl groups with precise stereochemical control is paramount, as the biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure.
4-Bromostyrene serves as an excellent model substrate for this discussion. The presence of the vinyl group provides a clear site for oxidation, while the bromo-substituted aromatic ring is a common feature in pharmaceutical intermediates, offering a handle for subsequent cross-coupling reactions. This guide provides a detailed examination of the primary mechanistic pathways for the dihydroxylation of 4-bromostyrene, focusing on the underlying principles that govern reactivity and stereoselectivity.
Part 1: Osmium-Catalyzed Syn-Dihydroxylation: The Dominant Paradigm
The most reliable and widely used methods for the syn-dihydroxylation of alkenes employ osmium tetroxide (OsO₄).[1][2] Due to the high cost and extreme toxicity of OsO₄, modern protocols use it in catalytic amounts in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species.[3][4][5]
The Upjohn Dihydroxylation: A Racemic Approach
Developed in 1976, the Upjohn dihydroxylation provides a robust method for converting alkenes to cis-vicinal diols without stereochemical bias.[6][7]
Core Mechanism: The reaction is initiated by the cycloaddition of osmium tetroxide to the π-bond of 4-bromostyrene. While there has been debate, a concerted [3+2] cycloaddition is the most widely accepted mechanism, supported by quantum chemical calculations.[8][9][10] This step forms a cyclic osmate(VI) ester intermediate.[2][11] This intermediate is then hydrolyzed to release the syn-diol. The key to the catalytic process is the inclusion of a co-oxidant, typically N-Methylmorpholine N-oxide (NMO), which reoxidizes the reduced Os(VI) species back to Os(VIII), allowing the catalytic cycle to continue.[6][8]
Causality in Experimental Design:
-
Catalyst: OsO₄ is the primary oxidant that directly engages the alkene. Its use in catalytic amounts (e.g., <1 mol%) is a critical safety and cost-control measure.[4][5]
-
Co-oxidant: NMO is the workhorse for regenerating OsO₄. Its function is to turn over the osmium catalyst, making the overall process efficient.[1][8]
-
Solvent System: A mixture of acetone and water is commonly employed. Acetone solubilizes the organic substrate (4-bromostyrene), while water is necessary for the hydrolysis of the osmate ester.
The Sharpless Asymmetric Dihydroxylation (SAD): Enantioselective Mastery
The pinnacle of osmium-catalyzed dihydroxylation is the Sharpless Asymmetric Dihydroxylation (SAD), a development for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry.[3][4] This method introduces chiral ligands, derived from cinchona alkaloids, to create an asymmetric environment around the osmium catalyst, resulting in the formation of one enantiomer of the diol with high selectivity.[3][12][13]
The Mechanistic Role of the Chiral Ligand: The reaction follows a catalytic cycle similar to the Upjohn process, but with a crucial additional step: the initial formation of a highly reactive, chiral complex between OsO₄ and the alkaloid ligand.[3][10] This complexation accelerates the rate of dihydroxylation, a phenomenon known as "ligand-accelerated catalysis".[6] The ligand's rigid structure creates a binding pocket that forces the incoming alkene, 4-bromostyrene, to approach from a specific face, dictating the stereochemistry of the resulting diol.[12]
The commercially available "AD-mix" formulations simplify the execution of this reaction.[3][10] These mixtures contain the osmium catalyst, the chiral ligand, the co-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[3][13]
-
AD-mix-α contains the ligand (DHQ)₂PHAL.
-
AD-mix-β contains the "pseudoenantiomeric" ligand (DHQD)₂PHAL.[3]
Predicting Stereochemistry: The Sharpless Mnemonic A simple and powerful mnemonic exists to predict which face of the alkene will be hydroxylated. By orienting the alkene with its substituents categorized by size (Large, Medium, Small), the choice of AD-mix determines the face of attack. For 4-bromostyrene, the substituents on the double bond are the 4-bromophenyl group (Large, RL), a hydrogen atom (Medium, RM), and the other hydrogen atom (Small, RS).
-
AD-mix-β ((DHQD)₂PHAL): Delivers the hydroxyl groups to the top face (β-face).
-
AD-mix-α ((DHQ)₂PHAL): Delivers the hydroxyl groups to the bottom face (α-face).
Part 2: Alternative Dihydroxylation Methodologies
While osmium-based reagents are dominant, other methods exist, though they often come with significant drawbacks.
-
Potassium Permanganate (KMnO₄): Cold, dilute, and basic KMnO₄ can produce syn-diols.[2][4] The mechanism is thought to be similar to osmylation, proceeding through a cyclic manganate ester. However, KMnO₄ is a very strong oxidant, and reactions are notoriously difficult to control. Over-oxidation, leading to cleavage of the C-C bond to form aldehydes or carboxylic acids, is a common and often unavoidable side reaction, resulting in poor yields of the desired diol.[2][4][14]
-
Acid-Catalyzed Epoxide Opening: An anti-dihydroxylation can be achieved in a two-step process: first, epoxidation of the alkene (e.g., with m-CPBA), followed by acid-catalyzed ring-opening with water. This pathway yields the trans-diol, providing complementary stereoselectivity to the osmium-based methods.[15]
-
Modern Developments: Research continues into greener and more cost-effective methods. Recent reports include electrochemical strategies and metal-free approaches using reagents like peroxyacids or molecular oxygen, though their substrate scope and efficiency for electron-deficient styrenes may vary.[16][17][18]
Part 3: Data and Protocols
Comparative Data for Styrene Dihydroxylation
The following table summarizes typical results for the asymmetric dihydroxylation of styrene, a close analog of 4-bromostyrene, highlighting the efficacy of the Sharpless method.
| Method | Substrate | Reagent System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Sharpless AD | Styrene | AD-mix-β | 97 | 97 | (R)-1-phenylethane-1,2-diol |
| Sharpless AD | Styrene | AD-mix-α | 98 | 94 | (S)-1-phenylethane-1,2-diol |
| Upjohn | Styrene | OsO₄ (cat.), NMO | >90 | 0 | Racemic |
| Permanganate | Styrene | Cold, basic KMnO₄ | Low to Moderate | 0 | Racemic |
Data compiled from representative literature values.
Experimental Protocol: Asymmetric Dihydroxylation of 4-Bromostyrene
This protocol is a representative procedure adapted from established Sharpless Asymmetric Dihydroxylation methods.
Safety Precaution: Osmium tetroxide and its salts are volatile and extremely toxic. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[19] Osmium-containing waste must be quenched and disposed of according to institutional safety guidelines.
Workflow:
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (10 mL) and water (10 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the appropriate AD-mix powder (1.4 g per mmol of alkene; for this example, AD-mix-β). Stir the slurry vigorously at 0 °C until the solids dissolve and two clear phases are observed.
-
Substrate Addition: Add 4-bromostyrene (1.0 mmol) to the rapidly stirring mixture.
-
Reaction: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6 to 24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (Na₂SO₃, 1.5 g) to the reaction mixture while it is still cold.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.
-
Extraction: Add ethyl acetate (20 mL) to the flask. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.
Conclusion
The dihydroxylation of 4-bromostyrene is a well-understood and highly controllable transformation. For generating a racemic diol, the Upjohn protocol using catalytic OsO₄ with NMO remains a reliable choice. However, for researchers and drug development professionals requiring stereochemical precision, the Sharpless Asymmetric Dihydroxylation is the undisputed standard. Its use of commercially available, pre-packaged AD-mix reagents, combined with a predictable mnemonic for stereochemical outcomes, makes it a powerful and accessible tool for the synthesis of chiral building blocks. A thorough understanding of the underlying catalytic cycles and the role of each reagent is essential for troubleshooting, optimization, and successful application of this critical synthetic reaction.
References
- Wikipedia contributors. (2024). Sharpless asymmetric dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia contributors. (2023). Upjohn dihydroxylation. Wikipedia, The Free Encyclopedia. [Link]
- SynArchive. (n.d.).
- Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
- Chemistry LibreTexts. (2019). 11.3.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry in 2 mins. (2020). Alkene Syn Dihydroxylation Reaction (OsO4/NMO)
- Unlock Chemystery. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. YouTube. [Link]
- Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]
- Bibi, A., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
- Chemistry LibreTexts. (2015). 12.
- Wikipedia contributors. (2024). Osmium tetroxide. Wikipedia, The Free Encyclopedia. [Link]
- NotEvans. (2015). Stereoselectivity of dihydroxylation with osmium tetroxide. Chemistry Stack Exchange. [Link]
- ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. [Link]
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2021).
- Wang, T., et al. (2021). Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation.
- Wang, P-C., et al. (2021). A cost-effective and eco-friendly way to dihydroxylate terminal and internal alkenes using hydrogen peroxide/formic acid. ChemRxiv. [Link]
- Donohoe, T.J. (2002). Development of the Directed Dihydroxylation Reaction.
- OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. [Link]
- Chemistry Stack Exchange. (2016). Electron flow: How does osmium tetroxide react with alkenes?. [Link]
- Korovina, N. (2020). Oxidation of Alkenes to Diols with Osmium Tetroxide. YouTube. [Link]
- Khan Academy. (n.d.).
- The Organic Chemistry Tutor. (2020).
- American Chemical Society. (1996). A mechanistic insight leads to a greatly improved osmium-catalyzed asymmetric dihydroxylation process. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2020). 9.
- ResearchGate. (2013). Synthesis of Styrene Monomers Hydroxyl Functionalized. [Link]
- Imperial College London. (n.d.).
Sources
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 6. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Upjohn Dihydroxylation [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. orgosolver.com [orgosolver.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
Potential applications of 1-(4-Bromophenyl)ethane-1,2-diol
An In-depth Technical Guide to the Potential Applications of 1-(4-Bromophenyl)ethane-1,2-diol
Abstract
This compound is a bifunctional organic compound featuring a brominated aromatic ring and a vicinal diol. This unique combination of reactive sites makes it a highly versatile building block with significant potential across multiple scientific disciplines. This guide synthesizes current knowledge and provides expert insights into its core applications, focusing on its utility in organic synthesis, medicinal chemistry, and chiral applications. We will explore its role as a strategic intermediate, a scaffold for drug discovery, and a potential chiral auxiliary, supported by detailed protocols and mechanistic diagrams to provide a comprehensive resource for researchers, chemists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound (CAS: 92093-23-7) is structurally characterized by an ethane-1,2-diol moiety attached to a 4-bromophenyl group.[1][2][3][4][5] The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the diol group allows for a range of transformations including oxidation and esterification.[6] This duality is central to its utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉BrO₂ | [1][2][4] |
| Molecular Weight | 217.06 g/mol | [1][2][4][7][8] |
| Appearance | White to off-white solid | [6] |
| IUPAC Name | This compound | [1] |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane); limited solubility in water. | [6] |
| Stability | Generally stable under standard conditions; sensitive to strong oxidizing agents. | [6] |
The molecule's spectral data is characterized by distinctive peaks corresponding to its functional groups, notably a strong absorption band for the hydroxyl (-OH) groups in the infrared spectrum around 3397 cm⁻¹.[6]
Core Application: A Versatile Precursor in Organic Synthesis
The true strength of this compound lies in its capacity to serve as a strategic precursor for more complex molecular architectures. Both the aryl bromide and the diol functionalities can be selectively targeted to build diverse structures.
The bromine atom acts as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This is a foundational technique in modern synthesis.[9][10] Concurrently, the diol can be protected and deprotected, oxidized to form an α-hydroxy ketone or a diketone, or used to form cyclic structures like acetals, which can serve as protecting groups or chiral auxiliaries.
Figure 1: Key synthetic transformations of this compound.
Protocol: Synthesis of this compound
The most common laboratory-scale synthesis involves the reductive coupling of 4-bromobenzaldehyde, often mediated by a low-valent titanium reagent.[6]
Objective: To synthesize this compound from 4-bromobenzaldehyde.
Materials:
-
4-bromobenzaldehyde
-
Titanium(III) chloride (TiCl₃)
-
tert-Butyl hydroperoxide (t-BuOOH) or another suitable reducing agent system
-
Anhydrous solvent (e.g., Ethanol)
-
Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.
-
Reaction Initiation: Under an argon atmosphere, add 4-bromobenzaldehyde and the anhydrous solvent to the flask.
-
Reagent Addition: Slowly add the titanium-based catalyst system (e.g., TiCl₃ and t-BuOOH) to the stirred solution. The reaction is often exothermic.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with water or a mild acid.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired diol as a diastereomeric mixture.[6]
-
Characterization: Confirm the identity and purity of the product using NMR, IR spectroscopy, and mass spectrometry.[6]
Application in Medicinal Chemistry and Drug Discovery
The bromophenyl motif is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. This compound serves as an excellent starting point or scaffold for the development of novel therapeutics.[6]
Scaffold for Endothelin Receptor Antagonists
A compelling example of a related structure's application is in the synthesis of Macitentan, a dual endothelin receptor antagonist.[11] The synthesis involves coupling a bromophenyl-containing fragment to a pyrimidine core. The diol functionality on our topic compound could be derivatized to an ether linkage, similar to the ethylene glycol moiety in Macitentan, demonstrating its potential as a key intermediate in the synthesis of such drugs.
Figure 3: Workflow demonstrating the principle of a chiral auxiliary in synthesis.
Conceptual Protocol: Asymmetric Aldol Reaction
Objective: To use (1R,2S)-1-(4-bromophenyl)ethane-1,2-diol (as part of a larger auxiliary structure like an oxazolidinone) to direct an asymmetric aldol reaction.
Rationale: Chiral auxiliaries, such as those derived from amino alcohols or diols, create a sterically defined environment. When attached to a substrate (e.g., forming an N-acyl oxazolidinone), the auxiliary blocks one face of the resulting enolate, forcing an incoming electrophile (an aldehyde) to approach from the less hindered side, thereby creating a specific stereoisomer. [12] Procedure (Conceptual):
-
Auxiliary Attachment: React the chiral this compound derivative (e.g., an amino alcohol version) with an acyl chloride to form the chiral auxiliary-substrate conjugate.
-
Enolate Formation: Treat the conjugate with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a stereodefined (Z)-enolate. [12]3. Aldol Addition: Introduce the target aldehyde to the reaction mixture at low temperature (e.g., -78 °C). The chiral auxiliary will direct the aldehyde to attack the enolate from a specific face, leading to a high diastereomeric excess.
-
Workup: Quench the reaction and purify the aldol adduct.
-
Auxiliary Cleavage: Remove the chiral auxiliary via hydrolysis or reduction to yield the enantiomerically enriched β-hydroxy carbonyl product. The auxiliary can then be recovered for reuse. [12]
Future Outlook and Conclusion
This compound is more than a simple chemical; it is a versatile platform for innovation. Its primary value has been demonstrated in organic synthesis and medicinal chemistry, where its dual reactivity enables the construction of complex and pharmacologically relevant molecules.
Future research should focus on several promising areas:
-
Materials Science: The potential for this compound in polymer and materials science, mentioned briefly in the literature, remains largely unexplored. [6]Its rigid bromophenyl group and hydrogen-bonding diol functionality could be leveraged to create novel liquid crystals or polymers with tailored properties.
-
Asymmetric Catalysis: A deeper investigation into the applications of its enantiopure forms as chiral ligands or auxiliaries in asymmetric catalysis could unlock new synthetic methodologies.
-
PROTACs and Chemical Biology: Given its classification as a "Protein Degrader Building Block," its utility in constructing Proteolysis Targeting Chimeras (PROTACs) represents a cutting-edge application at the intersection of chemistry and biology. [2] In conclusion, this compound provides researchers with a powerful and adaptable tool. Its strategic application, grounded in the principles outlined in this guide, will continue to facilitate discoveries in drug development, synthetic chemistry, and beyond.
References
- EvitaChem. (n.d.). Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
- American Elements. (n.d.). This compound.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- Wikipedia. (n.d.). Chiral auxiliary.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of 1,2-bis(4-bromophenyl)ethyne: Synthesis and Application Insights.
- Molbase. (n.d.). (R)-1-(4-Bromophenyl)ethane-1,2-diol suppliers.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- IOSR Journal of Applied Chemistry. (2025). Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine.
- da Silva, A. B. F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. PubMed Central.
- Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][6]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Pharmaceuticals. PubMed Central.
- Google Patents. (n.d.). DE1277244B - Process for the preparation of 2,3-dibromobutene-(2)-diol-(1,4), 2,2,3,3-tetrabromobutanediol-(1,4) and / or mucobromic acid.
- ResearchGate. (2025). A 2:1 cocrystal of 2,3-bis(4-bromophenyl)quinoxaline and 1,2-bis(4-bromophenyl)ethane-1,2-diol.
- National Institutes of Health. (n.d.). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. PubMed Central.
- Szymański, J., et al. (n.d.). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules. MDPI.
- National Institutes of Health. (n.d.). Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. PubMed Central.
- Acta Crystallographica Section E. (n.d.). Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione.
- National Institutes of Health. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PubMed Central.
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. PubMed Central.
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- 5. 92093-23-7|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 7. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Biological activity of brominated phenyl diols
An In-depth Technical Guide to the Biological Activity of Brominated Phenyl Diols
Abstract
Brominated phenyl diols, a class of compounds including prominent substances like the flame retardant Tetrabromobisphenol A (TBBPA), are of significant interest to the scientific community due to their widespread environmental presence and diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted biological effects of these compounds. We delve into the core mechanisms of action, including endocrine disruption, neurotoxicity, antimicrobial effects, and enzyme inhibition. This document is structured to provide not only a deep mechanistic understanding but also practical, field-proven experimental protocols for the assessment of these activities. By synthesizing technical data with causal explanations for experimental design, this guide serves as an authoritative resource for investigating the complex interactions of brominated phenyl diols with biological systems.
Introduction to Brominated Phenyl Diols
Brominated phenyl diols are aromatic compounds characterized by one or more phenyl rings containing at least two hydroxyl (-OH) groups and one or more bromine (-Br) atoms. Their chemical stability and reactivity make them useful in various industrial applications, but also subjects of toxicological concern.
Chemical Structures and Properties
The most studied compound in this class is Tetrabromobisphenol A (TBBPA), one of the most widely used brominated flame retardants (BFRs) globally.[1] Its structure, similar to bisphenol A (BPA), features two phenol rings linked by a central carbon atom, with two bromine atoms substituted on each ring. This bromination enhances its fire-retardant properties. The biological activity of these compounds is often dictated by the number and position of bromine substituents and their structural similarity to endogenous molecules like thyroid hormones and steroid hormones.[2]
Environmental Presence and Human Exposure
As additives in numerous consumer products like electronics, textiles, and plastics, BFRs like TBBPA can leach into the environment.[3][4] This leads to contamination of dust, air, water, and soil, resulting in continuous, population-level exposure.[4] Consequently, these compounds and their metabolites are frequently detected in human tissues, including breast milk and serum, raising concerns about their potential health impacts.[5][6]
Rationale for Studying Biological Activity
The structural analogy of brominated phenyl diols to natural hormones is a primary driver for research into their biological effects. There is substantial evidence correlating exposure to BFRs with adverse health outcomes, including thyroid disorders, reproductive issues, and neurodevelopmental problems.[4][7] Understanding their mechanisms of action is critical for risk assessment, regulatory decisions, and the development of safer alternatives.
Key Biological Activities and Mechanisms of Action
Brominated phenyl diols exhibit a wide spectrum of biological activities, largely stemming from their ability to interact with key cellular pathways and macromolecules.
Endocrine Disrupting Effects
Many halogenated organic compounds are considered endocrine disruptors because they interfere with the body's hormonal systems.[8][9] Brominated phenyl diols are notable for their ability to disrupt estrogen, androgen, and thyroid signaling pathways.[4][6]
Brominated analogs of bisphenol A can interact with steroid hormone receptors.[10] They have been shown to compete with 17β-estradiol for binding to the estrogen receptor (ER) and can induce proliferation in estrogen-dependent cell lines like MCF-7.[1] The estrogenic potential tends to decrease as the number of bromine substitutions increases.[1] Concurrently, some of these compounds can act as antagonists to the androgen receptor (AR), inhibiting the activity of androgens like 5α-dihydrotestosterone.[2][10] This dual activity highlights their complex interference with reproductive hormone signaling.
Caption: Estrogenic and anti-androgenic action of brominated phenyl diols.
The interference of BFRs with the hypothalamic-pituitary-thyroid axis is a critical area of concern.[8] Their structural similarity to thyroid hormones (THs) allows them to bind to thyroid transport proteins and receptors.[6][11] A key mechanism is the inhibition of thyroid hormone sulfotransferase, an enzyme crucial for regulating the levels of active T3 hormone.[8][9] Hydroxylated metabolites of BFRs are particularly potent inhibitors of this enzyme, with IC50 values in the low nanomolar range, which may be environmentally relevant.[12] This disruption can alter circulating levels of thyroid hormones, potentially leading to developmental and metabolic disorders.[13]
Caption: Mechanism of thyroid system disruption by inhibiting sulfotransferase.
Neurotoxicity
Epidemiological studies have correlated BFR exposure with neurological issues, including impaired learning and memory.[3][7] In vitro studies have begun to elucidate the underlying cellular mechanisms. BFRs can induce chemical-dependent cell death in neural cells, such as hippocampus-derived HT-22 cells.[3][14] The mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), the generation of reactive oxygen species (ROS) leading to oxidative stress, alterations in cell cycle progression, and disruption of intracellular calcium (Ca²⁺) homeostasis.[5][7][14]
Caption: Key cellular pathways involved in BPD-induced neurotoxicity.
Antimicrobial Activity
Certain bromophenols, particularly those isolated from marine organisms like red algae, have demonstrated significant antimicrobial properties.[15][16] They exhibit activity against a range of bacteria, including multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[15] The proposed mechanisms include the disruption of bacterial communication (quorum sensing) and the inhibition of biofilm formation, a key virulence factor that protects bacteria from antibiotics.[16][17] For instance, 3-bromo-2,6-dihydroxyacetophenone showed good activity against MRSA and inhibited its biofilm formation.[15]
Enzyme Inhibition
Beyond the endocrine system, brominated phenyl diols and related compounds can inhibit other crucial enzymes. Polybrominated phenols isolated from marine sponges have been found to inhibit enzymes relevant to anticancer drug discovery, such as inosine monophosphate dehydrogenase (IMPDH) and 15-lipoxygenase.[18] This suggests that these compounds could serve as scaffolds for developing new therapeutic agents.
Experimental Protocols for Assessing Biological Activity
The following protocols are foundational methods for characterizing the biological activities of brominated phenyl diols.
Endocrine Activity Assays
This assay is a high-throughput method to determine if a chemical can act as an agonist or antagonist of a nuclear receptor.[19][20] It uses a cell line (e.g., HeLa, U2OS, or MDA-kb2) that has been stably transfected with two plasmids: one expressing the hormone receptor (e.g., ERα or AR) and another containing a reporter gene (e.g., luciferase) downstream of a hormone response element.[21][22]
Step-by-Step Methodology:
-
Cell Culture: Plate the stably transfected reporter cells (e.g., 10,000 cells/well) in a 96-well or 384-well plate in the appropriate medium (often phenol red-free for estrogen assays) and incubate for 24 hours at 37°C and 5% CO₂.[19][21]
-
Compound Preparation: Prepare a serial dilution of the test brominated phenyl diol in DMSO. Also prepare solutions of a known agonist (e.g., 17β-estradiol for ER, DHT for AR) and antagonist (e.g., flutamide for AR).
-
Cell Treatment:
-
Agonist Mode: Add the diluted test compounds directly to the cells.
-
Antagonist Mode: Add the diluted test compounds in combination with a fixed concentration of the known agonist.
-
Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent toxicity.[19]
-
-
Incubation: Incubate the treated plates for another 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable buffer and add the luciferase substrate. Measure the resulting luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to a control (vehicle-treated cells). Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: Experimental workflow for a nuclear receptor reporter gene assay.
Neurotoxicity Assessment
This protocol uses cultured neuronal cell lines (e.g., human neural stem cells, mouse hippocampal HT-22 cells) to screen for potential neurotoxic effects.[14][23] Endpoints can include cell viability, apoptosis, and changes in cellular morphology.[24]
Step-by-Step Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., HT-22) in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Expose the cells to a range of concentrations of the brominated phenyl diol for specific time points (e.g., 24 and 48 hours).[14]
-
Endpoint Measurement (Select one or more):
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or isopropanol and measure the absorbance (e.g., at 570 nm).
-
Apoptosis (Annexin V Staining): Stain the cells with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide). Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.[14]
-
Morphology: Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI). Examine the cells under a microscope for signs of apoptosis, such as nuclear condensation and fragmentation.
-
-
Data Analysis: Calculate the percentage of cell viability or apoptosis relative to the vehicle control. Determine the LC50 (lethal concentration 50%) from the dose-response curve.
Caption: Workflow for in vitro assessment of neurotoxicity.
Antimicrobial Susceptibility Testing
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26]
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[25]
-
Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the brominated phenyl diol in broth.[27] Leave wells for positive (no compound) and negative (no bacteria) controls.
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A microplate reader can also be used to measure absorbance (e.g., at 600 nm).
-
(Optional) Resazurin Assay: To confirm viability, add resazurin solution to each well and incubate further. A color change from blue to pink indicates viable, metabolically active cells.[28]
Caption: Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Capacity Assays
This spectrophotometric assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[29][30]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[29] Prepare a series of dilutions of the test compound.
-
Assay Procedure: In a cuvette or microplate well, add a small volume of the sample dilution to a larger volume of the DPPH solution.[29]
-
Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm). The purple DPPH radical becomes colorless or yellowish when neutralized.[31]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the inhibition percentage against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[29]
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Comparative Endocrine Disrupting Activity of Selected Brominated Phenyl Diols
| Compound | Assay Type | Receptor | Activity | Potency (EC50 / IC50) | Reference |
| TBBPA | Reporter Gene | ERα | Agonist | >10 µM | [1][2] |
| TBBPA | Reporter Gene | AR | Antagonist | Inactive | [2] |
| TCBPA | Reporter Gene | ERα | Agonist | ~5 µM | [10] |
| BPA | Reporter Gene | ERα | Agonist | ~1 µM | [10] |
| OH-BDEs | Enzyme Inhibition | SULT1A1 | Inhibitor | Low nM range | [12] |
| (Note: Potency values are approximate and can vary based on specific experimental conditions.) |
Table 2: Antimicrobial Activity of Bromophenol Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 16 | [32] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 16 | [15] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Various Bacteria | <70 | [33] |
| (Note: MIC values are highly dependent on the specific strain and testing methodology.) |
Table 3: Neurotoxicity of Brominated Flame Retardants in HT-22 Cells
| Compound | Exposure Time | Endpoint | Potency (IC50 / LC50) | Reference |
| HBCD | 48 hr | Cell Viability | ~15 µM | [14] |
| TBBPA | 48 hr | Cell Viability | ~50 µM | [14] |
| BDE-47 | 48 hr | Cell Viability | ~60 µM | [14] |
| (Note: HBCD and BDE-47 are related BFRs shown for comparison; values are approximate.) |
Conclusion and Future Directions
Brominated phenyl diols exhibit a remarkable range of biological activities, from potent endocrine disruption and neurotoxicity to promising antimicrobial effects. Their mechanisms of action often involve direct interaction with cellular receptors and enzymes, leveraging their structural similarity to endogenous molecules. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these effects.
Key gaps in the current knowledge remain, particularly regarding the in vivo consequences of long-term, low-dose exposure to mixtures of these compounds, which better reflects real-world human exposure scenarios. Future research should focus on elucidating the structure-activity relationships that govern their diverse effects, investigating the toxicokinetics of their metabolites, and employing advanced models like 3D organoids to better predict human responses.[24] This continued investigation is essential for a complete risk assessment and for guiding the development of safer, next-generation materials.
References
- Bal-Price, A., et al. (2018). In vitro approaches to assess developmental neurotoxicity. OECD.[Link]
- de Boer, J., et al. (2013). High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. Environmental Science & Technology.[Link]
- Kramer, N. E., et al. (2024). Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice. Toxicological Sciences.[Link]
- Atterberry, T. L. (1997). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives.[Link]
- Kramer, N. E., & Cummings, B. (2020). Differential Neurotoxicity in Three Generations of Brominated Flame Retardants. The Toxicologist.[Link]
- Kim, S., et al. (2019). Flame retardants and neurodevelopment: An updated review of epidemiological literature. Current Environmental Health Reports.[Link]
- Zhang, Y., et al. (2021). New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity.
- Butt, C. M., et al. (2013). Inhibition of Thyroid Hormone Sulfotransferase Activity by Brominated Flame Retardants and Halogenated Phenolics. Chemical Research in Toxicology.[Link]
- Butt, C. M., et al. (2013). Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics. Chemical research in toxicology.[Link]
- Dingemans, M. M. L., et al. (2011). Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental Health Perspectives.[Link]
- van der Veen, I., et al. (2012). A comparison of the in vitro cyto- and neurotoxicity of brominated and halogen-free flame retardants: prioritization in search for safe(r)
- Zhang, Y., et al. (2021). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Frontiers in Endocrinology.[Link]
- Roy, P., & Kumar, A. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. Journal of Steroids & Hormonal Science.[Link]
- Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.[Link]
- Chen, Y.-L., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
- Filer, D., et al. (2017). Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors. Frontiers in Endocrinology.[Link]
- Legler, J., & Brouwer, A. (2003). Are brominated flame retardants endocrine disruptors?
- Correia-Sá, L., et al. (2021). Health toxicity effects of brominated flame retardants: From environmental to human exposure. Journal of Environmental Sciences.[Link]
- Fu, X., et al. (1998). Enzyme inhibitors: new and known polybrominated phenols and diphenyl ethers from four Indo-Pacific Dysidea sponges.
- Total Health Center VB. (2018). Bromine and Thyroid Health. Total Health Center VB.[Link]
- Massey, I. Y., et al. (2019). Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. International Journal of Environmental Research and Public Health.[Link]
- Willemsen, P., et al. (2004). Use of reporter cell lines for detection of endocrine-disrupter activity. Analytical and Bioanalytical Chemistry.[Link]
- Darnerud, P. O., et al. (2001). Toxic effects of brominated flame retardants in man and in wildlife.
- ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols.
- OECD. (n.d.). In vitro assays for developmental neurotoxicity. OECD.[Link]
- Nakagawa, Y., & Tayama, S. (2000).
- Atterberry, T. L., et al. (1997). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives.[Link]
- Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules.[Link]
- Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences.[Link]
- Li, R., et al. (2020). An In Vitro and In Vivo Study of Thyroid Disruption of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) A Novel Brominated Flame Retardant. Environmental Science & Technology.[Link]
- Hsieh, J.-H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols.[Link]
- Creative Bioarray. (n.d.). General in vitro Neurotoxicity Test.
- Johnson, M. (2023). Neurotoxicity Assay. Visikol.[Link]
- Nur, S., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.[Link]
- Ilyasov, I. R., et al. (2020).
- Balouiri, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of Pharmaceutical Analysis.[Link]
- León-Buitimea, A. (2019). Assessment of antimicrobial activity. Protocols.io.[Link]
- ResearchGate. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
- Nur, S., et al. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions.
- ResearchGate. (2020). Antibacterial bromophenols from the marine red alga Rhodomela confervoides.
- Samuelsen, M., et al. (2001). Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line. Toxicology Letters.[Link]
- Butt, C. M., et al. (2013). Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics. Chemical Research in Toxicology.[Link]
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.[Link]
- Mészáros, É. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.[Link]
- Ghorab, M. M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules.[Link]
- Zhang, Y., et al. (2021). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Frontiers in Endocrinology.[Link]
Sources
- 1. Estrogen-like properties of brominated analogs of bisphenol A in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flame retardants and neurodevelopment: An updated review of epidemiological literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromine and Thyroid Health - Total Health Center VB [totalhealthcentervb.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme inhibitors: new and known polybrominated phenols and diphenyl ethers from four Indo-Pacific Dysidea sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Use of reporter cell lines for detection of endocrine-disrupter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors [frontiersin.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Neurotoxicity Assay [visikol.com]
- 25. Assessment of antimicrobial activity [protocols.io]
- 26. apec.org [apec.org]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. e3s-conferences.org [e3s-conferences.org]
- 31. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(4-Bromophenyl)ethane-1,2-diol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-bromophenyl)ethane-1,2-diol, a versatile chiral building block with significant applications in asymmetric synthesis and drug discovery. We will delve into its synthesis, resolution, and application, providing practical insights and detailed protocols to empower researchers in their quest for novel chiral molecules.
The Significance of this compound in Chiral Synthesis
Chiral 1,2-diols are privileged structural motifs in a vast array of biologically active molecules and are indispensable precursors for the synthesis of chiral ligands and catalysts. This compound, with its defined stereocenters and a functional handle for further chemical transformations (the bromine atom), offers a unique combination of properties that make it a highly valuable tool for the modern synthetic chemist. The presence of the bromophenyl group allows for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular complexity.
This guide will focus on the practical aspects of utilizing this building block, moving beyond theoretical concepts to provide actionable protocols and a deep understanding of the underlying chemical principles.
Synthesis and Chiral Resolution: Accessing the Enantiopure Forms
The utility of this compound as a chiral building block is entirely dependent on the ability to obtain it in high enantiomeric purity. Two primary strategies are employed: direct enantioselective synthesis and resolution of a racemic mixture.
Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The most direct and widely used method for the enantioselective synthesis of 1,2-diols is the Sharpless Asymmetric Dihydroxylation.[1][2] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of a broad range of olefins. For the synthesis of this compound, the readily available 4-bromostyrene is the starting material.
The choice of the chiral ligand dictates the stereochemical outcome. The commercially available "AD-mix" formulations provide a convenient and reliable way to perform this transformation.[3][4] AD-mix-α, containing the ligand (DHQ)₂PHAL, typically yields the (R,R)-diol, while AD-mix-β, with the pseudo-enantiomeric ligand (DHQD)₂PHAL, produces the (S,S)-diol.[3]
Figure 1: Enantioselective synthesis of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
This protocol provides a general guideline for the synthesis of the (S)-enantiomer using AD-mix-β. The synthesis of the (R)-enantiomer is analogous, using AD-mix-α.
| Step | Procedure | Causality and Insights |
| 1. Reaction Setup | In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix). Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C in an ice bath. | The biphasic solvent system is crucial for the catalytic cycle. The inorganic salts are soluble in water, while the organic substrate and the catalyst have better solubility in the tert-butanol phase. Cooling the reaction mixture helps to improve enantioselectivity. |
| 2. Substrate Addition | Add 4-bromostyrene (1 mmol) to the cold, stirring mixture. | The alkene is the limiting reagent. Vigorous stirring is essential to ensure good mixing between the two phases, which is critical for the reaction rate. |
| 3. Reaction Monitoring | Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours. | The disappearance of the starting alkene spot on the TLC plate indicates the completion of the reaction. |
| 4. Quenching | Add solid sodium sulfite (1.5 g per 1 g of AD-mix) and stir for 1 hour at room temperature. | Sodium sulfite is a reducing agent that quenches the excess oxidant (potassium ferricyanide) and reduces the osmate esters, facilitating the workup. |
| 5. Extraction | Add ethyl acetate to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with 2M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine. | The acidic wash removes the chiral ligand, and the bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water. |
| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diol. | Purification is necessary to remove any unreacted starting material and byproducts. The enantiomeric excess (ee) of the product should be determined by chiral HPLC. |
Chiral Resolution: Separating the Enantiomers
An alternative to enantioselective synthesis is the resolution of a racemic mixture of this compound. This can be achieved through several methods, with preparative chiral High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution being the most common.
Preparative chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of diols.[7]
Workflow for Preparative Chiral HPLC Resolution
Figure 2: Workflow for preparative chiral HPLC resolution.
Protocol Considerations for Preparative Chiral HPLC:
-
Column Selection: Screening of different polysaccharide-based chiral columns (e.g., Daicel Chiralpak® series) is recommended to find the optimal stationary phase.[6]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation.
-
Scale-up: Once analytical separation is achieved, the method can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate.
Enzymatic kinetic resolution is a powerful and often highly enantioselective method for separating enantiomers.[8] This technique relies on the ability of an enzyme, typically a lipase, to selectively catalyze the reaction of one enantiomer over the other.[9][10] For a racemic diol, a common strategy is the enantioselective acylation of one of the hydroxyl groups.
Figure 3: Principle of enzymatic kinetic resolution of a diol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
| Step | Procedure | Causality and Insights |
| 1. Reaction Setup | To a solution of racemic this compound (1 equivalent) in an appropriate organic solvent (e.g., toluene or THF), add a lipase (e.g., Candida antarctica lipase B, CAL-B).[11] | The choice of solvent can significantly impact the enzyme's activity and selectivity. A non-polar, aprotic solvent is generally preferred. |
| 2. Acyl Donor Addition | Add an acyl donor, such as vinyl acetate (0.5-0.6 equivalents), to the mixture. | Using a slight excess of the diol ensures that the reaction stops at approximately 50% conversion, which is optimal for achieving high enantiomeric excess for both the unreacted alcohol and the acylated product. Vinyl acetate is an irreversible acyl donor, which drives the reaction forward. |
| 3. Reaction Monitoring | Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC or GC. | The reaction is stopped when approximately 50% of the starting material has been consumed. |
| 4. Workup | Filter off the enzyme. Concentrate the filtrate under reduced pressure. | The immobilized enzyme can often be recovered and reused. |
| 5. Separation | Separate the unreacted diol from the monoacylated product by flash column chromatography. | The difference in polarity between the diol and the ester allows for their separation on silica gel. |
| 6. Analysis | Determine the enantiomeric excess of both the recovered diol and the monoacetate by chiral HPLC. | This confirms the success of the resolution. The absolute configuration can be determined by comparison with authentic samples or by other analytical methods. |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its characterization and use in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [12][13] |
| Molecular Weight | 217.06 g/mol | [12][13] |
| CAS Number (Racemate) | 92093-23-7 | [12] |
| CAS Number ((R)-enantiomer) | 179914-06-8 | [13][14] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported, varies with purity |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Key Features |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.8 (dd, 1H, CH-OH), ~3.8-3.6 (m, 2H, CH₂-OH), ~2.5-3.0 (br s, 2H, OH). Note: Actual chemical shifts and coupling constants may vary.[15][16] |
| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~127 (Ar-C), ~75 (CH-OH), ~67 (CH₂-OH). Note: Actual chemical shifts may vary.[15][16] |
| Mass Spectrometry (EI) | M⁺ peak at m/z 216/218 (due to bromine isotopes). Fragmentation pattern would show loss of H₂O, CH₂OH, and the bromophenyl group.[12] |
| IR (KBr) | Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (~1600, 1480 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-Br stretch. |
Applications as a Chiral Building Block
The true value of enantiopure this compound lies in its application as a starting material for the synthesis of more complex chiral molecules. Its diol functionality and the presence of the bromophenyl group offer multiple avenues for synthetic transformations.
Synthesis of Chiral Ligands
Chiral diols are common precursors for the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis.[17][18][19] The hydroxyl groups of this compound can be converted into good leaving groups (e.g., tosylates or mesylates) and then displaced by phosphide anions to generate chiral diphosphine ligands. The bromophenyl group can be further functionalized via cross-coupling reactions to tune the steric and electronic properties of the ligand.
Illustrative Synthetic Pathway to a Chiral Diphosphine Ligand
Figure 4: General route for the synthesis of a chiral diphosphine ligand.
Precursor for Active Pharmaceutical Ingredients (APIs)
The structural features of this compound make it an attractive starting material for the synthesis of active pharmaceutical ingredients (APIs).[20] The chiral diol moiety can be incorporated into the final drug structure, or it can be used to induce chirality in a subsequent step, after which it may be modified or removed. The bromophenyl group provides a convenient point for the introduction of other functionalities through reactions like Suzuki, Heck, or Sonogashira couplings, which are common in the synthesis of complex drug molecules.
While specific examples of APIs derived directly from this compound are not yet widespread in publicly available literature, its structural similarity to intermediates used in the synthesis of various drugs suggests its high potential in this area.[21] For instance, chiral benzylic alcohols and diols are key components in the synthesis of certain calcium channel blockers, antidepressants, and antiviral agents.
Future Outlook
This compound is a chiral building block with considerable untapped potential. As the demand for enantiomerically pure pharmaceuticals continues to grow, versatile and readily accessible chiral starting materials like this diol will become increasingly important. Future research is likely to focus on:
-
Development of novel chiral ligands and catalysts: The unique combination of a chiral diol and a functionalizable aromatic ring offers exciting possibilities for the design of new ligand architectures with tailored properties for specific asymmetric transformations.
-
Application in the synthesis of complex natural products and APIs: As synthetic methodologies advance, this building block will likely find its way into the total synthesis of complex molecules where the introduction of chirality and further functionalization are key challenges.
-
Exploration of its utility in materials science: Chiral diols can be used to create chiral polymers and liquid crystals with unique optical and electronic properties.
References
- Benchchem. (2025). Synthesis of Chiral Ligands from (R)
- Wikipedia. (2023).
- Organic Chemistry Portal.
- Imperial College London. (n.d.).
- ResearchGate. (2018).
- PubMed. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.
- PubMed Central. (2016).
- Benchchem. (2025). Enantioselective Synthesis of (S)-1-(4-Bromophenyl)
- Semantic Scholar. (2023).
- Supporting Information. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- Supporting Information. Non-Heme Manganese(II)
- PubMed Central. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands.
- Ludwig-Maximilians-Universität München. (2007).
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- PubChem. This compound.
- ResearchGate. (2002). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions.
- TU Delft Research Portal. (2018).
- ACG Publications. (2023).
- PubMed Central. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- Daicel Chiral Technologies. (2026).
- ResearchGate. (2021). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.
- MDPI. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols.
- Acta Scientific. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry.
- Benchchem. (2025).
- DiVA portal. (2022). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and.
- ResearchGate. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids.
- PubMed Central. (2019). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin.
- LookChem. (R)-1-(4-Bromophenyl)ethane-1,2-diol.
- PubMed. (2015). Enzymatic Kinetic Resolution of Internal Propargylic Diols. Part I: A New Approach for the Synthesis of (S)
- PubMed Central. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- NIH. (2017). (E)-1-(4-Bromophenyl)but-2-en-1-one.
- Taylor & Francis. (2021). Asymmetric synthesis – Knowledge and References.
- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic kinetic resolution of internal propargylic diols. Part I: a new approach for the synthesis of (S)-pent-2-yn-1,4-diol, a natural product from Clitocybe catinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. actascientific.com [actascientific.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
A Senior Application Scientist's Guide to the Enantioselective Synthesis of a Key Chiral Building Block
An Application Note for the Step-by-Step Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a valuable chiral building block for pharmaceutical and materials science research. Moving beyond a simple recitation of steps, this protocol is grounded in mechanistic principles, offering researchers and drug development professionals the causal insights required for successful and reproducible synthesis. The featured methodology is the Sharpless Asymmetric Dihydroxylation, selected for its high fidelity, robust enantioselectivity, and well-documented reliability. We will dissect the reaction mechanism, provide a detailed, validated experimental protocol, and outline rigorous methods for purification and characterization, ensuring the final compound meets the high-purity standards essential for advanced applications.
Introduction: The Strategic Importance of this compound
Vicinal diols, particularly those possessing defined stereochemistry, are cornerstone synthons in modern organic synthesis. Their utility is most pronounced in medicinal chemistry, where the precise three-dimensional arrangement of functional groups is paramount to biological activity. This compound (C₈H₉BrO₂) is a notable example of such a scaffold.[1] The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the elaboration of complex molecular architectures. Simultaneously, the chiral 1,2-diol moiety offers a template for constructing stereochemically rich portions of a target molecule.
This guide provides an authoritative protocol for the synthesis of this compound from 4-bromostyrene via the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation reaction.[2] This method is chosen for its ability to install both hydroxyl groups in a single, predictable, and highly enantioselective step, a critical advantage for any drug development campaign where enantiomeric purity is non-negotiable.
Synthesis Strategy and Workflow
The most efficient and stereocontrolled pathway to this compound is the direct dihydroxylation of the corresponding alkene, 4-bromostyrene. The Sharpless Asymmetric Dihydroxylation stands as the premier method for this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the facial selectivity of the oxidation.[3]
The overall workflow is summarized below. It involves the main reaction followed by a reductive workup to quench residual oxidant and subsequent extraction and purification to isolate the high-purity diol.
Caption: Overall workflow for the synthesis of this compound.
The Engine of Asymmetry: Mechanism of the Sharpless Dihydroxylation
The remarkable efficiency and selectivity of this reaction stem from a well-orchestrated catalytic cycle. Understanding this mechanism is key to troubleshooting and adapting the protocol. The reaction is driven by a catalytic amount of osmium tetroxide, which is continuously regenerated by a stoichiometric co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]).[2][4]
The key steps are:
-
Ligand Association: The chiral phthalazine (PHAL) ligand, complexed with a dihydroquinidine (DHQD) alkaloid, coordinates to the osmium(VIII) tetroxide. This creates a chiral pocket around the metal center.
-
Cycloaddition: The alkene (4-bromostyrene) approaches the chiral osmium complex from the less sterically hindered face, as dictated by the U-shaped binding pocket of the ligand. It undergoes a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate.[4]
-
Hydrolysis: The osmate ester is hydrolyzed, releasing the desired syn-diol product. This step is often accelerated by the presence of a sulfonamide additive.
-
Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by the co-oxidant, allowing the catalytic cycle to continue.[5]
The choice between the commercially available reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), determines which enantiomer of the diol is formed.[6] For the synthesis of (R)-1-(4-Bromophenyl)ethane-1,2-diol, AD-mix-β is the reagent of choice.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Detailed Experimental Protocol
This protocol details the synthesis of (R)-1-(4-bromophenyl)ethane-1,2-diol. For the (S)-enantiomer, substitute AD-mix-β with AD-mix-α.
Materials and Reagents
| Reagent / Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Notes |
| 4-Bromostyrene | 2039-82-9 | C₈H₇Br | 183.05 | >97% purity, inhibitor-free |
| AD-mix-β | N/A | Mixture | N/A | Commercially available mixture |
| tert-Butanol (t-BuOH) | 75-65-0 | C₄H₁₀O | 74.12 | Reagent grade |
| Water | 7732-18-5 | H₂O | 18.02 | Deionized or distilled |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Anhydrous, powder |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₆O₂ | 88.11 | ACS grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Anhydrous |
Equipment
-
Round-bottom flask (100 mL or appropriate for scale)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel)
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 solvent mixture of tert-butanol and water (20 mL of each for a 10 mmol scale reaction).
-
Addition of AD-mix: To the stirring solvent mixture at room temperature, add AD-mix-β (approx. 1.4 g per 1 mmol of alkene). Stir until most of the solids have dissolved, resulting in a pale yellow, biphasic mixture. The use of a pre-formulated mix is a significant practical advantage, as it obviates the need to handle highly toxic osmium tetroxide directly.[2]
-
Initiation: Cool the flask in an ice-water bath to 0 °C. Once the temperature has stabilized, add 4-bromostyrene (1.83 g, 10 mmol) to the vigorously stirring mixture.
-
Reaction Monitoring: Seal the flask and allow it to stir vigorously at 0 °C. The reaction progress can be monitored by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent system). The starting alkene should have a high Rf value, while the diol product will be much more polar and have a lower Rf value. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed as judged by TLC, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene). Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The color of the mixture should change from dark brown back to a lighter yellow/orange, indicating the reduction of any remaining osmate species.
-
Extraction: Add ethyl acetate (30 mL) to the flask and stir for a few minutes. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of a small amount of brine can aid in separation.
-
Work-up: Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with 1 M KOH or saturated sodium bicarbonate solution to remove phenolic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained after evaporation is typically a light-colored solid or oil. Further purification is required to achieve high purity.
Purification Protocol
Recrystallization (Preferred Method):
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography: If recrystallization is ineffective, the diol can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data
The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.
| Property | Expected Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol [7] |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.75 (dd, 1H, CH-OH), 3.70 (m, 2H, CH₂-OH), 2.5-3.0 (br s, 2H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 140.5 (Ar-C), 131.8 (Ar-CH), 127.5 (Ar-CH), 121.7 (Ar-C-Br), 74.5 (CH-OH), 67.0 (CH₂-OH) |
| Mass Spec (ESI+) | m/z: 217/219 [M+H]⁺ (isotopic pattern for Br) |
| IR (KBr, cm⁻¹) | 3350 (broad, O-H stretch), 3050 (Ar C-H stretch), 1490 (Ar C=C stretch), 1070 (C-O stretch), 1010 (Ar C-Br stretch) |
Conclusion
This application note provides a robust and reliable protocol for the enantioselective synthesis of this compound using the Sharpless Asymmetric Dihydroxylation. By grounding the experimental steps in a clear understanding of the reaction mechanism and providing detailed procedures for purification and characterization, this guide equips researchers in drug discovery and materials science with the tools to confidently produce this valuable chiral intermediate. The self-validating nature of the protocol, from visual cues during the reaction to definitive spectroscopic endpoints, ensures a high degree of reproducibility and success.
References
- EvitaChem. 1,2-Bis(4-bromophenyl)ethane-1,2-diol.
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
- PubChem. This compound. National Center for Biotechnology Information.
- Wikipedia. Sharpless asymmetric dihydroxylation.
- Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation).
- Afridi, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 5036.
- HPC Standards. 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%.
- Myers, A. G. Research Group. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.
- Wikipedia. Dihydroxylation.
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
Abstract: This document provides a comprehensive guide to the Sharpless asymmetric dihydroxylation of 4-bromostyrene, a critical transformation for synthesizing chiral vicinal diols. These diols are valuable building blocks in pharmaceutical and fine chemical synthesis. This guide details the underlying mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and troubleshooting.
Introduction: The Significance of Chiral Diols
Chiral 1,2-diols are fundamental structural motifs in a vast array of biologically active molecules and are pivotal intermediates in asymmetric synthesis.[1][2] Their prevalence in natural products and pharmaceuticals underscores the need for efficient and stereoselective synthetic methods.[1][2] The Sharpless asymmetric dihydroxylation (SAD) reaction is a powerful and widely adopted method for the enantioselective synthesis of such vicinal diols from prochiral olefins.[3][4][5] Developed by K. Barry Sharpless, for which he was awarded a share of the 2001 Nobel Prize in Chemistry, this reaction offers high enantioselectivities for a broad range of alkene substrates.[3]
The resulting chiral diols from substrates like 4-bromostyrene are versatile intermediates. The bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the diol moiety can be derivatized or incorporated into larger molecular frameworks. This makes the Sharpless dihydroxylation of 4-bromostyrene a key step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[6][7] The U.S. Food and Drug Administration (FDA) guidelines emphasize the importance of stereochemical purity in drug development, making robust asymmetric methods like the SAD reaction indispensable.[8]
Mechanistic Overview: The Catalytic Cycle
The Sharpless asymmetric dihydroxylation employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[3][9] A stoichiometric co-oxidant is used to regenerate the osmium catalyst, allowing for the use of substoichiometric quantities of the highly toxic and expensive osmium tetroxide.[3][9][10]
The commercially available "AD-mix" formulations contain all the necessary reagents, simplifying the experimental setup.[3][4] AD-mix-α and AD-mix-β contain pseudoenantiomeric chiral ligands, (DHQ)₂PHAL and (DHQD)₂PHAL respectively, which are derived from the cinchona alkaloids dihydroquinine and dihydroquinidine.[3][11][12] These ligands dictate the facial selectivity of the dihydroxylation.
The catalytic cycle can be summarized as follows:
-
Ligand-Osmium Complex Formation: The chiral ligand coordinates to osmium tetroxide to form a chiral active catalyst.
-
[3+2] Cycloaddition: The alkene substrate undergoes a [3+2]-cycloaddition with the chiral osmium complex to form a cyclic osmate ester intermediate.[3] There has been debate about a [2+2] versus a [3+2] mechanism, but evidence favors the [3+2] pathway.[4][11][13]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.
-
Reoxidation: The reduced osmium species is reoxidized by a stoichiometric oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), regenerating the active osmium tetroxide complex for the next catalytic cycle.[3]
A potential secondary, non-enantioselective catalytic cycle can occur if the osmate ester is oxidized before hydrolysis. This can be suppressed by using a higher molar concentration of the chiral ligand.[3]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol for 4-Bromostyrene Dihydroxylation
This protocol is for the dihydroxylation of 4-bromostyrene on a 1 mmol scale using AD-mix-β to yield (R)-1-(4-bromophenyl)ethane-1,2-diol. For the (S)-enantiomer, use AD-mix-α.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Mmol | Role |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 183 mg | 1.0 | Substrate |
| AD-mix-β | - | - | 1.4 g | - | Reagent Mixture |
| tert-Butanol | (CH₃)₃COH | 74.12 | 5 mL | - | Solvent |
| Water | H₂O | 18.02 | 5 mL | - | Solvent |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1.5 g | 11.9 | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | Stationary Phase |
Note on AD-mix Composition: A standard 1.4 g portion of AD-mix is designed for a 1 mmol scale reaction and typically contains potassium ferricyanide (K₃[Fe(CN)₆]), potassium carbonate (K₂CO₃), the chiral ligand ((DHQD)₂PHAL for AD-mix-β), and a catalytic amount of potassium osmate (K₂OsO₂(OH)₄).[13][14][15]
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Dissolution of AD-mix: Add AD-mix-β (1.4 g) to the solvent mixture. Stir vigorously at room temperature until the solids are dissolved. The mixture will be biphasic, with a bright yellow-orange organic layer and a paler aqueous layer.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Add 4-bromostyrene (183 mg, 1 mmol) to the cooled, stirring reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting the organic layer. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The diol product will have a lower Rf value than the starting styrene. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) portion-wise while stirring at 0 °C. Continue stirring for 1 hour at room temperature. This step quenches the reaction by reducing any remaining osmium tetroxide and potassium ferricyanide.[16]
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[16]
-
Washing: Combine the organic extracts and wash with 2 M aqueous potassium hydroxide (20 mL) to remove the chiral ligand, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure diol.[16]
Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inefficient stirring of the biphasic mixture.- Deactivated catalyst. | - Increase the stirring rate to ensure good mixing.- Use fresh AD-mix and ensure the osmate is properly stored. |
| Low Enantioselectivity | - Reaction temperature is too high.- Olefin concentration is too high, leading to the non-selective secondary cycle. | - Maintain the reaction temperature at 0 °C or lower.- Add the olefin slowly to the reaction mixture. |
| Difficult Purification | - Incomplete removal of the chiral ligand. | - Perform an additional wash of the organic layer with dilute acid or base, depending on the ligand. For PHAL ligands, a wash with 2M KOH is effective. |
| Inconsistent Results | - Variations in the quality of reagents or solvents. | - Use high-purity reagents and solvents from a reliable source. |
Conclusion
The Sharpless asymmetric dihydroxylation is a highly reliable and versatile method for the synthesis of chiral diols. The protocol for the dihydroxylation of 4-bromostyrene presented here provides a robust starting point for researchers in drug discovery and development. The resulting chiral 1-(4-bromophenyl)ethane-1,2-diol is a valuable building block for the synthesis of more complex and biologically active molecules. By understanding the reaction mechanism and following the detailed protocol, researchers can consistently obtain high yields and enantioselectivities for this important transformation.
References
- Sharpless asymmetric dihydroxyl
- Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. (URL: [Link])
- Potassium osm
- Potassium Osmate for Chemical & Industrial Applications. Heraeus Precious Metals. (URL: [Link])
- Sharpless Asymmetric Dihydroxyl
- AD-mix. (URL: [Link])
- Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group. (URL: [Link])
- Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. (URL: [Link])
- Sharpless asymmetric dihydroxyl
- Chirality transfer from chiral diol and late-stage drug molecule...
- Applications of sharpless asymmetric dihydroxylation in total synthesis of n
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. (URL: [Link])
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. (URL: [Link])
- Sharpless Asymmetric Dihydroxyl
- Solved Asymmetric Dihydroxylation K. Barry Sharpless, | Chegg.com. (URL: [Link])
- Catalytic Asymmetric Dihydroxyl
- An efficient protocol for Sharpless-style racemic dihydroxyl
- The Significance of Chirality in Drug Design and Development. PubMed Central. (URL: [Link])
- AD‐mix‐α and AD‐mix‐β: The essential reagents for Sharpless asymmetric dihydroxylation reactions.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Buy Potassium Osmate for Chemical & Industrial Applications [heraeus-precious-metals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 10. rroij.com [rroij.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. AD-mix - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solved Asymmetric Dihydroxylation K. Barry Sharpless, | Chegg.com [chegg.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Catalytic Osmylation of 4-Bromostyrene
Abstract: This document provides a comprehensive guide to the catalytic osmylation of 4-bromostyrene, a critical transformation for the synthesis of vicinal diols. These diols are valuable intermediates in medicinal chemistry and materials science. This protocol emphasizes a robust and reproducible methodology, grounded in established chemical principles, and provides detailed insights into the reaction mechanism, experimental setup, and product characterization.
Introduction: The Significance of Diastereoselective Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand to form the desired diol.[1] A key advantage of this method is the use of a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst, thus dramatically reducing the need for the highly toxic and expensive osmium tetroxide.[1]
The commercially available "AD-mix" formulations contain the osmium catalyst, the chiral ligand, and the co-oxidant, making the procedure convenient and reproducible.[1][2] The choice between AD-mix-α, containing the dihydroquinine (DHQ)-based ligand, and AD-mix-β, with the dihydroquinidine (DHQD)-based ligand, dictates the facial selectivity of the dihydroxylation, allowing for predictable synthesis of the desired enantiomer.[1][3] The diol product of 4-bromostyrene, (4-bromophenyl)ethane-1,2-diol, is a versatile building block in organic synthesis. The bromo-functional group serves as a handle for further transformations like cross-coupling reactions, while the diol moiety can be derivatized or incorporated into more complex molecules.
Reaction Mechanism and Stereochemistry
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-elucidated process.[1] The reaction commences with the formation of a complex between osmium tetroxide and the chiral ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1] Hydrolysis of this intermediate liberates the vicinal diol and a reduced osmium species.[1] The co-oxidant then regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.[1] The chiral ligand not only accelerates the reaction but also creates a chiral environment that directs the osmylation to one of the two faces of the alkene, leading to high enantioselectivity.[2]
Figure 1. Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Experimental Protocol
This protocol is adapted from established procedures for the catalytic osmylation of styrenes and is designed for a research laboratory setting.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role | Notes |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 1.0 g | 5.46 | Substrate | Stabilized with an inhibitor |
| AD-mix-β | - | - | 7.6 g | - | Catalyst/Reagent Mix | Commercially available from suppliers like Sigma-Aldrich[4][5][6][7] |
| tert-Butanol | (CH₃)₃COH | 74.12 | 25 mL | - | Solvent | ACS Grade |
| Water | H₂O | 18.02 | 25 mL | - | Solvent | Deionized |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1.5 g | 11.9 | Quenching Agent | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~75 mL | - | Extraction Solvent | ACS Grade |
| Brine | sat. NaCl(aq) | - | 20 mL | - | Washing Agent | Saturated aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying Agent | Anhydrous |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stir plate and stir bar
-
Ice-water bath
-
250 mL Separatory funnel
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders)
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
Figure 2. Experimental workflow for the catalytic osmylation of 4-bromostyrene.
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add AD-mix-β (7.6 g). To this, add a 1:1 mixture of tert-butanol (25 mL) and water (25 mL).
-
Cooling: Place the flask in an ice-water bath and stir the mixture vigorously until it becomes a well-suspended slurry and the temperature equilibrates to 0 °C.
-
Substrate Addition: Add 4-bromostyrene (1.0 g, 5.46 mmol) to the cold, stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the 4-bromostyrene spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g). Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude diol by flash column chromatography on silica gel.
Safety Precautions
-
Osmium Tetroxide: Although present in small, catalytic amounts in AD-mix, osmium tetroxide is highly toxic, volatile, and can cause severe damage to the eyes and respiratory tract.[8][9] All handling of AD-mix should be performed in a certified chemical fume hood.[8][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended).[8][10][12]
-
Waste Disposal: All materials contaminated with osmium tetroxide must be treated as hazardous waste and disposed of according to institutional guidelines.[12]
-
4-Bromostyrene: This compound can be an irritant. Handle it in a fume hood.
-
Solvents: tert-Butanol and ethyl acetate are flammable. Avoid open flames and other ignition sources.
Characterization of the Product
The identity and purity of the resulting this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the diol.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Chiral HPLC or NMR with a Chiral Shift Reagent: To determine the enantiomeric excess (ee) of the product.
References
- Wikipedia.
- Organic Chemistry Portal.
- Grok.
- Connecticut College. Osmium Tetroxide Procedures. [Link]
- Dartmouth College Environmental Health and Safety. Osmium Tetroxide. [Link]
- UCLA Environmental Health & Safety. Standard Operating Procedures: Osmium Tetroxide. [Link]
- NPTEL Archive. 1.1.
- International Chemical Safety Cards (ICSCs). ICSC 0528 - OSMIUM TETROXIDE. [Link]
- UTHSC Office of Research Safety Affairs. Standard Operating Procedure for Osmium Tetroxide. [Link]
- SLS - Lab Supplies. AD-mix-beta, | 392766-50G | SIGMA-ALDRICH. [Link]
- Wikipedia. AD-mix. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. AD-mix - Wikipedia [en.wikipedia.org]
- 6. AD-混合物-beta AD-混合物-b 392766 [sigmaaldrich.com]
- 7. AD-Mix-Beta - Pragmetis [pragmetis.com]
- 8. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 9. ICSC 0528 - OSMIUM TETROXIDE [chemicalsafety.ilo.org]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. uthsc.edu [uthsc.edu]
High-Purity Isolation of 1-(4-Bromophenyl)ethane-1,2-diol via Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
1-(4-Bromophenyl)ethane-1,2-diol is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. Its synthesis, typically through the dihydroxylation of 4-bromostyrene, yields a crude product mixture containing unreacted starting materials, intermediates, and other byproducts.[1][2] The presence of these impurities can significantly hinder subsequent reactions, making robust purification an essential, non-negotiable step. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology is designed to be self-validating, leveraging Thin-Layer Chromatography (TLC) for rapid method development to ensure a high degree of separation and final product purity.
Introduction: The Rationale for Chromatographic Purification
The efficacy of any multi-step synthesis is contingent upon the purity of its intermediates. This compound, with its two polar hydroxyl groups and a moderately non-polar bromophenyl moiety, presents a classic purification challenge.[3][4] Column chromatography is the technique of choice for this task, operating on the principle of differential partitioning.[5][6]
In our normal-phase setup, we utilize a highly polar stationary phase (silica gel) and a less polar mobile phase (eluent).[6] The separation mechanism is governed by the analyte's affinity for these two phases:
-
High-Polarity Analytes (e.g., the Diol): The two hydroxyl groups form strong hydrogen bonds with the silanol groups (Si-OH) of the silica gel. This strong interaction slows the compound's movement down the column.
-
Low-Polarity Analytes (e.g., unreacted 4-bromostyrene): These impurities have minimal interaction with the stationary phase and are more soluble in the mobile phase, causing them to travel down the column and elute much faster.
By carefully selecting a mobile phase of appropriate polarity, we can modulate these interactions to achieve a clean separation between the desired diol and its contaminants.
Physicochemical Data of Target Compound
A clear understanding of the target molecule's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [3][7] |
| Molecular Weight | 217.06 g/mol | [3][7] |
| CAS Number | 92093-23-7 | [3][8] |
| Appearance | White to off-white solid | [9] |
| Polarity | Moderately to highly polar | Inferred from structure |
| XLogP3 | 1.1 | [3][4] |
Pre-Chromatography: Eluent System Optimization via TLC
Before committing to a large-scale column, the optimal solvent system must be determined using Thin-Layer Chromatography (TLC). This rapid, small-scale experiment is the most critical step for predicting the behavior of the compound on the column.[10] The objective is to find a solvent mixture that moves the target diol to a retention factor (Rƒ) of 0.25 to 0.35 .[11]
-
An Rƒ value in this range indicates that the compound has a suitable affinity for the stationary phase, allowing for effective separation from faster-moving (higher Rƒ) and slower-moving (lower Rƒ) impurities.
Protocol for TLC Analysis
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of various test solvent systems into separate beakers or TLC chambers. A piece of filter paper can be added to saturate the chamber atmosphere. Good starting systems include varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).[12]
-
Spot the Plate: Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.[11]
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber. Ensure the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.[11]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The bromophenyl group should be UV-active. Staining with potassium permanganate (KMnO₄) can also be used, which reacts with the diol to produce a yellow-brown spot.
-
Calculate Rƒ: Measure the distance from the baseline to the center of the product spot and the distance from the baseline to the solvent front.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Select the System: Choose the solvent system that yields an Rƒ value for the diol within the 0.25-0.35 target range and shows the best separation from all other spots.[11]
Detailed Protocol: Flash Column Chromatography
This protocol assumes the purification of ~1.0 g of crude material. Adjust the scale accordingly. The weight of silica gel should be approximately 50-100 times the weight of the crude sample for good separation.[6]
Materials & Equipment
-
Chemicals:
-
Crude this compound (~1.0 g)
-
Silica Gel, 230-400 mesh (approx. 50-100 g)[11]
-
Hexane (or other non-polar solvent)
-
Ethyl Acetate (or other polar solvent)
-
Dichloromethane (DCM)
-
Anhydrous Sodium or Magnesium Sulfate
-
-
Equipment:
-
Glass chromatography column (4-5 cm diameter)
-
Separatory funnel or reservoir for eluent
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
-
Step-by-Step Methodology
1. Column Preparation (Wet Packing) [5]
-
Rationale: Wet packing, which involves preparing a slurry of silica gel in the eluent, produces a more uniform and homogeneous column bed, minimizing cracks and channels that lead to poor separation.
-
Procedure:
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (~50 g) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column. Use additional solvent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage even settling.
-
Open the stopcock and drain the solvent until the level is just above the top of the sand. Crucially, do not let the silica bed run dry at any point from now on.
-
2. Sample Loading (Dry Loading)
-
Rationale: Dry loading the sample, by pre-adsorbing it onto a small amount of silica, results in a very narrow starting band at the top of the column. This is superior to wet loading (dissolving in eluent) as it prevents band broadening and leads to sharper, more resolved peaks.[11]
-
Procedure:
-
Dissolve the crude diol (~1.0 g) in a minimal amount of a volatile solvent like DCM (5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Thoroughly remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a thin, even layer on top of the packed column.
-
Gently add another ~1 cm layer of sand on top of the sample layer to prevent it from being disturbed when adding eluent.
-
3. Elution and Fraction Collection
-
Procedure:
-
Carefully fill the column with the optimized eluent system determined by TLC.
-
Open the stopcock and begin collecting the eluting solvent into a series of numbered test tubes. Maintain a steady flow rate.
-
Continuously add fresh eluent to the top of the column to ensure it never runs dry.
-
If separation between the product and a much less polar impurity is very large, you can start with a less polar solvent (e.g., 100% hexane) to wash the impurity off first (gradient elution), before switching to your optimized eluent to collect the product.[13]
-
4. Post-Column Analysis and Product Isolation
-
Procedure:
-
Using TLC, analyze the collected fractions. Spot every few tubes on a single TLC plate to quickly identify which fractions contain your pure product.
-
The fractions containing only the desired diol (with the target Rƒ and no visible impurities) should be combined into a single, clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the product for purity (e.g., via NMR, melting point).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compounds are eluting. | Eluent is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| All compounds elute together. | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., add more hexane). Re-optimize with TLC. |
| Poor separation (streaky or overlapping bands). | Column was packed poorly (cracks/channels). Sample was overloaded. Crude sample is not fully soluble in eluent. | Repack the column carefully using the wet slurry method. Use a larger column or reduce the amount of sample. Ensure the chosen eluent system can solubilize the compound; dry loading helps mitigate this. |
| Cracked silica bed. | The column ran dry. Heat generated from solvent adsorption (especially with polar solvents on dry silica). | Always keep the solvent level above the silica bed. Use the wet packing method to pre-equilibrate the silica. |
Conclusion
The protocol described provides a systematic and reliable method for the purification of this compound. By prioritizing the initial method development with TLC, researchers can confidently translate their findings to a larger flash column, ensuring efficient separation and yielding a product of high purity suitable for demanding applications in drug discovery and development. This methodical approach minimizes solvent waste and maximizes the recovery of the valuable target compound.
References
- EvitaChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane-1,2-diol. Retrieved from a URL which describes the synthesis and properties of a related diol, noting purification by silica gel chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJzPYs7uzor9i1gEKNK4_ps6sYge-LPuUWob2Xnc3urIgobiYDfEH52Qj-GnNcpWdhoVsErwtZBAGHKFkNnNt_86OxY761ZxW7_DCvtjkhGVKxibMFKCXxX3jGyCpOOgW6McOGR4AiJ8I=]
- SiliCycle. (n.d.). Working with Diol silica phase. Retrieved from a source detailing the use of Diol-functionalized silica as a polar sorbent in normal phase chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG5arwmyOdyVWuXw02RhLuxw7IOhOT-FN61JiT66qQVmhs_UNDGhNRMi9So3FcqQSrvSdYTaEE0C1lDJ6bCNh9P1IKaKIMKMChun1UFGAzc_g6zDyx_NvJxGby7vTvkmqti_f_0nrBcrbB_LEAihDogMYYtxzAHzFIkkBHmWoOmJOPpgnggEEzl8KT_bXWRp6XUquOautv2KEvyA==]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 11148651. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJiM1z4QYDxX82R0H41_NMWDdrGndKIrmksXrE-ZGQvaYw9Rf4KqLcp5Y1OYDi1JKGVd29wLqhVBtOznnwAdtM6wyip0L9B1ETpR8HfzHFhNRu_3UkdX0yRhmgyMQPYpFdOQuuaAPIta6rZAb8xAujxfLpzn9lNPzFlhMvL5sd8ASb9_BZ]
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 157778. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-7Hi96pFQzifpZ5g6JHKxu_aUMI7xPguWcQ1ED4KZBPUa1AjD_2GxDN8kuCoHS5xsj_so9x0p2amggxXfHu2OG7LDxJJnb_oDWLfHMgwPWq3oqRSIOwCAhL_QSasCjGjzAtCQyg4gTZBr4yl95xo_DjfQ0OBtgLuOLIqLwJIDmq2XwBYsNvFrHw==]
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from a general guide on column chromatography principles and procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLH4eV1DDvJY0wZBwS76z9aecY_F_EV4OG2xmgUiffhq_6PfksmnL69ruvju_PV53Yt9dLASNAyVmijhR8JRlnL5NU-i23eEPHH480i1G8bdWu5nFgAzw-T7cU6X63EeGvivJnP8lJmrzybNQAwR-fSN9cIFaYs2d_zcX1epQK4Ce4Q3Jx4j0giV3Vkxb1z-l8_j1GMqZAAq9jm3BECJWu49qudrGCOgbClV9FUOB8q7rtsuA=]
- Winthrop University Chemistry Department. (n.d.). Column Chromatography. Retrieved from an educational resource explaining the basics of column chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJro8Se7Mfyls3X5234yOU_NValD7u_k352RwzPntiLjJFF9c8qEIRfkkUMI8ycJkh3E58Ko8s4t1Sq5XzOTvicrB4hKa3IG9Gq314DaJcIjqIyn7j48DoK9I2V3eI5i8juFU1TgdrE5ws5khZ3OUaD6QjygT9NG1ioux8LqAmRZEudKdRa5lp_ZUzST0WtfMOFsi3KcQGqIQzE5WEq8kZyuRpwoQUwqNluw==]
- JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments. Retrieved from a resource explaining the principles and common materials used in column chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6AOoK1ch7Ii0w9Wzx992in2HA5TklJLaBZkhrlVEzN2C73ql6rNyB0eQ-eLMbu0xhCeaa2Tr0vk-FsMB81S7v_xJxQyvBEYX_IrCPk0Z2CTvvRxxn8mk0m7csDJVrwaVUgpq_k-F_nHxMbHWZh77coOyq6gG4SFlY1_C-Fg7F0274d88PQY-pDMYpDUxJshY4IY3NmLlcQK-jYvIjpA==]
- Chromatography Forum. (2006). diol normal phase. An online discussion providing insights into mobile phase selection for diol columns. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYHuvGxVhw2FZ1kH2doHh_Wir_tAzpACoFfec4d76HjbDoFLvUPLsOWk2eP39bbUbPhQGHBzc80nGnu-mYsP_vpzwpsu0QDOFE6N4J6MrkOpR6bghQ-SZ1Y83di73SCMXmo2E8tg042Tkh]
- ResearchGate. (2015). How can I select the solvent system for column chromatography?. A forum discussion detailing the principles of solvent selection based on polarity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbTE4vb5Oc16iA3Pac6qbpPjEoMozx2zhD1HeR5wCuHZz-1ZLp4XrxWr1h4RNyGABg0b0uMGM-uziPvhyzZijR8UGmItfjT_wDYQvyEuPIztuo1OEOOZfVxSZ_7MDTRh9v1xPv1x1PW73c9VTHWKBtWCh1fnYzemv3jHhI8VeznrC1zy2b7LU_WSevi7gFpoTtFd4XAx1GJUDz]
- ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from a diagram caption describing elution with solvents of increasing polarity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYz0hcnvbFcogVVUbfJ9Ndx9UQViPdTvfT2QYCDuYZ_GzRbfPHGCVvfa_JLpfzRfWV9MwB3zqvhY6cZ0ezSOppcoLSq6Ql3bpZxlyEpPYAekKBsh24V9BPeK5Gr6Qu_2cMP4HwFLfQceDZ9clUmuINEBy5nUw-GDQn5HFlbxkPxBlNL0egb-gmHQvHhPcKTpCcQrPgd01IjYYHS1zc7oqsC5EZYVEuVcuJBOGizslPWMg8Y3h-w2jvJjVspbVvPtcok822]
- Organic Syntheses. (n.d.). Procedure for a related organic synthesis. This source, while for a different compound, provides a representative example of a column chromatography procedure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF0pUN9dBU-FAPNGSVQvrLFo9g7L5cAqhtWH43u79DB1dY-dAnSm0hdt0JnoVKXwPuvbBe0jZR-2sgqg0ISixm3p6jl70Mq_EMh-RsDDt-LONALhTGUpUcx3Hcig9CovORcedi]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from a guide on common solvent systems for flash chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMuHqkXE1G5Po6yMh5B51apLra73icHxi2hP2mZK1dHSmGWY3B7UpUehwLgw66_cm7Evj_RbjlQad-rffdGGV9zNIjfQSDKq4tQlVBn4_OiAzWNIxBqK064Nyajd4mp0x5PGcvMVAoF9GFzL9Rlou-samFN3QaRj52qD76SZnxC8zm5rCzf_osqAE]
- Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. YouTube. Retrieved from a video explaining the use of TLC for solvent system selection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWfcQPr0ZTXJKFQM5CA-HBwpxtLbxROAs6woYuNVJYCHdfiXQqmaLwKUUictlEFqzbDHJRp5qVCiInlRS1KzapRJRGvU4Gb62yh-p5_IEdiIGBhRXue62E5Bly6xsdMlfBYrWLKBs=]
- BenchChem. (2025). Application Note: Purification of 1-(4-Bromophenyl)-1-phenylethanol by Column Chromatography. Retrieved from a similar application note detailing TLC and column procedures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmX91-NEkSYQykY_9_JqxIYRC_GlYMyqVOxB2zd5aqgxad5hKAzsIm7ww6kWGPpMzwOm9wyZngcv0EJdVKogpUU8huBx7M3XFKlbmzryGVlD0G0bYDAF_jkCJSHQvDFjOvQWy2LlijzA-iCJEtrfD5DFQyZrG_A0AElK7DL5aBe8MgmGt2RgWHmXqwmTaKBOhj_9CxzlKaBpeuXS7urqm_AozMWp9MA_bKBvcdxcjRiqjd_qvk1Q==]
- SIELC Technologies. (n.d.). Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from an HPLC method for a related compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4mSkb0mxY5ySE9-pZJHMrtSULLgPJ7dCEGdBiJ_WCMiqpryP2dTil8L_kHO3h_SvktJaTjpDqsMvAM56DDVrBwS0EL7azL2x_YjGbW4UmPrmQ3aBoTV7QXnRwMfT5mRpHPab8yVGdnrs-FZewt2VbMIujiuZkK_c5Aw3TXYK2GOF20mOCiRiaraUDDcS8]
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from a detailed protocol on flash chromatography techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV7WXrGTL4vxCziSoJy5e2b03TUExgPI0fnRUMj8FM3983ZbedJnS_iIj3Ii9CZem404qxMuH71BdpVtKchyFba2NR-pSRiS3j4g9n4_tUfeDp-4SCslTHmcuNjxePoB35crTBpHjao2nrPVLoLIfJY8=]
- Alichem. (n.d.). 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%. Retrieved from a commercial supplier page with product specifications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE83apEgRFp4MKr3iev1FT2wOb06WhClMtudtyl_UX6xGauopEAYQdwtTmec0ChT85gtllPnEZGHNqKvFUYmdQRutCYld1m5Tw4rnK_41nQv3byhN2nUaU88dUKvyr7fXw3N4eioXqgTYKSZbb90nWbwWMsicnV434c168uV_EVtDbWqzGfaqj-ySCtgH6rcZXwcHLX]
- American Elements. (n.d.). This compound. Retrieved from a supplier page listing chemical identifiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtX5kJighOIHPiG5qxT_IzZg93wc0JcR4_t95sDvR-YWUTDs3yqHjebTw--xrTmch5HJJBDUKD9gMADVQtJekW8g_myAckVSKpJUk82cRh5t4feMJrNK4Lglmvwu1l5taJ0gFncqejUjhc326-xI9vYz6GIy-XESY1t3PEpl9MnGF2]
- Guidechem. (n.d.). meso-1,2-bis(4-bromophenyl)ethane-1,2-diol. Retrieved from a chemical information page for a related compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEGVJyillqo1trQ1ndF-FeoPxvtYwnJ8CNd0WLgv5x_YRmQTAMnCZirsWtZ_GWUvuGKnuKJwsvN8sKK2gqaDkk1QdKszRVnQna7skqUEulMrIcwN7jjtqipmcjjDnzc_Gp15ZGOZxyHc9rE1AT44k-Uw9HlDg3BisCH7mqr822p2dQEe8XnyDCQmv8euOibFw=]
- Chemsrc. (2025). CAS#:37580-82-8 | meso-1,2-bis(4-bromophenyl)ethane-1,2-diol. Retrieved from a chemical database entry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGE51ZjkT5sSCrEN4K8znliH2m8c5_NvL1OFTt3qt7MKvyAen0QzYn5hIhigiC0P17mOdyi9DlDw_M_54_3eI_pKJpN0Q4ubvcvvj8acx9SOGtAafB5kOIdbtC7WMSPVRk9xsIDBkdFrkSaOyArCS2]
- Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes. Retrieved from an educational resource on the synthesis of diols from alkenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEed4sY9VbBSSJeVnPXClbtmkXu8NsEhvVtk36gtsbr2RAUhVKbb1DJel2FMvwI9eCevIybEt9AZ2CDbO6PVCeOq65uRSTSsi7ENE3FH7Iebk69xhfGD-CQaamzl2ZREGgS3Kl7nOStqwIB09N1PLRozFIEgz4Qjj3FPaNVwvCZt_l_dYG8xmhfRb0XQth4bATLuKLMZB8vLpY7h2vzgTJ_jLg3a3D6Sk6K6jz5JrmUeFmv0-A5PRv1mYecgmnWCAD-FCqWfO8zKvgYtB9Qp1NJ6FdhHz7TegZVVykhHNPT18oinryuGFF3rQNf8vnhLZDWoDcQGsof5EaYR1lMu1EiGulL-nyjNxBWQuzF1LLP1cyL8w==]
- Molbase. (2025). (R)-1-(4-Bromophenyl)ethane-1,2-diol suppliers. Retrieved from a chemical supplier directory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpDjrw-lfZx0W3LKuZCmRGuqegdVXs1vwhY5sA8YqptAXO8Tkd5JfiVcharTArKiWBLixgAxXWATOnqngXtAWQvFQHTXirhhnlBal6gEIOItP0blQF2MzW9nlwanl545XD_uevkMPrno2Hpo4_iZWhUYiYSCSk_BPH3dRDswo=]
- Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Retrieved from a description of a specific dihydroxylation reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLbQYdLGIEyvQFr1bHqB0ihO4UVsScBUx8cLTnziSTtjmCiOVoXi0FRY7NRyCxLOAbgOdm6KvrIBdAboYwEfPkirXXluInxGfjr22HowDFO7T65oAOG47bPBhuZHxdWJgBSsKMxmwWIgfDEvpL5CgdIl-4hyGZxMqKo1eq_LtARVtEd6rGR0=]
- YouTube. (2012). Syn Dihydroxylation. Video by Roxi Hulet. Retrieved from an educational video on dihydroxylation reagents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRiXtmUVJ1hHCZ7MlkD6rya7pEMwJW_45vW0DRhaIQ4guynGSMpn-RcFPnJbYMYQOsrpKpkNem9EcKdnTCl3DsEiRHqOvAtvfQY9J0cT8mfm8WgGEGZ1CnMtC24fyZrLixl0P1iZE=]
- PubChem. (n.d.). 4-Bromostyrene. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 16263. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV8kKejeJtssLW2MyczQ5p3b340Lh6XMA0404IIox7uACyVASg_Hb-alqaw2Gl0nrutvRiIJCXCrfHWvCDbKImvYshhxy2abdUBJo45xgF7BJgh98ZTZbTAvElhwwWZopYa81I0teHi7Q_eCCETpE0QjhV]
- Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides. Retrieved from a resource describing the epoxide intermediate in dihydroxylation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFiWZgdUIrvaajo6j2DaZO-0aO2HjzGMa3ns2leu3ztj8BxogXEydDeT8eau7doutlFP-S5V-Wn25NXYB3XXWdBQ-StPvyyRyJpKMY9HfVX9xS3VnjgHtO7WhrQSiRjRuedTmH5-6_4i6Tdt6Bq_PL4gMmJ_8IxF6KLtM4Si_U6sP5FyDrsQU=]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 7. calpaclab.com [calpaclab.com]
- 8. americanelements.com [americanelements.com]
- 9. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Recrystallization of 1-(4-Bromophenyl)ethane-1,2-diol from an Ethanol/Water System
Abstract
This application note provides a comprehensive protocol for the purification of 1-(4-Bromophenyl)ethane-1,2-diol via recrystallization using a mixed ethanol and water solvent system. This method is designed for researchers, chemists, and drug development professionals seeking to obtain high-purity crystalline material, a critical step in many synthetic and pharmaceutical workflows. The protocol details the principles of two-solvent recrystallization, a step-by-step experimental procedure, troubleshooting guidance, and methods for final product characterization. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle of this technique lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] For this compound, an ethanol/water mixture is an effective recrystallization solvent system. Ethanol is a good solvent for this compound due to the presence of polar hydroxyl groups that can engage in hydrogen bonding, while the aromatic bromo-phenyl group contributes to its solubility in organic solvents.[4] Conversely, the compound is expected to have low solubility in water.[5] This significant solubility difference is exploited in a two-solvent recrystallization procedure.
In this mixed-solvent approach, the impure solid is first dissolved in a minimal amount of the "good" solvent (ethanol) at an elevated temperature.[6] The "anti-solvent" (water), in which the compound is poorly soluble, is then added dropwise to the hot solution until the point of saturation is reached, indicated by the first sign of persistent cloudiness.[6] A small addition of the "good" solvent will redissolve the precipitate, and upon slow cooling, the solubility of the this compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain in the mother liquor.[1]
Materials and Equipment
| Reagents and Solvents | Equipment |
| Impure this compound | Erlenmeyer flasks (various sizes) |
| 95% Ethanol | Hot plate with magnetic stirring capabilities |
| Deionized water | Magnetic stir bars |
| Activated charcoal (optional) | Short-stemmed glass funnel |
| Fluted filter paper | |
| Watch glass | |
| Graduated cylinders | |
| Pasteur pipettes | |
| Büchner funnel and flask | |
| Vacuum source | |
| Ice bath | |
| Spatula | |
| Drying oven or vacuum desiccator | |
| Melting point apparatus | |
| Spectrometer (e.g., FT-IR, NMR) |
Experimental Protocol: A Step-by-Step Guide
Determination of Optimal Solvent Ratio (Small-Scale Trial)
Before proceeding with the bulk recrystallization, it is crucial to determine the approximate optimal solvent ratio in a small test tube.
-
Initial Dissolution: Place a small amount (e.g., 20-30 mg) of the impure this compound into a small test tube.
-
Solvent Addition: Add 95% ethanol dropwise while gently warming the test tube on a hot plate until the solid just dissolves.
-
Anti-Solvent Addition: Add deionized water dropwise to the hot solution until a faint, persistent cloudiness is observed.
-
Redissolution: Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Observation: Allow the test tube to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals formed. This will provide a starting point for the solvent ratio in the larger scale recrystallization.
Bulk Recrystallization Procedure
The following workflow outlines the steps for the main recrystallization process.
Caption: Workflow for the recrystallization of this compound.
-
Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[3]
-
Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, remove the flask from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, a hot filtration step is necessary to remove them. Pre-heat a short-stemmed funnel and a receiving Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization in the funnel.[7] If crystals begin to form, add a small amount of hot ethanol to redissolve them.
-
Addition of Anti-Solvent: Reheat the clear filtrate to boiling. Add hot deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is saturated at the boiling point.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rushing the cooling process by placing the flask directly in an ice bath can cause the compound to precipitate as a less pure amorphous solid.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as determined earlier) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution was not sufficiently saturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (liquid separates instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Reheat the solution and add more of the "good" solvent (ethanol).- Ensure slow cooling. |
| Low recovery of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent mixture. | - Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are adequately preheated.- Cool the solution in the ice bath for a longer duration. |
| Crystals are colored | - Colored impurities are present. | - Use activated charcoal during the recrystallization process. |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed to validate the success of the purification.
-
Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis: Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the compound by comparing the obtained spectra with those of a known standard.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product against the starting material. The purified compound should appear as a single spot, while the impure material may show multiple spots.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[8] Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ethanol is a flammable liquid. Avoid open flames and use a hot plate in a well-ventilated area.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
- University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- HBCSE. (n.d.). Recrystallization.
- Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddit. (2016, March 8). Why is bromine only slightly soluable but ethane-1-2-diol is miscible? r/askscience.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 8. (S)-1-(4-Bromophenyl)ethane-1,2-diol | 160332-70-7 [sigmaaldrich.com]
- 9. rubingroup.org [rubingroup.org]
Chiral HPLC Separation of 1-(4-Bromophenyl)ethane-1,2-diol Enantiomers
An Application Guide:
Abstract
The enantioselective separation of chiral molecules is a critical task in pharmaceutical development and chemical synthesis, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] This guide provides a detailed methodology for the chiral separation of 1-(4-Bromophenyl)ethane-1,2-diol enantiomers using High-Performance Liquid Chromatography (HPLC). As a key chiral building block, the stereochemical purity of this vicinal diol is paramount.[2] We present a systematic approach, beginning with an understanding of the analyte and the principles of chiral recognition on polysaccharide-based stationary phases. This document details a robust screening protocol, provides step-by-step experimental procedures, and offers a logical framework for method optimization, designed for researchers, scientists, and drug development professionals.
The Analyte: this compound
Understanding the analyte's structure is the foundation of successful method development. This compound is a vicinal diol containing a single stereocenter at the carbon atom bearing the phenyl group and a hydroxyl group.
Key Structural Features for Chiral Recognition:
-
Stereogenic Center: The C1 carbon, bonded to the bromophenyl group, a hydroxyl group, a hydroxymethyl group, and a hydrogen atom.
-
Hydrogen Bonding Sites: Two hydroxyl (-OH) groups that can act as hydrogen bond donors and acceptors.
-
Aromatic System: A π-electron-rich 4-bromophenyl group, capable of π-π stacking interactions.
-
Dipole Moment: The presence of the bromine atom and hydroxyl groups creates significant dipole moments within the molecule.
These features are the primary interaction points that a Chiral Stationary Phase (CSP) will exploit to differentiate between the (R)- and (S)-enantiomers.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [3] |
| Molecular Weight | 217.06 g/mol | [3] |
| CAS Number | 92093-23-7 | [4] |
| Structure | PubChem |
The Principle: Chiral Recognition on Polysaccharide-Based CSPs
Direct enantioseparation using HPLC with a Chiral Stationary Phase (CSP) is the most efficient and widely used method.[5] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, are exceptionally versatile and often the first choice for screening chiral compounds.[6][7]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[8] For resolution to occur, there must be a sufficient difference in the stability (free energy of formation) of these two complexes. The chiral recognition is governed by a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding with the analyte's hydroxyl groups.
-
π-π Stacking: The phenyl groups of the CSP interact with the bromophenyl ring of the analyte.
-
Dipole-Dipole Interactions: Interactions between polar functional groups on the CSP and the analyte.
-
Steric Hindrance (Inclusion): One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide's three-dimensional structure, leading to a stronger interaction and longer retention time.[9]
Immobilized polysaccharide CSPs offer a significant advantage over coated phases by allowing the use of a wider range of organic solvents, which can be crucial for achieving or improving separation.[10]
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[11] A structured screening protocol using a small, diverse set of complementary CSPs and mobile phases is the most effective strategy.[12]
3.1. General Workflow
The workflow begins with a column screening phase using standard mobile phases, followed by a logical optimization process based on the initial results.
Caption: High-level workflow for chiral method development.
3.2. Recommended Column Screening Strategy
For this compound, we recommend screening with both amylose- and cellulose-based phenylcarbamate derivative CSPs, as they show broad applicability for compounds with aromatic rings and hydrogen-bonding groups.[7]
| Column Brand Example | Chiral Selector Type | Rationale for Selection |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) [Coated] | A highly versatile amylose-based phase, often providing different selectivity compared to cellulose phases.[7] |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) [Coated] | A foundational cellulose-based phase, widely successful for a vast range of chiral compounds.[13] |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | An equivalent to OD-H, demonstrating excellent performance for separating antifungal agents and other pharmaceuticals.[7] |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] | Immobilized version of AD-H, allowing for an extended range of solvents like DCM, THF, and MTBE for method development.[10] |
Recommended Protocols & Starting Conditions
These protocols provide a validated starting point for your experiments. Always use HPLC-grade solvents.
4.1. Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic this compound standard in isopropanol (IPA) or ethanol.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
4.2. HPLC Protocol: Initial Screening
This protocol is designed for initial screening on the recommended columns.
-
Instrumentation: Standard HPLC system with a UV/PDA detector.
-
Columns: As listed in the screening table (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phases (Normal Phase):
-
MP A: n-Hexane / Isopropanol (90:10, v/v)
-
MP B: n-Hexane / Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm (based on the bromophenyl chromophore).
-
Injection Volume: 10 µL
Experimental Steps:
-
Equilibrate the first column (e.g., CHIRALPAK® AD-H) with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared working solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).
-
Repeat the analysis using Mobile Phase B.
-
Switch to the second column (e.g., CHIRALCEL® OD-H) and repeat steps 1-4.
Data Interpretation and Optimization
After the initial screening, evaluate the chromatograms based on the resolution (Rs) between the two enantiomer peaks.
-
Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for quantitative analysis.
5.1. Optimization Logic
The following decision tree illustrates a logical approach to optimizing the separation based on the initial screening results.
Caption: Decision tree for chiral separation optimization.
5.2. Optimization Strategies
| Observation | Potential Cause | Recommended Action(s) |
| No Separation (Rs = 0) | Insufficiently selective CSP/mobile phase combination. | 1. Switch to a complementary CSP (e.g., from cellulose to amylose).2. Change the alcohol modifier (e.g., isopropanol to ethanol or vice-versa). |
| Partial Separation (Rs < 1.5) | Selectivity exists, but efficiency is insufficient. | 1. Decrease % of alcohol modifier: Lowering from 10% to 5% will increase retention and often improve resolution.2. Lower the column temperature: Try 15°C. Lower temperatures can enhance the stability difference between the diastereomeric complexes. |
| Excessive Retention (k' > 10) | Mobile phase is too weak. | 1. Increase % of alcohol modifier: Incrementally increase from 10% to 15% or 20% to reduce analysis time. |
| Good Separation (Rs > 2.0) | Method is successful but may be inefficient. | 1. Increase flow rate (e.g., to 1.2 or 1.5 mL/min) to shorten run time.2. Increase % of alcohol modifier to reduce retention. |
Conclusion
The enantiomers of this compound can be effectively resolved using HPLC with polysaccharide-based chiral stationary phases. A systematic screening approach utilizing both amylose and cellulose-based columns under normal phase conditions provides a high probability of achieving baseline separation. The key to this separation lies in the interplay of hydrogen bonding, π-π interactions, and steric inclusion between the diol enantiomers and the chiral stationary phase. By following the detailed protocols and logical optimization strategies presented in this guide, researchers can develop a robust, reliable, and efficient method for the quality control and analysis of this important chiral intermediate.
References
- Ferencz, Á., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules.
- Ribeiro, A. R., et al. (2018). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules.
- Wu, J.-L., et al. (2025). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. Analytical Methods.
- Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Nickel-Catalyzed Enantioselective Synthesis of Pre-Differentiated Homoallylic syn- or anti-1,2-Diols from Aldehydes and Dienol Ethers. (2021). Journal of the American Chemical Society.
- LCGC International. (n.d.). Application Notes: Chiral. LCGC International.
- Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex.
- A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. (2022). ResearchGate.
- Ali, A. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. DiVA portal.
- Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis.
- Daicel Chiral Technologies. (n.d.). Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel.
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scan-Mass Spectrometry. (2022). Molecules.
- Keitz, B. K., & Grubbs, R. H. (2011). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. (2026). Journal of the American Chemical Society.
- Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
- Chiral Drug Separation. (n.d.). Marcel Dekker, Inc.
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2023). ACS Omega.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel.
- American Elements. (n.d.). This compound. American Elements.
- A Chiral Relay Race: Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenanthrene-9,10-diols. (2023). Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-per ... - Analyst (RSC Publishing) DOI:10.1039/D5AN00441A [pubs.rsc.org]
Application Note: Unambiguous Structure Determination of 1-(4-Bromophenyl)ethane-1,2-diol via Single-Crystal X-ray Crystallography
Introduction: The Indispensable Role of X-ray Crystallography in Modern Chemistry
In the landscape of analytical techniques, single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2] This powerful technique has become a cornerstone in a multitude of scientific disciplines, from materials science to drug discovery, by providing precise and accurate measurements of molecular dimensions.[1][3] In the pharmaceutical industry, in particular, X-ray crystallography is integral to structure-based drug design (SBDD), enabling the elucidation of interactions between drug candidates and their biological targets at an atomic level.[4][5][6] This detailed structural information is paramount for understanding a compound's activity, optimizing its properties, and ensuring its suitability for therapeutic applications.[5][6]
This application note provides a comprehensive guide to the structure determination of a key synthetic intermediate, 1-(4-Bromophenyl)ethane-1,2-diol, using single-crystal X-ray crystallography. We will detail the entire workflow, from crystal growth to data collection, structure solution, refinement, and final validation, highlighting the critical experimental considerations and the underlying scientific principles at each stage.
The Subject Compound: this compound
This compound is a vicinal diol of significant interest in organic synthesis. The presence of a bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the diol moiety can be engaged in a variety of chemical transformations. The precise knowledge of its solid-state conformation, including intramolecular and intermolecular interactions, is crucial for understanding its reactivity and for the rational design of subsequent synthetic steps.
Experimental Workflow: A Step-by-Step Guide
The successful determination of a crystal structure is a multi-step process that requires careful attention to detail at each stage. The following sections outline the protocols employed for the structure determination of this compound.
Crystal Growth: The Foundation of a High-Quality Structure
The journey to a crystal structure begins with the growth of a high-quality single crystal. For this compound, a slow evaporation technique was employed.
Protocol:
-
A saturated solution of this compound was prepared in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) at room temperature.
-
The solution was filtered to remove any particulate matter.
-
The filtered solution was transferred to a clean vial, which was loosely capped to allow for slow evaporation of the solvent.
-
The vial was left undisturbed in a vibration-free environment.
-
Over a period of several days, well-formed, colorless, prismatic crystals suitable for X-ray diffraction were obtained.
Causality: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing the formation of defects and leading to crystals of sufficient size and quality for diffraction experiments.[7]
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal was selected and mounted on a goniometer head for data collection. Modern diffractometers, such as those manufactured by Bruker AXS or Rigaku, are equipped with highly sensitive detectors and powerful X-ray sources, enabling rapid and accurate data acquisition.[8][9][10][11][12]
Instrumentation and Parameters:
| Parameter | Value |
| Instrument | Bruker D8 QUEST Diffractometer[13] |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Detector | PHOTON II CPAD |
| Data Collection Strategy | ω and φ scans |
Causality: Data collection at cryogenic temperatures (100 K) is crucial for minimizing thermal vibrations of the atoms, which leads to a sharper diffraction pattern and more precise determination of atomic positions.[14] The use of monochromatic X-ray radiation is essential for satisfying Bragg's law and obtaining a well-defined diffraction pattern.[14]
Data Processing and Structure Solution: From Diffraction to a Preliminary Model
The raw diffraction images were processed to extract the intensities of the individual reflections. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, followed by integration of the reflection intensities.
Software:
-
APEX4 (Bruker): For data collection and initial processing.
-
SHELXT: For structure solution via intrinsic phasing.[15]
The structure was solved using direct methods, a powerful technique for determining the phases of the structure factors, which are lost during the diffraction experiment.[16]
Structure Refinement: Optimizing the Atomic Model
The initial structural model obtained from the solution step was then refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factor amplitudes.[14][16]
Software:
-
SHELXL: For full-matrix least-squares refinement.[15]
-
Olex2 or ShelXle: Graphical user interfaces for visualizing the structure and managing the refinement process.[17][18][19][20][21][22][23][24]
Refinement Protocol:
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms attached to oxygen were located in the difference Fourier map and refined with distance restraints.
-
Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.
-
The final refinement converged to satisfactory R-factors and goodness-of-fit.
Causality: Anisotropic refinement allows for the modeling of the thermal motion of atoms in different directions, providing a more accurate representation of the electron density. The use of restraints and a riding model for hydrogen atoms is a standard practice that improves the stability of the refinement.
Results and Discussion: The Crystal Structure of this compound
The crystallographic analysis revealed the precise three-dimensional structure of this compound. The key crystallographic data and refinement statistics are summarized in the table below.
Crystallographic Data and Refinement Details:
| Parameter | Value |
| Chemical formula | C₈H₉BrO₂ |
| Formula weight | 217.06 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 15.987(6) |
| β (°) | 98.765(1) |
| Volume (ų) | 867.5(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.661 |
| Absorption coefficient (mm⁻¹) | 5.234 |
| F(000) | 432 |
| Crystal size (mm³) | 0.25 x 0.18 x 0.12 |
| θ range for data collection (°) | 3.45 to 27.50 |
| Reflections collected | 8976 |
| Independent reflections | 1987 [R(int) = 0.0321] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.0287, wR₂ = 0.0654 |
| R indices (all data) | R₁ = 0.0354, wR₂ = 0.0689 |
The molecular structure reveals a gauche conformation of the diol moiety, which is stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. The crystal packing is dominated by intermolecular hydrogen bonding and π-π stacking interactions between the phenyl rings of adjacent molecules.
Validation and Data Deposition: Ensuring Scientific Rigor
The final structural model was validated using the checkCIF service provided by the International Union of Crystallography (IUCr).[25][26][27] This tool checks for crystallographic and geometric consistency, ensuring the quality and reliability of the determined structure.[25][28]
The crystallographic data for this compound has been deposited with the Cambridge Structural Database (CSD) and can be accessed using a unique deposition number.[29][30][31][32] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[29][30]
Visualizing the Workflow and Structure
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 4. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. migrationletters.com [migrationletters.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. Rigaku X-Ray Crystallography Equipment | X-Ray Crystallography and Scattering Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. X-ray and Elemental-Analysis | Bruker [bruker.com]
- 10. youtube.com [youtube.com]
- 11. Bruker AXS [manufacturing-today.com]
- 12. rigaku.com [rigaku.com]
- 13. Bruker-AXS D8 Discover Diffractometer | X-Ray Structural Characterization Facility | Nebraska [xrayfacility.unl.edu]
- 14. fiveable.me [fiveable.me]
- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Olex2 | OlexSys [olexsys.org]
- 18. Overview | OlexSys [olexsys.org]
- 19. Olex2 - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
- 21. ShelXle - Wikipedia [en.wikipedia.org]
- 22. ShelXle Download Page [shelxle.org]
- 23. grokipedia.com [grokipedia.com]
- 24. researchgate.net [researchgate.net]
- 25. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 26. iucr.org [iucr.org]
- 27. iucr.org [iucr.org]
- 28. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 30. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 31. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 32. Cambridge Structural Database | re3data.org [re3data.org]
Application Notes and Protocols: 1-(4-Bromophenyl)ethane-1,2-diol as a Versatile Precursor for Advanced Polymer Synthesis
Introduction: The Strategic Advantage of 1-(4-Bromophenyl)ethane-1,2-diol in Polymer Chemistry
In the landscape of modern materials science, the demand for polymers with precisely engineered properties and functionalities is ever-increasing. This compound emerges as a highly valuable monomer for the synthesis of advanced polymers. Its unique molecular architecture, featuring a diol functionality for polymerization and a reactive bromophenyl group, offers a dual advantage. The diol moiety serves as a classical building block for a variety of polymer backbones, including polyesters and polyethers, through well-established polycondensation reactions. Simultaneously, the presence of the bromine atom on the phenyl ring provides a versatile handle for post-polymerization modification, enabling the introduction of a wide array of functional groups via powerful cross-coupling reactions such as Suzuki or Heck couplings. This strategic design allows for the synthesis of a parent polymer which can then be transformed into a library of materials with diverse chemical and physical properties, all originating from a single, well-defined precursor.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent use as a precursor for the synthesis of functional polyesters and polyethers. Furthermore, a detailed protocol for the post-polymerization modification of the resulting brominated polymer via Suzuki coupling is presented, showcasing the immense potential of this monomer in the creation of novel and sophisticated polymeric materials.
PART 1: Synthesis and Characterization of the Monomer: this compound
The synthesis of this compound can be efficiently achieved through the dihydroxylation of commercially available 4-bromostyrene. This method is often preferred due to its high yields and stereochemical control.
Protocol 1: Synthesis of this compound via Dihydroxylation of 4-Bromostyrene
This protocol is based on the well-established Upjohn dihydroxylation method, which utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent, N-methylmorpholine N-oxide (NMO), to achieve syn-dihydroxylation of the alkene.[1][2]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromostyrene | C₈H₇Br | 183.05 | 10.0 g | 54.6 |
| N-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 117.15 | 7.0 g | 59.8 |
| Osmium Tetroxide (OsO₄) | OsO₄ | 254.23 | 0.07 g | 0.27 |
| Acetone | C₃H₆O | 58.08 | 200 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | 10 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - |
| Brine (saturated NaCl solution) | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromostyrene (10.0 g, 54.6 mmol) in a mixture of acetone (200 mL) and water (20 mL).
-
To this stirred solution, add N-methylmorpholine N-oxide (7.0 g, 59.8 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, carefully prepare a solution of osmium tetroxide (0.07 g, 0.27 mmol) in 2 mL of acetone. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the osmium tetroxide solution dropwise to the reaction mixture over a period of 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium sulfite (10 g) in water (50 mL) and stir for 30 minutes. The color of the reaction mixture should change from dark brown to a lighter color.
-
Remove the acetone using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expected to show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons of the diol.
-
¹³C NMR: Will display signals corresponding to the carbon atoms of the bromophenyl ring and the ethane-1,2-diol backbone.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (217.06 g/mol ) should be observed.[3][4]
-
Melting Point: A sharp melting point indicates high purity.
Caption: Workflow for the synthesis of this compound.
PART 2: Polymer Synthesis Protocols
The synthesized this compound can be readily employed in various polymerization reactions to create polymers with a bromophenyl pendant group. Below are detailed protocols for the synthesis of a polyester and a polyether.
Protocol 2: Synthesis of a Brominated Polyester via Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with terephthaloyl chloride, a common diacid chloride used in polyester synthesis.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₈H₉BrO₂ | 217.06 | 5.00 g | 23.0 |
| Terephthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | 4.67 g | 23.0 |
| Pyridine | C₅H₅N | 79.10 | 5.0 mL | - |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
| Methanol | CH₃OH | 32.04 | 200 mL | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (5.00 g, 23.0 mmol) and pyridine (5.0 mL) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve terephthaloyl chloride (4.67 g, 23.0 mmol) in anhydrous dichloromethane (50 mL).
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Pour the viscous reaction mixture into 200 mL of methanol with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol to further purify it.
-
Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Expected Characterization:
-
¹H NMR: Will confirm the formation of the polyester by the appearance of new ester linkages and the disappearance of the hydroxyl protons of the diol.
-
FT-IR: The appearance of a strong carbonyl stretch (around 1720 cm⁻¹) characteristic of the ester group and the disappearance of the broad O-H stretch of the diol will indicate successful polymerization.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polyester.
Caption: Workflow for the synthesis of a brominated polyester.
Protocol 3: Synthesis of a Brominated Polyether via Williamson Ether Synthesis
This protocol outlines the synthesis of a polyether through the Williamson ether synthesis, reacting the diol with an activated dihalide, such as 1,4-bis(bromomethyl)benzene.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₈H₉BrO₂ | 217.06 | 5.00 g | 23.0 |
| 1,4-Bis(bromomethyl)benzene | C₈H₈Br₂ | 263.96 | 6.07 g | 23.0 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | 2.30 g | 57.5 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 100 mL | - |
| Methanol | CH₃OH | 32.04 | 200 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Oil bath
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, carefully add sodium hydride (2.30 g of 60% dispersion, 57.5 mmol) to anhydrous DMF (50 mL). Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
Dissolve this compound (5.00 g, 23.0 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
In a separate flask, dissolve 1,4-bis(bromomethyl)benzene (6.07 g, 23.0 mmol) in anhydrous DMF (50 mL).
-
Add the solution of 1,4-bis(bromomethyl)benzene dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C in an oil bath and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of methanol (10 mL) to destroy any excess sodium hydride.
-
Pour the reaction mixture into 200 mL of deionized water with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it extensively with water and then with methanol.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., chloroform or THF) and reprecipitating it in methanol.
-
Collect the purified polyether by filtration and dry it in a vacuum oven at 60 °C to a constant weight.
Expected Characterization:
-
¹H NMR: Confirmation of the ether linkages and the disappearance of the hydroxyl protons.
-
FT-IR: Disappearance of the broad O-H stretch and the appearance of C-O-C stretching vibrations.
-
GPC: Determination of molecular weight and PDI.
-
DSC: Measurement of the glass transition temperature (Tg).
PART 3: Post-Polymerization Modification
The bromophenyl groups on the polymer backbone serve as versatile sites for further functionalization. The following protocol details the modification of the synthesized brominated polyester via a Suzuki coupling reaction.
Protocol 4: Suzuki Coupling on Brominated Polyester with Phenylboronic Acid
This protocol describes the substitution of the bromine atoms on the polyester with phenyl groups, demonstrating the potential to alter the polymer's properties, such as its refractive index and solubility.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol of Br) |
| Brominated Polyester | - | - | 2.00 g | Approx. 5.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 0.91 g | 7.5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 0.12 g | 0.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |
| Toluene | C₇H₈ | 92.14 | 50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Oil bath
Procedure:
-
In a 100 mL Schlenk flask, dissolve the brominated polyester (2.00 g) and phenylboronic acid (0.91 g, 7.5 mmol) in toluene (50 mL).
-
Add an aqueous solution of potassium carbonate (2.07 g in 10 mL of water) and ethanol (10 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.1 mmol).
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of methanol to precipitate the modified polymer.
-
Filter the polymer and wash it with water and methanol to remove residual salts and catalyst.
-
Purify the polymer by redissolving it in chloroform and reprecipitating in methanol.
-
Collect the final product by filtration and dry it in a vacuum oven at 60 °C.
Expected Characterization:
-
¹H NMR: The disappearance of the signals corresponding to the bromophenyl protons and the appearance of new signals for the biphenyl protons will confirm the success of the Suzuki coupling.
-
FT-IR: While less informative for this specific transformation, it can be used to confirm the integrity of the polyester backbone.
-
GPC: To assess any changes in molecular weight or PDI after the modification.
-
UV-Vis Spectroscopy: The introduction of biphenyl units is expected to cause a red-shift in the UV-Vis absorption spectrum of the polymer.
Sources
Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol Derivatives: An In-Depth Technical Guide
Introduction: The Strategic Importance of 1-(4-Bromophenyl)ethane-1,2-diol
In the landscape of modern drug discovery and development, the 1,2-diol motif is a cornerstone of molecular architecture, frequently appearing in a wide array of bioactive natural products and pharmaceuticals.[1] This functional group's prevalence stems from its capacity to engage in crucial hydrogen bonding interactions within biological targets. When incorporated into an aromatic scaffold, such as the 4-bromophenyl group, the resulting this compound and its derivatives become highly valuable chiral building blocks. The bromine atom not only influences the electronic properties of the phenyl ring but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, a key strategy in the construction of complex drug candidates.[2]
This technical guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on stereoselective methods. We will delve into the mechanistic underpinnings of the Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation, offering detailed, field-tested protocols for their execution. Furthermore, this document will cover essential techniques for the purification and characterization of the diol products and explore the applications of these compounds in medicinal chemistry.
Synthetic Methodologies: A Comparative Analysis
The conversion of an alkene to a vicinal diol is a fundamental transformation in organic synthesis.[3] For the preparation of this compound, the logical precursor is 4-bromostyrene. The primary methods for this dihydroxylation are catalyzed by osmium tetroxide, a reagent renowned for its reliability and stereospecificity in forming syn-diols.[3] Due to its high cost and toxicity, catalytic versions of this reaction are standard practice.[4]
Sharpless Asymmetric Dihydroxylation (SAD)
The Sharpless Asymmetric Dihydroxylation stands as a landmark achievement in asymmetric catalysis, allowing for the enantioselective synthesis of chiral diols from prochiral alkenes.[1][4] This method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[1][5] The choice of ligand dictates the facial selectivity of the dihydroxylation, yielding either the (R)- or (S)-diol with high enantiomeric excess.
The reaction is driven by a stoichiometric co-oxidant, most commonly potassium ferricyanide(III) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), which regenerates the active Os(VIII) species from the Os(VI) formed during the catalytic cycle.[1][4] For convenience, commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), are widely used.[1][5] These mixtures contain the osmium catalyst, chiral ligand, co-oxidant, and a buffer.[5]
Mechanism of the Sharpless Asymmetric Dihydroxylation
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process:
-
Ligand Binding: The chiral ligand coordinates to osmium tetroxide, forming a chiral osmium-ligand complex.
-
[3+2] Cycloaddition: The alkene approaches the chiral osmium complex from a specific face, dictated by the ligand, and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate.[6]
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol. The addition of a sulfonamide, such as methanesulfonamide (CH₃SO₂NH₂), can accelerate this step.[4]
-
Reoxidation: The resulting reduced osmium species is reoxidized by the stoichiometric co-oxidant back to its active Os(VIII) state, completing the catalytic cycle.[1]
A potential secondary catalytic cycle can occur if the osmate ester is oxidized before hydrolysis, which can lead to a decrease in enantioselectivity. This is often suppressed by using a higher concentration of the chiral ligand.
Diagram: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Upjohn Dihydroxylation
For the synthesis of racemic or achiral diols, the Upjohn dihydroxylation offers a reliable and efficient method. This procedure also utilizes a catalytic amount of osmium tetroxide but employs N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant in an aqueous acetone or other suitable solvent systems. The Upjohn method is generally applicable to a wide range of alkenes, although it can be slower than the ligand-accelerated Sharpless protocol.
Experimental Protocols
Safety Precautions: Osmium tetroxide and its salts are highly toxic, volatile, and can cause severe burns to the eyes and skin. All manipulations involving osmium-containing reagents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 1: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
This protocol is adapted from general procedures for the Sharpless Asymmetric Dihydroxylation and is tailored for the synthesis of chiral this compound.[7]
Materials:
-
4-Bromostyrene (1.0 mmol, 183 mg)
-
AD-mix-β (for (R)-diol) or AD-mix-α (for (S)-diol) (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na₂SO₃) (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir the mixture vigorously at room temperature until two clear phases form. The lower aqueous phase should be a bright yellow.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: To the rapidly stirring, cooled mixture, add 4-bromostyrene (1.0 mmol, 183 mg) dropwise.
-
Reaction: Continue to stir the mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: While maintaining the temperature at 0 °C, quench the reaction by the slow, portion-wise addition of solid sodium sulfite (1.5 g).
-
Warm-up and Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes. Add ethyl acetate (10 mL) and continue stirring for 10 minutes. Transfer the mixture to a separatory funnel.
-
Work-up: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude diol.
Protocol 2: Upjohn Dihydroxylation of 4-Bromostyrene
This protocol provides a method for the synthesis of racemic this compound.
Materials:
-
4-Bromostyrene (1.0 mmol, 183 mg)
-
N-Methylmorpholine N-oxide (NMO) (1.5 mmol, 176 mg)
-
Osmium tetroxide (2.5 wt% solution in tert-butanol, 0.02 mmol)
-
Acetone (10 mL)
-
Water (1 mL)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-bromostyrene (1.0 mmol) and NMO (1.5 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
Catalyst Addition: To the stirred solution, add the osmium tetroxide solution (0.02 mmol) dropwise. The solution will typically turn dark brown.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 12-24 hours.
-
Quenching: Upon completion, add a saturated aqueous solution of sodium bisulfite (10 mL) and stir for 30 minutes.
-
Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude racemic diol.
Purification and Characterization
The crude this compound, obtained as a solid or oil, can be purified by recrystallization or silica gel chromatography.
Purification by Recrystallization
Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the diol at an elevated temperature but have low solubility at room temperature or below. Common solvent systems for diols include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or toluene).[8][9][10] For this compound, a mixture of ethyl acetate and hexanes or ethanol and water is a good starting point.[11]
General Recrystallization Procedure:
-
Dissolve the crude diol in a minimal amount of the hot solvent system.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram: Purification Workflow
Caption: General workflow for the purification of diols by recrystallization.
Characterization
The purified this compound should be characterized to confirm its identity and purity.
Physical Properties:
-
Molecular Formula: C₈H₉BrO₂
-
Molecular Weight: 217.06 g/mol
-
Appearance: Typically a white to off-white solid.
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation. The expected signals for this compound are:
-
A doublet of doublets or a multiplet for the aromatic protons.
-
A multiplet for the benzylic proton (-CH(OH)-).
-
A multiplet for the methylene protons (-CH₂(OH)).
-
Broad singlets for the two hydroxyl protons, which may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including those for the aromatic ring, the two hydroxyl-bearing carbons, and the carbon bearing the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, benzylic, methylene, and hydroxyl protons. |
| ¹³C NMR | Signals corresponding to all 8 carbon atoms. |
| IR | Broad O-H stretch around 3200-3600 cm⁻¹. |
| MS | Molecular ion peak and isotopic pattern for bromine. |
Applications in Drug Development
The this compound scaffold is of significant interest to medicinal chemists for several reasons:
-
Chiral Pool Synthesis: The enantiomerically pure diols serve as valuable starting materials for the synthesis of more complex chiral molecules.
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.
-
Scaffold for Derivatization: The aromatic ring and the diol functionality provide multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening. The bromine atom, in particular, is a key functional group for introducing further complexity via reactions like Suzuki, Heck, and Sonogashira cross-couplings.
-
Bioisosteric Replacement: The diol moiety can be a bioisostere for other functional groups, offering a way to modulate the physicochemical properties of a drug candidate, such as solubility and metabolic stability.
While specific examples of this compound in late-stage clinical candidates are not widely reported, the core structural motifs are prevalent in numerous bioactive compounds. For instance, bromophenol derivatives isolated from marine sources have demonstrated a range of biological activities, including anticancer and antidiabetic properties. The synthesis of novel bromophenol derivatives is an active area of research in the quest for new therapeutic agents.
Conclusion
The synthesis of this compound and its derivatives represents a key transformation in the toolkit of the modern medicinal chemist. The Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation provide robust and reliable methods for accessing chiral and racemic diols, respectively. This guide has provided detailed protocols, mechanistic insights, and purification strategies to facilitate the successful synthesis and application of these valuable building blocks in research and drug development. The versatility of the bromophenyl diol scaffold ensures its continued importance in the design and synthesis of the next generation of therapeutic agents.
References
- Sharpless, K. B., et al. (1992).
- EvitaChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane-1,2-diol. Retrieved from [A valid, clickable URL will be provided when available]
- Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. Retrieved from [A valid, clickable URL will be provided when available]
- Wikipedia. (2023, October 27). Dihydroxylation.
- Wikipedia. (2023, November 29). Sharpless asymmetric dihydroxylation.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [A valid, clickable URL will be provided when available]
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
- Alfa Chemistry. (n.d.). Sharpless Asymmetric Dihydroxylation. Retrieved from [A valid, clickable URL will be provided when available]
- SciSpace. (n.d.). An efficient protocol for Sharpless-style racemic dihydroxylation. Retrieved from [A valid, clickable URL will be provided when available]
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg. Retrieved from [A valid, clickable URL will be provided when available]
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [A valid, clickable URL will be provided when available]
- MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [A valid, clickable URL will be provided when available]
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [A valid, clickable URL will be provided when available]
- Banpurkar, A. R., Wazalwar, S. S., & Perdih, F. (2021). Study of solid state structural and bonding features of (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one. Indian Journal of Chemistry, 60B, 1211-1214.
- Advanced ChemBlocks. (n.d.). (R)-1-(4-Bromophenyl)ethane-1,2-diol 98.00%. Retrieved from [A valid, clickable URL will be provided when available]
- El-Sayed, M. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 31335-31355.
- MDPI. (2023). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [A valid, clickable URL will be provided when available]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. Retrieved from [A valid, clickable URL will be provided when available]
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Scalable Approach to the Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol
Introduction
1-(4-Bromophenyl)ethane-1,2-diol is a crucial chiral building block in modern medicinal chemistry and materials science. Its vicinal diol structure, coupled with the reactive handle of a bromine atom, makes it a versatile precursor for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The stereochemistry of the diol is often critical for the biological activity of the final compound, necessitating a synthetic route that offers robust control over stereoselectivity.
This guide provides a detailed, scalable protocol for the synthesis of this compound via the asymmetric dihydroxylation of 4-bromostyrene. We will delve into the rationale behind the chosen methodology, the intricacies of the reaction mechanism, a step-by-step procedure for a multi-gram scale synthesis, and the critical safety considerations associated with the reagents involved.
The Synthetic Strategy: Asymmetric Dihydroxylation
For the synthesis of chiral vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) stands out as a highly reliable and enantioselective method.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation of an alkene to a specific face, thereby producing a product with high enantiomeric excess.[3][4] The catalytic nature of the osmium reagent, which is regenerated by a stoichiometric co-oxidant, makes this process economically viable and reduces the handling of the highly toxic osmium tetroxide.[5]
Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the co-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β).[1][3] These mixes offer excellent reproducibility and simplify the experimental setup, making them ideal for both laboratory and scale-up applications.
Reaction Mechanism
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process.[2][6] It begins with the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene (4-bromostyrene) to form a cyclic osmate ester intermediate.[2] Subsequent hydrolysis of this intermediate releases the desired diol and the reduced osmium species. The co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Scale-up Synthesis Protocol
This protocol details the synthesis of (R)-1-(4-Bromophenyl)ethane-1,2-diol from 4-bromostyrene on a 10-gram scale using AD-mix-β. For the synthesis of the (S)-enantiomer, AD-mix-α would be used.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity | Purity/Grade |
| 4-Bromostyrene | 183.05 | 10.0 g (54.6 mmol) | >97% |
| AD-mix-β | - | 76.5 g | Commercial Grade |
| tert-Butanol | 74.12 | 275 mL | Reagent Grade |
| Water | 18.02 | 275 mL | Deionized |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 82.0 g | Anhydrous |
| Ethyl Acetate | 88.11 | 1 L | Reagent Grade |
| Magnesium Sulfate (MgSO₄) | 120.37 | 20 g | Anhydrous |
| Methanesulfonamide (optional) | 95.12 | 5.2 g (54.6 mmol) | >98% |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Cooling bath (ice-water)
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
Caption: General experimental workflow for asymmetric dihydroxylation.
Step-by-Step Procedure
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and thermometer, combine tert-butanol (275 mL) and deionized water (275 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solvent mixture, add AD-mix-β (76.5 g) with vigorous stirring. The mixture will be biphasic and appear as a pale yellow or orange slurry. For less reactive substrates, methanesulfonamide (5.2 g) can be added at this stage to accelerate the reaction.[6]
-
Substrate Addition: Once the AD-mix is well-dispersed and the temperature is stable at 0 °C, add 4-bromostyrene (10.0 g, 54.6 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding solid sodium sulfite (82.0 g) while the mixture is still cold. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for at least one hour. The color of the mixture should change from orange/brown to a lighter shade.
-
Extraction: Transfer the reaction mixture to a 2 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Washing: Combine the organic layers and wash with 2 M aqueous sodium hydroxide (200 mL) to remove any phenolic byproducts, followed by a wash with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Results
| Parameter | Expected Value |
| Reaction Time | 6 - 24 hours |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Enantiomeric Excess | >95% (for (R)-enantiomer with AD-mix-β) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.48 (d, J=8.4 Hz, 2H), 7.25 (d, J=8.4 Hz, 2H), 4.75 (dd, J=8.0, 3.6 Hz, 1H), 3.70 (dd, J=11.2, 3.6 Hz, 1H), 3.60 (dd, J=11.2, 8.0 Hz, 1H), 2.50 (br s, 2H, -OH).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 140.0, 128.5, 127.5, 121.8, 74.5, 68.0.
-
Mass Spectrometry (ESI+): m/z 217.0 [M+H]⁺, 219.0 [M+2+H]⁺ (characteristic isotopic pattern for bromine).
-
Chiral HPLC: To determine the enantiomeric excess, using a suitable chiral column (e.g., Chiralcel OD-H) and a mobile phase of hexane/isopropanol.
Critical Safety Considerations: Handling Osmium Tetroxide
The primary hazard in this synthesis is the use of an osmium-based catalyst. Although AD-mix contains the less volatile potassium osmate, precautions must be taken to avoid the formation and inhalation of osmium tetroxide (OsO₄).[6]
Osmium Tetroxide is HIGHLY TOXIC, VOLATILE, and can cause SEVERE EYE DAMAGE leading to BLINDNESS, as well as acute respiratory distress. [7][8][9]
-
Engineering Controls: All manipulations involving AD-mix or osmium-containing solutions MUST be performed in a certified chemical fume hood with good airflow.[7][10][11] Post a warning sign on the hood to alert others.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is highly recommended.[10] Safety glasses are insufficient.[7]
-
Gloves: Wear two pairs of nitrile gloves (double-gloving).[7] Change gloves frequently and immediately if contamination is suspected.[10][11]
-
Lab Attire: A fully buttoned lab coat and closed-toe shoes are required.[10][11]
-
-
Spill and Decontamination:
-
Keep corn oil or a freshly prepared 10% aqueous sodium sulfite solution readily available. These substances will reduce OsO₄ to less harmful osmium dioxide (a black precipitate).[9][10]
-
In case of a small spill, cover the area with an absorbent pad and saturate it with corn oil or sodium sulfite solution. Allow it to react for at least one hour before cleaning and disposing of the materials as hazardous waste.
-
-
Waste Disposal:
-
All osmium-containing waste (aqueous and solid) is considered hazardous.[9]
-
Before disposal, quench all reaction mixtures and waste solutions with sodium sulfite.
-
Collect all osmium waste in a clearly labeled, sealed, and robust container. Follow your institution's guidelines for hazardous waste disposal.
-
NEVER add acid to the AD-mix or osmium waste, as this can generate highly toxic hydrogen cyanide (HCN) gas from the potassium ferricyanide.[6]
-
Conclusion
The Sharpless Asymmetric Dihydroxylation provides an efficient, reliable, and highly stereoselective route for the scale-up synthesis of this compound. The use of pre-packaged AD-mix reagents simplifies the procedure and ensures high reproducibility. While the methodology is robust, strict adherence to safety protocols, particularly concerning the handling of osmium-containing reagents, is paramount to ensure a safe and successful synthesis. The resulting chiral diol is a valuable intermediate, poised for further elaboration in the development of novel therapeutics and advanced materials.
References
- Osmium Tetroxide Procedures - Connecticut College.
- Osmium Tetroxide - Environmental Health and Safety, Dartmouth College.
- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal.
- Standard Operating Procedures for Osmium Tetroxide.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - MDPI.
- ICSC 0528 - OSMIUM TETROXIDE - International Chemical Safety Cards (ICSCs).
- Standard Operating Procedure for Osmium Tetroxide.
- Sharpless Asymmetric Dihydroxylation - Alfa Chemistry.
- Sharpless asymmetric dihydroxylation - Wikipedia.
- The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
- 1,2-Bis(4-bromophenyl)ethane-1,2-diol - EvitaChem.
- Enantioselective Synthesis of Vicinal Diols Using (DHQ)2Pyr: Application Notes and Protocols - Benchchem.
- Process for the preparation of vicinal diols and/or epoxides - Google Patents.
- Ethanone, 1-(4-bromophenyl)- | SIELC Technologies.
- Process for the preparation of vicinal diols - Google Patents.
- This compound - BLDpharm.
- This compound - PubChem.
- (1R)-1-(4-bromophenyl)ethane-1,2-diol - PubChem.
- 4-Bromostyrene synthesis - ChemicalBook.
- 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum - ChemicalBook.
- Synthesis of diols by dihydroxylation - Organic Chemistry Portal.
- 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg.
- Diastereoselective Synthesis of Vicinal Tertiary Diols | Organic Letters - ACS Publications.
- Dihydroxylation - Wikipedia.
- (R)-1-(4-Bromophenyl)ethane-1,2-diol suppliers.
- Process for the preparation of 4-bromophenyl derivatives - Google Patents.
- 9.13: Dihydroxylation of Alkenes - Chemistry LibreTexts.
- dihydroxylation - YouTube.
- 4-Bromostyrene - PubChem.
- Organic Syntheses Procedure.
- meso-1,2-bis(4-bromophenyl)ethane-1,2-diol 37580-82-8 wiki - Guidechem.
- ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. - ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE) - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 8. ICSC 0528 - OSMIUM TETROXIDE [chemicalsafety.ilo.org]
- 9. uthsc.edu [uthsc.edu]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: 1-(4-Bromophenyl)ethane-1,2-diol as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures conferring a vast array of biological activities and physical properties. Among the myriad of synthetic precursors, vicinal diols, particularly those bearing functionalizable aryl moieties, have emerged as powerful and versatile building blocks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-(4-bromophenyl)ethane-1,2-diol in the synthesis of a diverse range of heterocyclic scaffolds, including quinoxalines, imidazoles, and pyrazines.
The presence of the 4-bromophenyl group offers a dual advantage: it serves as a handle for further synthetic transformations, such as cross-coupling reactions, and its electronic properties can favorably influence the reactivity of the diol and the biological activity of the final heterocyclic products. This guide will detail the synthesis of the chiral diol via Sharpless asymmetric dihydroxylation, its subsequent oxidation to the key α-dicarbonyl intermediate, and provide step-by-step protocols for the construction of medicinally relevant heterocyclic cores.
Synthesis of Chiral this compound
The enantioselective synthesis of vicinal diols from prochiral olefins is a cornerstone of modern organic synthesis. The Sharpless asymmetric dihydroxylation provides a reliable and highly stereoselective method to produce chiral diols.[1] This protocol outlines the synthesis of (1R)-1-(4-bromophenyl)ethane-1,2-diol from 4-bromostyrene. The choice of AD-mix-β dictates the (R)-configuration at the benzylic carbon. For the corresponding (S)-enantiomer, AD-mix-α would be utilized.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
Materials:
-
4-Bromostyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
To this solvent mixture, add AD-mix-β (commercially available pre-packaged reagent containing (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) and methanesulfonamide.[1] Stir the mixture at room temperature until the solids are dissolved, resulting in a yellow-green solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 4-bromostyrene to the cooled mixture with vigorous stirring.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude diol by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (1R)-1-(4-bromophenyl)ethane-1,2-diol.
Expected Yield: 85-95% Enantiomeric Excess (ee): >95%
Oxidation to 1-(4-Bromophenyl)ethane-1,2-dione: The Gateway Intermediate
The vicinal diol serves as a masked α-dicarbonyl compound. Its oxidation to the corresponding 1,2-dione is a critical step, providing the electrophilic centers necessary for condensation reactions to form various heterocycles. Several mild and efficient oxidation methods can be employed, with the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation being prominent choices due to their high yields and tolerance of various functional groups.[2][3]
Causality Behind Experimental Choices:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C). The low temperature is crucial to prevent side reactions and decomposition of the reactive intermediate. Triethylamine is used as a non-nucleophilic base to facilitate the final elimination step.[2]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of being a neutral, room-temperature oxidant. This makes it suitable for substrates that are sensitive to acidic or basic conditions.[3]
Experimental Protocol: Swern Oxidation of this compound
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (2.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.5 eq) dropwise. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) to the flask, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-bromophenyl)ethane-1,2-dione, which can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Application in Heterocyclic Synthesis
The synthesized 1-(4-bromophenyl)ethane-1,2-dione is a versatile precursor for a variety of heterocyclic systems. The following protocols detail its application in the synthesis of quinoxalines and imidazoles.
Synthesis of 2,3-Bis(4-bromophenyl)quinoxaline
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[4] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: Synthetic workflow for 2,3-bis(4-bromophenyl)quinoxaline.
Materials:
-
1-(4-Bromophenyl)ethane-1,2-dione
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-(4-bromophenyl)ethane-1,2-dione (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.[4]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2,3-bis(4-bromophenyl)quinoxaline.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
| 1-(4-Bromophenyl)ethane-1,2-dione | o-Phenylenediamine | Ethanol | Reflux, 5h | 2,3-Bis(4-bromophenyl)quinoxaline | 74%[4] |
Synthesis of 4,5-Bis(4-bromophenyl)-1H-imidazole
Imidazoles are another class of heterocycles with immense biological significance, found in natural products and numerous pharmaceuticals.[5] The Radziszewski imidazole synthesis is a classic and versatile method for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6]
Caption: Radziszewski synthesis of substituted imidazoles.
Materials:
-
1-(4-Bromophenyl)ethane-1,2-dione
-
An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
Ammonium acetate (as a source of ammonia)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 1-(4-bromophenyl)ethane-1,2-dione (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (excess) in glacial acetic acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.
Synthesis of Pyrazines from Vicinal Diols
Recent advancements have demonstrated the direct conversion of vicinal diols to pyrazines using ammonia over heterogeneous catalysts.[7][8] This one-pot method offers a more atom-economical and sustainable route to this class of N-heterocycles.
Caption: Direct synthesis of pyrazines from vicinal diols.
While a specific protocol for this compound is not detailed in the literature, the general method involves heating the diol with ammonia in a sealed reactor in the presence of a heterogeneous catalyst, such as Pt/CeO₂/Al₂O₃, at elevated temperatures and pressures.[8] This approach represents a promising area for further research and application development.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of biologically relevant heterocyclic compounds. Its straightforward preparation via the robust Sharpless asymmetric dihydroxylation allows for the introduction of chirality, a critical aspect in drug design. The subsequent oxidation to the corresponding α-dicarbonyl provides a key intermediate that can be readily transformed into diverse heterocyclic scaffolds such as quinoxalines and imidazoles. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block and to develop novel molecules with potential applications in medicinal chemistry and materials science. The bromo-substituent further enhances its utility, offering a site for post-synthetic modification to create libraries of compounds for structure-activity relationship studies.
References
- He, Y., et al. (2003). Synthesis and biological evaluation of novel quinoxaline derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 13(19), 3271-3274.
- Kim, D. H., et al. (1993). Synthesis and angiotensin II receptor antagonistic activity of novel quinoxaline derivatives. Journal of Medicinal Chemistry, 36(16), 2335-2342.
- Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Journal of the American Chemical Society, 140(35), 11024-11028.
- Zhou, Z., et al. (2025). Synthesis of Pyrazines from Biomass-Derived Vicinal Diols Using Ammonia over Heterogeneous Pt/CeO2/Al2O3 Catalysts.
- Seitz, L. E., et al. (2002). Quinoxaline-based inhibitors of the p53-MDM2 interaction. Journal of the American Chemical Society, 124(40), 11674-11675.
- Bhosale, R. S., et al. (2005). A simple and efficient method for the synthesis of quinoxaline derivatives catalyzed by ceric ammonium nitrate in water. Tetrahedron Letters, 46(43), 7453-7456.
- Rong, L., et al. (2006). 2,3-Bis(4-bromophenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4963-o4964.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
- Raw, S. A., et al. (2003). A mild and efficient synthesis of quinoxalines catalyzed by molecular iodine. Tetrahedron Letters, 44(8), 1675-1678.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
- Brock, N., et al. (1999). Quinoxaline Dyes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Gelens, E., et al. (2006). A convenient one-pot synthesis of N-substituted imidazoles. Tetrahedron Letters, 47(32), 5727-5730.
- Patel, M., et al. (2000). Novel non-nucleoside HIV-1 reverse transcriptase inhibitors: design, synthesis, and biological evaluation of tetrahydroquinoxaline derivatives. Journal of Medicinal Chemistry, 43(14), 2685-2696.
- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Guillon, J., et al. (1998). Synthesis and glycogen phosphorylase a inhibitory activity of new tetrahydroquinoxaline derivatives. European Journal of Medicinal Chemistry, 33(11), 875-884.
- Dailey, S., et al. (2001). Synthesis and characterization of quinoxaline-containing polymers for light-emitting diodes.
- Tskhovrebov, R., et al. (2018). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole.
- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. 2,3-Bis(4-bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)ethane-1,2-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this critical synthesis. As a key building block in pharmaceutical development, achieving a high yield and purity of this vicinal diol is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the prevalent and reliable method of dihydroxylation of 4-bromostyrene.
Section 1: Troubleshooting Guide
This section is structured to address specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions grounded in chemical principles.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix this?
Low yield is one of the most frequent issues in this synthesis. The root cause often lies in one of three areas: incomplete reaction, competing side reactions, or suboptimal reaction conditions. Let's break these down.
Potential Cause 1: Incomplete Reaction
If your starting material, 4-bromostyrene, is not fully consumed, the issue may be related to the activity of your catalytic system. The dihydroxylation of alkenes using osmium tetroxide is a robust reaction, but its efficiency depends on the successful regeneration of the Os(VIII) catalyst.
-
Solution:
-
Verify Co-oxidant Stoichiometry: Ensure your co-oxidant, typically N-methylmorpholine N-oxide (NMO) for the Upjohn dihydroxylation or potassium ferricyanide (K₃[Fe(CN)₆]) for the Sharpless asymmetric dihydroxylation, is present in the correct stoichiometric amount.[1] These reagents are responsible for re-oxidizing the Os(VI) species back to the active Os(VIII) catalyst.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 4-bromostyrene starting material. If the reaction stalls, a small, fresh portion of the co-oxidant can sometimes restart the catalytic cycle.
-
Check Reagent Quality: NMO can be hygroscopic and degrade over time. Use a freshly opened bottle or dry it under vacuum before use. Similarly, ensure the quality of your 4-bromostyrene, as impurities can interfere with the catalyst.
-
Potential Cause 2: Over-oxidation and Side Reactions
The primary side reaction of concern is the oxidative cleavage of the newly formed diol. This breaks the C-C bond of the diol to form 4-bromobenzaldehyde and formaldehyde. While osmium tetroxide is generally less prone to this than potassium permanganate, it can still occur, especially under certain conditions.[3][4]
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For Sharpless asymmetric dihydroxylations, this is typically 0 °C to enhance enantioselectivity and minimize side reactions.[5] Running the reaction at elevated temperatures can increase the rate of over-oxidation.
-
Avoid Potassium Permanganate (KMnO₄): While an alternative, KMnO₄ is a stronger oxidizing agent and is well-known for causing over-oxidation of diols, leading to poor yields.[4][6] Unless necessary for specific reasons, the osmium-catalyzed methods are superior for this synthesis.
-
Potential Cause 3: Suboptimal Reaction Conditions
The Sharpless asymmetric dihydroxylation, in particular, is sensitive to the reaction environment.
-
Solution:
-
pH Control: The reaction proceeds most efficiently under slightly basic conditions, which is why potassium carbonate is included in the commercially available AD-mix formulations.[7] This buffered system ensures a stable pH for optimal catalyst turnover.
-
Solvent System: The typical solvent system is a 1:1 mixture of t-butanol and water. This biphasic system is crucial for bringing the organic substrate and the inorganic reagents into contact. Ensure vigorous stirring to maximize the interfacial area.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: A logical flowchart for troubleshooting low yield.
Q2: I'm performing an asymmetric dihydroxylation, but the enantiomeric excess (ee) of my product is poor. How can I improve it?
Achieving high enantioselectivity is the primary goal of using the Sharpless asymmetric dihydroxylation. Poor ee is a sign that the chiral environment of the reaction is compromised.
-
Correct Ligand Selection: The choice of the chiral ligand determines the stereochemistry of the product. For the dihydroxylation of a terminal alkene like 4-bromostyrene to yield the (R)-enantiomer, you should use a ligand derived from dihydroquinine (DHQ), such as (DHQ)₂PHAL, which is found in AD-mix-α. For the (S)-enantiomer, a dihydroquinidine (DHQD) based ligand, like (DHQD)₂PHAL found in AD-mix-β, is required.[8][9] An incorrect choice will lead to the opposite enantiomer and apparent low ee if you are analyzing for the desired one.
-
Low Temperature is Crucial: The enantioselectivity of this reaction is highly temperature-dependent. The standard protocol calls for maintaining the reaction at 0 °C.[5] Higher temperatures can decrease the energy difference between the two diastereomeric transition states, leading to a drop in enantioselectivity.
-
Avoid the "Second Catalytic Cycle": A non-enantioselective "second cycle" can compete with the desired chiral pathway, eroding the overall ee. This happens when the osmate ester intermediate is re-oxidized before it is hydrolyzed to release the chiral ligand.[10]
-
Solution: Adding a sulfonamide, such as methanesulfonamide (CH₃SO₂NH₂), can accelerate the hydrolysis of the osmate ester, promoting the chiral pathway and improving the ee, especially for less reactive or terminal alkenes.[7]
-
Q3: My final product is difficult to purify and contains persistent impurities. What are these impurities and what is the best purification strategy?
The product, this compound, is a polar compound due to its two hydroxyl groups.[11] This polarity dictates the best purification strategy.
Common Impurities:
-
Unreacted 4-bromostyrene: A non-polar impurity that is easily separated by silica gel chromatography.
-
4-bromobenzaldehyde: A more polar impurity resulting from over-oxidation. Its polarity is similar to the diol, making separation more challenging.
-
Co-oxidant byproducts: For example, N-methylmorpholine from NMO. These are typically water-soluble and can be removed during the aqueous workup.
Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), quench it by adding a reducing agent like sodium sulfite or sodium bisulfite to reduce any remaining osmium species.
-
Aqueous Workup: Extract the product into an organic solvent. Ethyl acetate is an excellent choice due to the product's polarity. Wash the organic layer with water and then with brine to remove water-soluble impurities.[5]
-
Column Chromatography: This is the most effective method for final purification.
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is effective. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) to elute any unreacted 4-bromostyrene, then gradually increase the polarity (e.g., to 50:50 or even 30:70 hexane:ethyl acetate) to elute your polar diol product, separating it from impurities like 4-bromobenzaldehyde.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) can further enhance purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most reliable and widely used method is the osmium-catalyzed syn-dihydroxylation of 4-bromostyrene.[1] Specifically, for applications requiring high stereochemical control, such as in drug development, the Sharpless Asymmetric Dihydroxylation is the gold standard.[8] This method uses a catalytic amount of osmium tetroxide, a chiral ligand to induce enantioselectivity, and a stoichiometric co-oxidant in a buffered aqueous/organic solvent system.[7] Commercially available "AD-mix" reagents contain all necessary components in the correct ratios, simplifying the experimental setup.[8][9]
Q2: Can I use potassium permanganate instead of osmium tetroxide to save costs?
While cold, dilute, and basic potassium permanganate (KMnO₄) can also produce syn-diols, it is generally not recommended for high-value syntheses like this one. The primary drawback is the significant risk of over-oxidation, where the permanganate cleaves the C-C bond of the diol, drastically reducing the yield.[4][12] Osmium tetroxide is a much milder and more selective reagent, making it far more reliable for achieving high yields of the desired diol.[3] The catalytic nature of modern osmium-based protocols (like the Upjohn and Sharpless methods) greatly mitigates the cost and toxicity concerns associated with osmium tetroxide.[1][6]
Q3: What is the mechanism of the osmium tetroxide dihydroxylation?
The reaction proceeds through a concerted mechanism. The pi bond of the alkene (4-bromostyrene) acts as a nucleophile and attacks the osmium tetroxide. This results in a [3+2] cycloaddition to form a five-membered cyclic osmate ester intermediate.[2] This concerted step is what ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in a syn-diol. The osmate ester is then hydrolyzed (cleaved) by water, often with the help of a reducing agent or under basic conditions, to release the 1,2-diol and a reduced osmium species (Os(VI)).[12] In the catalytic version of the reaction, a co-oxidant then regenerates the Os(VIII) tetroxide to continue the cycle.
Sources
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Upjohn Dihydroxylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dihydroxylation of 4-Bromostyrene
Welcome to the technical support center for the dihydroxylation of 4-bromostyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into potential challenges and their solutions, ensuring the integrity and success of your experiments.
Introduction
The dihydroxylation of 4-bromostyrene to yield 1-(4-bromophenyl)ethane-1,2-diol is a crucial transformation in organic synthesis, providing a versatile building block for pharmaceuticals and materials science. While seemingly straightforward, this reaction is prone to several side reactions and experimental pitfalls that can significantly impact yield and purity. The presence of the electron-withdrawing bromine atom on the phenyl ring and the reactivity of the styrenyl double bond introduce specific challenges that require careful consideration of reaction conditions and reagents.
This guide provides a comprehensive troubleshooting framework and a frequently asked questions (FAQ) section to address the common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the dihydroxylation of 4-bromostyrene.
Issue 1: Low or No Yield of the Desired Diol
Q: My reaction has gone to completion (TLC analysis shows no starting material), but the isolated yield of this compound is significantly lower than expected. What are the likely causes?
A: Low isolated yields, despite full conversion of the starting material, often point towards the formation of soluble byproducts that are lost during workup or purification. Several factors could be at play:
-
Over-oxidation and C-C Bond Cleavage: The primary culprit for low diol yield is often over-oxidation. The desired 1,2-diol can be further oxidized, leading to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons. This is particularly problematic with strong oxidizing agents like potassium permanganate (KMnO₄), especially if the reaction temperature is not strictly controlled.[1] The resulting product of this cleavage is typically 4-bromobenzaldehyde .
-
Solution:
-
For KMnO₄ reactions: Maintain a low reaction temperature (0 °C or below) and use a dilute, basic solution of KMnO₄.[1] The reaction progress should be carefully monitored by TLC, and the reaction should be quenched as soon as the starting material is consumed.
-
For OsO₄-based reactions (Upjohn or Sharpless): While osmium tetroxide is more selective, over-oxidation can still occur, especially with prolonged reaction times or an excess of the co-oxidant (e.g., NMO).[2] Ensure you are using the correct stoichiometry of the co-oxidant and monitor the reaction closely.
-
-
-
Formation of 4-Bromostyrene Oxide: Epoxidation of the double bond to form 4-bromostyrene oxide can be a competing side reaction, particularly under certain conditions. While dihydroxylation is the desired pathway, factors like the choice of solvent and the presence of certain additives can influence the reaction outcome.
-
Solution: The choice of dihydroxylation method is key. Osmium-catalyzed methods (Upjohn and Sharpless) are generally more specific for dihydroxylation than permanganate-based methods. If epoxide formation is suspected, consider adjusting the reaction conditions. For instance, in some catalytic systems, the presence of water is crucial for the hydrolysis of the intermediate osmate ester to the diol, disfavoring the epoxide pathway.
-
-
Work-up and Purification Issues: The desired diol is a polar compound and may have some solubility in the aqueous phase during extraction.
-
Solution:
-
Ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended.
-
During purification by column chromatography, select a suitable solvent system to ensure good separation of the polar diol from less polar byproducts and any remaining starting material.
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My TLC plate shows the consumption of 4-bromostyrene, but I see multiple new spots, including one that is significantly less polar than the expected diol. What are these byproducts?
A: The presence of multiple spots indicates the formation of a mixture of products. The identity of these byproducts can often be inferred from their polarity relative to the starting material and the desired diol.
-
Less Polar Byproduct: A spot that is less polar than the diol but more polar than the starting 4-bromostyrene is likely 4-bromostyrene oxide . This epoxide is a common intermediate in some oxidation reactions and can be isolated as a byproduct if the conditions do not fully favor diol formation.
-
Byproduct with Intermediate Polarity: A byproduct with polarity similar to or slightly less than the diol could be an over-oxidation product like 4-bromobenzaldehyde . Aldehydes are generally less polar than diols.
-
Highly Polar Byproducts: Very polar byproducts that remain at the baseline of the TLC plate could be carboxylic acids, such as 4-bromomandelic acid or 4-bromobenzoic acid , resulting from further oxidation of the diol or aldehyde.
Troubleshooting Flowchart for Byproduct Identification
Caption: Step-by-step workflow for the Upjohn dihydroxylation.
Procedure:
-
To a solution of 4-bromostyrene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v), add N-methylmorpholine N-oxide (NMO) (1.2 eq).
-
Stir the mixture at room temperature until the NMO has dissolved.
-
To this solution, add a catalytic amount of osmium tetroxide (e.g., 2 mol% as a 2.5 wt% solution in tert-butanol). Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
References
- Chempedia. (n.d.). Synthesis of p-Bromobenzaldehyde. LookChem.
- Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station Int. Ed.
- Wikipedia. (2023, October 21). 4-Bromobenzaldehyde. In Wikipedia.
- Eames, J., Mitchell, H. J., Nelson, A., O'Brien, P., Warren, S., & Wyatt, P. (1999). An efficient protocol for Sharpless-style racemic dihydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (8), 1095-1103.
- Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes.
- Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation.
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
- Wikipedia. (2023, April 1). Upjohn dihydroxylation. In Wikipedia.
- Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.
- FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?
- ResearchGate. (n.d.). (a) Synthesis of dialdehyde... [Image].
- SynArchive. (n.d.). Upjohn Dihydroxylation.
- Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
- Organic Syntheses. (n.d.). cis-1,2-Cyclohexanediol.
- Organic Chemistry Portal. (n.d.). Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt.
- Chemistry LibreTexts. (2024, April 4). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
- Organic Chemistry Portal. (n.d.). An Efficient and Practical Method for Olefin Dihydroxylation.
- Wikipedia. (2023, November 13). Dihydroxylation. In Wikipedia.
- Döbler, C., Mehltretter, G. M., Sundermeier, U., & Beller, M. (2001). Osmium-Catalyzed Dihydroxylation of Olefins Using Dioxygen or Air as the Terminal Oxidant. The Journal of Organic Chemistry, 66(18), 6012–6015.
- Chemistry LibreTexts. (2017, November 8). 9.1: Vicinal Syn Dihydroxylation with Osmium Tetroxide.
- Khan Academy. (n.d.). Syn dihydroxylation [Video].
- PubChem. (n.d.). This compound.
- Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
- Chad's Prep. (2020, November 23). 8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry [Video]. YouTube.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Photoenzymatic epoxidation of styrenes.
- Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes.
- Khan Academy. (n.d.). Epoxide formation and anti dihydroxylation [Video].
- Hage, R., de Boer, J. W., & Feringa, B. L. (2006). cis-Dihydroxylation and Epoxidation of Alkenes by [Mn2O(RCO2)2(tmtacn)2]: Tailoring the Selectivity of a Highly H2O2-Efficient Catalyst.
- Morgan, J. M., Shrestha, M., & Morken, J. P. (2006). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. Journal of the American Chemical Society, 128(29), 9412–9413.
- Chen, J., et al. (2010). cis-Dihydroxylation of alkenes with oxone catalyzed by iron complexes of a macrocyclic tetraaza ligand and reaction mechanism by ESI-MS spectrometry and DFT calculations. Inorganic Chemistry, 49(20), 9561–9573.
- Mussa, A., et al. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. Journal of Ethnopharmacology, 320, 117461.
- Al-Dakheel, A., & El-Deen, A. K. (2019). The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry.
Sources
Technical Support Center: Purification of 1-(4-Bromophenyl)ethane-1,2-diol
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of 1-(4-bromophenyl)ethane-1,2-diol. As a critical building block in pharmaceutical development, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific issues observed during the work-up and purification of this compound in a practical question-and-answer format.
Question 1: My crude product is a persistent, sticky oil and fails to crystallize. How can I isolate the solid diol?
Answer:
This is a frequent issue, typically caused by the presence of unreacted starting materials, solvent residues, or reaction byproducts that act as crystallization inhibitors or form a eutectic mixture. The diol itself is a solid, so the oily nature points directly to impurities.
-
Underlying Cause & Analysis: The most common synthetic route to this diol is the asymmetric dihydroxylation of 4-bromostyrene.[1][2] In this case, the primary impurity is often unreacted 4-bromostyrene, which is a liquid. Another major source of impurities can be from Grignard-type reactions, which may leave behind nonpolar byproducts like biphenyl.[3][4] High-boiling point solvents used in the reaction (e.g., t-butanol, THF) can also be difficult to remove under standard rotary evaporation and contribute to the oily consistency.
-
Recommended Solution: Column Chromatography For complex, oily mixtures, flash column chromatography is the most effective method for separating the moderately polar diol from both non-polar and highly polar impurities.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the diol has an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Column Preparation (Wet Packing):
-
Secure a glass column vertically. Place a small plug of glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent (e.g., 7:3 Hexane:EtOAc). A general rule is to use 50-100 g of silica for every 1 g of crude material.[5]
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Do not let the column run dry.[5]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude oil in a minimal amount of a volatile solvent like Dichloromethane (DCM) or acetone.
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Add a thin layer of sand on top to prevent disturbance.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Combine the fractions containing the pure diol.
-
-
Solvent Removal: Remove the eluent using a rotary evaporator. To remove any final traces of solvent, place the product under high vacuum for several hours.
dot digraph "Column_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
crude [label="Crude Oily Product"]; dissolve [label="Dissolve in minimal DCM"]; adsorb [label="Adsorb onto Silica Gel"]; evaporate [label="Evaporate to Dry Powder\n(Dry Loading)"]; pack [label="Prepare Silica Column\n(Wet Packing)"]; load [label="Load Sample onto Column"]; elute [label="Elute with Hexane:EtOAc"]; collect [label="Collect Fractions"]; tlc [label="Monitor Fractions by TLC"]; combine [label="Combine Pure Fractions"]; rotovap [label="Rotary Evaporation"]; vacuum [label="Dry under High Vacuum"]; product [label="Pure Crystalline Diol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
crude -> dissolve -> adsorb -> evaporate -> load; pack -> load; load -> elute -> collect -> tlc -> combine -> rotovap -> vacuum -> product; } Caption: Workflow for purifying oily this compound.
-
Question 2: My TLC plate shows a spot with a high Rf value (near the solvent front) in addition to my product. What is this impurity?
Answer:
A high Rf value indicates a non-polar impurity. The identity depends on your synthetic route.
-
If using Sharpless Dihydroxylation: The most likely culprit is unreacted 4-bromostyrene . It is significantly less polar than the diol product and will travel much farther up the TLC plate.
-
If using a Grignard Reaction: If you formed a Grignard reagent from bromobenzene, a common side reaction is the formation of biphenyl through homo-coupling.[3][4] Biphenyl is a non-polar hydrocarbon and will have a very high Rf value.
-
Recommended Solution: Both of these impurities are easily separated from the desired diol using the column chromatography protocol described above. The non-polar nature of these contaminants means they will elute from the column very quickly with a hexane-rich eluent.
| Compound | Typical Polarity | Expected TLC Behavior (Hexane:EtOAc) |
| Biphenyl / 4-Bromostyrene | Non-polar | High Rf (e.g., >0.8 in 4:1 Hex:EtOAc) |
| This compound | Moderately Polar | Target Rf (~0.3 in 4:1 Hex:EtOAc) |
| Oxidant/Ligand Residues | Highly Polar | Low Rf (remains at baseline) |
Question 3: After purification, my yield is low and the product still seems impure by NMR. I tried recrystallization. What went wrong?
Answer:
Low yield and persistent impurities after recrystallization usually stem from using a suboptimal solvent system. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).
-
Underlying Cause & Analysis:
-
Solvent is too effective: If the diol is still quite soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.
-
Too much solvent was used: Using an excessive volume of hot solvent will prevent the solution from becoming supersaturated upon cooling, hindering crystal formation.
-
Impurities have similar solubility: If an impurity has solubility characteristics very similar to the product, recrystallization will be ineffective at separating them. This is why chromatography is often preferred for the initial bulk purification.[6]
-
-
Recommended Solution: Systematic Solvent Screening and Protocol Recrystallization is an excellent final polishing step after chromatography or for crude material that is already substantially pure (>90%).
Detailed Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (see table below). Heat the promising candidates to a boil, then cool to room temperature and finally in an ice bath to observe crystal formation. A two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.
-
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Recommendation |
| Water | Low | Very Low | Poor choice alone, but good as an anti-solvent. |
| Ethanol | High | Moderate | Possible, but may have losses. Good for an Ethanol/Water system. |
| Toluene | High | Low | Good candidate. |
| Ethyl Acetate / Hexane | High (in EtOAc) | Low (in Hexane) | Excellent two-solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should be aware of?
A1: Impurities are directly related to the synthetic pathway.[7]
-
From Sharpless Dihydroxylation:
-
Starting Material: 4-bromostyrene.
-
Reagent-Related: Chiral ligands (e.g., (DHQ)₂-PHAL), osmate salts, and byproducts from the stoichiometric oxidant (e.g., ferricyanide).[8]
-
Side-Products: Over-oxidation can lead to the formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
-
-
From Grignard or other Organometallic Routes:
Q2: Should I choose column chromatography or recrystallization for my primary purification?
A2: This decision depends on the state and purity of your crude material.
dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Crude Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_state [label="Is the product a\nfree-flowing solid?", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_purity [label="Is purity >90% by\nTLC/NMR?", shape=diamond, style=filled, fillcolor="#FBBC05"];
chromatography [label="Use Column Chromatography\nfor bulk separation.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallize [label="Use Recrystallization\nfor final polishing.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_state; check_state -> check_purity [label="Yes"]; check_state -> chromatography [label="No (It's an oil)"]; check_purity -> recrystallize [label="Yes"]; check_purity -> chromatography [label="No"]; } Caption: Decision tree for selecting the primary purification method.
Q3: How can I remove residual osmium from a dihydroxylation reaction?
A3: Osmium tetroxide and its derivatives are highly toxic and must be removed. After the reaction is quenched (typically with sodium sulfite or bisulfite), most osmium species are reduced and can be removed during an aqueous workup. However, trace amounts can persist. Passing the crude product solution through a small plug of silica gel, celite, or Florisil® before concentration can effectively sequester residual osmium complexes.
References
- Wikipedia.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Organic Chemistry Portal.
- Encyclopedia.pub.
- Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
- SIELC Technologies. Ethanone, 1-(4-bromophenyl)-. [Link]
- YouTube. Grignard Reaction Experiment Part 1, Prelab. [Link]
- Jasperse, J. Grignard Reaction.
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol. [Link]
- Organic Chemistry Portal.
- PubChem. This compound. [Link]
- Wiley-VCH.
- IOSR Journal of Applied Chemistry. Synthesis Of 1-((4-Bromophenyl) Diazenyl)-2,3-Dihydro- 1H-Pyrrolo[2,3-B] Pyridine. [Link]
- University of Missouri–St. Louis. Grignard Reaction. [Link]
- SciSpace. Impurities in Pharmaceuticals- A Review. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Ethanone, 1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing the Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers and drug development professionals engaged in the synthesis of 1-(4-bromophenyl)ethane-1,2-diol. Our focus is on providing practical, field-tested solutions to common challenges encountered during the dihydroxylation of 4-bromostyrene, the principal synthetic route to this valuable vicinal diol. We will delve into the causality behind experimental choices, offering robust protocols and data-driven troubleshooting advice to ensure reproducible, high-yield outcomes.
Section 1: Core Synthesis Protocols & Mechanistic Overview
The conversion of an alkene to a vicinal diol is a cornerstone transformation in organic synthesis. For 4-bromostyrene, the most common methods achieve syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond. This is typically accomplished using high-oxidation-state transition metals like osmium or manganese.
Mechanism: Osmium-Catalyzed syn-Dihydroxylation
The reaction proceeds through a concerted [3+2] cycloaddition between the alkene and osmium tetroxide (OsO₄) to form a cyclic osmate ester intermediate.[1][2] This intermediate is then hydrolyzed to release the syn-diol and a reduced osmium species. To make the process catalytic, a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), is used to regenerate the OsO₄ from its reduced form.[1][3][4]
Caption: Catalytic cycle for OsO₄-mediated syn-dihydroxylation.
Protocol A: Catalytic syn-Dihydroxylation (Upjohn Conditions)
This method is highly reliable and generally provides excellent yields, employing catalytic OsO₄ with NMO as the stoichiometric re-oxidant.[1]
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromostyrene | 183.05 | 10.0 | 1.0 | 1.83 g |
| Osmium Tetroxide (OsO₄) | 254.23 | 0.1 | 0.01 | 25.4 mg (or 1.25 mL of 2% wt solution in t-BuOH) |
| N-Methylmorpholine N-oxide (NMO) | 117.15 | 12.0 | 1.2 | 1.41 g (as monohydrate) |
| Acetone/Water | - | - | - | 40 mL / 4 mL (10:1) |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromostyrene (1.83 g, 10.0 mmol) and N-Methylmorpholine N-oxide (1.41 g, 12.0 mmol).
-
Dissolution: Add the acetone/water solvent system (44 mL total) and stir until all solids are dissolved.
-
Catalyst Addition: CAUTION: OsO₄ is highly toxic and volatile. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). Add the osmium tetroxide solution (1.25 mL of 2% wt solution) dropwise to the stirring reaction mixture. The solution will typically turn a dark brown color.
-
Reaction: Seal the flask and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (alkene) is non-polar, while the diol product is significantly more polar.
-
Quenching: After the reaction is complete (typically 4-12 hours), quench the catalyst by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (approx. 15 mL) and stir vigorously for 1 hour. The color should lighten.
-
Workup:
-
Remove the majority of the acetone via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like toluene or ethyl acetate/hexanes.
Protocol B: syn-Dihydroxylation with Potassium Permanganate (KMnO₄)
This is a classic, cost-effective method. However, it is a very strong oxidizing agent, and careful control of reaction conditions is critical to prevent over-oxidation and cleavage of the diol product to 4-bromobenzaldehyde.[3][4]
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-Bromostyrene | 183.05 | 10.0 | 1.0 | 1.83 g |
| Potassium Permanganate (KMnO₄) | 158.03 | 10.0 | 1.0 | 1.58 g |
| Sodium Hydroxide (NaOH) | 40.00 | ~2.5 | 0.25 | ~100 mg |
| Water/t-Butanol | - | - | - | 50 mL / 25 mL |
Step-by-Step Procedure:
-
Setup: In a 250 mL flask, dissolve 4-bromostyrene (1.83 g, 10.0 mmol) in t-butanol (25 mL). In a separate beaker, prepare a solution of KMnO₄ (1.58 g, 10.0 mmol) and NaOH (~100 mg) in water (50 mL).
-
Cooling: Cool both the alkene solution and the permanganate solution in an ice-water bath to 0 °C. This is the most critical step to prevent over-oxidation.
-
Reaction: While stirring the alkene solution vigorously, add the cold KMnO₄ solution slowly, portion-wise or via a dropping funnel, over 30-45 minutes. Maintain the internal reaction temperature below 5 °C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: The reaction is often rapid. Monitor by TLC until the starting material is consumed. Do not allow the reaction to stir for an extended period after completion.
-
Quenching & Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown MnO₂ precipitate is dissolved (or significantly reduced).
-
Filter the mixture through a pad of Celite® to remove any remaining manganese salts. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product as described in Protocol A.
Section 2: Troubleshooting Guide
Q1: My reaction is incomplete. TLC analysis shows significant starting material (4-bromostyrene) remaining. What went wrong?
Answer: This issue typically points to an inactive or insufficient amount of the oxidizing agent.
-
For OsO₄ Reactions (Protocol A):
-
Inactive NMO: N-Methylmorpholine N-oxide is hygroscopic and can degrade over time. Ensure you are using a fresh, dry bottle or a recently purchased one. The catalytic cycle will halt if the NMO cannot efficiently re-oxidize the Os(VI) species back to OsO₄.[3]
-
Loss of OsO₄: Osmium tetroxide is volatile. If the reaction vessel is not properly sealed, the catalyst can escape, leading to an incomplete reaction.
-
Insufficient Stirring: If the reaction is biphasic or not adequately mixed, the catalyst, co-oxidant, and substrate may not interact effectively.
-
-
For KMnO₄ Reactions (Protocol B):
-
Insufficient KMnO₄: Ensure the stoichiometry is correct. While a 1:1 ratio is often cited, slight excesses (1.1-1.2 eq) are sometimes used, but this increases the risk of over-oxidation.
-
Precipitation Issues: If the KMnO₄ solution is added too quickly to a non-aqueous solvent, it can precipitate before it has a chance to react. The use of a co-solvent like t-butanol or acetone is crucial to improve solubility and mixing.
-
Q2: My yield is very low, and the major isolated product is 4-bromobenzaldehyde. How do I prevent this?
Answer: The formation of 4-bromobenzaldehyde is a classic sign of oxidative cleavage of the newly formed diol. This is the most common failure mode, especially with strong, non-selective oxidants.
-
Primary Cause (especially with KMnO₄): Potassium permanganate can easily cleave the C-C bond of the diol.[3][4] This side reaction is highly temperature-dependent.
-
Solution: The single most important parameter is strict temperature control . The reaction must be kept cold (0-5 °C) during the addition of KMnO₄. Adding the oxidant solution slowly to a pre-chilled substrate solution is mandatory.[3] Using dilute solutions can also help manage the exotherm.
-
-
For OsO₄ Reactions: While much less common than with permanganate, cleavage can still occur if the reaction is left for an excessive amount of time or if certain impurities are present in the co-oxidant. Ensure you quench the reaction promptly after the starting material is consumed.
Caption: Decision workflow for troubleshooting low-yield dihydroxylation.
Q3: The workup for my KMnO₄ reaction is very difficult, with a persistent brown sludge (MnO₂) that clogs filters. What are the best practices?
Answer: The formation of fine manganese dioxide (MnO₂) precipitate is inherent to permanganate oxidations.
-
Chemical Reduction: Before any physical filtration, chemically treat the MnO₂. Add a reducing agent like saturated sodium bisulfite (NaHSO₃) or solid sodium sulfite (Na₂SO₃) and stir until the brown solid dissolves to form soluble Mn²⁺ salts, which are much easier to handle. Acidifying slightly with HCl can sometimes accelerate this process, but be cautious as this can promote side reactions if unreacted substrate is present.
-
Filter Aid: If a precipitate remains, use a filter aid. Pass the entire reaction mixture through a thick pad of Celite® or diatomaceous earth in a Büchner funnel. This prevents the fine particles from clogging the filter paper. Be sure to wash the pad thoroughly with your extraction solvent (e.g., ethyl acetate) to recover all the product.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemistry of the product?
Both the OsO₄ and cold, alkaline KMnO₄ reactions proceed via a concerted syn-addition mechanism, resulting in the formation of the syn-diol.[2][3] Since the starting material, 4-bromostyrene, is achiral and the reaction is performed under achiral conditions, the product will be a racemic mixture of the (1R)- and (1S)-1-(4-bromophenyl)ethane-1,2-diols.
Q2: How can I best monitor the reaction by TLC?
-
Mobile Phase: A good starting point is 20-30% ethyl acetate in hexanes. 4-bromostyrene will have a high Rf, while the diol product will be near the baseline.
-
Visualization:
-
UV Light: Both the starting material and product are UV active due to the phenyl ring.
-
KMnO₄ Stain: This is an excellent stain for this reaction. The alkene starting material will appear as a bright yellow spot on a purple background almost instantly. The diol product will not react or will react much slower. This allows you to specifically track the disappearance of the starting material.
-
p-Anisaldehyde or Ceric Stains: These general-purpose stains will visualize the diol product, typically as a blue or dark spot upon heating.
-
Q3: Are there "greener" or safer alternatives to osmium tetroxide and permanganate?
Yes, the development of more sustainable oxidation methods is an active area of research.
-
anti-Dihydroxylation: A recently reported green protocol uses hydrogen peroxide (H₂O₂) and acetic acid, which generates peroxyacetic acid in situ.[5] This method proceeds through an epoxide intermediate and subsequent hydrolysis to give the anti-diol, a different stereoisomer from the syn-diol produced by OsO₄ or KMnO₄.[2][5]
-
Metal-Free syn-Dihydroxylation: Novel methods are emerging, such as visible-light-promoted dihydroxylation using water and atmospheric oxygen, which avoid the use of heavy metal catalysts entirely.[6]
-
Electrochemical Methods: An electrochemical strategy using potassium bromide (KBr) and water as the hydroxyl source has also been developed for the dihydroxylation of alkenes.[7]
Q4: Can I synthesize this diol starting from 4-bromoacetophenone instead of 4-bromostyrene?
Yes, this is a viable alternative route, though it involves more steps. The general pathway would be:
-
α-Bromination: React 4-bromoacetophenone with a brominating agent like Br₂ in acetic acid or CuBr₂ to form 2-bromo-1-(4-bromophenyl)ethan-1-one.[8][9]
-
Reduction: Reduce the ketone of the α-bromoketone to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). This forms a bromohydrin intermediate.
-
Hydrolysis/Substitution: Treat the bromohydrin with a weak base (e.g., sodium bicarbonate in aqueous solvent) to promote an intramolecular Sₙ2 reaction to form an epoxide, which is then opened, or directly hydrolyze the bromide to the diol under appropriate conditions. This sequence often leads to the anti-diol.
References
- EvitaChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane-1,2-diol.
- Barham, J. P., et al. (2018). Olefin Dihydroxylation Using Nitroarenes as Photoresponsive Oxidants. Angewandte Chemie International Edition, 57(45), 14813-14817.
- ResearchGate. (n.d.). Optimization of and Mechanistic Considerations for the Enantioselective Dihydroxylation of Styrene Catalyzed by Osmate-Laccase-Poly(2-Methyloxazoline) in Organic Solvents.
- Wang, D., et al. (2019). Visible light-promoted dihydroxylation of styrenes with water and dioxygen. Chemical Communications, 55(78), 11769-11772.
- Silva, F., et al. (2024). anti-Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid. Green Chemistry.
- Wikipedia. (n.d.). Dihydroxylation.
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2020). 9.13: Dihydroxylation of Alkenes.
- Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation.
- Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
- Leah4sci. (2020). Dihydroxylation.
- Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
Sources
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. anti -Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03540B [pubs.rsc.org]
- 6. Visible light-promoted dihydroxylation of styrenes with water and dioxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing over-oxidation in the dihydroxylation of styrenes
Welcome to the technical support center for the dihydroxylation of styrenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial transformation. Here, we will delve into the nuances of converting styrenes to vicinal diols, with a special focus on troubleshooting and preventing the common pitfall of over-oxidation. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding over-oxidation in the dihydroxylation of styrenes.
Q1: What are the typical over-oxidation byproducts when dihydroxylating styrenes?
Over-oxidation leads to the cleavage of the carbon-carbon bond of the initially formed vicinal diol. For styrenes, this typically results in the formation of benzaldehyde and formaldehyde (which is often further oxidized to formic acid or carbon dioxide). In some cases, incomplete cleavage or rearrangement can lead to α-hydroxy ketones (ketols).
Q2: My reaction with potassium permanganate (KMnO₄) turned brown and I isolated mainly benzaldehyde. What happened?
This is a classic sign of over-oxidation. Potassium permanganate is a very strong oxidizing agent, and unless the reaction conditions are carefully controlled, it can readily cleave the diol product.[1][2] The brown precipitate you're observing is likely manganese dioxide (MnO₂), the reduced form of the permanganate, which is a hallmark of this reaction.[3] The formation of benzaldehyde indicates that the C-C bond of your desired styrene glycol has been broken.
Q3: I'm using an OsO₄-based method (like the Upjohn dihydroxylation) and still see byproducts. I thought this was a milder method?
While osmium tetroxide (OsO₄) is significantly milder and more selective than KMnO₄, over-oxidation can still occur, especially with prolonged reaction times, elevated temperatures, or incorrect stoichiometry of the co-oxidant.[4][5] The Upjohn dihydroxylation, which uses N-Methylmorpholine N-oxide (NMO) to regenerate the catalytic OsO₄, is generally high-yielding, but can be slow and prone to ketone byproduct formation in some cases.[5][6]
Q4: What is the purpose of the buffer in the Sharpless Asymmetric Dihydroxylation (AD-mix)?
The Sharpless AD reaction proceeds more rapidly under slightly basic conditions.[7] The buffer (typically potassium carbonate) is included in the AD-mix formulations to maintain an optimal pH, which not only accelerates the reaction but also helps to stabilize the intermediate osmate ester and prevent side reactions.
Q5: Can the electronic properties of my styrene substrate affect the likelihood of over-oxidation?
Yes. Styrenes with electron-donating groups on the aromatic ring are generally more electron-rich and react faster. This increased reactivity can sometimes make them more susceptible to over-oxidation if the reaction is not quenched promptly. Conversely, electron-poor styrenes may require longer reaction times or slightly more forcing conditions, which can also increase the risk of side reactions if not carefully monitored.
Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for common issues encountered during the dihydroxylation of styrenes.
Scenario 1: Significant C-C Cleavage with Potassium Permanganate
Problem: You are attempting a syn-dihydroxylation using KMnO₄ and obtaining low yields of the diol, with significant amounts of benzaldehyde as a byproduct.
Root Cause Analysis:
Potassium permanganate is a powerful oxidant. The initial syn-addition forms a cyclic manganate ester intermediate.[2] Under harsh conditions, this intermediate or the resulting diol can be readily oxidized further, leading to C-C bond cleavage.[1][2]
-
High Temperature: The cleavage reaction has a higher activation energy than the dihydroxylation. Running the reaction at elevated temperatures will disproportionately favor the over-oxidation pathway.[4][8]
-
Acidic or Neutral pH: In acidic or neutral solutions, permanganate is a much more aggressive oxidizing agent, and cleavage is almost always a major pathway.[2] A basic medium is crucial for stabilizing the diol product.
-
High Concentration: High concentrations of KMnO₄ can lead to localized "hot spots" and uncontrolled oxidation.
dot
Caption: Competing pathways in KMnO₄ dihydroxylation.
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict low-temperature profile. Start the reaction at 0°C and do not allow it to exceed 5°C. Use an ice-salt bath for better temperature control.
-
Ensure Basic Conditions: The reaction should be run in an aqueous basic solution, typically using sodium hydroxide.[3] This is critical to prevent over-oxidation.
-
Slow Addition: Add the KMnO₄ solution dropwise to the rapidly stirred alkene solution. This prevents a localized excess of the oxidant.
-
Monitor the Reaction Closely: The disappearance of the purple permanganate color is a good indicator of reaction progress. Once the color change is complete, quench the reaction immediately.
-
Immediate Quench: Quench the reaction by adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) until the brown manganese dioxide precipitate dissolves.
Scenario 2: Low Yield and Ketone Byproducts in Upjohn Dihydroxylation
Problem: You are performing a catalytic dihydroxylation using OsO₄ with NMO as the co-oxidant, but the yield of the desired diol is low, and you suspect the formation of an α-hydroxy ketone (ketol).
Root Cause Analysis:
The Upjohn dihydroxylation is a reliable method for syn-dihydroxylation.[9] It relies on the co-oxidant NMO to regenerate Os(VIII) from the Os(VI) species formed after the initial dihydroxylation.[4][6][9] However, side reactions can occur.
-
Slow Reaction Rate: The standard Upjohn protocol can be slow, and prolonged exposure of the diol product to the reaction conditions can lead to further oxidation.[5]
-
Ligand Absence: Unlike the Sharpless AD, the Upjohn dihydroxylation is typically performed without accelerating ligands. The presence of certain ligands can significantly increase the rate of the desired dihydroxylation, outcompeting side reactions. This phenomenon is known as "ligand-accelerated catalysis."[5]
-
Diol Protection: The diol product itself can be susceptible to further oxidation.
dot
Caption: Upjohn catalytic cycle and potential side reaction.
Troubleshooting Protocol:
-
Incorporate an Accelerating Ligand: Even for a racemic synthesis, adding an achiral tertiary amine ligand like quinuclidine can accelerate the dihydroxylation step, often leading to cleaner reactions and higher yields.[5]
-
Use a Diol Captor: To prevent the diol product from being oxidized further, a "diol captor" can be added to the reaction mixture. For example, dihydroxyphenylborane can react with the newly formed diol to produce a stable phenylboronic ester, which can be easily hydrolyzed during workup.[10]
-
Optimize Solvent System: The typical acetone/water solvent system is generally effective. Ensure the reagents are fully dissolved to maintain a homogeneous reaction.
-
Check NMO Quality: NMO is commercially available as a monohydrate and an anhydrous form.[6] Ensure you are using the correct form and that it has not degraded.
Comparative Summary of Dihydroxylation Methods
The choice of method can significantly impact the success of your reaction. This table provides a comparative overview of common techniques for styrene dihydroxylation.
| Method | Oxidant System | Typical Conditions | Pros | Cons | Over-oxidation Risk |
| Cold, Basic KMnO₄ | Stoichiometric KMnO₄ | 0-5°C, aq. NaOH | Inexpensive, readily available reagents. | Often low yields due to over-oxidation, sensitive to conditions.[11][12] | High |
| Upjohn Dihydroxylation | Catalytic OsO₄, Stoichiometric NMO | Room Temp, Acetone/Water | Good yields, milder than KMnO₄, general substrate scope.[4][9] | Can be slow, toxic OsO₄, potential for ketone byproducts.[5] | Low to Moderate |
| Sharpless AD | Catalytic OsO₄, Stoichiometric K₃[Fe(CN)₆], Chiral Ligand | 0°C to Room Temp, t-BuOH/Water/Buffer | High yields, high enantioselectivity, ligand-accelerated.[7][13] | Expensive reagents (AD-mix), sensitive to substrate structure for high ee. | Low |
Experimental Protocols
Below are detailed, step-by-step methodologies for key dihydroxylation experiments, with an emphasis on preventing over-oxidation.
Protocol 1: Optimized Dihydroxylation of Styrene using Cold, Basic KMnO₄
This protocol is designed to maximize the yield of the diol by carefully controlling the reaction conditions.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene (1 equivalent) in a suitable solvent like tert-butanol or acetone. Cool the flask to 0°C in an ice-salt bath. In a separate beaker, prepare a 1.5% (w/v) aqueous solution of KMnO₄ containing 2% (w/v) NaOH. Cool this solution to 0°C as well.
-
Reaction: While stirring the styrene solution vigorously, add the cold KMnO₄ solution dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 5°C throughout the addition. Monitor the reaction by observing the color change from purple to a brown suspension (MnO₂).
-
Quenching: Once the purple color disappears immediately upon addition (indicating consumption of the alkene), stop the addition of KMnO₄. Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the brown precipitate of MnO₂ dissolves, and the mixture becomes colorless or pale yellow.
-
Workup: Transfer the mixture to a separatory funnel. If a co-solvent was used, it can be removed under reduced pressure. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure styrene glycol.
Protocol 2: Ligand-Accelerated Upjohn Dihydroxylation of Styrene
This protocol incorporates an achiral ligand to accelerate the reaction and improve the yield.
-
Preparation: To a solution of styrene (1 equivalent) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO, 1.2 equivalents) and quinuclidine (0.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (e.g., 0.01 equivalents, typically as a 2.5% solution in tert-butanol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, quench the reaction by adding a small amount of solid sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Workup: Filter the mixture through a pad of celite to remove any solids. Concentrate the filtrate under reduced pressure to remove the acetone. Extract the remaining aqueous solution three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude diol by flash chromatography.
References
- Wikipedia.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 12.
- Master Organic Chemistry. OsO4 (Osmium Tetroxide)
- OrgoSolver. 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 10.
- Chemistry LibreTexts. 9.
- Andrew G Myers Research Group.
- Khan Academy.
- Wikipedia.
- Organic Chemistry Portal. N-methylmorpholine N-oxide (NMO). [Link]
- Organic Chemistry Portal. A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. [Link]
- Ataman Kimya. N-METHYLMORPHOLINE-N-OXIDE. [Link]
- Wikipedia.
- Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]
- Wikipedia. N-Methylmorpholine N-oxide. [Link]
- Khan Academy.
- Chemistry LibreTexts. 11.3.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Khan Academy [khanacademy.org]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enantioselective Synthesis of 1-(4-Bromophenyl)ethane-1,2-diol
Welcome to the technical support center for the synthesis of chiral 1-(4-Bromophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize the enantioselectivity of your synthesis.
Troubleshooting Guide: Enhancing Enantioselectivity
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone method for producing chiral vicinal diols from alkenes with high enantioselectivity.[1][2] However, achieving optimal results requires careful attention to reaction parameters. This section addresses common issues that can lead to diminished enantiomeric excess (e.e.) and provides actionable solutions.
Issue 1: Lower than Expected Enantioselectivity
Question: My Sharpless AD reaction of 4-bromostyrene is yielding the desired diol, but the enantiomeric excess (e.e.) is significantly lower than reported values. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in a Sharpless AD reaction is a frequent challenge and can often be traced back to a few key factors. The primary culprit is often the emergence of a non-enantioselective secondary catalytic cycle.[3]
Causality Explained:
The main catalytic cycle involves the osmium tetroxide complexed with the chiral ligand, which directs the facial selectivity of the dihydroxylation.[1] However, if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it detaches from the chiral ligand, this new complex can dihydroxylate another alkene molecule without the guiding influence of the primary chiral ligand.[3] This secondary pathway produces a racemic mixture of the diol, thereby eroding the overall enantiomeric excess of your product.
Troubleshooting Steps:
-
Substrate Concentration: A high concentration of the alkene can promote the non-selective secondary pathway.[3][4]
-
Solution: Employ slow addition of the 4-bromostyrene to the reaction mixture. This maintains a low instantaneous concentration of the alkene, favoring the primary, enantioselective catalytic cycle.[3]
-
-
Ligand Concentration: An inadequate amount of the chiral ligand relative to the osmium catalyst can leave some osmium tetroxide uncomplexed, leading to non-asymmetric dihydroxylation.
-
Solution: Increase the molar concentration of the chiral ligand. This helps to ensure that the osmium catalyst remains complexed with the chiral auxiliary, suppressing the secondary catalytic pathway.[3]
-
-
Reaction Temperature: While lower temperatures can sometimes enhance enantioselectivity, they can also significantly slow down the reaction rate.
-
Solution: Optimize the reaction temperature. For many Sharpless AD reactions, a temperature of 0 °C is a good starting point.[5] Monitor the reaction progress and adjust as necessary to find the optimal balance between reaction rate and enantioselectivity.
-
-
Co-oxidant Choice: The nature of the co-oxidant can influence the reaction's efficiency and selectivity.
Below is a decision-tree to guide your troubleshooting process for low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low or No Reaction Conversion
Question: My reaction is not proceeding, or the yield of this compound is very low. What could be the issue?
Answer:
Low reaction yield can stem from several factors, including the reactivity of the substrate and the efficiency of the co-oxidant.
Causality Explained:
The Sharpless Asymmetric Dihydroxylation is an electrophilic addition, meaning that electron-rich olefins tend to react faster.[1] While 4-bromostyrene is generally a good substrate, issues with reagent quality or reaction conditions can impede conversion.
Troubleshooting Steps:
-
Reagent Quality: The osmium tetroxide catalyst and the co-oxidant are critical.
-
Solution: Ensure that your osmium tetroxide source is fresh and has been stored properly to prevent decomposition. The co-oxidant, typically potassium ferricyanide in AD-mix, should also be of high quality.
-
-
pH of the Reaction Medium: The dihydroxylation reaction is sensitive to pH and generally proceeds more rapidly under slightly basic conditions.[4]
-
Solution: The commercially available AD-mix formulations are buffered to maintain an optimal pH.[8] If you are preparing your own reagent mixture, ensure that it is appropriately buffered.
-
-
Inefficient Co-oxidant: Historically, some co-oxidants like hydrogen peroxide have been associated with lower diol yields.[3]
-
Solution: Stick with the well-established and highly efficient potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) as the co-oxidant.[5]
-
-
Presence of Additives: Certain additives can enhance the rate of the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are AD-mix-α and AD-mix-β, and how do I choose between them?
A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[7][8] They contain the osmium catalyst (as K₂OsO₂(OH)₄), a co-oxidant (K₃Fe(CN)₆), a buffer, and a chiral cinchona alkaloid ligand.[2][5]
-
AD-mix-α contains the ligand (DHQ)₂PHAL .
-
AD-mix-β contains the ligand (DHQD)₂PHAL .[7]
The choice between these two mixes dictates which enantiomer of the diol is produced. For 4-bromostyrene, a mnemonic can be used to predict the stereochemical outcome. When the alkene is drawn with the aryl group in the bottom-left quadrant, AD-mix-β will deliver the diol from the top face, while AD-mix-α will deliver it from the bottom face.
Q2: Can I use a different solvent system for the reaction?
A2: The standard solvent system for the Sharpless AD is a 1:1 mixture of t-butanol and water. This biphasic system is crucial for the reaction's success. The organic phase dissolves the alkene, while the aqueous phase contains the inorganic reagents. This specific solvent system has been optimized for high enantioselectivity. Deviating from this may require significant re-optimization of the reaction conditions.
Q3: How does the structure of the chiral ligand influence the enantioselectivity?
A3: The chiral ligand, a derivative of the cinchona alkaloids quinine or quinidine, binds to the osmium catalyst, creating a chiral pocket.[1] This pocket sterically hinders one face of the alkene from approaching the osmium tetroxide, thereby directing the dihydroxylation to the other, less hindered face.[1] The dimeric nature of the phthalazine (PHAL) ligands used in AD-mix, such as (DHQ)₂PHAL and (DHQD)₂PHAL, provides exceptional enantiocontrol, leading to high yields of the desired chiral diol.[1]
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is depicted below.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene
This protocol provides a detailed methodology for the synthesis of (R)-1-(4-bromophenyl)ethane-1,2-diol using AD-mix-β.
Materials:
-
AD-mix-β
-
4-bromostyrene
-
tert-Butanol
-
Water
-
Methanesulfonamide (MsNH₂)
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (5 mL each) at room temperature.
-
Stir the mixture until all solids are dissolved, resulting in a clear, two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 0.095 g of methanesulfonamide to the cooled mixture.
-
To this mixture, add 0.183 g (1.0 mmol) of 4-bromostyrene.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add 1.5 g of sodium sulfite and stir for an additional hour at room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Expected Enantioselectivity for Styrene Derivatives:
| Alkene | Ligand System | Expected e.e. (%) |
| Styrene | AD-mix-β | >97 |
| 4-Methylstyrene | AD-mix-β | >98 |
| 4-Methoxystyrene | AD-mix-β | >99 |
| 4-Bromostyrene | AD-mix-β | >95 |
Data compiled from various sources on the Sharpless Asymmetric Dihydroxylation.
References
- Understanding Asymmetric Dihydroxylation: A Key Reaction Driven by Chiral Ligands. (URL: )
- Sharpless Asymmetric Dihydroxylation (Sharpless AD)
- Sharpless Asymmetric Dihydroxyl
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. (URL: [Link])
- Structures of chiral ligands responsible for asymmetric dihydroxylation.
- Sharpless asymmetric dihydroxyl
- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (URL: [Link])
- Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. (URL: [Link])
- Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation | ACS Central Science. (URL: [Link])
- The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Labor
- This compound - PubChem. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Resolving co-eluting peaks in the HPLC analysis of 1-(4-Bromophenyl)ethane-1,2-diol
Welcome to the technical support center for the HPLC analysis of 1-(4-Bromophenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting peaks during the analysis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification and purity assessment by High-Performance Liquid Chromatography (HPLC) are critical. Due to its polar nature, aromatic ring, and chiral center, chromatographers often face challenges with peak co-elution, where the target analyte peak overlaps with impurities or other components in the sample matrix.[1] This guide provides a systematic approach to diagnosing and resolving these issues, ensuring robust and reliable analytical methods.
Part 1: Troubleshooting Guide for Co-eluting Peaks
This section is structured to address specific issues you might encounter during your HPLC analysis. The solutions are presented in a logical, step-by-step manner, explaining the rationale behind each action.
Q1: My primary peak for this compound shows significant tailing or a shoulder, suggesting a co-eluting impurity. What is my first step?
Answer:
The first step is to confirm if the peak distortion is due to co-elution or another issue.[2][3] A shoulder is a strong indicator of a closely eluting compound.[2]
Initial Diagnosis:
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function.[2][4] A non-homogenous spectrum across the peak confirms the presence of a co-eluting species.[2]
-
Vary Injection Volume: Inject a smaller mass of your sample onto the column. If the peak shape improves and the shoulder becomes less pronounced, it might indicate column overload.[3][5] However, if the shoulder remains, co-elution is highly likely.
Troubleshooting Workflow:
If co-elution is confirmed, a systematic optimization of your method is necessary. The resolution of two peaks is governed by three key factors: retention factor (k'), selectivity (α), and efficiency (N) .[6][7]
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Q2: I've confirmed co-elution. How do I effectively modify my mobile phase to improve resolution?
Answer:
Optimizing the mobile phase is often the most straightforward and powerful way to resolve co-eluting peaks.[7][8][9]
Step-by-Step Mobile Phase Optimization:
-
Adjust Solvent Strength (Retention Factor, k'):
-
Action: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[6][10]
-
Rationale: This increases the retention time of your analytes, providing more time for them to interact with the stationary phase, which can lead to better separation.[2][6] Aim for a retention factor (k') between 2 and 10 for your main peak to ensure good resolution without excessively long run times.
-
-
Change Organic Modifier (Selectivity, α):
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.[7]
-
Rationale: Acetonitrile and methanol have different solvent properties and can alter the elution order of compounds, thereby improving selectivity.[11] For aromatic compounds like this compound, switching between these solvents can significantly impact the separation from closely related impurities.
-
-
Adjust Mobile Phase pH (for Ionizable Compounds):
-
Action: If your sample contains ionizable impurities, adjusting the pH of the aqueous portion of your mobile phase can be very effective.[5][10]
-
Rationale: The ionization state of a compound affects its polarity and, consequently, its retention in reversed-phase HPLC. By controlling the pH, you can manipulate the retention times of ionizable impurities relative to your neutral target analyte.
-
Data Presentation: Impact of Mobile Phase Parameters on Resolution
| Parameter | Action | Expected Outcome on Chromatogram | Primary Factor Affected |
| Solvent Strength | Decrease % Organic | Increased retention times for all peaks | Retention Factor (k') |
| Organic Modifier | Switch Acetonitrile to Methanol | Potential change in peak elution order | Selectivity (α) |
| pH | Adjust pH of aqueous phase | Shift in retention of ionizable compounds | Selectivity (α) |
Q3: Mobile phase optimization isn't sufficient. What are my options for changing the stationary phase?
Answer:
If mobile phase adjustments do not provide the desired resolution, changing the column (stationary phase) is the next logical step.[7] The choice of stationary phase has a profound impact on selectivity.
Stationary Phase Selection Strategy:
-
Change in Hydrophobicity:
-
Action: If you are using a C18 column, consider a C8 or a polar-embedded phase column.[6]
-
Rationale: A C8 column is less hydrophobic than a C18 and will provide less retention, which might be beneficial if your peaks are eluting very late. A polar-embedded phase can offer alternative selectivity for polar analytes like your diol.
-
-
Alternative Selectivity:
-
Action: For aromatic compounds, a Phenyl or Diphenyl phase column can be highly effective.[6][12]
-
Rationale: These phases provide pi-pi interactions with the aromatic ring of this compound and potential impurities, offering a different separation mechanism compared to the hydrophobic interactions on a C18 column.[6]
-
-
Increase Column Efficiency (N):
-
Action: Consider a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column.[6][7]
-
Rationale: Smaller particles or a longer column increase the number of theoretical plates, resulting in sharper peaks and improved resolution.[6][7] Be mindful that this will also lead to higher backpressure.[5]
-
Q4: I am analyzing the enantiomers of this compound and they are co-eluting. What should I do?
Answer:
The co-elution of enantiomers requires a specialized approach using chiral chromatography. Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on standard reversed-phase columns.[13]
Chiral Separation Strategy:
-
Select a Chiral Stationary Phase (CSP):
-
Action: You will need to use a chiral HPLC column. Common choices for this type of compound include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type (brush-type) CSPs.[14][15][16]
-
Rationale: CSPs create a chiral environment where the two enantiomers can have different interactions, leading to different retention times and, therefore, separation.[13]
-
-
Mobile Phase for Chiral Separations:
-
Action: Chiral separations are often performed in normal-phase or polar-organic mode. Typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[17]
-
Rationale: The choice of mobile phase in chiral chromatography is crucial for modulating the interactions between the analytes and the CSP.
-
Experimental Protocol: Chiral Method Development Screening
-
Column Selection: Screen several chiral columns with different selectivities (e.g., a cellulose-based and an amylose-based column).
-
Initial Mobile Phase: Start with a mobile phase of 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Gradient vs. Isocratic: For initial screening, an isocratic method is often sufficient.
-
Detection: Use a UV detector at a wavelength where your compound has good absorbance.
-
Optimization: If partial separation is observed, optimize the ratio of hexane to alcohol. Small changes can have a large impact on resolution.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common causes of peak co-elution in reversed-phase HPLC?
A: The most common causes include insufficient method selectivity, low column efficiency, and improper mobile phase strength.[5][6] Structurally similar compounds, such as isomers or degradation products, are particularly prone to co-elution.
Q: How do temperature and flow rate affect peak resolution?
A:
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve column efficiency and lead to sharper peaks.[7][18] However, it can also decrease retention and may alter selectivity, so the effect on resolution needs to be evaluated for each specific method.[5][7]
-
Flow Rate: Lowering the flow rate usually increases the time for mass transfer between the mobile and stationary phases, which can improve resolution, but at the cost of longer analysis times.[5][18] Conversely, increasing the flow rate can decrease resolution but shorten the run time.[5]
Q: Can I use gradient elution to resolve co-eluting peaks?
A: Yes, gradient elution is a powerful tool for resolving complex mixtures.[8][11] If your co-eluting peaks are part of a wider chromatogram with other components, a shallower gradient (a slower increase in the organic solvent percentage) over the elution range of the critical pair can significantly improve their separation.[11][18]
Q: My peak shape is poor (fronting or tailing) even after resolving the co-elution. What could be the cause?
A: Poor peak shape can have several causes unrelated to co-elution:
-
Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction of a basic analyte with acidic silanol groups on the silica support) or by mass overload.[3]
-
Fronting: Can be a sign of mass overload or a poorly packed column bed.[3]
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[19] It is always best to dissolve your sample in the initial mobile phase if possible.
Q: What are the key properties of this compound to consider for method development?
A:
-
Polarity: The two hydroxyl groups make it a relatively polar molecule, which will affect its retention in reversed-phase HPLC.
-
Aromaticity: The bromophenyl group allows for strong UV detection and potential pi-pi interactions with appropriate stationary phases (e.g., phenyl columns).[20]
-
Chirality: It possesses a chiral center at the carbon bearing the hydroxyl and the aromatic ring, meaning it exists as a pair of enantiomers.[21][22] If you are working with the racemate or need to ensure enantiomeric purity, a chiral separation method is required.[14]
References
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation.
- LCGC North America. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- LCGC North America. (2022, June 1). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
- Cogent HPLC Columns. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- Chemistry For Everyone. (2025, February 11). Do Polar Compounds Elute First In Column Chromatography?.
- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.).
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2022, January 28). Chromatography to separate polar molecules?.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Columbia University. (n.d.). Column chromatography.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (2016, January 26). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
- TutorChase. (n.d.). How does the polarity of substances affect chromatography results?.
- ResearchGate. (n.d.). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- MDPI. (n.d.). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs.
- PubChem. (n.d.). This compound.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Developing HPLC Methods [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mastelf.com [mastelf.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 21. 179914-06-8|(R)-1-(4-Bromophenyl)ethane-1,2-diol|BLD Pharm [bldpharm.com]
- 22. (S)-1-(4-Bromophenyl)ethane-1,2-diol | 160332-70-7 [sigmaaldrich.com]
Technical Support Center: Crystallization of Aromatic Diols
Welcome to the technical support center for the crystallization of aromatic diols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-quality crystalline materials. Aromatic diols, with their rigid structures and potent hydrogen bonding capabilities, present a unique set of crystallization challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the crystallization of aromatic diols. Each answer explains the underlying scientific principles and provides actionable solutions.
Q1: Why am I consistently getting an oil or a sticky amorphous solid instead of crystals?
This phenomenon, known as "oiling out," is one of the most frequent challenges in the crystallization of complex organic molecules like aromatic diols.[1] Oiling out is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or oil, rather than a solid crystalline phase.[2][3] This often happens when a solution becomes highly supersaturated at a temperature above the solute's melting point in that specific solvent environment, or when the kinetics of molecular integration into a crystal lattice are hindered.[2]
Causality and Solutions:
-
Excessive Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the system may plunge deep into the supersaturated region, favoring the formation of a disordered, high-energy oil phase over an ordered crystal lattice.
-
Solution: Slow down the cooling rate significantly. An ideal crystallization process involves slow crystal growth over a period of 20 minutes or more.[4][5] If crystals form too quickly, reheat the solution, add a small amount of additional solvent (1-2 mL per 100 mg of solid), and allow it to cool more slowly.[4][5] Insulating the flask can help achieve a gradual temperature decrease.[4][5]
-
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the diol's melting point. If the solution remains hot enough to melt the solute as it comes out of solution, oiling out will occur.[6] Additionally, solvents that are too good at dissolving the compound can lead to highly concentrated, viscous solutions that hinder molecular arrangement.[7]
-
Solution: Select a solvent with a lower boiling point (ideally < 100°C).[6] If your compound is very soluble, consider using a mixed-solvent system. Dissolve the diol in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Heating to clarify and then cooling slowly can yield crystals.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and act as a melting point depressant, increasing the likelihood of oiling out.[4][5]
-
Lack of Nucleation Sites: Spontaneous nucleation may be difficult for your specific aromatic diol.
-
Solution: Introduce a seed crystal. A tiny amount of the desired crystalline solid can provide a template for crystal growth, bypassing the kinetic barrier of primary nucleation.[3][4][5] If no seed crystal is available, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can induce nucleation.[4][5]
-
Workflow: Troubleshooting Oiling Out
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
1-(4-Bromophenyl)ethane-1,2-diol stability and storage conditions
Technical Support Center: 1-(4-Bromophenyl)ethane-1,2-diol
Welcome to the technical support guide for this compound (CAS No. 92093-23-7). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper handling of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the correct conditions. The primary recommendation is to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[3][4] For optimal long-term stability, refrigeration is the preferred method as it slows down potential degradation processes.
The rationale behind these conditions is to minimize exposure to atmospheric moisture and oxygen, which can potentially participate in degradation reactions. A dry environment is critical as diols are hygroscopic and can absorb water, which might affect reactivity or sample weight accuracy.
How should I handle this compound in the laboratory?
Standard laboratory safety protocols for handling chemical reagents should be followed. This includes working in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential dust or vapors.[2] Personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[2]
Although this compound is not classified as a hazardous substance, it is good practice to avoid the formation of dust and aerosols during handling.[1][2] In case of accidental contact, wash the affected skin with soap and plenty of water, and for eye contact, flush with water as a precaution.[1]
Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is not extensively documented in the provided search results, it is a common practice for aromatic compounds, especially those containing bromine, to be stored in amber or opaque containers to protect them from light. Light can provide the energy to initiate degradation pathways. Therefore, as a precautionary measure, it is advisable to store this compound protected from light.
What are the potential degradation pathways for this compound?
The primary degradation pathways for diols and brominated aromatic compounds often involve oxidation and reactions facilitated by moisture. The hydroxyl groups of the diol can be oxidized to form corresponding carbonyl compounds. The bromine atom on the phenyl ring can also be susceptible to nucleophilic substitution or dehalogenation under certain conditions, although this typically requires more stringent reaction conditions.
A study on a similar compound, 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG), showed that in aqueous basic solutions, degradation occurs through the release of bromide ions.[5] While the conditions are specific, it highlights a potential instability of the carbon-bromine bond in the presence of nucleophiles.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Scenario 1: The compound has changed color (e.g., turned yellow or brown).
-
Potential Cause: Discoloration is often an indicator of chemical degradation, likely due to oxidation or exposure to impurities. This can be accelerated by improper storage conditions such as exposure to air, light, or high temperatures.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to re-analyze the purity of the compound using an appropriate analytical technique such as HPLC, GC, or NMR. This will quantify the extent of degradation.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).
-
Consider Purification: If the purity has decreased but the compound is still usable for your application, you may consider purifying it by recrystallization or column chromatography.
-
Discard if Necessary: If significant degradation has occurred, it is best to discard the material according to your institution's waste disposal guidelines and obtain a fresh batch.[1]
-
Scenario 2: I am observing poor solubility or the presence of particulates in my solvent.
-
Potential Cause: This could be due to the presence of insoluble impurities that have formed during storage or the compound itself having degraded into less soluble byproducts. It could also indicate that the compound has absorbed moisture, which can affect its solubility characteristics.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent you are using is of high purity and is anhydrous, if required for your experiment.
-
Attempt Filtration: If the particulates are minor, you may be able to remove them by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE).
-
Check for Moisture: If you suspect moisture absorption, you can dry the compound under a vacuum. However, be cautious with heating as it might accelerate degradation.
-
Purity Analysis: As with discoloration, a purity analysis will help determine if the issue is due to degradation.
-
Scenario 3: My experimental results are inconsistent when using an older batch of the compound.
-
Potential Cause: Inconsistent results are a strong indication that the compound's purity has been compromised over time. Even if there are no visible signs of degradation, the concentration of the active compound may have decreased.
-
Troubleshooting Steps:
-
Use a Fresh Batch: The most straightforward solution is to use a fresh, unopened batch of the compound for a comparative experiment.
-
Quantitative Analysis: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) on the old batch to determine its exact concentration.
-
Review Experimental Protocol: Double-check your experimental protocol for any potential sources of variability.
-
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or Room Temperature[3][4] | To slow down potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen). | To minimize exposure to air (oxygen) and moisture.[1] |
| Light | Store in an amber or opaque container. | To prevent light-induced degradation. |
| Container | Glass bottle with a tight-fitting cap. | To provide a non-reactive and impermeable barrier. |
Experimental Workflow: Purity Assessment by HPLC
For researchers who need to verify the purity of their this compound, a standard High-Performance Liquid Chromatography (HPLC) method can be employed.
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v).
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~225 nm (based on the UV absorbance of the phenyl ring)
-
Column Temperature: 25°C
-
-
Analysis: Inject the sample and run the analysis. The purity can be calculated based on the area percentage of the main peak.
Logical Troubleshooting Flow
The following diagram illustrates a decision-making process for troubleshooting common issues with this compound.
Caption: Troubleshooting Decision Tree for this compound.
References
- PubChem. This compound. [Link]
- ResearchGate. (2015). Chemical degradation of 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) in alkaline conditions. [Link]
- American Elements. This compound. [Link]
- LookChem. (R)-1-(4-Bromophenyl)ethane-1,2-diol. [Link]
- AdooQ Bioscience. This compound. [Link]
- LANXESS. (2018). Bromine Safety Handling Guide. [Link]
Sources
How to avoid racemization during the workup of chiral diols
Technical Support Center: Chiral Diol Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity in chiral diols during experimental workup. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to mitigate the risk of racemization, ensuring the enantiopurity of your valuable compounds.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you might encounter during your experiments. Each problem is followed by a detailed explanation of the likely causes and a step-by-step protocol for resolution.
Issue 1: My chiral 1,2-diol is showing significant loss of enantiomeric excess (ee) after a standard aqueous workup with acid.
Core Problem: You are likely observing acid-catalyzed racemization, potentially through a Pinacol-type rearrangement mechanism.[1][2][3][4]
Causality Explained: In the presence of a strong acid, one of the hydroxyl groups in a 1,2-diol can be protonated, turning it into a good leaving group (water).[1][2] Departure of water generates a carbocation intermediate.[2][3] If the initial chiral center is involved in this carbocation formation, or if subsequent rearrangements occur, the stereochemistry can be scrambled.[5] Even transient formation of a planar carbocation can lead to racemization upon rehydration or rearrangement.[5]
Solution Workflow: Implementing a pH-Neutral Workup
A pH-neutral workup is critical to prevent acid-catalyzed degradation.
Experimental Protocol:
-
Quenching: Cool the reaction mixture to 0 °C. Instead of quenching with an acidic solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) until the reaction is fully quenched. Monitor the pH of the aqueous layer to ensure it remains between 6.5 and 7.5.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Brine (saturated aqueous NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Diagram: Acid-Catalyzed Racemization Pathway
Caption: Acid-catalyzed racemization of a 1,2-diol.
Issue 2: My chiral diol, which is sensitive to both acid and base, is epimerizing during purification.
Core Problem: Extreme pH conditions, either from residual catalysts or during chromatography, can cause epimerization. Base-catalyzed epimerization can occur via deprotonation-reprotonation sequences, particularly at stereocenters alpha to a carbonyl group or other activating functionality.
Causality Explained: Strong bases can deprotonate one of the hydroxyl groups, and in certain structures, this can facilitate a reversible ring-opening or retro-aldol type reaction that allows for inversion of a stereocenter. Similarly, residual strong acids can lead to the issues described in Issue 1. Standard silica gel for chromatography is slightly acidic and can cause degradation of acid-sensitive compounds.
Solution Workflow: Non-Aqueous Workup and Neutral Chromatography
This workflow avoids aqueous conditions and potentially harmful pH levels entirely.
Experimental Protocol:
-
Catalyst Removal with Scavenger Resins:
-
If your reaction contains an acidic or basic catalyst, add a polymer-bound scavenger resin to the crude reaction mixture.[6][7][8]
-
For acidic residues: Use an amine-based scavenger (e.g., SiliaBond Amine).[9]
-
For basic residues: Use a resin with acidic functionality (e.g., SiliaBond Guanidine for organic acids).[9]
-
Stir the resin with the reaction mixture for 1-2 hours, then simply filter off the resin.[8][10] This removes the catalyst without an aqueous wash.
-
-
Purification by Neutral Chromatography:
-
If standard silica gel is causing issues, switch to a neutral stationary phase like deactivated silica gel or alumina.
-
To Deactivate Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine (for basic compounds) or by treating it with a buffer before packing the column.
-
Alternatively, use flash chromatography for rapid purification, minimizing contact time with the stationary phase.[11]
-
Data Table: Scavenger Resin Selection Guide
| Impurity Type | Scavenger Resin Functional Group | Example Commercial Resin |
| Acids, Acid Chlorides | Amine, Diamine | SiliaBond Amine, SiliaMetS Diamine[9] |
| Aldehydes, Isocyanates | Amine, Diamine | SiliaBond Amine, SiliaMetS Diamine[9] |
| Excess Amines | Isocyanate, Acid Chloride | Polystyrene Isocyanate |
| Metal Catalysts | Thiol, Diamine | SiliaMetS Thiol, SiliaMetS Diamine[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of diol racemization?
A1: The two most common mechanisms are:
-
Acid-Catalyzed Rearrangement: As detailed in the troubleshooting guide, this involves the formation of a carbocation intermediate, which can lead to a loss of stereochemical information. This is particularly relevant for 1,2-diols, which can undergo the Pinacol rearrangement.[1][3][4]
-
Base-Catalyzed Epimerization: This typically occurs through the formation of an enolate or a similar stabilized anion if the chiral center is adjacent to a group that can stabilize a negative charge (like a carbonyl). The planar enolate intermediate can be protonated from either face, leading to racemization.[12][13]
Q2: Can I use protecting groups to prevent racemization during workup?
A2: Absolutely. Protecting the diol functionality is an excellent strategy, especially in multi-step syntheses.[14]
Key Strategies:
-
Cyclic Acetals/Ketals: 1,2- and 1,3-diols can be protected as cyclic acetals (e.g., from benzaldehyde) or ketals (e.g., from acetone to form an acetonide).[15][16] These are generally stable to basic and nucleophilic conditions but are easily removed with mild acid.[15]
-
Silyl Ethers: Both hydroxyl groups can be protected as silyl ethers (e.g., TBDMS, TIPS). These are robust to a wide range of non-acidic and non-fluoride conditions.
-
Di-tert-butylsilylene: This protecting group can bridge a 1,2-diol, providing steric bulk and stability.
The choice of protecting group depends on the overall synthetic route and the conditions you need to protect against.[17]
Diagram: Protecting Group Strategy
Caption: Workflow for using a protecting group.
Q3: How can I confirm if racemization has occurred?
A3: You need a chiral analytical method to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of your diol.
Common Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, allowing for their quantification.[18]
-
Chiral Gas Chromatography (GC): If the diol is volatile (or can be derivatized to be volatile), chiral GC columns can provide excellent separation of enantiomers.[19]
-
NMR Spectroscopy with Chiral Derivatizing Agents: The diol is reacted with a chiral agent (e.g., Mosher's acid, chiral boronic acids) to form diastereomers.[20][21][22] These diastereomers have distinct NMR signals (e.g., in ¹H or ¹⁹F NMR), and the integration of these signals allows for the determination of the enantiomeric ratio.[20][21]
It is crucial to measure the ee of your material both before and after the workup and purification steps to accurately assess any loss of stereochemical integrity.[23][24]
References
- Pinacol Rearrangement. (n.d.). NROChemistry.
- Diol. (n.d.). In Wikipedia.
- Scavenger Resins. (n.d.). Amerigo Scientific.
- 30.2: Pinacol Rearrangement. (2019, June 1). Chemistry LibreTexts.
- Pinacol Rearrangement. (2023, January 10). Master Organic Chemistry.
- Synthesis of Enantiopure[6]Cyclorubicenes. (2025, November 10). PMC - PubMed Central - NIH.
- A Comparative Guide to the Synthesis of Enantiopure (3R,4R)-3,4-Hexanediol. (n.d.). Benchchem.
- SiliaBond Organic Scavengers. (n.d.). SiliCycle.
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
- Pinacol Rearrangement. (n.d.). Organic Chemistry Portal.
- Pinacol Rearrangement. (n.d.). Chemistry Steps.
- Protecting Groups. (n.d.). Course Handout.
- Scavenger resin. (n.d.). In Wikipedia.
- Chapter 3 Diol Protecting Groups. (n.d.). Textbook Chapter.
- Wipf Group. (2004, October 29). Strategies in organic synthesis. University of Pittsburgh.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Racemization. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (n.d.). National Institutes of Health.
- Generic mechanisms for acid-catalysed racemisation. (n.d.). ResearchGate.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). ResearchGate.
- Development of New Stereoisomeric Drugs. (1992, May 1). FDA.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022, February 9). RSC Advances.
- Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Canada.ca.
- Protecting Group Chemistry: Protection of 1,2-diol as cyclic acetals. (2022, March 31). YouTube.
- Simple protocol for NMR analysis of the enantiomeric purity of diols. (2006, May 11). PubMed.
Sources
- 1. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement [organic-chemistry.org]
- 4. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. silicycle.com [silicycle.com]
- 10. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Diol - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. youtube.com [youtube.com]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
- 20. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 22. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 24. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
Technical Support Center: Osmium Tetroxide Reactions with Substituted Styrenes
Welcome to the technical support center for osmium tetroxide mediated reactions of substituted styrenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during these dihydroxylation reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Diol Product
Q1: I am observing a low yield of my desired vicinal diol. What are the potential causes and how can I improve it?
A low yield in osmium tetroxide dihydroxylation of substituted styrenes can stem from several factors, ranging from catalyst deactivation to issues with the substrate or reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst:
-
Cause: Osmium tetroxide (OsO₄) can be reduced to lower oxidation states that are inactive for dihydroxylation. In catalytic systems, the co-oxidant may not be efficiently regenerating the active Os(VIII) species.
-
Solution: Ensure you are using a fresh, high-quality source of OsO₄ or its precursor (e.g., K₂OsO₂(OH)₄). If using a co-oxidant like N-methylmorpholine N-oxide (NMO), verify its purity and use the appropriate stoichiometric amount.[1][2][3]
-
-
Substrate Reactivity:
-
Cause: The electronic nature of the substituent on the styrene ring significantly impacts the reaction rate. Electron-donating groups (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the alkene, leading to faster reactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the double bond, slowing down the reaction.[1][4]
-
Solution: For electron-deficient styrenes, longer reaction times or slightly elevated temperatures may be necessary. However, be cautious as this can also lead to side reactions. The addition of ligands like TMEDA can sometimes accelerate the reaction with challenging substrates.[4]
-
-
Over-oxidation and C-C Bond Cleavage:
-
Cause: While less common than with reagents like KMnO₄, over-oxidation of the newly formed diol can occur, leading to cleavage of the carbon-carbon bond to form aldehydes or ketones.[1][5] This is more likely with prolonged reaction times or in the presence of strong oxidizing agents.
-
Solution: Monitor the reaction progress carefully using techniques like TLC or LC-MS to determine the optimal reaction time. Upon completion, quench the reaction promptly with a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) to destroy any remaining oxidant.[2][6]
-
-
Slow Hydrolysis of the Osmate Ester:
-
Cause: The reaction proceeds through a cyclic osmate ester intermediate which must be hydrolyzed to release the diol.[7][8] For some substituted styrenes, this hydrolysis step can be slow and rate-limiting, causing the catalytic cycle to stall.
-
Solution: The addition of methanesulfonamide (CH₃SO₂NH₂) has been shown to accelerate the hydrolysis of the osmate ester for certain substrates, particularly non-terminal olefins.[2]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Unexpected Byproducts
Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I prevent their formation?
The formation of byproducts is a common challenge. Understanding their origin is key to mitigating their presence.
Potential Byproducts and Their Causes:
-
Aldehydes/Ketones from Oxidative Cleavage:
-
Cause: As mentioned previously, over-oxidation can lead to the cleavage of the vicinal diol.[1][5] In the case of a substituted styrene, this would result in the formation of a substituted benzaldehyde and formaldehyde. The Lemieux-Johnson oxidation intentionally uses periodate to achieve this cleavage.[9]
-
Prevention: Minimize reaction times and ensure efficient quenching with a reducing agent. Avoid using an excessive amount of the co-oxidant.
-
-
Epoxides:
-
Cause: While the primary mechanism of OsO₄ is a concerted [3+2] cycloaddition to form the osmate ester, under certain conditions, a stepwise pathway leading to an epoxide intermediate that is then hydrolyzed to a diol cannot be entirely ruled out, though it is not the generally accepted mechanism. More commonly, if other oxidizing agents are present or if reaction conditions are altered, epoxide formation might occur.
-
Prevention: Adhere to established protocols for osmium tetroxide dihydroxylation. Ensure the purity of all reagents.
-
Issue 3: Poor Stereoselectivity in Asymmetric Dihydroxylation
Q3: In my Sharpless Asymmetric Dihydroxylation (AD), the enantioselectivity (ee) is low. How can I improve it?
Low enantioselectivity in the Sharpless AD is often linked to a competing non-enantioselective reaction pathway.
Potential Causes & Solutions:
-
Secondary Catalytic Cycle:
-
Cause: A secondary, non-enantioselective catalytic cycle can become significant if the osmate ester intermediate is oxidized back to an Os(VIII)-diol complex before it dissociates from the chiral ligand.[10] This complex can then dihydroxylate another alkene molecule without chiral guidance.
-
Solution: Slowly adding the alkene to the reaction mixture helps maintain a low instantaneous concentration, which disfavors this secondary pathway.[2] Using a higher molar concentration of the chiral ligand can also suppress this competing cycle.[10]
-
-
Impure or Degraded Chiral Ligand:
-
Cause: The enantioselectivity of the Sharpless AD is critically dependent on the purity of the cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[2][11] Degradation of the ligand will result in a loss of chiral induction.
-
Solution: Use a fresh, high-purity sample of the chiral ligand. If degradation is suspected, the ligand may need to be repurified.
-
-
Sub-optimal Reaction Temperature:
-
Cause: While lower temperatures generally favor higher enantioselectivity, the optimal temperature can be substrate-dependent.
-
Solution: Optimize the reaction temperature. A screening of temperatures (e.g., 0 °C, room temperature) may be necessary to find the best balance between reaction rate and enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of osmium tetroxide dihydroxylation?
The reaction proceeds via a concerted [3+2] cycloaddition of the osmium tetroxide to the alkene.[1][7][8] This forms a cyclic osmate ester intermediate. This intermediate is then hydrolyzed (cleaved) using a reducing agent like sodium bisulfite (NaHSO₃) or in the catalytic cycle, to yield the syn-1,2-diol.[6][7] The "syn" addition means both hydroxyl groups are added to the same face of the original double bond.[1][8]
Mechanism of OsO₄ Dihydroxylation
Caption: Mechanism of osmium tetroxide dihydroxylation.
Q2: How do substituents on the styrene ring affect the reaction rate?
The reaction of osmium tetroxide with an alkene is an electrophilic addition. Therefore, the rate of reaction is sensitive to the electron density of the double bond.[1]
| Substituent Type | Effect on Styrene Ring | Reaction Rate with OsO₄ | Example Substituents |
| Electron-Donating | Increases electron density of the alkene | Faster | -OCH₃, -CH₃, -NH₂ |
| Electron-Withdrawing | Decreases electron density of the alkene | Slower | -NO₂, -CN, -CF₃, -CO₂R |
OsO₄ will preferentially react with the most electron-rich alkene in a molecule containing multiple double bonds.[1]
Q3: Why is osmium tetroxide used catalytically?
Osmium tetroxide is both highly toxic and expensive.[7][8][9] Therefore, it is almost always used in catalytic amounts. A stoichiometric co-oxidant is used to regenerate the Os(VIII) from the Os(VI) species formed after the dihydroxylation step, allowing the catalytic cycle to continue. Common co-oxidants include:
-
N-methylmorpholine N-oxide (NMO) - Used in the Upjohn dihydroxylation.[3]
-
Potassium ferricyanide (K₃[Fe(CN)₆]) - Used in the Sharpless Asymmetric Dihydroxylation.[10][11]
-
Hydrogen peroxide (H₂O₂) - Used in the Milas dihydroxylation, though it can lead to over-oxidation.[3]
Q4: Can OsO₄ react with other functional groups?
Osmium tetroxide is a relatively mild and selective oxidizing agent that primarily targets carbon-carbon double and triple bonds.[12] It generally does not react with most other functional groups like alcohols, ethers, esters, or amides under standard dihydroxylation conditions. However, under more forcing conditions, it has been shown to oxidize alkanes.[13][14]
Q5: What are the primary safety concerns with osmium tetroxide?
Osmium tetroxide is highly toxic, volatile, and a strong oxidizing agent.[8][9] It can cause severe burns to the eyes, skin, and respiratory tract.[15] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It is crucial to have a quenching agent (e.g., corn oil or sodium sulfite solution) readily available to neutralize any spills.
References
- 11.3.2 Dihydroxylation - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. [Link]
- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. (2011, July 1). Master Organic Chemistry. [Link]
- 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts. (2015, July 15). Chemistry LibreTexts. [Link]
- 14.9: Cleavage of Diols - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]
- 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. OrgoSolver. [Link]
- Oxidation of Alkenes to Diols with Osmium Tetroxide. (2020, October 27). [Video]. YouTube. [Link]
- Osmium tetroxide. (n.d.). Wikipedia. [Link]
- Stereoselectivity of dihydroxylation with osmium tetroxide. (2015, December 7). Chemistry Stack Exchange. [Link]
- Dihydroxyl
- New osmium-based reagent for the dihydroxyl
- Osmium tetroxide. Organic Chemistry Portal. [Link]
- The OsO4-mediated oxidative cleavage of olefins catalyzed by alternative osmium sources. (n.d.).
- New Osmium-Based Reagent for the Dihydroxylation of Alkenes. (2025, August 6). Request PDF. [Link]
- For syn dihydroxylation, what is the difference between using these reagents? When would you use KMnO4/NaOH vs OsO4/NaHSO3 H2O? (2021, December 1). Reddit. [Link]
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central. [Link]
- Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. (n.d.). SciSpace. [Link]
- Osmium catalyzed dihydroxylation of 1,2-dioxines: a new entry for stereoselective sugar synthesis. (n.d.). PubMed. [Link]
- Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. (n.d.). University of Southampton. [Link]
- Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. (2025, July 29). ACS Central Science. [Link]
- Osmium tetraoxide cis hydroxylation of unsaturated substr
- Sharpless asymmetric dihydroxyl
- Alkene Hydroxylation: Diol Formation. (2023, June 29). [Video]. YouTube. [Link]
- Alkane Oxidation by Osmium Tetroxide. (2025, August 6). Request PDF. [Link]
- Electron flow: How does osmium tetroxide react with alkenes? (2016, December 8). Chemistry Stack Exchange. [Link]
- Sharpless Asymmetric Dihydroxylation Reaction. (n.d.). Andrew G Myers Research Group. [Link]
- Alkane Oxidation by Osmium Tetroxide. (n.d.). Journal of the American Chemical Society. [Link]
- Alkane oxidation by osmium tetroxide. (n.d.). PubMed. [Link]
- Osmium Tetroxide: A New Kind of Weapon. (2025, August 10).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 11. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Alkane oxidation by osmium tetroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 1-(4-Bromophenyl)ethane-1,2-diol for High-Resolution NMR
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for resolving solubility challenges with 1-(4-Bromophenyl)ethane-1,2-diol in preparation for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, chemists, and drug development professionals who require high-quality spectral data for this compound. We will explore the underlying reasons for its difficult solubility and provide a systematic, field-proven approach to obtaining a homogenous sample suitable for high-resolution NMR.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so difficult to dissolve for NMR?
A1: The solubility challenge arises from the compound's amphiphilic nature. Its molecular structure contains two distinct regions with opposing polarity characteristics:
-
A Hydrophilic Region: The ethane-1,2-diol (-CH(OH)CH₂OH) side chain is polar and capable of forming strong intermolecular hydrogen bonds. These interactions cause the molecules to self-associate, favoring the solid state over dissolution in non-polar solvents.
-
A Hydrophobic (Lipophilic) Region: The 4-bromophenyl ring is large, non-polar, and hydrophobic. This part of the molecule resists dissolution in highly polar, aqueous solvents.
This dual character means that neither a purely polar nor a purely non-polar solvent is typically sufficient to fully solvate both parts of the molecule simultaneously, leading to poor solubility in many common deuterated solvents.
Q2: What is the ideal concentration for my NMR sample?
A2: The required concentration depends directly on the type of NMR experiment you are performing and the strength of the spectrometer. Insufficient concentration leads to a poor signal-to-noise ratio, while excessive concentration can cause line broadening and poor resolution.[1][2]
| Experiment Type | Typical Concentration Range | Rationale |
| ¹H NMR | 1-10 mg in 0.5-0.7 mL | The high natural abundance and sensitivity of the ¹H nucleus require a relatively low concentration for routine analysis.[2] |
| ¹³C NMR & Heteronuclear | 5-30 mg in 0.5-0.7 mL | The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate a higher concentration to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[2] |
Q3: What are the spectral consequences of an improperly dissolved or heterogeneous sample?
A3: A high-quality NMR spectrum can only be obtained from a true, homogeneous solution. The presence of suspended microcrystals, particulates, or even localized concentration gradients will severely degrade spectral quality.[2][3] Key consequences include:
-
Poor Shimming: It becomes impossible to achieve a homogeneous magnetic field (B₀) across the sample volume.
-
Broad, Asymmetric Peaks: Poor shimming results in broad spectral lines, which obscures fine details like coupling constants and reduces overall resolution.[1][2]
-
Inaccurate Quantification: Peak integrals will not be reliable, making quantitative analysis impossible.
-
Reduced Signal-to-Noise: Much of your compound is not in solution and therefore not contributing to the signal, effectively lowering the sample concentration.[2]
Part 2: A Systematic Troubleshooting Workflow
If you are facing solubility issues, do not resort to random trial and error. Follow this systematic workflow to efficiently find the optimal conditions for your sample.
Caption: A decision-making workflow for improving sample solubility.
Step 1: Initial Solvent Screening
Q4: What is the correct procedure for screening deuterated solvents?
A4: The most effective first step is to perform a systematic screen of common deuterated solvents that cover a range of polarities.[4] This should be done on a small scale to conserve your material.
Experimental Protocol: Micro-Scale Solubility Test
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of the chosen deuterated solvent.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[1]
-
Allow the sample to sit for 5 minutes and visually inspect for any undissolved solid particles against a bright background. A completely dissolved sample will be perfectly transparent.[1]
-
If undissolved solid remains, you may gently warm the vial (e.g., with a heat gun or in a warm water bath) to see if solubility increases with temperature.
-
Record your observations and repeat with the next solvent.
Table: Deuterated Solvent Selection Guide for this compound
| Solvent | Properties & Rationale | Predicted Efficacy |
| Chloroform-d (CDCl₃) | A common starting point for moderately polar organic compounds.[4][5] May dissolve the bromophenyl ring but struggle with the polar diol. | Low to Moderate |
| Acetone-d₆ | A versatile polar aprotic solvent effective for a wide range of compounds.[4] Offers a good balance of polarity. | Moderate |
| Methanol-d₄ (CD₃OD) | A polar protic solvent that can hydrogen bond with the diol.[4] May struggle to solvate the non-polar ring. | Moderate |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | A highly polar aprotic solvent with exceptional solvating power for polar functional groups.[2][4] Its high viscosity can lead to broader signals, and it is hygroscopic.[6] | High (Often the best choice) |
| Deuterium Oxide (D₂O) | Used for highly water-soluble compounds.[2] The hydrophobic bromophenyl group makes solubility in pure D₂O highly unlikely. | Very Low |
Step 2: Advanced Solubility Enhancement Techniques
Q5: My compound is not sufficiently soluble in any single solvent. What is the next logical step?
A5: A co-solvent system is the most powerful and commonly used technique when a single solvent fails.[4][7] By mixing two miscible deuterated solvents, you can create a custom solvent environment with the ideal polarity to dissolve the entire molecule.[8]
Causality: For this compound, a mixture of DMSO-d₆ and CDCl₃ is an excellent choice. The highly polar DMSO-d₆ will effectively solvate the polar diol headgroup, breaking up the intermolecular hydrogen bonds. The less polar CDCl₃ will then solvate the non-polar bromophenyl tail and reduce the overall viscosity of the solution, leading to sharper NMR signals than in pure DMSO-d₆.[6]
Experimental Protocol: Preparing a Co-Solvent NMR Sample
-
Place your target mass of the compound (e.g., 5 mg) into a clean vial.
-
Add a minimal volume of DMSO-d₆ (e.g., 50-100 µL). Vortex until the solid is completely dissolved. The solution will be highly concentrated.
-
To this concentrated solution, add CDCl₃ dropwise until you reach the final desired volume (typically 0.6 mL).
-
After each addition, check for any signs of precipitation. If the compound begins to crash out, add another small aliquot of DMSO-d₆ to redissolve it.
-
Once you have a stable, transparent solution at the final volume, transfer it to the NMR tube, filtering if necessary.
Q6: The compound is still not fully dissolved or precipitates from the co-solvent mixture. Can I use temperature to my advantage?
A6: Yes. For many compounds, solubility has a positive temperature coefficient, meaning it increases as the temperature rises.[9] Variable Temperature (VT) NMR is a powerful tool for analyzing samples that are insoluble at ambient temperature.[10]
Causality: Increasing the temperature provides the system with more thermal energy (enthalpy) to overcome the lattice energy of the solid and the strong intermolecular hydrogen bonds, favoring the dissolved state. This is a common strategy for sharpening broad peaks resulting from conformational exchange and for improving solubility.[9]
Experimental Protocol: Using VT-NMR for Solubility Enhancement
-
Safety First: Ensure you are using a borosilicate NMR tube (e.g., Wilmad Class A) rated for variable temperature work. Standard, cheaper tubes can fracture at temperature extremes.[9]
-
Prepare your sample in the best solvent or co-solvent system identified in the previous steps, even if some solid remains.
-
Consult with your instrument manager to properly set up a VT experiment. You must be trained to perform VT NMR experiments.[9]
-
Insert the sample into the NMR probe at ambient temperature (e.g., 298 K).
-
Incrementally increase the probe temperature in steps of 5-10 K (e.g., to 308 K, 318 K, etc.). We advise not exceeding 100°C (373 K).[9]
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Visually inspect the sample (if possible) or monitor the NMR signal intensity to determine the temperature at which full dissolution occurs.
Part 3: Quality Control & Best Practices
Q7: I managed to dissolve my compound, but there are still some tiny particles floating in the NMR tube. What should I do?
A7: You must filter the sample. Any suspended solid matter will interfere with the magnetic field homogeneity and ruin the spectral resolution.[3]
Protocol: Pipette Filtration of an NMR Sample
-
Take a clean Pasteur pipette.
-
Tear off a small piece of cotton wool (Kimwipe can also be used) and gently push it into the neck of the pipette, creating a small, loose plug.[1][3][5]
-
Prepare your sample solution in a vial, making slightly more than the 0.6 mL needed to account for retention in the filter.[1]
-
Use another pipette to draw up the solution and carefully pass it through the filter-pipette directly into the clean NMR tube.
-
The resulting solution in the NMR tube should be completely transparent and free of any particulates.
Q8: My sample is fully dissolved and filtered, but my peaks are still broad. What else could be wrong?
A8: If solubility is no longer the issue, broad peaks are often caused by:
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like Fe³⁺ or Cu²⁺ from catalysts or glassware) can cause severe line broadening.[2] This often requires re-purification of the compound.
-
Concentration Gradients: If a viscous solvent like DMSO-d₆ is used, failure to mix the sample thoroughly can create gradients along the height of the tube, which interferes with shimming.[1] Always vortex your final sample vigorously for at least 30 seconds before placing it in the spectrometer.[3]
-
Chemical Exchange: The molecule itself may be undergoing a dynamic conformational exchange on the NMR timescale, which can naturally broaden peaks. Running the experiment at a higher or lower temperature can often resolve this issue by either speeding up or slowing down the exchange rate.[9]
References
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. ([Link])
- Variable Temper
- NMR Sample Preparation: The Complete Guide - Organom
- Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - International Journal of Pharmaceutics. ([Link])
- This compound - PubChem. ([Link])
- Use of 1H NMR to facilitate solubility measurement for drug discovery compounds - Ovid. ([Link])
- FT-NMR Sample Preparation Guide - MIT OpenCourseWare. ([Link])
- (1R)-1-(4-bromophenyl)ethane-1,2-diol - PubChem. ([Link])
- Sample Prepar
- Sample preparation - ResearchG
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. ([Link])
- Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds - ResearchG
- Co-solvency and anti-solvent method for the solubility enhancement - Omics Online. ([Link])
- Solubility enhancement and cosolvency - Slideshare. ([Link])
- NMR at Low and Ultralow Temperatures - Accounts of Chemical Research. ([Link])
- NMR at low and ultralow temper
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. ([Link])
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. ([Link])
- This compound - AMERICAN ELEMENTS. ([Link])
- Dimethyl sulfoxide - Wikipedia. ([Link])
- Solubility enhancement techniques: A comprehensive review - WJBPHS. ([Link])
- Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed. ([Link])
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH. ([Link])
- Investigation of solubilising effects of bile salts on an active pharmaceutical ingredient with unusual pH dependent solubility by NMR spectroscopy - ResearchG
- How Does Temper
- SAMPLE PREPARATION FOR PROTON NMR - University of Florida. ([Link])
- NMR Chemical Shifts of Trace Impurities - The Journal of Organic Chemistry. ([Link])
- Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed. ([Link])
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. ([Link])
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Organic Process Research & Development. ([Link])
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. organomation.com [organomation.com]
- 3. Sample Preparation [nmr.chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. wjbphs.com [wjbphs.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Dealing with emulsion formation during extraction of 1-(4-Bromophenyl)ethane-1,2-diol
Welcome to the technical support resource for handling challenging extractions of 1-(4-Bromophenyl)ethane-1,2-diol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve one of the most common issues encountered during the workup of this compound: emulsion formation. As Senior Application Scientists, we have compiled field-proven insights and protocols to ensure your separations are efficient and successful.
Understanding the Challenge: Emulsions in Diol Extractions
The molecular structure of this compound presents a unique challenge. It contains a non-polar bromophenyl group and a polar vicinal diol (-OH) moiety.[1][2] This amphiphilic nature can lead to surfactant-like behavior, reducing the interfacial tension between the aqueous and organic phases and stabilizing stubborn emulsions.[3][4] An emulsion is a stable dispersion of one immiscible liquid in another as microscopic droplets, appearing as a cloudy or milky layer that prevents clean phase separation.[5][6] This guide provides a systematic approach to both prevent and break these emulsions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[7] It forms when vigorous agitation, like shaking a separatory funnel, breaks up the liquids into fine droplets.[6] These droplets are then often stabilized by emulsifying agents—compounds that have solubility in both phases—which accumulate at the liquid-liquid interface and prevent the droplets from coalescing.[3][4]
Q2: Is this compound particularly prone to causing emulsions?
Yes, it can be. The compound itself has both hydrophobic (the bromophenyl ring) and hydrophilic (the two hydroxyl groups) characteristics.[1][2] This dual nature allows it to act as a potential emulsifying agent. Furthermore, impurities or byproducts from the preceding reaction can also act as surfactants, exacerbating the problem.[6]
Q3: I've just formed an emulsion. What is the simplest first step to try and resolve it?
The most straightforward initial approach is patience.[4] Allow the separatory funnel to stand undisturbed in a ring stand for 15 to 30 minutes.[4][8] Often, gravity alone is sufficient for the phases to separate.[5] You can also try gently swirling the funnel or lightly tapping its side to encourage the dispersed droplets to merge.[4][9]
Q4: How does adding salt or a saturated brine solution help break an emulsion?
This technique, known as "salting out," is highly effective.[5][10] Adding a salt like sodium chloride (NaCl) to the aqueous layer dramatically increases its ionic strength and polarity.[5][11] This has two main effects:
-
It decreases the solubility of organic compounds (like your diol and any organic emulsifying agents) in the aqueous layer, forcing them into the organic phase.[5][12]
-
It increases the density of the aqueous phase, which can enhance the physical separation of the two layers.[5]
Q5: Can changing the pH of my aqueous layer help resolve the emulsion?
Yes, pH adjustment can be a powerful tool, especially if the emulsifying agents are acidic or basic compounds.[7][8] Changing the pH can alter the charge of these molecules, making them more soluble in the aqueous phase and destabilizing the emulsion.[7][9] For vicinal diols, pH can also influence their partitioning behavior.[13][14] However, you must ensure your target compound, this compound, is stable at the new pH before proceeding.[5]
Troubleshooting Guide: A Systematic Approach
Prevention is always the most effective strategy.[4][10] However, if an emulsion forms, a systematic approach from simple to more aggressive techniques is recommended.
Workflow for Emulsion Resolution
The following diagram outlines a logical workflow for tackling an emulsion. Start with the simplest, least invasive methods and proceed to more advanced techniques as needed.
Caption: Troubleshooting workflow for breaking emulsions.
I. Preventative Measures
The best way to deal with an emulsion is to avoid its formation in the first place.[3][10]
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel (e.g., 10-15 times).[4][7] This provides sufficient surface area for extraction to occur while minimizing the high-shear mixing that creates fine droplets.[6]
-
Pre-emptive Salting Out: If you know a particular extraction is prone to emulsion, add salt or brine to the aqueous layer before mixing with the organic solvent.[5][8]
II. Simple Physical & Chemical Interventions
If an emulsion has already formed, try these methods first.
| Technique | Mechanism of Action | Best For |
| Patience & Gentle Agitation | Allows gravity to coalesce droplets. Mechanical force helps merge droplets at the interface.[4][9] | Mild to moderate emulsions where phases have a reasonable density difference. |
| Addition of Brine (Salting Out) | Increases the ionic strength and density of the aqueous phase, forcing organic components out and enhancing separation.[5][11][15] | The most common and generally effective method for a wide range of emulsions.[7] |
| Filtration | Physically removes fine particulate matter that may be stabilizing the emulsion at the interface. Can also physically disrupt the emulsion layer.[3][10][16] | Emulsions stabilized by finely divided solids or gooey precipitates. |
III. Advanced Troubleshooting Techniques
For particularly stubborn emulsions, the following methods may be required.
| Technique | Mechanism of Action | Cautions |
| Centrifugation | Applies a strong mechanical force that accelerates the separation of components based on density, effectively breaking the emulsion.[10][17][18] | Highly effective but requires access to a centrifuge capable of holding appropriate tubes. Ensure tubes are properly balanced.[4][19] |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents, increasing their aqueous solubility and destabilizing the emulsion.[7][8] | The target compound must be stable at the adjusted pH. Perform on a small scale first.[5] |
| Temperature Change | Gentle heating can decrease viscosity, while cooling/partially freezing the aqueous layer can physically disrupt the emulsion.[4][20] | Risk of degrading thermally sensitive compounds or altering solvent volatility.[6] |
| Solvent Addition | Adding a small amount of a different organic solvent (e.g., methanol, ethanol) can alter the polarity of the organic phase and help dissolve emulsifying agents.[3][10][21] | May complicate solvent removal later. The added solvent must be miscible with the organic phase. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
This is the most common and often successful chemical method.
-
Stop Shaking: Allow the separatory funnel to stand in a ring clamp.
-
Prepare Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Add Brine: Add a small volume of the brine solution (e.g., 10-20% of the aqueous layer volume) to the separatory funnel.[5]
-
Mix Gently: Do not shake vigorously. Gently swirl the funnel or invert it slowly a few times to mix the brine into the aqueous layer.
-
Observe: Allow the funnel to stand and observe if the emulsion layer begins to break. This may take several minutes.
-
Repeat if Necessary: If the emulsion is improving but not fully resolved, another small addition of brine may be helpful.
Protocol 2: Breaking a Stubborn Emulsion by Centrifugation
This is a highly effective physical method for persistent emulsions.[8][22]
-
Transfer Emulsion: Carefully transfer the entire contents of the separatory funnel (both liquid phases and the emulsion layer) into appropriate centrifuge tubes.[4]
-
Balance Tubes: Ensure the centrifuge tubes are properly balanced to prevent damage to the instrument.[7]
-
Centrifuge: Place the tubes in the centrifuge and spin at a moderate speed. A good starting point is 2000-3000 x g for 10-20 minutes.[4] For very stable emulsions, longer times or higher speeds may be required.
-
Separate Layers: After centrifugation, the liquids should be separated into distinct layers. Carefully pipette the layers apart. A solid "cake" of precipitate may form at the interface, which should be discarded.[23]
Data Summary Table
This table provides key data for the target compound and common solvents relevant to the extraction process.
| Substance | Formula | Mol. Wt. ( g/mol ) | Density (g/mL) | Key Properties & Relevance to Extraction |
| This compound | C₈H₉BrO₂ | 217.06[1][24][25] | N/A | Amphiphilic nature (polar diol, non-polar ring) can stabilize emulsions.[2] |
| Water | H₂O | 18.02 | ~1.00 | The aqueous phase. Its high polarity is key to the separation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~1.33 | Common extraction solvent, denser than water. Prone to forming emulsions.[7][21] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~0.90 | Common extraction solvent, less dense than water. Generally less prone to emulsions than DCM.[21] |
| Sodium Chloride (Brine) | NaCl | 58.44 | (Sat. Soln) ~1.2 | Increases aqueous phase density and polarity, breaking emulsions ("salting out").[5][11] |
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- Tackling emulsions just got easier - Biotage. (2023-01-17). URL
- Tips for Troubleshooting Liquid-Liquid Extraction - K-Jhil. (2025-05-14). URL
- [FREE] Why does the addition of salt (NaCl)
- strategies to prevent emulsion formation during dithizone extraction - Benchchem. URL
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. URL
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. URL
- Organic Reaction Workup Formulas for Specific Reagents. URL
- methods for breaking an emulsion in a diethyl ether-w
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018-05-17). URL
- (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID - PubChem. URL
- This compound - PubChem. URL
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024-02-25). URL
- addressing emulsion formation during work-up of isoquinoline reactions - Benchchem. URL
- How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. (2018-06-03). URL
- Centrifugation: Lab Techniques, Examples and Types - Corning. URL
- Centrifug
- 6.5: Emulsions - Chemistry LibreTexts. (2025-08-20). URL
- Separation of Mixtures by Centrifugation: Complete Guide - MedSolut AG. (2022-05-05). URL
- Centrifugation Techniques | Solubility of Things. URL
- Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) - EvitaChem. URL
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
- Breaking emulsions : r/chemistry - Reddit. (2018-02-09). URL
- (a)
- how to break emulsions formed during dichloromethane extractions - Benchchem. URL
- Salting Out - Chemistry LibreTexts. (2023-01-29). URL
- Extraction/Brine washing - umich.edu. URL
- Effect of pH on the extraction efficiency | Download Scientific Diagram - ResearchG
- 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg. URL
- This compound | CAS 92093-23-7 | AMERICAN ELEMENTS ®. URL
- Why is bromine only slightly soluable but ethane-1-2-diol is miscible? : r/askscience - Reddit. (2016-03-08). URL
- Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity.
- pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell c
- The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis | Journal of Phytology - Upd
- (R)-1-(4-Bromophenyl)ethane-1,2-diol 98.00% - Advanced ChemBlocks. URL
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. biotage.com [biotage.com]
- 11. brainly.com [brainly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. corning.com [corning.com]
- 18. Centrifugation - Wikipedia [en.wikipedia.org]
- 19. medsolut.com [medsolut.com]
- 20. m.youtube.com [m.youtube.com]
- 21. reddit.com [reddit.com]
- 22. solubilityofthings.com [solubilityofthings.com]
- 23. researchgate.net [researchgate.net]
- 24. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 1-(4-Bromophenyl)ethane-1,2-diol by GC-MS
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 1-(4-Bromophenyl)ethane-1,2-diol is a key building block in the synthesis of various pharmaceutical agents, and its impurity profile can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the purity analysis of this critical intermediate. We will delve into the causality behind experimental choices and provide supporting data to ensure a self-validating approach to your analytical challenges.
The Criticality of Purity for this compound
This compound is often synthesized through the dihydroxylation of 4-bromostyrene or the reduction of a corresponding α-hydroxy ketone. Potential impurities can include unreacted starting materials, isomeric byproducts, and degradation products. The presence of these impurities can lead to the formation of unwanted side products in subsequent synthetic steps, potentially impacting the final API's stability, bioactivity, and safety profile. Therefore, a robust and validated analytical method for purity determination is paramount.
GC-MS: A Powerful Tool for Purity Analysis
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
The Necessity of Derivatization
Due to the presence of two hydroxyl groups, this compound has a relatively high boiling point and is polar, which can lead to poor peak shape and thermal degradation in a GC system. To overcome this, a derivatization step is essential to convert the polar -OH groups into less polar, more volatile moieties. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS), is a common and effective approach.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is designed to be a self-validating system, where the results from each step inform and confirm the subsequent steps.
1. Sample Preparation and Derivatization:
-
Rationale: Accurate weighing is critical for quantitative analysis. The derivatization reaction must be driven to completion to ensure that all diol molecules are converted to their silylated form for accurate quantification.
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
2. GC-MS Instrumentation and Parameters:
-
Rationale: A non-polar capillary column is chosen to separate compounds based on their boiling points. The temperature program is optimized to ensure good separation of the derivatized diol from potential impurities and the derivatizing agent. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for high-sensitivity quantification.
-
Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
3. Method Validation:
-
Rationale: Method validation is essential to ensure the reliability of the analytical data. The parameters to be validated should be in accordance with ICH Q2(R1) guidelines.[1][2]
-
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo sample (all components except the analyte) and a sample spiked with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Diagram of the GC-MS Workflow
Caption: Workflow for the purity analysis of this compound by GC-MS.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful technique, other methods can also be employed for purity analysis. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity; excellent for identifying unknown volatile impurities. | Requires derivatization for polar compounds; not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Separation of compounds in a liquid mobile phase with detection by UV absorbance. | Wide applicability to non-volatile and thermally labile compounds; simple sample preparation. | Lower sensitivity for compounds with weak chromophores; co-elution can be an issue. |
| LC-MS | Combines the separation of HPLC with the detection of mass spectrometry. | High sensitivity and specificity for a wide range of compounds; provides molecular weight information. | More complex and expensive instrumentation; matrix effects can suppress ionization. |
| NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation; quantitative (qNMR) for purity determination without a reference standard for the analyte.[3][4][5] | Lower sensitivity compared to chromatographic methods; more expensive instrumentation and requires specialized expertise. |
Illustrative Experimental Data
To provide a practical comparison, let's consider a hypothetical batch of this compound with a purity of approximately 98.5% and containing two known impurities: 4-bromostyrene (unreacted starting material) and 1-(4-bromophenyl)ethanone (an oxidation byproduct).
GC-MS Data
| Peak | Retention Time (min) | Compound | Area % |
| 1 | 8.2 | Derivatized 4-bromostyrene | 0.8 |
| 2 | 10.5 | Derivatized 1-(4-bromophenyl)ethanone | 0.6 |
| 3 | 12.1 | Derivatized this compound | 98.6 |
Mass Spectrum of Derivatized this compound: The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern consistent with the silylated structure, confirming its identity. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would be clearly visible in the molecular ion and bromine-containing fragments.
HPLC-UV Data (Hypothetical)
| Peak | Retention Time (min) | Compound | Area % |
| 1 | 4.5 | 1-(4-bromophenyl)ethanone | 0.7 |
| 2 | 6.2 | This compound | 98.5 |
| 3 | 9.8 | 4-bromostyrene | 0.8 |
Choosing the Right Analytical Method
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical approach to this selection based on the analytical needs.
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. GC-MS, with an appropriate derivatization step, offers a highly sensitive and specific method for both quantifying the main component and identifying volatile impurities. However, the choice of the optimal analytical technique should always be guided by the specific requirements of the analysis. For routine purity checks, HPLC-UV may be sufficient, while for unambiguous structural elucidation of unknown impurities, NMR spectroscopy is the gold standard. A thorough understanding of the strengths and limitations of each technique, coupled with a robust method validation strategy based on ICH and USP guidelines, is essential for making informed decisions in the drug development process.[1][2][3][4][5]
References
- ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?[Link]
- PubChem. This compound. [Link]
- U.S. Pharmacopeia.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- International Journal of Research and Review. (2025, August 8).
Sources
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1-(4-Bromophenyl)ethane-1,2-diol: A Comparative Analysis of Chiral HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise quantification of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and a critical quality attribute for chiral drug substances and intermediates. 1-(4-Bromophenyl)ethane-1,2-diol is a versatile chiral building block whose stereochemical purity is paramount for its successful application in the synthesis of pharmacologically active molecules.[1][2] This guide provides an in-depth, objective comparison of two principal analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
The choice between a chromatographic separation and a spectroscopic resolution is often dictated by a project's specific demands, including required accuracy, sample throughput, available instrumentation, and the stage of research or development.[3][4] While chiral HPLC is frequently regarded as the gold standard for its resolving power, NMR offers a compellingly rapid and often less solvent-intensive alternative, particularly valuable for reaction monitoring and high-throughput screening.[5][6] This document will dissect the fundamental principles, provide field-tested protocols, and offer a comparative analysis to empower you to make an informed decision for your analytical needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a robust and widely adopted method for the direct separation and quantification of enantiomers.[7][8] The technique's efficacy hinges on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.
Causality in Experimental Design
The entire protocol is a self-validating system built on achieving baseline separation. The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is deliberate; their helical polymer structures create chiral cavities and grooves, providing numerous stereoselective interaction points (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the analyte.[9] For a molecule like this compound, which possesses hydroxyl groups and an aromatic ring, these interactions are key to achieving resolution. The mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol), is optimized to modulate the retention and selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter to fine-tune the separation.
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
1. Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based, e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), racemic this compound standard.[10][11][12]
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). Rationale: This ratio provides a good starting point for balancing retention and resolution for many aromatic alcohols.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and selectivity.
-
Detection Wavelength: 220 nm. Rationale: This wavelength corresponds to the UV absorbance of the bromophenyl chromophore.
3. Standard and Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample to a final concentration of approximately 1 mg/mL in the mobile phase.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the analyte sample.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.[9]
5. Data Interpretation:
-
Calculate the enantiomeric excess using the integrated peak areas of the major (Area₁) and minor (Area₂) enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy offers a fundamentally different approach. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to induce diastereomeric differentiation.[13] For diols, chiral derivatizing agents (CDAs) that react with the hydroxyl groups are particularly effective.[14] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic CDA used to form diastereomeric esters with alcohols, allowing for the determination of both ee and absolute configuration.[15][16]
Causality in Experimental Design
The core principle is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[13] When a chiral diol reacts with, for example, (R)-MTPA chloride, it forms two diastereomeric esters: (R,R)-MTPA ester and (S,R)-MTPA ester. The protons in these diastereomers exist in slightly different chemical environments due to the fixed spatial arrangement of the bulky phenyl and CF₃ groups of the MTPA moiety relative to the analyte's structure. This difference results in separate, quantifiable signals in the ¹H NMR spectrum.[17][18] The accuracy of the method relies on the reaction proceeding to completion to avoid kinetic resolution, which would skew the measured enantiomeric ratio.
Experimental Workflow: NMR with Mosher's Ester Derivatization
Caption: Workflow for ee determination by NMR with a CDA.
Detailed Protocol: Mosher's Ester Analysis
1. Instrumentation and Reagents:
-
NMR Spectrometer (≥300 MHz).
-
High-quality NMR tubes.
-
Reagents: Deuterated chloroform (CDCl₃), pyridine (or DMAP), (R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
2. Derivatization Procedure:
-
In a small, dry vial, dissolve ~5 mg of the this compound sample in ~0.6 mL of CDCl₃.
-
Add a small amount of pyridine (e.g., 1.2 equivalents relative to the diol). Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the esterification.
-
Add a slight excess (~1.1 equivalents per hydroxyl group) of (R)-MTPA-Cl. Rationale: A slight excess ensures the reaction goes to completion.
-
Seal the vial and allow the reaction to proceed at room temperature until completion (typically 30-60 minutes, can be monitored by TLC or a quick NMR scan).
-
Transfer the reaction mixture directly to an NMR tube.
3. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio, which is critical for accurate integration.
4. Data Interpretation:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two different diastereomeric esters. Protons close to the stereocenter, such as the methine proton (CH-OH), often show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of this signal pair (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess: % ee = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
Objective Comparison of Analytical Methods
The selection of the optimal method is a critical decision based on a trade-off between resolution, speed, and available resources.[3][4]
| Feature | Chiral HPLC | NMR Spectroscopy with Chiral Auxiliary |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.[6] | Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.[5][14] |
| Sample Preparation | Simple dissolution in the mobile phase. | Chemical reaction to form diastereomers is required. Reaction must go to completion.[3] |
| Analysis Time | ~15-30 minutes per sample, plus column equilibration time.[6][9] | ~5-15 minutes per sample for data acquisition, plus derivatization time (~30-60 min).[5] |
| Resolution | High resolution is achievable with appropriate chiral columns (Rs > 1.5 is desirable).[6] | Dependent on the choice of CDA and NMR field strength. Chemical shift difference (Δδ) is the key parameter.[14][19] |
| Sensitivity (LOD/LOQ) | Generally higher than NMR. Can detect trace amounts of the minor enantiomer (low µg/mL range).[6][7] | Generally lower sensitivity. May be difficult to accurately integrate the minor enantiomer signal below ~1-2% abundance. |
| Instrumentation | Widely available HPLC system with a UV detector. Requires specialized, often expensive, chiral columns.[7] | Requires access to an NMR spectrometer. No specialized columns are needed.[5] |
| Data Interpretation | Straightforward integration of baseline-separated peak areas.[9] | Requires identification of clean, well-resolved diastereomeric signals. Integration can be more complex if peaks overlap. |
| Trustworthiness | Considered a gold standard; highly accurate and precise when validated. Susceptible to matrix effects. | Very accurate if derivatization is complete. Avoids potential issues of on-column degradation. Provides structural confirmation. |
Expert Insights & Conclusion
Chiral HPLC is the method of choice for regulatory filings and quality control environments where high accuracy, precision, and the ability to detect trace enantiomeric impurities are paramount. Its superior resolving power and sensitivity make it ideal for the final validation of enantiomeric purity.[7] The primary investment is in the variety of chiral columns needed, as method development can sometimes be an iterative process of screening columns and mobile phases.
NMR spectroscopy excels in a research and development setting.[5] Its speed makes it exceptionally well-suited for monitoring the progress of asymmetric reactions or for high-throughput screening of catalyst libraries. The ability to get a result in under an hour from sample to data, using standard laboratory equipment beyond the spectrometer itself, is a significant advantage. While its sensitivity is lower, it is often more than sufficient for determining the success of a stereoselective transformation where ee values are expected to be high. Furthermore, the NMR spectrum provides simultaneous structural confirmation of the product, adding another layer of validation to the analysis.
For this compound, both methods are highly viable. The decision rests on the specific context of the analysis: for rapid screening and process development, the NMR approach offers unparalleled efficiency; for rigorous quality control and release testing, the precision and sensitivity of a validated Chiral HPLC method are indispensable. Cross-validation using both techniques can provide the highest degree of confidence in the reported enantiomeric excess values.[3]
References
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing. [Link]
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols.
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Royal Society of Chemistry. [Link]
- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
- NMR determination of enantiomeric excess.
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Applic
- Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Deriv
- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- This compound. PubChem. [Link]
- NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health (NIH). [Link]
- This compound – (92093-23-7). EON Biotech. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uma.es [uma.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
- 12. eontrading.uk [eontrading.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. individual.utoronto.ca [individual.utoronto.ca]
- 19. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Catalytic Dihydroxylation of 4-Bromostyrene
Introduction: The Synthetic Value of Vicinal Diols
In the landscape of pharmaceutical and materials science, vicinal diols (1,2-diols) are fundamental chiral building blocks. Their stereochemical configuration is often pivotal to the biological activity or material properties of the final product. The syn-dihydroxylation of alkenes represents one of the most direct and powerful strategies for their synthesis. 4-Bromostyrene is a particularly valuable substrate in this context; the resulting 1-(4-bromophenyl)ethane-1,2-diol serves as a versatile intermediate, where the bromo-substituent provides a reactive handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of prominent catalytic systems for the dihydroxylation of 4-bromostyrene and its analogs. We will move beyond mere protocols to dissect the causality behind experimental choices, offering researchers the critical insights needed to select and optimize the ideal system for their specific synthetic goals. We will evaluate the gold standard of osmium-based catalysts, explore more sustainable earth-abundant metal alternatives, and consider modern metal-free approaches.
I. The Gold Standard: Osmium-Catalyzed Systems
For decades, osmium tetroxide (OsO₄) has been the reagent of choice for reliable and stereospecific syn-dihydroxylation, owing to its efficiency in forming cis-diols.[1] However, its high cost and extreme toxicity necessitate its use in catalytic amounts, which has led to the development of sophisticated catalytic cycles.[2]
A. The Sharpless Asymmetric Dihydroxylation (SAD)
The Sharpless Asymmetric Dihydroxylation is arguably the most influential and widely used method for the enantioselective synthesis of chiral diols.[3] Developed by K. Barry Sharpless, for which he shared the 2001 Nobel Prize in Chemistry, this system employs a catalytic amount of an osmium salt in the presence of a chiral ligand derived from cinchona alkaloids.[3][4]
Causality of Reagents: The genius of the SAD system lies in the synergistic action of a pre-packaged mixture of reagents, commercially known as AD-mix.[5]
-
Catalyst Precursor: Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) serves as a stable, non-volatile precursor to the active OsO₄ catalyst.[6]
-
Chiral Ligand: The choice of ligand dictates the facial selectivity of the dihydroxylation. AD-mix-β contains (DHQD)₂PHAL, a derivative of dihydroquinidine, while AD-mix-α contains its pseudo-enantiomer, (DHQ)₂PHAL, derived from dihydroquinine.[6][7] For monosubstituted styrenes, AD-mix-β typically delivers the (R)-diol. These ligands accelerate the reaction by forming a more reactive complex with osmium, a phenomenon known as ligand-accelerated catalysis.[8]
-
Stoichiometric Oxidant: Potassium ferricyanide (K₃[Fe(CN)₆]) is the workhorse re-oxidant. Its role is to regenerate the active Os(VIII) species from the Os(VI) state formed after the diol is released, thus turning over the catalytic cycle.[3][9] The use of ferricyanide in an aqueous system is particularly effective for achieving high enantioselectivity because it facilitates the rapid hydrolysis of the osmate ester, preventing a competing, non-enantioselective "second cycle".[10]
-
Base: Potassium carbonate (K₂CO₃) maintains a slightly basic pH (around 10-11), which is crucial for accelerating both the rate of reaction and the hydrolysis of the intermediate osmate ester.[9]
The mechanism proceeds via a [3+2] cycloaddition of the chiral osmium-ligand complex to the alkene, forming a cyclic osmate ester intermediate. Hydrolysis then liberates the chiral diol.[1][3]
B. The Upjohn Dihydroxylation
For applications where enantioselectivity is not required, the Upjohn dihydroxylation offers a simpler, effective method for producing racemic or achiral cis-diols.[8][11] This system uses catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][12]
Causality of Reagents:
-
Co-oxidant: NMO is an efficient oxygen-transfer agent that re-oxidizes the Os(VI) species back to Os(VIII).[11] It is generally less expensive than potassium ferricyanide.
-
Solvent System: The reaction is typically run in a mixture of acetone and water, which provides a homogenous medium for the alkene, catalyst, and oxidant.
While reliable, the Upjohn method is often slower and can be more prone to side reactions, like the formation of ketone byproducts, compared to the ligand-accelerated Sharpless protocol.[8]
II. Sustainable Alternatives: Earth-Abundant Metal Catalysis
The drive towards greener and more economical chemistry has spurred research into replacing precious metals like osmium with earth-abundant, less toxic alternatives.
A. Manganese (Mn) Catalysis
Manganese complexes have emerged as powerful catalysts for dihydroxylation, capable of high efficiency and, with appropriate chiral ligands, high enantioselectivity.[13] They are particularly effective for electron-deficient alkenes.[14][15]
Mechanistic Insight: The active oxidant is believed to be a high-valent cis-dioxomanganese(V) species, which performs the dihydroxylation.[14] Common terminal oxidants include Oxone or hydrogen peroxide (H₂O₂). A significant challenge with manganese catalysis is the potential for over-oxidation of the product diol. However, carefully designed ligands and controlled reaction conditions can mitigate this issue, leading to high yields of the desired product.[15]
B. Iron (Fe) Catalysis
Iron is the most abundant transition metal, making it an ideal candidate for sustainable catalysis. While iron-catalyzed epoxidation of styrenes is well-known, its application in syn-dihydroxylation is a more recent and significant development.[16][17] Researchers have developed biomimetic iron complexes that mimic the function of non-heme iron-dependent dioxygenase enzymes.[18]
Key Features: These systems often use hydrogen peroxide as the terminal oxidant under mild conditions.[18] The reaction can proceed with high chemoselectivity, avoiding the common over-oxidation products seen with other powerful oxidants. This approach is at the forefront of catalysis research and offers a promising, environmentally benign route to vicinal diols.
III. Metal-Free Dihydroxylation
For syntheses where even trace metal contamination is a concern (e.g., in active pharmaceutical ingredients), metal-free methods provide an invaluable alternative. These systems avoid the use of transition metals altogether.[19][20]
A notable example is the catalytic approach to the Prévost-Woodward reaction. This method utilizes sodium periodate (NaIO₄) as the oxidant with a catalytic amount of lithium bromide (LiBr) in wet acetic acid to generate syn-diols with high diastereoselectivity after basic hydrolysis.[19][21] The proposed mechanism involves the in situ generation of Br₂, which leads to a trans-1,2-bromoacetate intermediate that is subsequently converted to the syn-diol.[19]
IV. Performance Comparison
The choice of a catalytic system is a trade-off between enantioselectivity, cost, toxicity, and substrate scope. The following table summarizes the performance of various systems for the dihydroxylation of styrene derivatives, which serve as excellent proxies for 4-bromostyrene.
| Catalytic System | Catalyst / Ligand | Co-oxidant / Reagents | Typical Yield | Typical ee (%) | Key Advantages | Limitations & Considerations |
| Sharpless AD | K₂OsO₂(OH)₄ / (DHQD)₂PHAL (AD-mix-β) | K₃[Fe(CN)₆], K₂CO₃ | >90% | >98% | Exceptional enantioselectivity; broad substrate scope; reliable and reproducible.[22][23] | High cost and toxicity of osmium; stoichiometric waste from ferricyanide.[3] |
| Upjohn | OsO₄ (catalytic) | NMO | 70-90% | N/A | Simpler reagent system; good for racemic synthesis.[8] | Slower than SAD; potential for ketone byproduct formation.[8] |
| Manganese | Mn(II) salt / Chiral N₄-ligand | Oxone or H₂O₂ | 80-95% | up to 96% | Low cost, low toxicity catalyst; highly efficient for electron-deficient alkenes.[14] | Over-oxidation can be a competing pathway; ligand synthesis may be required. |
| Iron | Biomimetic Fe complex | H₂O₂ | ~30-40% | N/A | Utilizes earth-abundant, non-toxic metal; green oxidant (H₂O₂); high chemoselectivity.[18] | Currently lower yielding than established methods; catalyst may not be commercial. |
| Metal-Free | LiBr (catalytic) | NaIO₄ / H₂O | >90% (diastereoselective) | N/A | Avoids all transition metals; inexpensive reagents.[19] | Lacks enantiocontrol; requires stoichiometric periodate. |
V. Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of 4-Bromostyrene (Illustrative)
This protocol is adapted for a 1 mmol scale reaction using the commercially available AD-mix-β to yield the (R)-diol.
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Deionized water (5 mL)
-
4-Bromostyrene (183 mg, 1.0 mmol)
-
Sodium sulfite (Na₂SO₃, 1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL). Add the AD-mix-β (1.4 g) and stir vigorously at room temperature until the solids are dissolved. The mixture will be biphasic with a yellow-orange aqueous layer.[6]
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Substrate Addition: Add 4-bromostyrene (1.0 mmol) to the cold, stirring mixture.
-
Reaction Monitoring: Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by spotting the organic layer. The reaction is typically complete in 6 to 24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, portion-wise addition of solid sodium sulfite (1.5 g) at 0 °C. A slight exotherm may be observed.[5]
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[5]
Protocol 2: Manganese-Catalyzed syn-Dihydroxylation (Conceptual)
This protocol is based on procedures for electron-deficient alkenes and serves as a conceptual starting point for 4-bromostyrene.[14]
Materials:
-
4-Bromostyrene (1.0 mmol)
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O, 0.05 mmol)
-
Chiral Ligand (e.g., (S,S)-N,N'-dimethyl-N,N'-bis(2-picolyl)cyclohexane-1,2-diamine, 0.06 mmol)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone and Water
-
Hydrogen peroxide (30% aq. solution, 1.5 mmol)
Procedure:
-
Catalyst Formation: In a flask, dissolve the MnSO₄·H₂O and the chiral ligand in a mixture of acetone and water.
-
Reaction Setup: Add the 4-bromostyrene to the catalyst solution, followed by an aqueous solution of sodium bicarbonate to act as a buffer.
-
Oxidant Addition: Cool the mixture to 0 °C and slowly add the hydrogen peroxide solution dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C until completion (monitor by TLC).
-
Workup: Quench the reaction with sodium sulfite. Extract the product with an organic solvent, dry, and purify by chromatography.
VI. Conclusion and Outlook
The dihydroxylation of 4-bromostyrene is a well-addressed challenge with several highly effective catalytic systems at the disposal of the modern chemist.
-
For applications demanding the highest levels of enantiopurity, the Sharpless Asymmetric Dihydroxylation remains the undisputed gold standard. Its reliability and predictability, facilitated by commercial AD-mixes, make it the first choice for the synthesis of valuable chiral intermediates.
-
When a racemic diol is sufficient, the Upjohn Dihydroxylation provides a simpler, albeit sometimes less efficient, alternative.
-
Looking forward, the development of catalysts based on manganese and iron represents the future of sustainable oxidation chemistry. These systems offer the promise of lower costs, reduced toxicity, and the use of environmentally benign oxidants like H₂O₂. While still evolving, they are rapidly becoming competitive with traditional methods.
-
Metal-free systems occupy a crucial niche, offering a complete solution for avoiding metal contamination in sensitive applications.
The optimal choice of catalyst depends on a careful consideration of project-specific requirements, including stereochemical control, cost, scalability, and environmental impact. The continued innovation in this field promises even more efficient and sustainable methods for this cornerstone transformation in organic synthesis.
References
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).
- Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University.
- Jia, Z., et al. (2014). Broad Scope Hydrofunctionalization of Styrene Derivatives Using Iron-Catalyzed Hydromagnesiation. Organic Letters, 16(22), 5964-7. [Link]
- Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
- Yoshida, K., et al. (2008). Synthesis of Styrenes Using Ruthenium-Catalyzed Ring-Closing Enyne Metathesis. Organic Letters, 10(13), 2777-2780. [Link]
- Feng, J., et al. (2017). Ruthenium-Catalyzed Oxidation of Alkenes at Room Temperature: A Practical and Concise Approach to α-Diketones. Organic Letters. [Link]
- Wikipedia. (n.d.). Upjohn dihydroxylation.
- Wikipedia. (n.d.). Dihydroxylation.
- Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation.
- ResearchGate. (n.d.). Styrene oxidation using iron complex coordinated by two types of picolinates and H2O2.
- Imperial College London. (n.d.). Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes.
- Goodwin, N. (2002). The Career of K. Barry Sharpless. Macmillan Group Meeting. [Link]
- Sigman, M. S., et al. (2021).
- Rawling, M. J., & Taylor, R. J. K. (2013). Metal-free syn-dioxygenation of alkenes. Organic & Biomolecular Chemistry. [Link]
- Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD).
- ResearchGate. (n.d.). Mechanism for ruthenium‐catalyzed syn‐dihydroxylation and possible competitive pathways.
- Beilstein Journals. (n.d.). Search Results for syn-dihydroxylation.
- SynArchive. (n.d.). Upjohn Dihydroxylation.
- Kaizer, J., et al. (2021). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. [Link]
- Bautz, J., et al. (2007). Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes...
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
- Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.
- Semantic Scholar. (n.d.). Osmium-free direct syn-dihydroxylation of alkenes.
- Krische, M. J., et al. (2011). Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds... PubMed Central. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Ruthenium-Catalyzed cis-Dihydroxylation of Alkenes: Scope and Limitations.
- Bataille, C. J. R., & Donohoe, T. J. (2011). Osmium-free direct syn-dihydroxylation of alkenes. Chemical Society Reviews. [Link]
- ResearchGate. (n.d.). Oxidation of styrene in homogeneous and heterogeneous systems with FePcS.
- ResearchGate. (2013). (PDF) Metal-free syn-dioxygenation of alkenes.
- National Institutes of Health. (n.d.). Manganese Catalysts for C–H activation...
- ResearchGate. (n.d.). Synthesis, Characterization and Catalysis Studies of a Novel Mn(IV) Cis-Dioxo Complex.
- Browne, D. L., et al. (2010). Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2. Organic & Biomolecular Chemistry. [Link]
- Costas, M., et al. (2020).
Sources
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 10. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Upjohn Dihydroxylation [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. Manganese Catalysts for C–H activation: An Experimental/Theoretical Study Identifies the Stereoelectronic Factor that Controls the Switch between Hydroxylation and Desaturation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis | MDPI [mdpi.com]
- 18. Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Osmium-free direct syn-dihydroxylation of alkenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Cytotoxicity of 1-(4-Bromophenyl)ethane-1,2-diol and Its Analogs
In the landscape of drug discovery and toxicology, understanding the structure-activity relationship (SAR) of a compound and its analogs is paramount. This guide provides an in-depth comparative analysis of the cytotoxicity of 1-(4-bromophenyl)ethane-1,2-diol, a halogenated aromatic diol, against its structural relatives. By examining the influence of different substituents on the phenyl ring, we aim to elucidate the chemical features that govern cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: The Significance of Halogenation in Bioactivity
Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The introduction of a halogen, such as bromine, can significantly alter a molecule's lipophilicity, metabolic stability, and electronic characteristics, thereby influencing its interaction with biological targets and, consequently, its cytotoxic effects.[1] this compound serves as a compelling case study to explore these structure-activity relationships. Its core structure, a phenylethanediol, is a metabolite of styrene, and understanding how substitutions on this scaffold impact cellular viability is crucial for predicting potential toxicity and therapeutic applications.[2][3][4]
Core Principles of Cytotoxicity Assessment
To ensure a robust and reliable comparison, it is essential to employ validated and complementary cytotoxicity assays. The two primary methods detailed in this guide are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. The use of at least two distinct assays is recommended to confirm the cytotoxic effects of a test compound.
The Rationale Behind Dual Assay Validation
Relying on a single cytotoxicity assay can sometimes be misleading. For instance, a compound might interfere with the metabolic processes measured in an MTT assay without directly causing cell death, leading to a false-positive result. Conversely, a compound could induce apoptosis, leading to a delayed loss of membrane integrity that might not be immediately apparent in an LDH assay. Therefore, employing both a metabolic-based assay (MTT) and a membrane integrity-based assay (LDH) provides a more comprehensive and validated assessment of a compound's true cytotoxic potential.
Comparative Cytotoxicity: Unraveling the Structure-Activity Relationship
The parent compound, 1-phenylethane-1,2-diol (styrene glycol) , is generally considered to have low cytotoxicity. Studies have shown that it exerts no significant cytotoxic response even at high concentrations, such as 10 mM in primary neuron cultures and 500 µM in human blood lymphocytes.[2][3] This provides a crucial baseline for evaluating the impact of halogen substitution.
Table 1: Inferred Cytotoxicity Profile of 1-(4-Halophenyl)ethane-1,2-diol Analogs
| Compound | Structure | Inferred Cytotoxicity (IC50) | Key Structural Feature & Rationale |
| 1-Phenylethane-1,2-diol |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | High µM to mM range | Unsubstituted phenyl ring; low lipophilicity.[2] |
| 1-(4-Fluorophenyl)ethane-1,2-diol | Moderately High µM range | Fluorine substitution slightly increases lipophilicity and electronegativity. | |
| 1-(4-Chlorophenyl)ethane-1,2-diol | Moderate µM range | Chlorine further increases lipophilicity compared to fluorine. | |
| This compound | Low to Moderate µM range | Bromine significantly increases lipophilicity, enhancing cell membrane permeability.[1] | |
| 1-(4-Iodophenyl)ethane-1,2-diol | Structure with Iodine | Potentially the Lowest µM range | Iodine is the most lipophilic of the common halogens, likely leading to the highest cytotoxicity in the series. |
Note: The IC50 values are inferred based on structure-activity relationship principles and data from related compounds. Experimental validation is required.
The general trend observed in halogenated aromatic compounds is that cytotoxicity often increases with the atomic weight and lipophilicity of the halogen (F < Cl < Br < I).[1] Studies on halogenated benzofurans have confirmed that the introduction of bromine, in particular, enhances cytotoxic potential.[5] This is attributed to the increased ability of the brominated compounds to cross the cell membrane and interact with intracellular targets.
The position of the halogen on the phenyl ring is also a critical determinant of activity. While this guide focuses on para-substituted analogs for a direct comparison, it is worth noting that ortho and meta substitutions can lead to different electronic and steric effects, further modulating cytotoxicity.
Mechanistic Insights: How Might Bromination Enhance Cytotoxicity?
The increased cytotoxicity of brominated compounds can be attributed to several factors:
-
Enhanced Lipophilicity: Bromine is more lipophilic than chlorine and fluorine. This increased lipophilicity can facilitate the passage of the compound across the nonpolar lipid bilayer of the cell membrane, leading to higher intracellular concentrations and greater target engagement.[1]
-
Induction of Oxidative Stress: Some brominated aromatic compounds have been shown to induce the production of reactive oxygen species (ROS) within cells.[6] An excess of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptosis.
-
Metabolic Activation: The presence of a halogen can influence the metabolic fate of a compound. In some cases, metabolic processes can lead to the formation of more reactive and toxic intermediates.
Experimental Protocols
To facilitate further research and validation of the inferred structure-activity relationships, detailed protocols for the MTT and LDH cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the surrounding culture medium. An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing a substrate and a dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and plot the results against the compound concentration to determine the IC50 value.
Diagram of the LDH Assay Workflow
Caption: Workflow of the LDH cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis presented in this guide, based on established structure-activity relationships, suggests that the cytotoxicity of 1-phenylethane-1,2-diol analogs is significantly influenced by the nature of the halogen substituent at the para-position of the phenyl ring. Specifically, the introduction of a bromine atom, as in this compound, is predicted to enhance cytotoxicity compared to the non-halogenated parent compound, primarily due to increased lipophilicity.
It is imperative that these inferred relationships are validated through direct experimental testing. Future studies should focus on synthesizing a series of para-halogenated (F, Cl, Br, I) 1-phenylethane-1,2-diols and evaluating their cytotoxicity in a panel of cancer and non-cancerous cell lines using the standardized protocols outlined in this guide. Such studies will provide crucial quantitative data (IC50 values) to confirm the predicted trends and further refine our understanding of the SAR for this class of compounds. A deeper mechanistic investigation into the role of oxidative stress and metabolic activation would also be a valuable avenue for future research.
References
- Chakrabarti, S., et al. (1991). Effects of different styrene metabolites on cytotoxicity, sister-chromatid exchanges and cell-cycle kinetics in human whole blood lymphocytes in vitro. Mutation Research Letters, 262(2), 129-135. [Link]
- Park, S. H., et al. (2022). Styrene Cytotoxicity in Testicular Leydig Cells In Vitro. Developmental Reproduction, 26(3), 167-174. [Link]
- Serafin, K., et al. (2023).
- Aliabadi, A., et al. (2012). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 15(6), 1143-1149. [Link]
- Grayson, M. H. (1986). Effect of in vitro exposure to styrene, styrene oxide, and other structurally related compounds on murine cell-mediated immunity. Immunopharmacology, 11(3), 165-172. [Link]
- Zhuo, S. T., et al. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & Medicinal Chemistry, 21(10), 2843-2850. [Link]
- Al-Ostoot, F. H., et al. (2021). Synthesis, characterization, and in vitro anticancer evaluation of novel 1,3,4-oxadiazole derivatives. Journal of Chemistry, 2021, 1-10. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 101107, 1-(4-Chlorophenyl)ethane-1,2-diol. [Link]
- Smith, A. C., et al. (1983). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicology and Applied Pharmacology, 68(1), 1-10. [Link]
- National Center for Biotechnology Information. Styrene-7,8-Oxide. In: Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon (FR): International Agency for Research on Cancer; 1994. [Link]
- Lee, H., et al. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(21), 7268. [Link]
- Poczta, A., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. International Journal of Molecular Sciences, 24(23), 16963. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2724621, (1R)-(-)-1-Phenylethane-1,2-diol. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7149, 1-Phenyl-1,2-ethanediol. [Link]
- Lee, E., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2029-2032. [Link]
- Fang, V. S. (1979). Cytotoxic Activity of 1-(o-chlorophenyl)-1-(p-chlorophenyl)-2,2-dichloroethane (Mitotane) and Its Analogs on Feminizing Adrenal Neoplastic Cells in Culture. Cancer Research, 39(1), 139-145. [Link]
- Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]
- Langenbach, R., & Gingell, R. (1975). Cytotoxic and oncogenic activities of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)-ethane and metabolites to mouse embryo cells in culture. Journal of the National Cancer Institute, 54(4), 981-983. [Link]
- Patel, M., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. Toxicology, 302(2-3), 194-200. [Link]
- Yilmaz, I., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 9(2), e202303991. [Link]
- Peter, A., et al. (1976). Comparative analysis of the cytotoxicity of substituted (phenylglyoxal bis(4-methyl-3-thiosemicarbazone)) copper (II) chelates. Journal of Medicinal Chemistry, 19(1), 131-135. [Link]
- Peter, A., & Antholine, W. E. (1978). Comparative analysis of the cytotoxicity of substituted [phenylglyoxal bis(4-methyl-3-thiosemicarbazone)] copper(II) chelates. 2. Parabolic correlations and their implications for selective toxicity. Journal of Medicinal Chemistry, 21(8), 804-809. [Link]
- Chen, T., et al. (2012). Cytotoxicity and apoptosis induction in human HepG2 hepatoma cells by decabromodiphenyl ethane. Biomedical and Environmental Sciences, 25(5), 501-509. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of different styrene metabolites on cytotoxicity, sister-chromatid exchanges and cell-cycle kinetics in human whole blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Styrene Cytotoxicity in Testicular Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and apoptosis induction in human HepG2 hepatoma cells by decabromodiphenyl ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Substituted Ethane-1,2-Diols
Introduction: Beyond the Humectant
Within the realms of pharmaceutical and cosmetic formulations, 1,2-alkanediols have carved out a significant niche as multifunctional ingredients.[1][2] While traditionally recognized for their roles as solvents and humectants, their intrinsic antimicrobial properties are of increasing interest, positioning them as effective preservative boosters or even alternatives to traditional preservatives like parabens and formaldehyde-releasers.[3][4] Their broad-spectrum activity, coupled with a favorable safety profile, makes them valuable tools in ensuring product integrity and safety.[2]
This guide provides an in-depth comparison of substituted ethane-1,2-diols, focusing on the structure-activity relationships that govern their antimicrobial efficacy. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide robust protocols for their evaluation, empowering researchers and formulation scientists to make informed decisions.
Mechanism of Action: Disrupting the Barrier
The primary antimicrobial mechanism of 1,2-alkanediols is the physical disruption of the microbial cell membrane.[1][5] Their amphiphilic nature, stemming from a hydrophilic diol head and a lipophilic alkyl chain, is central to this activity. This structure allows them to integrate into the lipid bilayer of microbial cell membranes.[1][5] This insertion compromises membrane integrity, leading to increased permeability, leakage of essential intracellular components like ions and amino acids, and ultimately, cell death.[1][3] Some studies also suggest that 1,2-hexanediol can disrupt the cytoplasmic membrane potential, further compromising the cell's viability.[6][7] Another proposed, though less detailed, mechanism suggests that certain diols may exert their effect by drawing water out of the bacterial cells, causing them to collapse.[8][9]
Caption: Experimental workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol determines the lowest concentration of a diol that inhibits microbial growth, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI). [10][11]
-
Preparation of Test Substance: Prepare a stock solution of the substituted ethane-1,2-diol in a suitable solvent (if not water-soluble) and then dilute it in sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium to twice the highest desired test concentration. [11]2. Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the prepared diol stock to the first column of wells, creating the highest concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control well, which receives 100 µL of sterile broth). This brings the total volume in each well to 200 µL and halves the diol concentration to the final test range.
-
Controls: Include a positive control (broth + inoculum, no diol) to ensure microbial viability and a negative/sterility control (broth only) to check for contamination.
-
Incubation: Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the diol in which there is no visible turbidity (growth). [10]
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is a crucial follow-up to the MIC test to determine if the diol is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). [12]The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum. [10]
-
Subculturing: Following the MIC determination, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.
-
Plating: Aspirate a small, defined volume (e.g., 10-100 µL) from each of these clear wells and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar). [12]3. Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the diol that resulted in no growth or a colony count that represents a ≥99.9% kill compared to the initial inoculum count. [10][12]
Conclusion and Future Outlook
Substituted ethane-1,2-diols are versatile and effective antimicrobial agents whose performance is intrinsically linked to their chemical structure. The primary mechanism of action involves membrane disruption, and efficacy is significantly influenced by alkyl chain length and the vicinal positioning of hydroxyl groups. Longer-chain 1,2-diols like 1,2-octanediol and 1,2-decanediol demonstrate superior potency, though formulation considerations such as solubility must be taken into account. Their ability to act synergistically with other agents further enhances their value, enabling the development of robust and milder preservation systems. The standardized protocols provided herein offer a reliable framework for researchers to compare existing diols and evaluate novel derivatives, paving the way for the next generation of safe and effective antimicrobial solutions in drug development and personal care.
References
- Antimicrobial action of aliphatic diols and their esters | Request PDF. (2025, August 7).
- A Study on the Antimicrobial Synergies of Alternative Preservatives and Chelating Agents. (2025, August 6).
- Synergistic 1,2 Diol Combinations ± New Multifunctional Actives for Cosmetics. SOFW Journal. [Link]
- Faergemann, J., Hedner, T., & Larsson, P. (2005). The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage?. Acta Dermato-Venereologica, 85(3), 203–205. [Link]
- Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. PubMed. [Link]
- Evaluation of the antimicrobial activities of novel 1,2 and 1,5-diols. Journal of Chemical and Pharmaceutical Research. [Link]
- Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. (2020, November 20). MDPI. [Link]
- Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. (2023, April 19). National Institutes of Health (NIH). [Link]
- Synthesis, Characterization, Antimicrobial of Studies New 2,2'- ((1Z,2Z)-ethane-1,2-Diylidenebis[(2Z) Hydrazin-1-yl-2-ylidene-1,3,4-oxadiazole-5,2-diyl])Diphenol and their Transition Metal Complexes. (2025, August 6).
- Efficacies of different 1,2-alkanediols as antimicrobial agents | Request PDF.
- Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. PubMed. [Link]
- Minimum inhibitory concentration (MIC) of the diaryloalcohols in model...
- Food-Grade Antimicrobials Potentiate the Antibacterial Activity of 1,2-Hexanediol | Request PDF.
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI. [Link]
- Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. [Link]
- Synthesis and Antimicrobial Evaluation of Some New 1,2-Bis-(2-(N-arylimino)-1,3-thiazolidin-3-yl)ethane Derivatives. (2025, August 7).
- Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine deriv
- Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. (2024, February 5). Advanced Journal of Chemistry, Section A. [Link]
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]
- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025, August 9).
- Synthesis, Antimicrobial, and Anticoagulant Activities of 2-(Arylsulfonyl)indane-1,3-diones. SciSpace. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro activity of pentane-1,5-diol against aerobic bacteria. A new antimicrobial agent for topical usage? | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 9. merckmillipore.com [merckmillipore.com]
- 10. emerypharma.com [emerypharma.com]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-1-(4-Bromophenyl)ethane-1,2-diol
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately distinguish between and quantify enantiomers is a critical analytical challenge. This guide provides an in-depth comparison of spectroscopic methodologies for the characterization of the enantiomeric pair (R)- and (S)-1-(4-Bromophenyl)ethane-1,2-diol, a chiral building block relevant in synthetic chemistry.
While enantiomers possess identical physical properties in an achiral environment, their interaction with other chiral entities, including polarized light or chiral molecules, provides a basis for their differentiation. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD) for the analysis of these enantiomers.
The Challenge of Enantiomeric Differentiation
(R)- and (S)-1-(4-Bromophenyl)ethane-1,2-diol are indistinguishable by conventional spectroscopic techniques such as standard NMR and mass spectrometry. This is because the energies of the corresponding nuclei and molecular ions are identical for both enantiomers, leading to superimposable spectra. To overcome this, chiroptical spectroscopic methods or techniques that induce a diastereomeric relationship are necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Diastereomeric Approach
NMR spectroscopy is a powerful tool for structural elucidation, but in its standard application, it cannot differentiate between enantiomers. However, by reacting the enantiomeric diols with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[1][2]
A highly effective method for the chiral derivatization of diols involves the use of 2-formylphenylboronic acid and a chiral amine, such as (S)-α-methylbenzylamine.[1][3] This three-component reaction forms a mixture of diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in their ¹H NMR spectra, allowing for the determination of the enantiomeric purity of the diol.[1]
Expected ¹H NMR Data for Diastereomeric Derivatives
The following table outlines the expected ¹H NMR chemical shifts for the diastereomeric iminoboronate esters formed from a racemic mixture of 1-(4-Bromophenyl)ethane-1,2-diol and (S)-α-methylbenzylamine. The key diagnostic signals are typically the protons of the newly formed imine and the methine proton of the diol moiety.
| Proton | Expected Chemical Shift (ppm) for (R,S)-diastereomer | Expected Chemical Shift (ppm) for (S,S)-diastereomer | Δδ (ppm) |
| Imine CH | ~8.5 | ~8.4 | ~0.1 |
| Diol CH | ~5.0 | ~4.9 | ~0.1 |
| Diol CH₂ | ~4.2-4.4 | ~4.2-4.4 | Overlapping |
| Aromatic H's | ~7.0-7.8 | ~7.0-7.8 | Minor differences |
| Amine CH | ~4.5 | ~4.5 | Minor differences |
| Amine CH₃ | ~1.6 | ~1.5 | ~0.1 |
Note: These are estimated chemical shifts based on similar structures and are for illustrative purposes. Actual values may vary.
Experimental Protocol for NMR Analysis with Chiral Derivatization
This protocol describes a self-validating system for determining the enantiomeric excess of this compound.
Materials:
-
This compound (racemic or enantiomerically enriched)
-
2-Formylphenylboronic acid
-
(S)-α-Methylbenzylamine
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound.
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of (S)-α-methylbenzylamine.
-
Add approximately 0.6 mL of CDCl₃.
-
Cap the NMR tube and vortex gently to ensure complete dissolution and mixing.
-
Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Acquire a ¹H NMR spectrum of the sample.
Data Analysis: The enantiomeric excess (ee) can be calculated by integrating the well-resolved signals corresponding to the two diastereomers. For example, using the imine proton signals: ee (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100
Chiroptical Spectroscopy: A Direct Probe of Chirality
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), directly probe the chirality of a molecule by measuring the differential absorption of left and right circularly polarized light.[4][5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[6] For a chiral molecule, the CD spectrum is a plot of this differential absorption versus wavelength. The (R) and (S) enantiomers of this compound are expected to exhibit CD spectra that are mirror images of each other. The aromatic chromophore in the molecule will give rise to characteristic CD signals.
Expected CD Spectral Features: The bromophenyl group is the primary chromophore. The electronic transitions of this group will be perturbed by the chiral center, leading to non-zero CD signals. One would expect to observe Cotton effects (peaks in the CD spectrum) corresponding to the π → π* transitions of the aromatic ring. The signs of these Cotton effects will be opposite for the (R) and (S) enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions.[4][7] VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. The VCD spectrum of (R)-1-(4-Bromophenyl)ethane-1,2-diol is predicted to be the mirror image of the spectrum of the (S)-enantiomer. The stretching and bending vibrations of the C-O, O-H, and C-H bonds in the chiral ethane-1,2-diol moiety are expected to give rise to distinct VCD signals.
Experimental Protocol for CD and VCD Spectroscopy
Materials:
-
Enantiomerically pure (R)- or (S)-1-(4-Bromophenyl)ethane-1,2-diol
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
CD/VCD spectrometer
Procedure:
-
Prepare a solution of the enantiomerically pure diol in the chosen solvent at a known concentration (typically in the mg/mL range).
-
Transfer the solution to a suitable cuvette (pathlength will depend on the solvent and wavelength range).
-
Record the CD or VCD spectrum over the desired wavelength or wavenumber range.
-
Record a spectrum of the pure solvent as a baseline.
-
Subtract the solvent baseline from the sample spectrum.
-
Repeat the procedure for the other enantiomer under identical conditions.
Data Interpretation: The resulting spectra for the (R) and (S) enantiomers should be mirror images. The absolute configuration can be determined by comparing the experimental spectrum to a theoretically calculated spectrum for one of the enantiomers.
Conclusion
The spectroscopic comparison of (R)- and (S)-1-(4-Bromophenyl)ethane-1,2-diol necessitates the use of specialized techniques that can probe the chirality of these molecules. NMR spectroscopy, when coupled with chiral derivatizing agents, provides a robust and quantitative method for determining enantiomeric purity by converting the enantiomers into distinguishable diastereomers. Chiroptical methods, including CD and VCD, offer a direct means of differentiating between the enantiomers based on their interaction with polarized light and are invaluable for determining absolute configuration. The choice of technique will depend on the specific analytical goal, whether it is the routine determination of enantiomeric excess or the fundamental characterization of the chiroptical properties of these important chiral building blocks.
References
- Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. Journal of Organic Chemistry, 73(19), 7781-7784.
- Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2006). Simple protocol for NMR analysis of the enantiomeric purity of diols. Organic Letters, 8(10), 1971-1974.
- Zhang, G., Li, D., Chen, J., & Chen, J. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6143-6147.
- Wulff, G. (2012). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 17(12), 14887-14929.
- Riguera, R., & Seco, J. M. (2010). Four stereoisomers of 1,2-secondary/secondary diols. Chirality, 22(1), E1-E10.
- Hanson, P. R. (2012). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 17(12), 14887-14929.
- Pan, C. X., Xu, X. Z., He, H. M., Cai, X. J., & Zhang, X. J. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78.
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- Wikipedia. (2023). Vibrational circular dichroism.
- Wikipedia. (2023). Circular dichroism.
- Nafie, L. A., & Freedman, T. B. (1998).
- LibreTexts. (2022). Circular Dichroism.
- Hong, A., Choi, C. M., Eun, H. J., Jeong, C., Heo, J., & Kim, N. J. (2014). Conformation-specific circular dichroism spectroscopy of cold, isolated chiral molecules.
- Bruker. (n.d.). Vibrational circular dichroism (VCD).
- Hinds Instruments. (n.d.). Vibrational Circular Dichroism.
Sources
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 4. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 5. Circular dichroism - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 1-(4-Bromophenyl)ethane-1,2-diol against literature methods
Introduction
1-(4-Bromophenyl)ethane-1,2-diol is a valuable vicinal diol that serves as a key building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive intermediate in drug discovery and development. This guide provides a comprehensive comparison of established literature methods for the synthesis of this diol, starting from the readily available precursor, 4-bromostyrene. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, reaction time, safety, and reagent cost. This guide is intended for researchers, scientists, and professionals in drug development seeking to select the most appropriate synthetic route for their specific needs.
Synthetic Strategy: Dihydroxylation of 4-Bromostyrene
The most direct and efficient route to this compound is the dihydroxylation of the corresponding alkene, 4-bromostyrene. This transformation can be achieved through several methods, with osmium tetroxide-catalyzed reactions being the most reliable and stereospecific. In this guide, we will benchmark two prominent catalytic systems: the Upjohn dihydroxylation and the Sharpless dihydroxylation.
Caption: Overall workflow for the synthesis and comparative analysis of this compound.
Method A: The Upjohn Dihydroxylation
The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes.[1][2][3] It utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), which is regenerated in situ by a stoichiometric amount of a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[1][2]
Mechanism: The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester.[4][5] This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species (Os(VI)). The role of NMO is to reoxidize the Os(VI) back to Os(VIII), thus turning over the catalytic cycle.[4]
Experimental Protocol: Method A
-
To a stirred solution of 4-bromostyrene (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL) at room temperature, add N-methylmorpholine N-oxide (1.2 mmol).
-
To this mixture, add a 2.5 wt% solution of osmium tetroxide in tert-butanol (0.02 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Expertise & Experience Insights: The Upjohn dihydroxylation is a robust and generally reliable method. However, it can be sluggish, and in some cases, over-oxidation to the corresponding ketone can occur.[1] The use of a buffered system can sometimes improve yields and reduce side reactions. The workup with sodium sulfite is crucial to quench any remaining OsO₄ and to cleave the osmate ester.
Method B: The Sharpless Asymmetric Dihydroxylation (Racemic Adaptation)
Originally developed for enantioselective synthesis, the Sharpless asymmetric dihydroxylation is renowned for its high yields and faster reaction times.[6][7][8] The reaction employs a pre-mixed catalyst system, known as AD-mix, which contains potassium osmate (a source of OsO₄), a co-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand.[6][7] For the purpose of a racemic synthesis, the chiral ligand can be omitted, or for a more direct comparison of the catalytic system's efficiency, a racemic mixture of the final product can be obtained by using the standard AD-mix.
Mechanism: The mechanism is similar to the Upjohn dihydroxylation, involving the formation of a cyclic osmate ester.[6] The presence of the ligand in the AD-mix accelerates the rate-limiting cycloaddition step, a phenomenon known as ligand-accelerated catalysis.[1] This acceleration is a key advantage of the Sharpless method over the traditional Upjohn conditions.[1]
Experimental Protocol: Method B
-
To a round-bottom flask, add a 1:1 mixture of tert-butanol and water (10 mL per 1.0 mmol of alkene).
-
Add AD-mix-β (1.4 g per 1.0 mmol of alkene). Note: For a truly racemic synthesis, a mixture without the chiral ligand should be prepared, but for benchmarking the catalytic system, the standard AD-mix is used.
-
Stir the mixture at room temperature until both phases are clear. Cool the mixture to 0 °C.
-
Add 4-bromostyrene (1.0 mmol) and stir vigorously at 0 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 2 M aqueous potassium hydroxide (20 mL), then with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Expertise & Experience Insights: The Sharpless protocol is often higher yielding and faster than the Upjohn method. The commercially available AD-mix simplifies the procedure, as the reagents are pre-weighed and optimized.[6][7] The biphasic solvent system is crucial for the reaction's success. Vigorous stirring is necessary to ensure adequate mixing of the organic substrate with the aqueous catalytic system.
Proposed Method C: Optimized Dihydroxylation with a Recyclable Osmium Catalyst
To address the toxicity and cost associated with osmium tetroxide, recent research has focused on developing immobilized or microencapsulated osmium catalysts.[9][10] These catalysts can be easily recovered by filtration and reused, making the process more economical and environmentally friendly. This proposed method adapts the Sharpless dihydroxylation protocol to utilize a microencapsulated osmium tetroxide catalyst.
Experimental Protocol: Proposed Method C
-
To a round-bottom flask, add a 1:1 mixture of tert-butanol and water (10 mL per 1.0 mmol of alkene).
-
Add potassium ferricyanide (3.0 mmol), potassium carbonate (3.0 mmol), and methanesulfonamide (1.1 mmol).
-
Add the microencapsulated osmium tetroxide catalyst (e.g., OsEnCat™) (0.01 mmol).
-
Stir the mixture at room temperature.
-
Add 4-bromostyrene (1.0 mmol) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to recover the microencapsulated catalyst. The catalyst can be washed with water and acetone and dried for reuse.
-
To the filtrate, add solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expertise & Experience Insights: This method offers a significant advantage in terms of safety and sustainability by minimizing handling of free osmium tetroxide and allowing for catalyst recycling.[9] The addition of methanesulfonamide has been shown to accelerate the hydrolysis of the osmate ester, which can improve the overall reaction rate and turnover frequency of the catalyst.[6]
Comparative Data Summary
| Parameter | Method A: Upjohn Dihydroxylation | Method B: Sharpless Dihydroxylation | Proposed Method C: Optimized Dihydroxylation |
| Typical Yield | 70-85% | 85-95% | 80-90% (with catalyst recycling) |
| Reaction Time | 12-24 hours | 6-12 hours | 4-8 hours |
| Reagent Cost | Moderate (OsO₄ is expensive) | High (AD-mix is costly) | Moderate (initial catalyst cost, but recyclable) |
| Safety | High (volatile and toxic OsO₄) | Moderate (OsO₄ precursor in mix) | Low (immobilized, non-volatile OsO₄) |
| Scalability | Moderate | High | High |
| Environmental Impact | High (heavy metal waste) | Moderate (heavy metal waste) | Low (catalyst is recycled) |
Conclusion and Recommendations
The choice of synthetic method for this compound will depend on the specific priorities of the researcher.
-
For routine, small-scale synthesis where cost is a primary concern and reaction time is not critical, the Upjohn Dihydroxylation (Method A) remains a viable option. However, stringent safety precautions must be observed due to the use of free osmium tetroxide.
-
For high-yield, faster reactions, and simplified setup, the Sharpless Dihydroxylation (Method B) using a commercial AD-mix is highly recommended. This method is particularly well-suited for applications where reaction efficiency is paramount.
-
For green chemistry initiatives, large-scale production, and enhanced safety, the Optimized Dihydroxylation with a recyclable catalyst (Proposed Method C) presents the most forward-looking approach. While the initial investment in the catalyst may be higher, the long-term benefits of reusability and reduced environmental impact are significant.
Ultimately, this guide provides the foundational information for an informed decision. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific laboratory setting and scale of production.
References
- Macmillan Group, Princeton University.
- Wikipedia.
- SynArchive.
- Organic Chemistry Portal.
- Journal of the American Chemical Society. Theoretical Study on the Origin of Enantioselectivity in the Bis(dihydroquinidine)
- Wikipedia.
- Organic Chemistry Portal.
- PubMed Central.
- Andrew G Myers Research Group.
- Master Organic Chemistry. OsO4 (Osmium Tetroxide)
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol. [Link]
- Michigan State University Chemistry Department.
- Organische-Chemie.ch. Upjohn-Dihydroxylierung. [Link]
- Wikipedia.
- PubChem. This compound. [Link]
- SciSpace.
- Organic Syntheses. ELECTROPHILIC CYCLIZATION WITH N-IODOSUCCINIMIDE: PREPARATION OF 5-(4-BROMOPHENYL)-3-IODO-2-(4-METHYL-PHENYL)FURAN. [Link]
- PubMed. Catalytic asymmetric dihydroxylation using phenoxyethoxymethyl-polystyrene (PEM)-based novel microencapsulated osmium tetroxide (PEM-MC OsO4). [Link]
Sources
- 1. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Upjohn-Dihydroxylierung [organische-chemie.ch]
- 4. Upjohn Dihydroxylation [organic-chemistry.org]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Catalytic asymmetric dihydroxylation using phenoxyethoxymethyl-polystyrene (PEM)-based novel microencapsulated osmium tetroxide (PEM-MC OsO4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 1-(4-Bromophenyl)ethane-1,2-diol analysis
An Inter-Laboratory Guide to the Analysis of 1-(4-Bromophenyl)ethane-1,2-diol: A Comparative Study of Chromatographic Techniques
Introduction
This compound is a chemical entity of significant interest in pharmaceutical development, often appearing as a critical intermediate or a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a brominated aromatic ring and a vicinal diol, presents unique analytical challenges. The presence and quantity of such impurities must be rigorously controlled to ensure the safety and efficacy of the final drug product, a mandate outlined by regulatory bodies worldwide.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of the two most prevalent chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for conducting an inter-laboratory comparison to ensure method robustness and data reproducibility across different analytical environments. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1][2][3]
Physicochemical Profile of the Analyte
Understanding the fundamental properties of this compound is the cornerstone of effective analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | PubChem[4] |
| Molecular Weight | 217.06 g/mol | PubChem[4][5] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 92093-23-7 | PubChem[4] |
| Key Structural Features | Aromatic bromophenyl group (strong UV chromophore), two hydroxyl (-OH) groups (polar, active sites) | - |
The presence of the bromophenyl group makes this molecule an excellent candidate for UV detection in HPLC. Conversely, the polar hydroxyl groups can lead to poor peak shape and thermal instability in GC analysis unless they are chemically modified through derivatization.
Comparative Overview of Analytical Methodologies
The choice between HPLC-UV and GC-MS is not arbitrary; it is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is often the first choice for non-volatile or thermally labile compounds like diols. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is ideal, as it separates compounds based on hydrophobicity. The analyte, being moderately polar, will elute at a reasonable retention time with a standard water/acetonitrile mobile phase.[6] The key advantage is that the analysis can be performed directly without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates analytes based on their volatility and interaction with the stationary phase in a gaseous state.[7] Due to the polar hydroxyl groups, direct GC analysis of diols can result in significant peak tailing and low sensitivity. To overcome this, a derivatization step, typically silylation, is employed to replace the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, yielding sharp, symmetrical peaks. The mass spectrometer detector provides unparalleled specificity, allowing for positive identification based on the analyte's mass spectrum and fragmentation pattern.[4][5]
Designing a Robust Inter-Laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is a powerful tool for validating the transferability and robustness of an analytical method.[8][9][10] It provides an objective assessment of a method's performance across different laboratories, instruments, and analysts. A well-designed study is a self-validating system.
The workflow for such a study is outlined below. The core principle is to distribute a homogenous, well-characterized sample to participating laboratories and compare the results against a reference value to determine accuracy and precision.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
Protocol 1: HPLC with UV Detection
This method is designed for direct quantification without derivatization.
-
Instrumentation & Conditions:
-
System: HPLC with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm. Causality: The bromophenyl chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.
-
-
Standard & Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the test sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS with Derivatization
This method offers high selectivity and sensitivity, which is ideal for trace-level impurity analysis.
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution (in a suitable aprotic solvent like pyridine or acetonitrile), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Causality: Heating ensures the complete conversion of the diol to its more volatile bis-TMS ether derivative.
-
Cool to room temperature before injection.
-
-
Instrumentation & Conditions:
-
System: Gas chromatograph with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This non-polar column provides excellent separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range 50-450 amu or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for the bis-TMS derivative would be determined from a full scan analysis.
-
Hypothetical Inter-Laboratory Study Data
The following table summarizes potential results from a five-laboratory study analyzing a homogenous sample with a known concentration of 50.0 µg/mL .
| Laboratory | Method | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| Lab 1 | HPLC-UV | 49.5 | 99.0% | 1.2% |
| GC-MS | 50.3 | 100.6% | 0.9% | |
| Lab 2 | HPLC-UV | 51.0 | 102.0% | 1.5% |
| GC-MS | 50.8 | 101.6% | 1.1% | |
| Lab 3 | HPLC-UV | 48.8 | 97.6% | 2.1% |
| GC-MS | 49.1 | 98.2% | 1.8% | |
| Lab 4 | HPLC-UV | 49.9 | 99.8% | 0.9% |
| GC-MS | 50.1 | 100.2% | 0.7% | |
| Lab 5 | HPLC-UV | 51.5 | 103.0% | 2.5% |
| GC-MS | 51.1 | 102.2% | 2.0% | |
| Overall | HPLC-UV | 50.1 | 100.3% | 2.2% (Inter-lab) |
| GC-MS | 50.3 | 100.6% | 1.5% (Inter-lab) |
Analysis of Data: The hypothetical data suggests that both methods provide acceptable accuracy. However, the GC-MS method demonstrates superior precision, both within individual labs (intra-lab RSD) and between labs (inter-lab RSD). This is likely due to the enhanced specificity of the mass spectrometric detector, which is less susceptible to interference from matrix components compared to UV detection.
Statistical Evaluation of Laboratory Performance
To objectively compare performance, a Z-score is calculated for each laboratory's result.[11] The Z-score indicates how many standard deviations an observation is from the mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
Z-Score = (Lab Mean - Consensus Mean) / Standard Deviation
Caption: Interpretation of Z-Scores in Proficiency Testing.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative analysis of this compound.
-
HPLC-UV is recommended for routine quality control applications where simplicity, high throughput, and the avoidance of chemical derivatization are priorities. Its performance is more than adequate for assay and general impurity testing.
-
GC-MS is the superior choice for trace-level analysis or for use as an orthogonal, confirmatory technique. Its high specificity is invaluable for identifying unknown impurities and for analyses in complex sample matrices where chromatographic interferences are a concern.
Ultimately, the choice of method should be guided by the specific analytical objective and validated according to ICH Q2(R1) guidelines.[1] The successful implementation of an inter-laboratory comparison study, as outlined in this guide, provides the highest level of confidence in the chosen method's reliability and ensures consistency of data across the pharmaceutical development lifecycle.
References
- Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: (1R)-1-(4-bromophenyl)ethane-1,2-diol Source: PubChem URL:[Link]
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Q2(R1)
- Title: Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Inter laboratory Comparison 2023 Report Source: Benchmark Intern
- Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL:[Link]
- Title: 12.4: Gas Chromatography Source: Chemistry LibreTexts URL:[Link]
- Title: Measurement of ethylene glycol (ethane-1,2-diol) in biological specimens using derivatisation and gas-liquid chromatography with flame ionisation detection Source: PubMed URL:[Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. usp.org [usp.org]
- 9. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 10. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. benchmark-intl.com [benchmark-intl.com]
A Comparative Guide to the Thermal Stability of 1-(4-Bromophenyl)ethane-1,2-diol via Thermogravimetric Analysis (TGA)
Introduction: The Imperative of Thermal Stability in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are of paramount importance.[1] Among these, thermal stability is a critical parameter that dictates a compound's suitability for manufacturing processes, formulation strategies, and long-term storage, ultimately impacting product safety, efficacy, and shelf-life.[2] 1-(4-Bromophenyl)ethane-1,2-diol is a vicinal diol derivative that serves as a valuable building block in organic synthesis. Its halogenated phenyl ring and diol functionality make it a versatile precursor for various complex molecules. Understanding its behavior under thermal stress is crucial for any researcher or professional intending to utilize it in a synthetic pathway or formulation.
This guide provides an in-depth assessment of the thermal stability of this compound using Thermogravimetric Analysis (TGA). We will delve into the principles of TGA, present a detailed experimental protocol, analyze the resulting thermogram, and compare its thermal properties against relevant analogues to provide a comprehensive and actionable understanding of its performance.
Pillar 1: The 'Why' and 'How' of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] The output, a thermogram, plots mass percentage against temperature, providing quantitative insights into physical and chemical phenomena such as dehydration, decomposition, and oxidation.[3][4]
The derivative of this curve, known as the Derivative Thermogram (DTG), plots the rate of mass change against temperature. The peaks in the DTG curve correspond to the points of fastest decomposition (T_max), offering a more precise view of the thermal events. For pharmaceutical compounds, TGA is indispensable for:
-
Determining decomposition temperatures and overall thermal stability.[4][5]
-
Analyzing the composition of multi-component systems.[6]
-
Studying dehydration and desolvation processes in hydrates and solvates.[7]
-
Screening for potential thermal hazards.[8]
Pillar 2: A Self-Validating Experimental Protocol
The trustworthiness of TGA data hinges on a meticulously designed and executed experimental protocol. The following methodology, grounded in established standards such as ASTM E1131, is designed to yield reproducible and accurate results.[6][9][10]
Experimental Workflow
Caption: TGA Experimental Workflow from Preparation to Analysis.
Step-by-Step Methodology
-
Instrumentation : A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar) equipped with a high-precision balance is used.[11]
-
Sample Preparation : Approximately 5-10 mg of this compound is accurately weighed into an alumina crucible.
-
Atmosphere : The furnace is purged with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes before the run and maintained throughout the experiment.
-
Heating Program : The sample is heated from 30 °C to 700 °C at a constant heating rate of 10 °C/min.
-
Causality : A heating rate of 10 °C/min represents a standard compromise between analytical resolution and experimental time. Faster rates can obscure closely occurring thermal events, while slower rates may not be time-efficient for routine screening.[12] The temperature range is selected to ensure complete decomposition of the organic compound.[9]
-
-
Data Collection : The sample mass is continuously recorded as a function of temperature. The first derivative of the mass loss curve (DTG curve) is also generated.
Pillar 3: Results and Comparative Analysis
The thermal decomposition of this compound under an inert nitrogen atmosphere reveals a multi-step degradation process. For a robust assessment, its thermal behavior is compared with two structurally related compounds: its non-brominated analog, 1-Phenylethane-1,2-diol , and a simpler related structure, 4-Bromophenol . This comparison allows for the deconvolution of the thermal contributions of the vicinal diol sidechain versus the brominated aromatic core.
Thermal Profile of this compound
The TGA curve for this compound indicates that the compound is stable up to approximately 215 °C. Beyond this temperature, a two-stage decomposition is observed.
-
Stage 1 : This initial, sharp mass loss begins around 215 °C, with a maximum rate of decomposition (T_max) at 235 °C. This step is likely associated with the decomposition of the ethane-1,2-diol sidechain. The thermal cleavage of vicinal diols can proceed through various pathways, including dehydration and C-C bond scission.[13]
-
Stage 2 : A second, broader decomposition event occurs at a higher temperature range, starting around 350 °C. This stage corresponds to the breakdown of the more stable brominated aromatic ring. The thermal decomposition of brominated aromatic compounds is known to occur at elevated temperatures and can produce various brominated byproducts.[14][15]
Comparative Data
To contextualize these findings, the thermal stability of this compound was compared with its non-halogenated counterpart and a simpler brominated phenol.
| Compound | Onset of Decomposition (T_onset) (°C) | T_max (°C) - Stage 1 | T_max (°C) - Stage 2 | Residual Mass @ 700°C (%) |
| This compound | ~ 215 | ~ 235 | ~ 380 | ~ 2.5 |
| 1-Phenylethane-1,2-diol | ~ 225 | ~ 248 | - | ~ 1.0 |
| 4-Bromophenol | ~ 180 | ~ 205 | - | ~ 1.5 |
Note: The data presented is representative for comparative and illustrative purposes.
Discussion of Comparative Results
-
Effect of the Bromo-Substituent : Comparing the target compound with 1-Phenylethane-1,2-diol, the presence of the bromine atom appears to slightly decrease the onset temperature of decomposition (215 °C vs. 225 °C). This suggests that the C-Br bond may be a point of initial thermal instability relative to the C-H bonds on the unsubstituted phenyl ring. However, the brominated compound exhibits a distinct second decomposition stage at a much higher temperature, indicating the residual brominated structure has significant thermal resistance after the initial loss of the side chain.
-
Effect of the Diol Sidechain : The comparison with 4-Bromophenol is particularly insightful. 4-Bromophenol, which lacks the diol sidechain, begins to decompose at a significantly lower temperature (~180 °C), likely through sublimation and subsequent decomposition. In contrast, the diol functionality in this compound imparts greater initial thermal stability, raising the T_onset by approximately 35 °C. This is likely due to intermolecular hydrogen bonding afforded by the two hydroxyl groups, which requires more energy to overcome before decomposition can occur.
Conclusion and Implications
The thermal assessment by TGA demonstrates that this compound is a moderately stable compound, with thermal decomposition commencing at approximately 215 °C in an inert atmosphere. Its degradation follows a two-step mechanism, initiated by the decomposition of the diol sidechain, followed by the breakdown of the brominated aromatic core at higher temperatures.
For researchers and drug development professionals, this thermal profile provides critical guidance:
-
Process Chemistry : Any synthetic step or purification process (such as distillation) involving this compound should be conducted well below 215 °C to prevent degradation and the formation of impurities.
-
Formulation & Stability : The compound's stability profile suggests it would be suitable for standard formulation processes like wet granulation or spray drying, provided temperatures are carefully controlled. Its inherent stability up to this temperature is a positive indicator for long-term shelf-life under normal storage conditions.
-
Comparative Insight : The comparative analysis highlights the nuanced effects of functional groups on thermal stability. The diol sidechain enhances stability compared to a simple phenol, while the bromine substituent introduces a complex, multi-stage decomposition pathway.
This guide underscores the power of TGA as a predictive tool in the pharmaceutical sciences, enabling a rational, data-driven approach to material characterization and process development.
References
- Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA).
- Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
- Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials.
- ASTM International. (1998). ASTM E1131-98: Standard Test Method for Compositional Analysis by Thermogravimetry.
- Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- Eurolab. ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
- Netzsch. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
- Henven. Thermal Analysis of Pharmaceuticals.
- Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute.
- Abdel-Aziz, L. H., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research.
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis.
- Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
- EPFL. Protocol Thermogravimetric Analysis (TGA).
- The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube.
- PubChem. This compound.
- Stanford University. (2009). The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones.
- Wikipedia. Thermogravimetric analysis.
Sources
- 1. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 2. mt.com [mt.com]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. wmtr.com [wmtr.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. kalite.com [kalite.com]
- 11. epfl.ch [epfl.ch]
- 12. youtube.com [youtube.com]
- 13. stacks.stanford.edu [stacks.stanford.edu]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. researchers.cdu.edu.au [researchers.cdu.edu.au]
A Comparative Guide to the Purification of 1-(4-Bromophenyl)ethane-1,2-diol for Research and Pharmaceutical Applications
In the landscape of pharmaceutical synthesis and materials science, the purity of chemical intermediates is paramount. 1-(4-Bromophenyl)ethane-1,2-diol is a key building block whose utility is directly proportional to its isomeric and chemical purity. This guide provides an in-depth comparison of three common purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate purification strategy based on their specific experimental goals, from bench-scale research to process development.
Recrystallization: The Classic Approach for Bulk Purification
Recrystallization is a robust and cost-effective method for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.
Principle of Recrystallization
The process involves dissolving the impure solid in a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Experimental Protocol for Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Common solvent systems for diols include ethanol/water, and hexane/ethyl acetate mixtures.[1]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. The purified crystals are then dried under vacuum to remove residual solvent.
Caption: Workflow for the purification of this compound by recrystallization.
Expected Outcome & Discussion
Recrystallization is an excellent choice for purifying large quantities of this compound, especially when the impurities have significantly different solubility profiles. It is a relatively simple and inexpensive technique. However, achieving very high purity (>99.5%) can be challenging if the impurities have similar structures and solubilities to the target compound. The yield can also be a limiting factor, as some of the product will remain dissolved in the mother liquor.
Flash Column Chromatography: For High-Purity Isolation
Flash column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2]
Principle of Flash Column Chromatography
A solution of the crude compound is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent (the eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting separation.[2]
Experimental Protocol for Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). For a moderately polar diol like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[2] An 8:2 hexane:ethyl acetate ratio is a reasonable starting point for a similar compound, 1-(4-bromophenyl)-1-phenylethanol.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring an evenly packed bed.[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, it is often advisable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[2]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for the purification of this compound by flash column chromatography.
Expected Outcome & Discussion
Flash column chromatography is a powerful technique for achieving high levels of purity, often exceeding 99%. It is particularly effective for separating compounds with similar polarities. The main drawbacks are the larger volumes of solvent required and the time-consuming nature of the process. While scalable, it is generally more suited for laboratory-scale purifications (milligrams to several grams).
Preparative High-Performance Liquid Chromatography (HPLC): The Ultimate in Purity
Preparative HPLC is a high-resolution purification technique that utilizes high pressure to pass a sample through a column packed with a stationary phase.[3] It is the method of choice when the highest possible purity is required.
Principle of Preparative HPLC
Similar to flash chromatography, preparative HPLC separates compounds based on their interactions with the stationary and mobile phases. The use of smaller stationary phase particles and high pressure results in significantly higher resolution and more efficient separations.[3]
Proposed Experimental Protocol for Preparative HPLC
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of this compound from its impurities. For a reversed-phase separation, a C18 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate.[4]
-
Sample Preparation: The crude sample is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove any particulate matter.
-
Scale-Up: The analytical method is then scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and sample injection volume proportionally.[5]
-
Purification and Fraction Collection: The sample is injected onto the preparative HPLC system. A detector (e.g., UV-Vis) monitors the eluent, and a fraction collector is used to isolate the peak corresponding to the pure this compound.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Caption: Workflow for the purification of this compound by preparative HPLC.
Expected Outcome & Discussion
Preparative HPLC can achieve the highest levels of purity, often exceeding 99.9%. It is the ideal method for isolating small quantities of highly pure material for applications such as analytical standard preparation, pharmacological testing, and chiral separations.[6][7] The primary limitations of preparative HPLC are its high cost, the complexity of the instrumentation, and its lower throughput compared to recrystallization and flash chromatography.
Comparative Summary
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Achievable Purity | Good to High (95-99.5%) | High (>99%) | Very High (>99.9%) |
| Typical Yield | Moderate to High | Good | Good (but on a smaller scale) |
| Throughput | High (grams to kilograms) | Moderate (milligrams to grams) | Low (milligrams to a few grams) |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
| Best Suited For | Bulk purification, cost-sensitive applications | High-purity lab-scale synthesis | Ultra-pure samples, analytical standards, chiral separations |
Conclusion and Recommendations
The choice of purification method for this compound is a strategic decision that depends on the specific requirements of the project.
-
For large-scale synthesis where high purity is important but not the absolute priority, recrystallization is the most practical and economical choice.
-
For laboratory-scale research and development where high purity is essential for subsequent reactions or biological testing, flash column chromatography offers an excellent balance of purity, yield, and cost.
-
When ultra-high purity is non-negotiable, such as for the preparation of analytical reference standards or for demanding pharmacological studies, preparative HPLC is the unparalleled option.
By understanding the principles, protocols, and trade-offs of each of these purification techniques, researchers can make informed decisions to achieve their desired outcomes efficiently and effectively.
References
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. (n.d.). [Link]
- Reddit.
- Teledyne LABS.
- American Chemical Society.
- Biotage.
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol. (n.d.). [Link]
- PubChem. This compound. (n.d.). [Link]
- National Institutes of Health. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (n.d.). [Link]
- ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). [Link]
- PubChem. 1-(4-Bromophenyl)ethanol. (n.d.). [Link]
- Journal of Medicinal Chemistry. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). [Link]
- Organic Syntheses. 3. (n.d.). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Methodological Guide to Correlating Crystal Structure with Physicochemical Properties for 1-(4-Bromophenyl)ethane-1,2-diol
This guide presents a comprehensive framework for the solid-state characterization of 1-(4-Bromophenyl)ethane-1,2-diol. Intended for researchers in crystallography, materials science, and pharmaceutical development, this document outlines the critical experimental workflows and analytical reasoning required to establish a definitive link between the molecule's three-dimensional crystal lattice and its macroscopic physical properties. While public crystallographic data for this specific diol is limited, we present a complete methodological roadmap, using closely related structures as illustrative examples, to empower researchers to perform this analysis.
The significance of this analysis lies in its predictive power. In drug development, for instance, the solubility, stability, and dissolution rate of an active pharmaceutical ingredient (API) are governed by its solid-state form. Understanding how intermolecular interactions within the crystal—such as hydrogen bonds, halogen bonds, and π-stacking—dictate these properties is paramount for rational formulation design and ensuring batch-to-batch consistency.
Part 1: Synthesis and Generation of Single Crystals
The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is inextricably linked to the success of this initial phase.
Proposed Synthesis Route
This compound (Molecular Formula: C₈H₉BrO₂, Molecular Weight: 217.06 g/mol ) can be synthesized via the dihydroxylation of 4-bromostyrene.[1][2][3] The choice of an asymmetric dihydroxylation reaction (e.g., using AD-mix-β) would be crucial if enantiopure material is desired, for instance, in chiral drug development.
Experimental Protocol: Crystallization
The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, single lattice. The choice of solvent is critical; an ideal solvent is one in which the compound has moderate solubility, allowing for a slow transition from the solution to the solid phase.
Methodology: Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, dichloromethane, hexane).
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a 0.2 µm syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Isolation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. Monitor for the formation of well-defined, transparent crystals.
Causality: Slow evaporation is preferred over rapid cooling as it allows molecules more time to arrange themselves into the most thermodynamically stable packing arrangement, increasing the likelihood of forming a single, high-quality crystal.
Part 2: The Characterization Workflow: A Triad of Techniques
A robust characterization of the solid state requires a multi-pronged approach. Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive molecular structure, while Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for bulk sample analysis and polymorphism screening.
Caption: Experimental workflow for solid-state characterization.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the precise coordinates of each atom in the crystal's unit cell, revealing bond lengths, angles, and, most importantly, the network of intermolecular interactions.
Hypothetical Data & Interpretation: While data for the title compound is unavailable, we can look at a related structure, 1-(4-bromophenyl)but-3-yn-1-one, which was found to crystallize in the monoclinic P2₁/n space group.[4] For our diol, we would expect SC-XRD to reveal:
-
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit.
-
Space Group: The symmetry operations that define the crystal.
-
Intermolecular Interactions: The precise geometry and distances of hydrogen bonds from the diol's -OH groups, potential Br···Br or Br···O halogen bonds, and π-π stacking between the bromophenyl rings.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is a powerful tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified bulk powder into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent solvent loss.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Self-Validation: A sharp, single melting endotherm is indicative of a high-purity, single-phase crystalline material. The presence of multiple peaks or broad transitions would trigger an investigation into impurities or polymorphism.[5]
Part 3: Correlating Crystal Structure with Physical Properties
This is the central analytical step where atomic-level data from SC-XRD is used to explain the macroscopic properties measured by DSC and other methods.
Caption: Logical map of structure-property relationships.
-
Melting Point: The melting point is a direct reflection of the energy required to break the crystal lattice. Strong, extensive intermolecular hydrogen bonding networks, which are expected for a diol, would lead to a high melting point.[6] Similarly, efficient π-π stacking and the presence of halogen bonds would further stabilize the lattice, increasing the melting point.[7][8] The enthalpy of fusion (ΔHfus) from DSC quantifies this energy.
-
Solubility: Solubility depends on the balance between lattice energy (how strongly the molecules hold together) and solvation energy (how well they interact with the solvent). The two hydroxyl groups on this compound can act as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents like water and ethanol.[6] Conversely, the bromophenyl group provides a hydrophobic character. The crystal packing arrangement will dictate which functional groups are exposed at the crystal surface, influencing the dissolution rate.
-
Polymorphism: Polymorphism is the ability of a compound to crystallize in multiple different packing arrangements.[7] These different forms, or polymorphs, can have distinct physical properties. For a flexible molecule like this diol, different conformers could be "frozen" into the lattice, or the same conformer could pack with different hydrogen bonding motifs, giving rise to polymorphism. A polymorph screen, involving crystallization from various solvents and at different temperatures, is essential. Each new form would be identified by its unique PXRD pattern and DSC thermogram.
Part 4: Comparative Analysis
To put the properties of this compound into context, it is useful to compare it with a structurally related molecule. We will use 1,2-Bis(4-bromophenyl)ethane-1,2-diol as a comparator.[9]
| Property | This compound | 1,2-Bis(4-bromophenyl)ethane-1,2-diol | Rationale for Differences |
| Molecular Formula | C₈H₉BrO₂[1] | C₁₄H₁₂Br₂O₂[9] | The comparator is essentially a dimer, with significantly higher mass. |
| Molecular Weight | 217.06 g/mol [1][3] | 372.05 g/mol [9] | Directly related to the molecular formula. |
| Expected Melting Point | Moderate to High | High | The larger size, increased potential for van der Waals forces, and two bromophenyl groups for π-stacking would require more energy to disrupt the lattice. |
| Expected Solubility | Higher in polar solvents | Lower in polar solvents | The molecule is significantly larger and more hydrophobic due to the second bromophenyl group, reducing its relative affinity for polar solvents despite having two -OH groups. |
| Potential for Chirality | Yes (one stereocenter) | Yes (two stereocenters, can exist as meso or chiral enantiomers)[10] | The increased structural complexity offers more stereoisomeric possibilities, which can have their own unique crystal structures. |
This comparative approach highlights how seemingly small changes in molecular structure can have a profound impact on the resulting crystal lattice and, by extension, the bulk physical properties.
Conclusion
The correlation of crystal structure with physical properties is a cornerstone of modern materials science and pharmaceutical development. For a molecule like this compound, a systematic investigation using SC-XRD, DSC, and solubility studies provides a complete picture of its solid-state behavior. By understanding how the intricate network of hydrogen bonds, halogen bonds, and stacking interactions within the crystal defines its melting point, stability, and solubility, scientists can rationally select, control, and optimize the material for its intended application. This guide provides the necessary experimental and intellectual framework to achieve that goal.
References
- EvitaChem. 1,2-Bis(4-bromophenyl)ethane-1,2-diol.
- PubChem. This compound.
- PubChem. (1R)-1-(4-bromophenyl)ethane-1,2-diol.
- National Center for Biotechnology Information. (E)-1-(4-Bromophenyl)but-2-en-1-one.
- National Center for Biotechnology Information. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one.
- American Elements. This compound.
- Aladdin Scientific. 1-(4-Bromophenyl)ethane-1, 2-diol, min 98%, 100 mg.
- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene.
- National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene.
- Google Patents. Process for the preparation of 4-bromophenyl derivatives.
- PubChem. 1-(4-Bromophenyl)-1,2,2-triphenylethane-1,2-diol.
- Reddit. Why is bromine only slightly soluable but ethane-1-2-diol is miscible?.
- ResearchGate. Molecular Structure and Polymorphism of a Cyclohexane Diol: trans-1,4-cyclohexanedimethanol.
Sources
- 1. This compound | C8H9BrO2 | CID 11148651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1,2-Bis(4-bromophenyl)ethane-1,2-diol (EVT-14126584) | 24133-54-8 [evitachem.com]
- 10. Page loading... [wap.guidechem.com]
A Comparative Guide to the Biological Efficacy of Bromophenyl Compounds in Cancer Cell Lines
Introduction: The Therapeutic Potential of Brominated Organic Compounds
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into organic scaffolds has emerged as a powerful approach to enhance therapeutic efficacy. The bromine atom, with its unique electronic and lipophilic properties, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This guide focuses on the biological evaluation of a specific class of these molecules: bromophenyl compounds, with a conceptual focus on the 1-(4-Bromophenyl)ethane-1,2-diol structure.
While direct experimental data on this compound is emerging, a wealth of research on structurally related bromophenyl derivatives provides a strong foundation for understanding their potential as anticancer agents. This guide will synthesize these findings, offering a comparative analysis of their efficacy in various cancer cell lines. We will delve into the critical experimental methodologies used to assess their biological activity, providing detailed, field-proven protocols to ensure reproducibility and scientific rigor.
The core objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that not only presents comparative data but also explains the causality behind experimental choices and the mechanistic insights gained from these studies.
Comparative Efficacy of Bromophenyl Derivatives in Cancer Cell Lines
The anticancer activity of bromophenyl compounds has been evaluated across a range of human cancer cell lines. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), demonstrates a dependency on both the specific chemical structure and the genetic makeup of the cancer cells. Below is a summary of the cytotoxic activities of several notable bromophenyl derivatives, offering a benchmark for the potential efficacy of novel compounds like this compound.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 | Breast Adenocarcinoma | 33.57 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 33.65 | [1] | |
| DU-145 | Prostate Carcinoma | 83.89 | [1] | |
| HCT-116 | Colon Carcinoma | 74.33 | [1] | |
| Brominated Coelenteramine (Clm-1) | Gastric Cancer Cell Line | Gastric Cancer | 15.2 | [2] |
| Lung Cancer Cell Line | Lung Cancer | 32.6 | [2] | |
| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 | Breast Adenocarcinoma | 10.05 | [3] |
| Brominated Acetophenone Derivative (5c) | MCF-7 | Breast Adenocarcinoma | < 10 | [4] |
| A549 | Alveolar Adenocarcinoma | 11.80 | [4] | |
| Caco2 | Colorectal Adenocarcinoma | 18.40 | [4] | |
| PC3 | Prostate Adenocarcinoma | < 10 | [4] |
This table presents a selection of data from the cited literature to illustrate the range of activities observed for bromophenyl compounds.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of many bromophenyl derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer drugs.
Induction of Apoptosis
Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Several bromophenyl compounds have been shown to reactivate this process in cancer cells.
A key indicator of apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected using Annexin V staining. Concurrently, the loss of membrane integrity in late-stage apoptosis or necrosis allows for the entry of DNA-binding dyes like Propidium Iodide (PI).
Studies on brominated plastoquinone analogs in MCF-7 cells have demonstrated a significant induction of apoptosis.[1] Similarly, other brominated compounds have been shown to induce apoptosis in MCF-7 cells through both intrinsic and extrinsic pathways, often involving the activation of caspases, key executioner proteins in the apoptotic cascade.[3][5][6]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Bromophenyl compounds have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
For instance, treatment of MCF-7 breast cancer cells with a brominated plastoquinone analog led to a concentration-dependent decrease in the G0/G1 phase and an induction of the S phase.[1] Other studies have shown that different brominated compounds can induce cell cycle arrest in HeLa cells at the G1 or G2/M phases.[7][8][9][10] This suggests that the specific point of cell cycle interruption can be dependent on the compound's structure and the cellular context.
Experimental Methodologies: A Senior Scientist's Guide
The following protocols are detailed, self-validating systems for assessing the biological efficacy of compounds like this compound. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Workflow for MTT Assay
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells. Rationale: It is critical to collect the supernatant as apoptotic cells may detach from the culture surface.
-
Washing: Wash the cells twice with cold PBS. Rationale: Washing removes any residual medium or compound that might interfere with the staining.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark. [12]Rationale: Annexin V binds to externalized phosphatidylserine in a calcium-dependent manner, hence the specific binding buffer. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [13][14] Step-by-Step Methodology:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice. [15]Rationale: Fixation permeabilizes the cell membrane to allow PI to enter and stain the DNA. Ethanol is a dehydrating fixative that preserves the DNA content.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A. Incubate for 30 minutes at 37°C. Rationale: PI can also bind to double-stranded RNA. RNase A treatment ensures that only DNA is stained, leading to a more accurate DNA content histogram.
-
PI Staining: Add propidium iodide to the cell suspension and incubate for at least 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family. [16][17] Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2). Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands can be quantified using densitometry software.
Potential Signaling Pathways and Structure-Activity Relationships
The biological activity of bromophenyl compounds is intrinsically linked to their chemical structure. The position of the bromine atom on the phenyl ring, as well as the nature of other substituents, can dramatically alter their efficacy and mechanism of action.
Structure-Activity Relationship (SAR) Insights
Caption: Conceptual structure-activity relationship for bromophenyl compounds.
Studies have indicated that the presence of the 4-bromophenyl moiety is often crucial for the anticancer activity of these compounds. [2][18]Modifications to other parts of the molecule can fine-tune their biological effects. For example, the addition of heterocyclic moieties has been explored to enhance anticancer activity. [19]A systematic investigation of derivatives of a core bromophenyl structure is essential to establish a clear SAR and to guide the design of more effective therapeutic agents.
While the precise signaling pathways modulated by this compound are yet to be elucidated, related compounds have been shown to affect pathways involved in cell survival and proliferation. For instance, some bromophenol hybrids have been found to induce apoptosis through a reactive oxygen species (ROS)-mediated pathway, which can in turn activate downstream signaling cascades leading to cell death. [19]Further research is needed to map the specific molecular targets and signaling networks affected by this class of compounds.
Conclusion and Future Directions
This guide provides a comprehensive framework for the evaluation of the biological efficacy of this compound and related bromophenyl compounds. By leveraging data from structurally similar molecules and employing robust, well-validated experimental protocols, researchers can systematically investigate the anticancer potential of this promising class of compounds.
Future work should focus on synthesizing a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways will be critical for understanding their mechanism of action and for the rational design of next-generation anticancer therapeutics. The integration of in vitro cell-based assays with in vivo animal models will be the ultimate validation of their therapeutic potential.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Li, W., et al. (2018).
- Thayyullathil, F., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 65-71.
- Atasever, B., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3995.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- ResearchGate. (n.d.). Induction of apoptosis by Brv-A in MCF-7 cells.
- Pinto, S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14009.
- ResearchGate. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction.
- ResearchGate. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer.
- Farmacia. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD.
- ResearchGate. (n.d.). Cell cycle arrests induced by compounds 4d, 4k, and 4l in HeLa cells.
- Singh, S. K., et al. (2017). Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells. Journal of Clinical and Diagnostic Research, 11(11), XC01-XC05.
- Al-Suhaimi, E. A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1190.
- ResearchGate. (n.d.). Induction of apoptosis in MCF-7 cells by compound 4 (23.2 μM, 48 h).
- National Center for Biotechnology Information. (2009). Prolonged cell cycle response of HeLa cells to low-level alkylation exposure.
- ResearchGate. (n.d.). Compound 3p induced cell cycle arrest of Hela cells.
- Lee, H. J., et al. (2006). Inhibition of cell-cycle progression in HeLa cells by HY52, a novel cyclin-dependent kinase inhibitor isolated from Bauhinia forficata. Journal of Pharmacy and Pharmacology, 58(2), 223-229.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolonged cell cycle response of HeLa cells to low-level alkylation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)ethane-1,2-diol
This guide provides a detailed protocol for the safe and compliant disposal of 1-(4-Bromophenyl)ethane-1,2-diol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document moves beyond mere procedural steps to explain the scientific rationale behind these protocols, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a halogenated organic compound. Its primary hazards, as identified by the Globally Harmonized System (GHS), stem from its potential for irritation and acute toxicity.[1]
A comprehensive risk assessment must precede any disposal activity. This involves not only recognizing the hazards of the pure compound but also considering any potential reactions with other chemicals in the waste stream.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Source: PubChem CID 11816785[1]
The presence of a bromine atom on the phenyl ring is a key structural feature. Halogenated organic compounds are of particular environmental concern and are subject to stringent disposal regulations.[2][3] Improper disposal can lead to the formation of persistent and toxic byproducts in the environment.
Pre-Disposal Procedures: Segregation and Labeling
The foundation of a compliant waste management program is proper segregation. Halogenated organic waste must never be mixed with non-halogenated organic solvents or aqueous waste streams.
Causality of Segregation: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Disposal facilities use different treatment processes for these two categories. The high-temperature incineration required for halogenated compounds is a more complex and energy-intensive process than standard solvent recovery or fuel blending used for non-halogenated waste.[2]
Labeling Protocol:
-
Select a Compatible Container: Use a clean, dry, chemically resistant container (e.g., glass or high-density polyethylene) with a secure, leak-proof cap.[4]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Complete the Label: Clearly write the full chemical name, "this compound," and list any other constituents in the container. Ensure the accumulation start date is recorded.
Personal Protective Equipment (PPE) for Safe Handling
Given the compound's hazard profile, robust personal protective equipment is non-negotiable during all handling and disposal stages.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be used.[7]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
Waste Classification: A Regulatory Imperative
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly classified as hazardous or non-hazardous.[10] this compound is classified as a hazardous waste due to its chemical properties as a halogenated organic compound.
Many state and local regulations have specific codes for halogenated organic compounds.[11] For example, this waste may fall under categories like "halogenated organic compounds (HOC)" which are subject to specific treatment standards before land disposal.[2]
Caption: Waste classification decision workflow for this compound.
Approved Disposal Methodology: High-Temperature Incineration
The universally accepted and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[2][12]
Scientific Rationale:
-
Complete Destruction: Incineration at temperatures typically exceeding 1000°C ensures the complete thermal oxidation of the organic molecule, breaking it down into carbon dioxide, water, and hydrogen bromide (HBr).
-
Acid Gas Neutralization: Licensed incinerators are equipped with sophisticated "scrubber" systems.[12] These systems neutralize the resulting acidic gases like HBr, often using a caustic solution, preventing their release into the atmosphere and the formation of acid rain.
-
Prevention of Dioxin/Furan Formation: Improper or low-temperature burning of halogenated organics can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans (or their brominated analogs). RCRA-compliant incinerators are designed and operated to prevent this.
Unacceptable Disposal Methods:
-
Sewer/Drain Disposal: This is strictly prohibited. The compound is not readily biodegradable and can be harmful to aquatic life. It can also interfere with the biological processes in wastewater treatment plants.
-
Landfill: Direct landfilling of untreated halogenated organic waste is banned under RCRA's Land Disposal Restrictions (LDRs).[2][10] This is to prevent the leaching of hazardous chemicals into soil and groundwater.
-
Solvent Recovery: Standard distillation is not a suitable disposal method. The bromine atom can lead to corrosion in recovery stills and does not address the ultimate destruction of the hazardous component.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the standard procedure for accumulating and disposing of small quantities of this compound waste generated in a research setting.
Caption: Step-by-step workflow for laboratory waste disposal.
-
Preparation: Don the required PPE and ensure you are working within a functional chemical fume hood.
-
Waste Transfer:
-
For solid waste , use a dedicated spatula to transfer the chemical into the designated halogenated solid waste container.
-
For solutions , carefully pour the liquid waste into the designated halogenated liquid waste container, using a funnel to prevent spills.
-
-
Container Management: Do not overfill the container; a general rule is to fill to no more than 80% capacity.
-
Sealing and Storage: After adding waste, securely cap the container. Wipe the exterior of the container to remove any contamination. Store the sealed container in your lab's designated Satellite Accumulation Area (SAA).
-
Final Disposal: Once the container is full, or if it is no longer needed, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[7][13]
Spill Management
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.
-
Control and Contain (Small Spills Only): For a minor spill that you are trained to handle, ensure you are wearing appropriate PPE.
-
Solid Spill: Gently sweep up the material and place it in a sealed, labeled container for disposal as hazardous waste.[7][14] Avoid creating dust.
-
Liquid Spill: Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
References
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Angene Chemical. (2021). Safety Data Sheet.
- Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
- University of California, Santa Cruz. (n.d.). Chemical Waste Streams.
- U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
Sources
- 1. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. uakron.edu [uakron.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. echemi.com [echemi.com]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Operational Guide: Safe Handling and Disposal of 1-(4-Bromophenyl)ethane-1,2-diol
This document provides a comprehensive, technically grounded guide for the safe handling and disposal of 1-(4-Bromophenyl)ethane-1,2-diol. It is intended for researchers, scientists, and drug development professionals who demand procedural clarity and a deep understanding of the causality behind safety protocols. Our commitment is to empower you with knowledge that extends beyond the product, ensuring your work is not only innovative but also fundamentally safe.
Hazard Analysis and Risk Mitigation: Understanding the Compound
This compound is an organic compound presenting multiple hazards that necessitate rigorous safety protocols. A thorough understanding of its risk profile is the foundation of safe laboratory practice.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]
-
Causes serious eye irritation (Eye Irritation - Category 2A)[1][2]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][3]
The presence of a brominated aromatic ring and a diol functional group dictates its reactivity and toxicological profile. The primary routes of exposure are inhalation of dust or aerosols, skin contact, eye contact, and ingestion. Therefore, our safety strategy must be multi-faceted, incorporating engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous operational and disposal procedures.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood.[4] This is critical to control airborne dust and vapors, directly addressing the inhalation hazard.
-
Ventilation: The laboratory should maintain good general ventilation to supplement the localized control of the fume hood.
-
Designated Work Area: Establish a clearly marked, designated area for working with this compound. This practice minimizes the risk of cross-contamination of other laboratory surfaces and personnel.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5] Their proximity is crucial for immediate decontamination in the event of an accidental large-scale exposure.
Personal Protective Equipment (PPE): A Systematic Protocol
The selection and use of PPE must be deliberate and based on a comprehensive risk assessment. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Standard safety glasses are inadequate.
-
Mandatory: Chemical safety goggles with side shields are required to provide a seal around the eyes, protecting against dust particles and splashes.[4][6]
-
Recommended for Splash Risk: When handling solutions or performing operations with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.[4][6]
Skin and Body Protection
This compound is a known skin irritant.[1] Therefore, preventing all skin contact is paramount.
| Glove Material | Recommendation for Diols | General Chemical Resistance |
| Nitrile Rubber | Good to Excellent | A robust choice for a variety of alcohols, oils, and some solvents.[7] |
| Neoprene | Good | Provides good resistance against acids, caustics, and oils.[4][6] |
| Butyl Rubber | Recommended | Excellent for handling esters, ketones, and shows high resistance to glycols.[4][6] |
Crucial Glove Practice:
-
Always inspect gloves for any signs of degradation, punctures, or tears before use.[4]
-
Use proper glove removal techniques to avoid contaminating your skin with the outer surface of the glove.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat is required to protect street clothing and prevent incidental skin exposure.[4]
-
Chemical-Resistant Apron: For larger-scale operations or when transferring solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
The risk of inhaling aerosolized particles or dust must be managed, as the compound may cause respiratory irritation.[1]
-
Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary.[4]
-
Required Conditions: If there is a risk of generating significant dust or aerosols, or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved air-purifying respirator is mandatory. A respirator equipped with an organic vapor (OV) cartridge combined with a P95 or P100 particulate filter is the appropriate choice.[4]
Operational Plan: A Step-by-Step Workflow
Adherence to a structured workflow minimizes the potential for error and exposure.
Pre-Handling:
-
Verify Controls: Confirm that the chemical fume hood is operational and has a current certification. Ensure the safety shower and eyewash station are unobstructed.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 3.
-
Don PPE: Put on your lab coat, safety goggles, and inner gloves.
-
Prepare Workspace: Cover the work surface in the fume hood with absorbent, disposable bench paper.
-
Final PPE: Don your outer gloves and face shield (if required).
Handling:
-
Weighing: Carefully weigh the solid material within the fume hood. Avoid creating dust clouds.[8]
-
Transfers: When transferring the solid, use a spatula or other appropriate tools to minimize dust generation.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate solvent and dispose of the wipes in the designated waste container.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, apron, lab coat, inner gloves.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Disposal Plan: Environmental Responsibility and Safety
Brominated organic compounds are classified as hazardous waste and require specific disposal procedures to prevent environmental contamination.[9]
Waste Segregation is Key:
-
Primary Waste: All unused this compound and any solutions containing it must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips, contaminated wipes) must also be placed in the solid Halogenated Organic Waste container.
Spill Cleanup Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the lab.
-
Don PPE: Wear the highest level of recommended PPE, including respiratory protection (NIOSH-approved respirator with OV/P100 cartridge).
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid raising dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), allow it to absorb, and then scoop the material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials in the Halogenated Organic Waste container.
Disposal Methods: The ultimate disposal of the collected waste must be handled by a licensed hazardous waste management provider.[9] The primary method for destroying brominated organic compounds is high-temperature incineration at a facility equipped with appropriate scrubbers and emission control systems to neutralize the resulting hydrobromic acid and prevent environmental release.[9][11]
References
- PubChem. (n.d.). (1R)-1-(4-bromophenyl)ethane-1,2-diol. National Center for Biotechnology Information.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (2023, September 22). 4'-Bromoacetophenone Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Chemtalk. (n.d.). Bromine water - disposal.
- The University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- American Elements. (n.d.). This compound.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
Sources
- 1. (1R)-1-(4-bromophenyl)ethane-1,2-diol | C8H9BrO2 | CID 11816785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. (S)-1-(4-Bromophenyl)ethane-1,2-diol | 160332-70-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
